molecular formula C13H6ClF2IO B591741 (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone CAS No. 869365-97-9

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Cat. No.: B591741
CAS No.: 869365-97-9
M. Wt: 378.541
InChI Key: MVEWMRFXBCKZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone is a useful research compound. Its molecular formula is C13H6ClF2IO and its molecular weight is 378.541. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF2IO/c14-7-4-5-11(17)8(6-7)13(18)12-9(15)2-1-3-10(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEWMRFXBCKZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)C2=C(C=CC(=C2)Cl)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676422
Record name (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869365-97-9
Record name (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 869365-97-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Introduction

This compound is a highly functionalized diaryl ketone, a class of compounds more broadly known as benzophenones. The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] This particular derivative is distinguished by its dense and strategically placed halogen substituents. The presence of chloro, fluoro, and iodo groups on the phenyl rings imparts unique electronic properties and provides multiple reactive centers for synthetic elaboration.

Specifically, the aryl iodide moiety serves as a crucial handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems that are common motifs in pharmacologically active compounds.[5][6] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, designed for researchers and scientists engaged in synthetic chemistry and drug development.

Compound Identification and Physicochemical Properties

The fundamental properties of this compound are summarized below, providing key identifiers and physical data essential for laboratory use.

PropertyValueReference(s)
CAS Number 869365-97-9[7][8]
IUPAC Name This compound[7]
Molecular Formula C₁₃H₆ClF₂IO[7][8][9]
Molecular Weight 378.54 g/mol [7][8][9]
Exact Mass 377.91200 g/mol [8]
Boiling Point 433°C (Predicted)[5]
Purity ≥98% (Typical commercial grade)[7]
InChI Key MVEWMRFXBCKZMY-UHFFFAOYSA-N[7]
Canonical SMILES O=C(C1=CC(Cl)=CC=C1I)C1=C(F)C=CC=C1F[7]

Synthesis and Mechanistic Insights

The synthesis of unsymmetrical diaryl ketones like this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an acyl halide with an aromatic ring in the presence of a strong Lewis acid catalyst.

A plausible and efficient synthetic route starts from 5-chloro-2-iodobenzoic acid. This starting material is first converted to its more reactive acid chloride derivative, which then acylates 1,3-difluorobenzene to yield the final product. A similar, well-documented procedure is used for the synthesis of related halogenated benzophenones.[10]

Proposed Synthetic Protocol

Step 1: Formation of 5-Chloro-2-iodobenzoyl chloride

  • To a solution of 5-chloro-2-iodobenzoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.1 equiv.) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress can be monitored by the cessation of gas evolution (HCl and CO).

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-chloro-2-iodobenzoyl chloride, which is typically used in the next step without further purification.

Causality: Oxalyl chloride is a preferred reagent for converting carboxylic acids to acid chlorides because the byproducts (HCl, CO, CO₂) are gaseous, which drives the reaction to completion and simplifies workup.[10] DMF acts as a catalyst by forming a Vilsmeier intermediate, which is the active acylating agent.

Step 2: Friedel-Crafts Acylation

  • Dissolve 1,3-difluorobenzene (1.1 equiv.) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add anhydrous aluminum chloride (AlCl₃, 1.2 equiv.) portion-wise, maintaining the temperature below 5 °C.

  • Add a solution of the crude 5-chloro-2-iodobenzoyl chloride (1.0 equiv.) in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with 1M HCl, water, 1M NaOH, and finally with brine. Dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Causality: Aluminum chloride is a powerful Lewis acid that coordinates to the carbonyl oxygen of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the electron-rich aromatic ring of 1,3-difluorobenzene. The ortho, para-directing effect of the fluorine atoms is overcome by the steric hindrance at the 2-position, leading to acylation at the 4-position relative to one of the fluorine atoms.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation A 5-Chloro-2-iodobenzoic Acid B 5-Chloro-2-iodobenzoyl chloride A->B  Oxalyl Chloride, cat. DMF  DCM, 0°C to RT D (5-Chloro-2-iodophenyl) (2,6-difluorophenyl)methanone B:e->D:w  AlCl₃, DCM  0°C to RT C 1,3-Difluorobenzene C->D

Caption: Workflow for the synthesis of the target compound via Friedel-Crafts acylation.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its aryl-iodide bond, which is highly susceptible to a range of transformative chemical reactions, most notably palladium-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The carbon-iodine bond is the most reactive of the aryl halides in oxidative addition to a low-valent palladium center, making this compound an excellent substrate for C-C bond formation. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is a cornerstone of modern organic synthesis for creating biaryl structures.[6][11][12]

General Protocol for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%), and a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, extract the aqueous phase, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the biaryl product.

Causality: The reaction proceeds via a well-established catalytic cycle.[12] The Pd(0) catalyst undergoes oxidative addition into the weak C-I bond. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. This reaction's tolerance for a wide variety of functional groups makes it exceptionally powerful in complex molecule synthesis.[11][13]

Suzuki-Miyaura Catalytic Cycle Diagram

SuzukiCycle pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)L₂-I pd0->pd_complex Oxidative Addition pd_boron Ar¹-Pd(II)L₂-Ar² pd_complex->pd_boron Transmetalation pd_boron->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) reagents1 Ar¹-I (Our Compound) reagents2 Ar²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile building block for constructing high-value, biologically active molecules.

  • Kinase Inhibitor Synthesis : This compound is explicitly noted as a precursor in the development of kinase inhibitors for cancer therapy.[5] The biaryl structures readily formed via Suzuki coupling are key pharmacophores in many small-molecule kinase inhibitors that target ATP-binding sites.

  • Scaffold for Molecular Diversity : The multiple halogenation sites allow for selective and sequential functionalization. For instance, after a Suzuki coupling at the iodine position, the chloro- or fluoro- groups could potentially be targeted for nucleophilic aromatic substitution under specific conditions, allowing for the generation of diverse compound libraries for screening.

  • Radiolabeling for PET Imaging : The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I). This makes the molecule and its downstream products valuable candidates for developing radiotracers for use in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging, enabling in-vivo tracking and diagnostic applications.[5]

Predicted Spectral Characteristics

  • ¹H NMR : The proton NMR spectrum is expected to show two distinct aromatic regions. The 5-chloro-2-iodophenyl ring should display three proton signals, likely complex multiplets or doublets of doublets due to their coupling relationships. The 2,6-difluorophenyl ring should exhibit two signals: a triplet for the proton at the 4-position and a doublet (or multiplet) for the protons at the 3- and 5-positions. All signals would appear in the deshielded region of the spectrum (likely 7.0-8.0 ppm) due to the electron-withdrawing effects of the halogens and the carbonyl group.

  • ¹³C NMR : The carbon NMR spectrum would show 13 distinct signals for the 13 carbon atoms, assuming free rotation. The carbonyl carbon (C=O) would be the most deshielded, appearing significantly downfield (typically >190 ppm).

  • IR Spectroscopy : The infrared spectrum would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a diaryl ketone. This peak is expected to appear in the range of 1650-1670 cm⁻¹. Other bands corresponding to C-Cl, C-F, C-I, and aromatic C-H and C=C stretching would also be present.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the exact mass of 377.91200 (for C₁₃H₆³⁵ClF₂IO). The spectrum would also exhibit a characteristic isotopic pattern for the M+2 peak at approximately 33% the intensity of the molecular ion peak, which is indicative of the presence of one chlorine atom.

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed.

  • GHS Pictogram : GHS07 (Harmful/Irritant).[7][9]

  • Signal Word : Warning.[7][9]

  • Hazard Statements :

    • H302: Harmful if swallowed.[7][9]

    • H315: Causes skin irritation.[7][9]

    • H319: Causes serious eye irritation.[7][9]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Measures :

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[7]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[7]

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

References

  • Ullmann condens
  • (5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone - GlobalChemMall. GlobalChemMall. [Link]
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH.
  • Ullmann reaction | PPTX - Slideshare. Slideshare. [Link]
  • Ullmann Reaction - BYJU'S. BYJU'S. [Link]
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - RSC Publishing. Royal Society of Chemistry. [Link]
  • Synthesis and bioactivity investigation of benzophenone and its derivatives. Bioorganic & Medicinal Chemistry. [Link]
  • Ullmann reaction - L.S.College, Muzaffarpur. L.S. College. [Link]
  • Examples of benzophenone derivatives in the market and their uses - ResearchGate.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. - R Discovery. R Discovery. [Link]
  • This compound - MySkinRecipes. MySkinRecipes. [Link]
  • Spectral data of compound 5a-5m, 6a-6e. Organic Chemistry Frontiers. [Link]
  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • 2-iodobenzophenone (C13H9IO) - PubChemLite. PubChemLite. [Link]
  • 2-Iodobenzophenone | C13H9IO | CID 2759359 - PubChem. PubChem. [Link]
  • Elaboration of diaryl ketones into naphthalenes fused on two or four sides: a naphthoannul
  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table - ResearchGate.
  • Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Beilstein Journal of Organic Chemistry. [Link]
  • Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. YouTube. [Link]

Sources

An In-Depth Technical Guide to (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (5-chloro-2-iodophenyl)(2,6-difluorophenyl)methanone, a halogenated diarylketone of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into the molecule's chemical properties, provides a detailed, field-proven methodology for its synthesis via Friedel-Crafts acylation, outlines expected analytical characterization, and discusses its potential as a pivotal intermediate in the synthesis of complex pharmaceutical agents.

Introduction: A Key Building Block in Medicinal Chemistry

This compound, bearing the CAS number 869365-97-9, is a highly functionalized aromatic ketone. Its structure, featuring a unique substitution pattern of chloro, iodo, and difluoro groups, makes it a valuable precursor in the synthesis of intricate molecular architectures.[1][2][3][4] Diarylketone moieties are prevalent in a wide array of bioactive molecules and serve as crucial intermediates in the preparation of Active Pharmaceutical Ingredients (APIs).[5][6] The specific arrangement of halogens in this compound offers multiple reactive sites for further chemical transformations, such as cross-coupling reactions, thereby enabling the construction of diverse compound libraries for drug discovery programs.

Table 1: Chemical and Physical Properties [1][2][3][4]

PropertyValue
CAS Number 869365-97-9
Molecular Formula C₁₃H₆ClF₂IO
Molecular Weight 378.54 g/mol
IUPAC Name (5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone
Canonical SMILES O=C(C1=CC(Cl)=CC=C1I)C1=C(F)C=CC=C1F[4]
InChI Key MVEWMRFXBCKZMY-UHFFFAOYSA-N[2][4]
Purity (Typical) ≥98%
Appearance White to off-white crystalline solid (expected)
Storage Keep in a dark place, sealed in dry, 2-8°C[3]

Strategic Synthesis: A Friedel-Crafts Acylation Approach

The most logical and industrially scalable synthetic route to this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with 5-chloro-2-iodobenzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to an aromatic ring.[7]

The overall synthetic pathway can be envisioned as a two-stage process: the preparation of the acylating agent, 5-chloro-2-iodobenzoyl chloride, from the corresponding carboxylic acid, followed by the Lewis acid-catalyzed acylation of 1,3-difluorobenzene.

G cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Friedel-Crafts Acylation A 5-Chloro-2-iodobenzoic Acid B 5-Chloro-2-iodobenzoyl Chloride A->B Oxalyl Chloride or SOCl₂, cat. DMF D This compound B->D C 1,3-Difluorobenzene C->D Catalyst AlCl₃ (Lewis Acid) Catalyst->D

Caption: Proposed two-stage synthesis of the target molecule.

Stage 1: Preparation of 5-Chloro-2-iodobenzoyl Chloride

The synthesis of the requisite acyl chloride is reliably achieved by treating 5-chloro-2-iodobenzoic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[6] The use of oxalyl chloride is often preferred in laboratory setting due to the formation of gaseous byproducts (CO and CO₂), which simplifies purification.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap, and a dropping funnel, suspend 5-chloro-2-iodobenzoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Reagent Addition: Add a catalytic amount of DMF (e.g., a few drops). At 0 °C (ice bath), add oxalyl chloride (1.2-1.5 equivalents) dropwise via the dropping funnel.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the formation of a clear solution.

  • Work-up and Isolation: Upon completion, the solvent and excess oxalyl chloride are carefully removed under reduced pressure. The resulting crude 5-chloro-2-iodobenzoyl chloride is typically a yellow to brown oil or low-melting solid and can be used in the next step without further purification.[6]

Stage 2: Friedel-Crafts Acylation of 1,3-Difluorobenzene

The core of the synthesis is the Friedel-Crafts acylation. 1,3-Difluorobenzene is chosen as the substrate due to its higher reactivity compared to its 1,2- and 1,4-isomers in electrophilic aromatic substitution.[7] The two fluorine atoms are deactivating due to their inductive electron-withdrawing effect; however, they are ortho, para-directing via their resonance effect. Acylation is expected to occur at the 4-position, which is para to one fluorine and ortho to the other, and sterically accessible.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1-1.3 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Add 1,3-difluorobenzene (1.0-1.2 equivalents) to the cooled suspension.

  • Acylating Agent Addition: Dissolve the crude 5-chloro-2-iodobenzoyl chloride from Stage 1 in anhydrous DCM and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the final product as a crystalline solid.

G cluster_0 Synthesis Workflow start Start setup Reaction Setup (Anhydrous Conditions) start->setup reagents Add AlCl₃, DCM, and 1,3-Difluorobenzene setup->reagents cool Cool to 0 °C reagents->cool add_acyl Add 5-Chloro-2-iodobenzoyl Chloride Solution Dropwise cool->add_acyl react Stir at Room Temperature (4-12h) add_acyl->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/ Recrystallization) dry->purify product Final Product purify->product

Caption: Step-by-step workflow for the Friedel-Crafts acylation.

Analytical Characterization: A Spectroscopic Profile

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for the structural elucidation of such a molecule.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on both aromatic rings. The integration should correspond to the 6 aromatic protons.
¹³C NMR The carbon NMR spectrum will display a signal for the carbonyl carbon (approx. 180-195 ppm). Multiple signals will be present in the aromatic region, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).
IR Spectroscopy A strong absorption band characteristic of the carbonyl (C=O) stretch of a diaryl ketone is expected in the range of 1650-1680 cm⁻¹. Bands corresponding to C-Cl, C-I, and C-F stretching, as well as aromatic C-H and C=C stretching, will also be present.
Mass Spectrometry The mass spectrum (e.g., ESI-MS) should show a molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight (378.54 g/mol ). The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable.
Purity (HPLC) A high-purity sample (>98%) should exhibit a single major peak in the HPLC chromatogram under appropriate conditions (e.g., reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase).

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a key pharmaceutical intermediate.[6] Its value lies in the strategic placement of its functional groups, which allows for the efficient construction of more complex drug candidates.

  • Scaffold for Further Elaboration: The diarylketone core provides a rigid scaffold that can be further modified. The ketone functionality can be reduced to a methylene group or a hydroxyl group, or it can serve as a handle for the introduction of other functionalities.

  • Precursor for Cross-Coupling Reactions: The iodo-substituent is particularly valuable as it readily participates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the facile introduction of a wide range of substituents at this position, a common strategy in modern medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series.

  • Potential Intermediate for SGLT-2 Inhibitors: While not definitively linked in the available literature to a specific drug, structurally similar diarylketones are known intermediates in the synthesis of sodium-glucose co-transporter 2 (SGLT-2) inhibitors, a class of drugs used to treat type 2 diabetes.[5] The (2-chloro-5-iodophenyl) moiety is a key component in the synthesis of empagliflozin, for example.[5] It is plausible that this compound could be a precursor for novel analogues in this or other drug classes.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules with potential therapeutic applications. The synthetic route via Friedel-Crafts acylation is a robust and scalable method for its preparation. The unique combination of reactive sites on this molecule makes it a valuable tool for medicinal chemists and drug development professionals seeking to create novel pharmaceutical agents. This guide provides the foundational knowledge necessary for the synthesis, characterization, and effective utilization of this key intermediate.

References

  • Crysdot. (n.d.). This compound.
  • GlobalChemMall. (n.d.). (5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone.
  • Google Patents. (2014). US Patent 9,315,438 B2: Optically pure benzyl-4-chlorophenyl-C-glucoside derivatives and a process for preparing the same.

Sources

An In-Depth Technical Guide to (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone: Synthesis, Applications, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone is a halogenated diarylmethanone derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its strategic placement of chloro, iodo, and fluoro substituents offers multiple avenues for synthetic elaboration, making it a valuable intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, chemical properties, a detailed synthesis protocol, its significant role in the development of targeted therapeutics, and its analytical characterization.

The diarylmethanone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The specific compound discussed herein, by virtue of its structure, is positioned as a key intermediate for creating advanced pharmaceutical agents, most notably in the field of oncology and metabolic diseases.

Nomenclature and Chemical Properties

A clear and unambiguous identification of a chemical entity is paramount for research and development. This section provides the various synonyms, identifiers, and key chemical properties of this compound.

Synonyms and Alternative Names:
  • (5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone

  • Methanone, (5-chloro-2-iodophenyl)(2,6-difluorophenyl)-

  • QC-8170

  • SCHEMBL2509357

  • CTK8B8149

  • CS-M0274

  • KS-00000LJ2

  • ANW-59408

Chemical Identifiers and Properties:
PropertyValueSource
CAS Number 869365-97-9[6]
Molecular Formula C₁₃H₆ClF₂IO
Molecular Weight 378.54 g/mol
IUPAC Name This compound[6]
Boiling Point 433°C at 760 mmHg
Purity Typically ≥98%
InChI Key MVEWMRFXBCKZMY-UHFFFAOYSA-N[6]
Canonical SMILES C1=CC(=C(C(=C1)F)C(=O)C2=C(C=CC(=C2)Cl)I)F

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities, including halides.[2] This process involves the diazotization of an aniline precursor followed by displacement with an iodide salt, catalyzed by a copper(I) species.

The logical precursor for this synthesis is (2-amino-5-chlorophenyl)(2,6-difluorophenyl)methanone. The overall transformation is depicted below:

Caption: Synthesis of this compound via a Sandmeyer reaction.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including in-process checks and clear endpoints. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

  • (2-amino-5-chlorophenyl)(2,6-difluorophenyl)methanone

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Potassium Iodide (KI)

  • Copper(I) Iodide (CuI)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Ice

Step 1: Diazotization of the Aniline Precursor

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend (2-amino-5-chlorophenyl)(2,6-difluorophenyl)methanone (1.0 equivalent) in a mixture of water and concentrated hydrochloric acid (3-4 equivalents).

    • Cool the suspension to 0-5 °C using an ice-salt bath. The formation of a fine slurry of the aniline hydrochloride salt is expected.

    • In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred aniline suspension, ensuring the temperature is maintained below 5 °C. The reaction is exothermic, and slow addition is critical to prevent the decomposition of the diazonium salt and the formation of phenol byproducts.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed by testing a drop of the solution with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Expertise & Experience: The low temperature is crucial for the stability of the diazonium salt. Allowing the temperature to rise will lead to decomposition and significantly lower yields. The use of starch-iodide paper is a classic and reliable in-process control to ensure the diazotization reaction has gone to completion.

Step 2: Sandmeyer Iodination

  • Procedure:

    • In a separate, larger flask, prepare a solution of potassium iodide (1.5 equivalents) and a catalytic amount of copper(I) iodide (0.1 equivalents) in water. Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred potassium iodide solution.

    • Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the complete decomposition of the diazonium salt.

  • Trustworthiness: The reaction's endpoint is visually evident by the cessation of nitrogen gas evolution. The gentle heating at the end drives the reaction to completion, ensuring a robust and reliable conversion.

Step 3: Work-up and Purification

  • Procedure:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash sequentially with saturated sodium thiosulfate solution (to remove any residual iodine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

  • Authoritative Grounding: The work-up procedure follows standard organic synthesis protocols designed to effectively isolate and purify the product from the reaction byproducts and reagents.

Applications in Drug Discovery and Development

This compound and its structural analogs are pivotal intermediates in the synthesis of modern pharmaceuticals. The presence of the iodo and chloro groups on one phenyl ring and the difluoro substitution on the other provides a platform for diverse chemical modifications and coupling reactions.

Key Intermediate for SGLT2 Inhibitors

A closely related analog, (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, is a documented key intermediate in the synthesis of Empagliflozin , a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[7][8] SGLT2 inhibitors represent a major class of antidiabetic drugs that reduce hyperglycemia by promoting the excretion of glucose in the urine.[7]

The synthesis of SGLT2 inhibitors often involves the coupling of a C-aryl glucoside moiety to a diarylmethane core. The diarylmethanone, such as the title compound or its analogs, serves as the precursor to this core structure. The synthetic strategy typically involves the reduction of the ketone to a methylene group, followed by further functionalization.

Sources

Technical Guide: The Hypothesized Mechanism of Action of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone as a Kv1.3 Potassium Channel Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone is a halogenated diarylmethanone for which no direct biological mechanism of action has been formally published. However, based on its structural class, this guide posits its primary mechanism of action as the inhibition of the voltage-gated potassium channel Kv1.3. The Kv1.3 channel is a validated therapeutic target for a range of T-cell-mediated autoimmune diseases and other inflammatory conditions[1][2][3][4]. This document provides an in-depth exploration of this hypothesized mechanism, detailing the role of Kv1.3 in immune cell function, the molecular interactions of channel blockade, and the downstream cellular and physiological consequences. Furthermore, it outlines the standard experimental workflows and protocols required to validate this hypothesis for the specified compound.

Introduction: The Kv1.3 Channel as a Therapeutic Target

The voltage-gated potassium channel Kv1.3 (also known as KCNA3) is a crucial regulator of the membrane potential in various cell types, including key players in the immune system[5][6]. It is highly expressed in effector memory T (TEM) cells, a subset of T lymphocytes implicated in the pathogenesis of numerous autoimmune disorders like rheumatoid arthritis, multiple sclerosis, and type 1 diabetes[1][3][7].

In TEM cells, repeated stimulation by autoantigens leads to a significant upregulation of Kv1.3 channels[7]. Upon T-cell receptor activation, these channels open, allowing K+ ions to flow out of the cell. This efflux hyperpolarizes the cell membrane, which creates a powerful electrochemical gradient that sustains the influx of Ca2+ through calcium release-activated calcium (CRAC) channels[5]. This sustained calcium signaling is essential for the downstream activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), leading to cytokine production, proliferation, and the execution of inflammatory functions[5].

Due to their critical role in TEM cell activation, selective Kv1.3 inhibitors are a promising therapeutic strategy. By blocking Kv1.3, these compounds can preferentially suppress the activity of pathogenic TEM cells while largely sparing other T-cell subsets (like naïve and central memory T cells), which rely on a different potassium channel, KCa3.1, for their activation[2][8]. This selectivity offers the potential for potent immunomodulation without the broad immunosuppression associated with conventional therapies[3]. Small molecules with a diarylmethanone core are a known class of Kv1.3 inhibitors, providing a strong rationale for investigating this compound within this context.

Core Mechanism of Action: Selective Kv1.3 Channel Blockade

The proposed mechanism centers on the direct, state-dependent blockade of the Kv1.3 channel pore by this compound.

Molecular Interaction and State Dependence

Small-molecule inhibitors of Kv1.3 typically act as open-channel blockers[5]. This means they enter the channel pore from the intracellular side when the channel is in its open conformation, which occurs during membrane depolarization. The inhibitor then physically occludes the pore, preventing the efflux of potassium ions.

Many inhibitors also exhibit use-dependence, where the degree of block increases with the frequency of channel opening[5]. This is a therapeutically advantageous property, as it means the inhibitor will be most active on chronically activated cells, such as the autoantigen-specific TEM cells that drive autoimmune disease. The proposed mechanism for this compound follows this model.

Downstream Cellular Cascade

The inhibition of K+ efflux by the compound initiates a cascade of events within the T cell:

  • Membrane Depolarization: The blockade of Kv1.3 prevents the cell from effectively repolarizing its membrane potential.

  • Reduced Ca2+ Influx: The depolarized state weakens the electrochemical driving force for Ca2+ entry through CRAC channels[5].

  • Suppression of Ca2+-Calcineurin Signaling: The diminished intracellular Ca2+ signal leads to reduced activation of the phosphatase calcineurin.

  • Inhibition of NFAT Activation: Calcineurin is responsible for dephosphorylating NFAT, allowing it to translocate to the nucleus. Reduced calcineurin activity prevents NFAT activation.

  • Decreased Cytokine Production & Proliferation: With NFAT inactive, the transcription of key pro-inflammatory cytokine genes (e.g., IL-2, IFN-γ) is suppressed, and the cell cycle is arrested, halting the proliferation of pathogenic TEM cells[1][2][9].

This entire signaling pathway is visualized in the diagram below.

Kv1.3_Inhibition_Pathway TCR T-Cell Receptor (TCR) Activation by Autoantigen Depolarization Membrane Depolarization TCR->Depolarization Kv1_3_Open Kv1.3 Channel Opening Depolarization->Kv1_3_Open Kv1_3_Blocked Kv1.3 Channel Blocked Kv1_3_Open->Kv1_3_Blocked K_Efflux K+ Efflux Kv1_3_Open->K_Efflux Compound (5-Chloro-2-iodophenyl) (2,6-difluorophenyl)methanone Compound->Kv1_3_Blocked Binds & Inhibits Kv1_3_Blocked->K_Efflux Prevents Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization K_Efflux->Hyperpolarization CRAC CRAC Channel Activation Hyperpolarization->CRAC Maintains Driving Force Ca_Influx Sustained Ca2+ Influx CRAC->Ca_Influx Calcineurin Calcineurin Activation Ca_Influx->Calcineurin Ca_Influx->Calcineurin NFAT NFAT Dephosphorylation & Nuclear Translocation Calcineurin->NFAT Calcineurin->NFAT Cytokines Cytokine Production (IL-2, IFN-γ) & T-Cell Proliferation NFAT->Cytokines NFAT->Cytokines Suppression Suppression of Immune Response Cytokines->Suppression

Caption: Proposed signaling pathway of T-cell activation and its inhibition.

Experimental Validation Workflow

To validate the hypothesis that this compound is a selective Kv1.3 inhibitor, a tiered experimental approach is necessary.

Validation_Workflow Tier1 Tier 1: In Vitro Channel Activity (Electrophysiology) Tier2 Tier 2: Cellular Activity (T-Cell Function Assays) Tier1->Tier2 Confirm Target Engagement Tier3 Tier 3: In Vivo Efficacy (Animal Models of Autoimmunity) Tier2->Tier3 Confirm Cellular Mechanism

Caption: Tiered workflow for validating the mechanism of action.

Tier 1: Electrophysiological Characterization

The primary and most direct method to assess channel inhibition is patch-clamp electrophysiology.

Objective: To determine the potency (IC50) and selectivity of the compound on Kv1.3 and other relevant ion channels.

Protocol: Whole-Cell Patch-Clamp Assay

  • Cell Preparation: Use a stable cell line (e.g., HEK293 or Ltk-) recombinantly expressing human Kv1.3 channels. For selectivity profiling, use cell lines expressing other channels (e.g., Kv1.1, Kv1.5, KCa3.1).

  • Electrode and Solutions:

    • Internal (Pipette) Solution (in mM): 145 KF, 10 HEPES, 10 BAPTA, 2 MgCl2; pH 7.2.

    • External (Bath) Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4.

  • Recording:

    • Establish a whole-cell gigaseal on a single cell.

    • Hold the membrane potential at -80 mV.

    • Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms) every 15 seconds.

  • Compound Application:

    • After establishing a stable baseline current, perfuse the bath with increasing concentrations of this compound (e.g., 1 nM to 10 µM).

    • Allow the blocking effect to reach steady-state at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the data to the baseline current and plot the concentration-response curve.

    • Fit the curve using the Hill equation to determine the IC50 value.

Expected Data & Interpretation:

A potent Kv1.3 inhibitor will show a low nanomolar IC50 value. Selectivity is determined by comparing the IC50 for Kv1.3 to its IC50 on other channels. A desirable profile would show at least 100-fold selectivity for Kv1.3 over other channels like Kv1.1 (to avoid neurotoxicity) and Kv1.5 (to avoid cardiotoxicity)[6].

ParameterExample Kv1.3 Inhibitor (PAP-1)[10]Target Value for Test Compound
Kv1.3 IC50 2 nM< 50 nM
Kv1.1 IC50 > 2 µM> 100-fold vs. Kv1.3
Kv1.5 IC50 > 10 µM> 100-fold vs. Kv1.3
KCa3.1 IC50 > 10 µM> 100-fold vs. Kv1.3
Tier 2: T-Cell Functional Assays

These assays confirm that channel blockade translates into the desired immunomodulatory effect at the cellular level.

Objective: To measure the compound's ability to inhibit T-cell proliferation and cytokine production.

Protocol: T-Cell Proliferation Assay (CFSE-based)

  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Labeling: Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol. CFSE is a fluorescent dye that is diluted with each cell division.

  • Culture and Stimulation:

    • Plate the CFSE-labeled cells in a 96-well plate.

    • Add serial dilutions of this compound.

    • Stimulate the cells with an activating agent (e.g., anti-CD3 antibody or phytohemagglutinin (PHA)) to induce proliferation. Include unstimulated (negative) and stimulated (positive, vehicle control) wells.

  • Incubation: Incubate the cells for 3-5 days at 37°C, 5% CO2.

  • Analysis:

    • Harvest the cells and analyze by flow cytometry.

    • Gate on the lymphocyte population (e.g., CD3+ cells).

    • Measure the dilution of CFSE fluorescence. Proliferating cells will show reduced fluorescence intensity.

    • Quantify the percentage of divided cells in each condition to determine the EC50 for proliferation inhibition.

Protocol: Cytokine Production Assay (ELISA)

  • Cell Culture: Set up the cell culture as described in the proliferation assay (steps 1 and 3), but without CFSE labeling.

  • Supernatant Collection: After 48-72 hours of incubation, centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the concentration of key cytokines (e.g., IL-2 and IFN-γ) in the supernatant, following the manufacturer's instructions.

  • Data Analysis: Plot cytokine concentration against compound concentration to determine the EC50 for cytokine inhibition.

Therapeutic Implications and Future Directions

If validated, this compound would represent a promising small-molecule candidate for treating TEM-mediated autoimmune diseases[11][12]. Its efficacy could be tested in preclinical animal models of conditions such as rheumatoid arthritis (collagen-induced arthritis model) or multiple sclerosis (experimental autoimmune encephalomyelitis model)[1][3].

Further research would involve optimizing its pharmacokinetic and safety profiles to develop a clinically viable drug. This includes assessing its metabolic stability, oral bioavailability, and potential for off-target effects. The presence of iodine in the molecule also offers the potential for use as a research tool in radiolabeling and imaging studies.

Conclusion

While direct biological data for this compound is not yet available, its chemical structure strongly suggests a mechanism of action involving the inhibition of the Kv1.3 potassium channel. This mechanism provides a clear and compelling rationale for its potential as a selective immunomodulator. The experimental workflows detailed in this guide provide a robust framework for formally testing this hypothesis and characterizing the compound's activity from the molecular to the cellular level. Successful validation would position this compound as a valuable lead for the development of novel therapies for autoimmune disorders.

References

  • Beeton, C., et al. (2006). Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases. Proceedings of the National Academy of Sciences, 103(46), 17414-17419. [Link]
  • Gimenez-Gomez, P., et al. (2021). Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases. PubMed Central. [Link]
  • Beeton, C., et al. (2006). Kv1.
  • Anonymous. (2024). What are Kv1.3 blockers and how do they work? Vertex AI Search.
  • Vallejo-Gracia, A., et al. (2013). Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases. MDPI. [Link]
  • Beeton, C., et al. (2006). (PDF) Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases.
  • Panyi, G., et al. (2013). State-dependent blocking mechanism of Kv1.3 channels by the antimycobacterial drug clofazimine. PMC - NIH. [Link]
  • Chen, Y. J., et al. (2017). Inhibition of the potassium channel Kv1.3 reduces infarction and inflammation in ischemic stroke. PubMed Central. [Link]
  • Perez-Verdaguer, M., et al. (2020). Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges. Wiley Online Library. [Link]
  • GlobalChemMall. (5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone. GlobalChemMall. [Link]
  • Friedrich, M., et al. (2020). Suppressing Kv1.
  • Beeton, C., et al. (2005). Targeting Effector Memory T Cells with a Selective Peptide Inhibitor of Kv1.3 Channels for Therapy of Autoimmune Diseases. PubMed Central. [Link]
  • Lam, J., et al. (2013). Human NK cells express functional Kv1.3 and KCa3.1.
  • Crysdot. This compound. Crysdot. [Link]
  • Rangaraju, S., et al. (2019). Kv1.
  • Rauer, H., et al. (1998). Immunosuppressive effects of a Kv1.3 inhibitor. PubMed. [Link]
  • Beeton, C., et al. (2006). Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases. University of California. [Link]

Sources

Unveiling the Potential of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzophenone Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of drug discovery, certain chemical scaffolds consistently emerge as templates for biologically active molecules. The benzophenone framework, characterized by a central carbonyl group bridging two phenyl rings, is a prime example of such a "privileged structure."[1][2] Naturally occurring and synthetic benzophenones have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] This inherent bioactivity makes the benzophenone core a compelling starting point for the design of novel therapeutic agents.

This technical guide delves into the specific, yet largely unexplored, potential of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone . While direct biological data for this compound is not extensively published, its structural features—a highly halogenated diarylketone—place it within a chemical space of significant interest for oncological and immunological research. This document will, therefore, provide a comprehensive analysis of its chemical characteristics, extrapolate its potential biological activities based on structurally related compounds, and propose a robust experimental framework for its systematic evaluation.

Molecular Profile and Rationale for Investigation

The structure of this compound is notable for its dense halogenation pattern. The presence of chloro, iodo, and difluoro substituents is not incidental and likely imparts unique physicochemical and biological properties.

PropertyValueSource
Molecular Formula C13H6ClF2IO[5][6][7]
Molecular Weight 378.54 g/mol [5][6][7]
CAS Number 869365-97-9[6][7]
Canonical SMILES C1=CC(=C(C(=C1)F)C(=O)C2=C(C=CC(=C2)Cl)I)F[5]
InChI Key MVEWMRFXBCKZMY-UHFFFAOYSA-N[6]

The rationale for investigating this particular molecule is threefold:

  • The Benzophenone Core: As established, this scaffold is a wellspring of bioactive compounds.[1][3][4]

  • Halogenation: The introduction of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. They can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. Halogenated chalcones and other diaryl compounds have shown significant cytotoxic activity against cancer cell lines.[8]

  • The 2,6-Difluorophenyl Moiety: This specific substitution pattern is found in other pharmacologically active molecules and can influence binding affinity and selectivity.

Hypothesized Biological Activity: An Evidence-Based Extrapolation

Given the absence of direct studies, we can hypothesize the potential biological activities of this compound by examining related structures.

Anticancer Potential

The most promising avenue of investigation for this compound is in oncology. Numerous studies have highlighted the anticancer effects of halogenated diarylketones and related chalcones.[8][9]

  • Cytotoxicity in Cancer Cell Lines: The primary hypothesis is that this compound will exhibit cytotoxic effects against various cancer cell lines, particularly those known to be sensitive to halogenated small molecules, such as breast, colon, and lung cancer lines.[8]

  • Induction of Apoptosis: A common mechanism for anticancer compounds is the induction of programmed cell death. It is plausible that this molecule could trigger apoptotic pathways.

  • Enzyme Inhibition: Benzophenone derivatives have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation.[10] Potential targets could include kinases, which are often dysregulated in cancer.

Anti-inflammatory Activity

The benzophenone scaffold is also associated with anti-inflammatory properties.[1] The 2,6-difluorophenyl group, in particular, is a component of the non-steroidal anti-inflammatory drug (NSAID) diflunisal, although the overall structure is different.[11]

  • Inhibition of Inflammatory Mediators: A potential mechanism of action could involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX) or the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).[1]

Proposed Experimental Workflow for Biological Evaluation

To systematically investigate the biological activity of this compound, a tiered approach is recommended. The following experimental protocols are designed to first screen for general activity and then to elucidate the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation (if active in Tier 1) cluster_2 Tier 3: Anti-inflammatory Evaluation A Compound Acquisition & Purity Assessment B In Vitro Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->B D Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) B->D E Cell Cycle Analysis (Flow Cytometry) B->E C Panel of Cancer Cell Lines (e.g., MCF-7, HCT116, A549) C->B F Target Identification Studies (e.g., Kinase Profiling, Proteomics) D->F E->F G LPS-stimulated Macrophage Assays H Measurement of Inflammatory Mediators (e.g., NO, TNF-α, IL-6 by ELISA/Griess Assay) G->H

Caption: A tiered experimental workflow for evaluating the biological activity of this compound.

Detailed Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in appropriate cell culture medium.

    • Treat the cells with varying concentrations of the compound and a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by non-linear regression analysis.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Objective: To determine if the compound induces apoptosis in cancer cells.

  • Methodology:

    • Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

  • Objective: To assess the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Methodology:

    • Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

    • Pre-treat the cells with various concentrations of the compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Structure-Activity Relationship (SAR) Considerations and Future Directions

Should this compound demonstrate promising biological activity, a systematic SAR study would be the logical next step.

SAR_Logic cluster_RingA Modifications on Ring A cluster_RingB Modifications on Ring B Core This compound Ring A (2,6-difluoro) Ring B (5-chloro, 2-iodo) A1 Vary Fluoro Positions (e.g., 2,4-difluoro) Core:port1->A1 Investigate A2 Replace Fluoro with other halogens (e.g., Cl, Br) Core:port1->A2 Investigate A3 Introduce Electron-donating groups (e.g., OMe) Core:port1->A3 Investigate B1 Vary Chloro/Iodo Positions Core:port2->B1 Investigate B2 Replace Iodo with other groups (e.g., Br, CN) Core:port2->B2 Investigate B3 Remove one of the halogens Core:port2->B3 Investigate

Caption: A logical framework for a Structure-Activity Relationship (SAR) study.

Future research should focus on synthesizing analogs with modifications to both aromatic rings to probe the key structural determinants of activity. For instance, altering the position and nature of the halogen substituents could fine-tune the compound's potency and selectivity.

Conclusion

While this compound is a relatively understudied compound, its chemical architecture, rooted in the versatile benzophenone scaffold and adorned with multiple halogen atoms, marks it as a molecule of considerable interest for drug discovery. The proposed experimental workflows provide a clear path to systematically evaluate its hypothesized anticancer and anti-inflammatory activities. The insights gained from such studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to a broader understanding of the structure-activity relationships of halogenated diarylketones.

References

  • Surana, K., Chaudhary, B., Diwaker, M., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(11), 1829-1853. [Link]
  • El-Sayed, N. N. E., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Scientific Reports, 11(1), 23832. [Link]
  • Wang, Y., et al. (2009). Synthesis and anticancer activity of 2-alkylaminomethyl-5-diaryl-methylenecyclopentanone hydrochlorides and related compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1098-1105. [Link]
  • El-Seedi, H. R., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Medicinal Chemistry, 14(9), 1646-1681. [Link]
  • Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(29), 20959-20967. [Link]
  • Liu, Q., et al. (2012). Synthesis and evaluation of benzophenone O-glycosides as α-glucosidase inhibitors. Archiv der Pharmazie, 345(10), 771-783. [Link]
  • Crysdot. (n.d.). This compound.
  • Hannah, D. R. (1980). Chemical and Pharmacological Properties of Diflunisal. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 1(2), 94-103. [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone is a diarylmethanone compound with potential therapeutic applications. While its specific biological targets have not been extensively characterized in publicly available literature, its structural features suggest a high probability of interaction with various enzyme and receptor families. This guide provides a comprehensive analysis of the plausible therapeutic targets of this compound, leveraging in silico prediction methodologies and outlining detailed experimental protocols for target validation. By synthesizing computational predictions with established biochemical and cell-based assay principles, this document serves as a technical roadmap for researchers seeking to elucidate the mechanism of action and therapeutic potential of this and structurally related molecules.

Introduction: The Therapeutic Potential of the Diaryl-methanone Scaffold

The diarylmethanone (or benzophenone) core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. The versatility of this structural motif lies in its ability to present aryl substituents in a defined three-dimensional orientation, facilitating interactions with the binding pockets of various proteins. The specific substitution pattern on the phenyl rings plays a critical role in determining the target affinity and selectivity.

The subject of this guide, this compound, possesses a unique combination of substituents:

  • A 5-chloro-2-iodophenyl ring: The halogen atoms, particularly the bulky iodine, can participate in halogen bonding and other non-covalent interactions, potentially conferring high affinity for specific protein targets.

  • A 2,6-difluorophenyl ring: The fluorine atoms can modulate the electronic properties of the ring and influence the compound's conformation, impacting its binding characteristics and metabolic stability.

Given the established precedent of diarylmethanones as bioactive molecules, a systematic investigation into the potential targets of this compound is warranted.

In Silico Target Prediction: A Data-Driven Approach to Hypothesis Generation

In the absence of direct experimental data, in silico target prediction tools offer a powerful and efficient means to generate hypotheses about the potential biological targets of a small molecule. These methods utilize algorithms that compare the structural and physicochemical properties of a query compound to large databases of known ligand-protein interactions.

For this guide, we utilized the SwissTargetPrediction server, a well-established and freely accessible tool for predicting the protein targets of small molecules[1][2][3][4]. The canonical SMILES (Simplified Molecular Input Line Entry System) for this compound, O=C(C1=CC(Cl)=CC=C1I)C1=C(F)C=CC=C1F[5], was submitted to the server for analysis.

Predicted Target Classes

The in silico analysis revealed a high probability of interaction with several key protein families, with the most prominent being:

  • Kinases: A significant number of the predicted targets belong to the protein kinase family. This is consistent with the known activity of many diaryl- and aryl-heteroaryl ketones as kinase inhibitors.

  • G-Protein Coupled Receptors (GPCRs): Several GPCRs were identified as potential targets, suggesting that the compound may modulate cell signaling pathways mediated by this large and diverse receptor family.

  • Enzymes (Other than Kinases): The prediction also highlighted other enzyme classes, including proteases and enzymes involved in metabolic pathways.

Prioritization of Predicted Targets

Based on the prediction scores and the known pharmacology of structurally related compounds, the following target classes are prioritized for experimental validation:

  • Protein Kinases: The high number and probability scores for kinase targets make this family a primary focus. Given the role of kinases in a multitude of cellular processes, including cell growth, differentiation, and apoptosis, kinase inhibitors are a major class of therapeutic agents, particularly in oncology.

  • GPCRs: The predicted interactions with GPCRs warrant further investigation, as these receptors are implicated in a wide range of physiological and pathological processes.

  • Other Enzymes: While less prominent in the prediction results, the potential for interaction with other enzymes should not be disregarded and may represent novel therapeutic opportunities.

The following sections will provide detailed experimental workflows for validating the interaction of this compound with these prioritized target classes.

Experimental Validation of Potential Therapeutic Targets

The validation of in silico predictions through rigorous experimental testing is a critical step in the drug discovery process. This section outlines detailed protocols for assessing the activity of this compound against the prioritized target classes.

Protein Kinase Inhibition Assays

The primary method for validating kinase inhibition is the in vitro kinase assay. This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

This protocol describes a common and robust method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Principle: The assay relies on a proprietary reagent that converts ADP to ATP, which then drives a luciferase-catalyzed reaction that produces light. The luminescent signal is inversely proportional to the kinase activity.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 96- or 384-well plates

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the purified kinase to each well and incubate for 10 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of the peptide substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Diagram of Kinase Inhibition Assay Workflow:

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound Compound Dilution Add_Cmpd Add Compound to Plate Compound->Add_Cmpd Kinase_Prep Kinase Preparation Add_Kinase Add Kinase (Incubate 10 min) Kinase_Prep->Add_Kinase Sub_ATP_Prep Substrate/ATP Mix Add_Sub_ATP Add Substrate/ATP (Incubate 60 min) Sub_ATP_Prep->Add_Sub_ATP Add_ADP_Glo Add ADP-Glo Reagent (Incubate 40 min) Add_Sub_ATP->Add_ADP_Glo Add_Detection_Reagent Add Detection Reagent (Incubate 30 min) Add_ADP_Glo->Add_Detection_Reagent Read_Luminescence Read Luminescence Add_Detection_Reagent->Read_Luminescence Plot_Data Plot Data Read_Luminescence->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

G-Protein Coupled Receptor (GPCR) Binding Assays

To validate the predicted interactions with GPCRs, radioligand binding assays are the gold standard. These assays measure the ability of a compound to displace a known radiolabeled ligand from its receptor.

Principle: This assay quantifies the affinity of a test compound for a GPCR by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radiolabeled ligand (e.g., [3H]- or [125I]-labeled)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM EDTA)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from cells overexpressing the GPCR of interest. The protein concentration of the membrane preparation should be determined using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Cell membranes + radioligand + assay buffer

      • Non-specific Binding: Cell membranes + radioligand + non-specific binding control

      • Competition: Cell membranes + radioligand + serial dilutions of this compound

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]

Diagram of GPCR Radioligand Binding Assay Workflow:

GPCR_Binding_Assay cluster_prep Preparation cluster_assay Binding Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Setup Set up Assay Plate (Total, NSB, Competition) Membrane_Prep->Assay_Setup Compound_Prep Compound Dilution Compound_Prep->Assay_Setup Radioligand_Prep Radioligand Solution Radioligand_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Calculate_Binding Calculate Specific Binding Scintillation_Counting->Calculate_Binding Plot_Data Plot Competition Curve Calculate_Binding->Plot_Data Calculate_Ki Calculate Ki Plot_Data->Calculate_Ki MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in Plate Add_Compound Add Compound to Cells Cell_Seeding->Add_Compound Compound_Prep Compound Dilution Compound_Prep->Add_Compound Incubate_Cells Incubate (24-72h) Add_Compound->Incubate_Cells Add_MTT Add MTT Solution (Incubate 2-4h) Incubate_Cells->Add_MTT Solubilize Add Solubilization Solution (Incubate 2-4h) Add_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Data Plot Dose-Response Curve Calculate_Viability->Plot_Data Calculate_IC50 Determine IC50 Plot_Data->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.

Data Interpretation and Future Directions

The experimental data generated from the assays described above will provide critical insights into the therapeutic potential of this compound.

  • Potent and selective kinase inhibition would suggest further development as an anti-cancer or anti-inflammatory agent, depending on the specific kinase target.

  • High-affinity binding to a specific GPCR would open avenues for its investigation in a wide range of diseases, from neurological disorders to metabolic diseases.

  • Significant cytotoxicity in cancer cell lines would corroborate any observed kinase inhibition and provide a strong rationale for its development as an anti-neoplastic drug.

Should the initial screening assays yield promising results, further studies would be warranted, including:

  • Lead Optimization: Synthesis and testing of analogs to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the downstream signaling pathways affected by the compound.

  • In Vivo Efficacy Studies: Evaluation of the compound's therapeutic effect in animal models of relevant diseases.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. While its specific biological targets remain to be definitively identified, this guide provides a clear and structured approach for their discovery and validation. By combining the predictive power of in silico methods with the rigor of experimental pharmacology, researchers can efficiently and effectively unlock the therapeutic potential of this and other novel chemical entities.

References

  • This compound - Achmem. (n.d.).
  • SwissTargetPrediction - SIB Swiss Institute of Bioinformatics. (n.d.).
  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W361. [Link]
  • SwissTargetPrediction - bio.tools. (n.d.).
  • Gfeller, D., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
  • In vitro NLK Kinase Assay - PMC. (n.d.).
  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (n.d.).
  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 261–276. [Link]

Sources

The Lynchpin Intermediate: A Technical Guide to (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone in the Synthesis of a First-in-Class HIV Therapeutic

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure, a Gateway to Novel Antiviral Action

In the landscape of medicinal chemistry, the significance of a molecule is often defined not by its intrinsic biological activity, but by its role as a critical building block for a complex, high-impact therapeutic. (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone, a highly functionalized benzophenone derivative (CAS 869365-97-9), exemplifies this principle. While not a therapeutic agent in itself, this compound, herein referred to as Ketone 6 , has emerged as a lynchpin intermediate in the synthesis of Lenacapavir (GS-6207).

Lenacapavir, developed by Gilead Sciences, is a groundbreaking, first-in-class, long-acting HIV-1 capsid inhibitor. Its novel mechanism, which disrupts multiple stages of the viral lifecycle, offers a powerful new option for heavily treatment-experienced adults with multidrug-resistant HIV-1. The intricate architecture of Lenacapavir necessitates a sophisticated synthetic strategy, and Ketone 6 sits at the heart of this strategy. Its carefully orchestrated arrangement of halogen substituents—a chloro, an iodo, and two fluoro groups—are not accidental; they are strategically positioned to serve as reactive handles for the sequential and regioselective construction of the drug's complex core. This guide provides an in-depth examination of the synthesis, characterization, and strategic application of Ketone 6 , offering researchers and drug development professionals a comprehensive technical resource on this vital precursor.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a key intermediate's properties is fundamental to process development and quality control. The data below summarizes the key identifiers and spectral characteristics of Ketone 6 .

PropertyValueSource
CAS Number 869365-97-9[1][2]
Molecular Formula C₁₃H₆ClF₂IO[1][2]
Molecular Weight 378.54 g/mol [1][2]
Appearance White to off-white solid[3]
Purity ≥98% (typical)[1][4]
Storage 2-8°C, Sealed in dry, Keep in dark place[5]

The following spectral data is based on the analysis provided in the supporting information of the cited primary synthesis publication.

¹H NMR (400 MHz, CDCl₃)¹³C NMR (101 MHz, CDCl₃)Mass Spectrometry
δ 7.91 (d, J = 2.4 Hz, 1H)δ 189.5ESI-MS: m/z 378.9 [M+H]⁺
δ 7.55 – 7.45 (m, 2H)δ 161.8 (dd, J = 257.5, 7.1 Hz)
δ 7.12 (d, J = 8.4 Hz, 1H)δ 141.2
δ 7.05 (t, J = 8.2 Hz, 2H)δ 136.2 (t, J = 10.4 Hz)
δ 135.4
δ 131.9
δ 131.2
δ 117.2 (t, J = 19.5 Hz)
δ 112.4 (dd, J = 25.8, 4.3 Hz)
δ 91.9

Strategic Synthesis of the Core Intermediate

A cost-effective and scalable synthesis of Ketone 6 is paramount for the viable production of Lenacapavir. A novel, four-step sequence has been developed that proceeds in a 67% overall yield. This route leverages commercially available starting materials and employs robust, scalable reaction conditions.

The causality behind this synthetic design is rooted in efficiency and the strategic introduction of key functionalities. The process begins with a readily available dibromopyridine derivative, which is converted to an aldehyde. A crucial C-C bond formation is then achieved via a Grignard reaction, followed by a selective oxidation to furnish the target ketone.

Synthesis_of_Ketone_6 start 3,6-dibromo- 2-methylpyridine oxime Oxime Intermediate start->oxime 1. t-BuONO, t-BuOK 2-MeTHF, 96% yield aldehyde Aldehyde Intermediate oxime->aldehyde 2. Glyoxylic acid 2-MeTHF, 85% yield alcohol Secondary Alcohol Intermediate aldehyde->alcohol 3. Organozinc addition (from Grignard) 2-MeTHF, 85% yield ketone (5-Chloro-2-iodophenyl) (2,6-difluorophenyl)methanone (Ketone 6) alcohol->ketone 4. TEMPO, NaClO Toluene/Water, 98% yield grignard 2,6-difluorobenzyl magnesium bromide grignard->alcohol

Four-step synthesis pathway to Ketone 6.
Detailed Experimental Protocols

The following protocols are adapted from the peer-reviewed methodology established by Caravez et al. in the Journal of Organic Chemistry.

Step 1 & 2: Synthesis of the Aldehyde Intermediate This two-step, one-pot process efficiently converts the starting methylpyridine into the crucial aldehyde functionality.

  • Oximation: To a solution of 3,6-dibromo-2-methylpyridine (1.0 equiv) in 2-MeTHF, add potassium tert-butoxide (t-BuOK, 1.2 equiv) and tert-butyl nitrite (t-BuONO, 1.2 equiv).

  • Hydrolysis: After completion of the oximation, add a 50 wt % aqueous solution of glyoxylic acid (5.0 equiv). Stir vigorously until the reaction is complete as monitored by TLC or HPLC.

  • Workup: Perform an aqueous workup and extract the product with an organic solvent. The crude aldehyde is typically of sufficient purity for use in the next step.

Step 3: Grignard Addition to Form Secondary Alcohol This step constructs the core carbon skeleton of the molecule. The use of an in-situ generated organozinc reagent from the Grignard reagent is key to achieving high selectivity and yield.

  • Reagent Preparation: In a separate flask, prepare the organozinc reagent by adding a solution of 2,6-difluorobenzylmagnesium bromide (1.5 equiv) in 2-MeTHF to a solution of zinc chloride (ZnCl₂, 1.5 equiv) in 2-MeTHF at 0 °C.

  • Addition: Cool the aldehyde intermediate solution from the previous step to 0 °C. Add the freshly prepared organozinc reagent dropwise.

  • Quenching and Workup: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the desired secondary alcohol product and purify by column chromatography if necessary.

Step 4: TEMPO-Catalyzed Oxidation to Ketone 6 The final step is a highly efficient and selective oxidation. Using catalytic TEMPO with sodium hypochlorite as the terminal oxidant is a green and cost-effective choice, avoiding heavy metal oxidants.[6][7][8]

  • Reaction Setup: Dissolve the secondary alcohol intermediate (1.0 equiv) in a biphasic solvent system (e.g., Toluene/Water or DCM/Water). Add TEMPO (0.1 equiv), potassium bromide (KBr, 0.1 equiv), and tetrabutylammonium bromide (TBAB, 0.05 equiv).

  • Oxidation: Cool the mixture to 0-5 °C. Add a solution of sodium hypochlorite (NaClO, 1.2 equiv) dropwise, maintaining the internal temperature below 10 °C.

  • Workup and Isolation: Monitor the reaction by TLC until the starting material is consumed (typically < 1 hour). Separate the organic layer, wash with aqueous sodium thiosulfate and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product, Ketone 6 , can be purified by recrystallization or flash column chromatography to yield a white to off-white solid.

StepTransformationKey ReagentsYield
1 Oximationt-BuONO, t-BuOK96%
2 HydrolysisGlyoxylic acid85%
3 C-C Bond Formation2,6-difluorobenzylzinc bromide85%
4 OxidationTEMPO, NaClO98%
Overall - - 67%

Application in Lenacapavir Synthesis: The Strategic Role of Ketone 6

The molecular architecture of Ketone 6 is purpose-built for the convergent synthesis of Lenacapavir. Each of its key features enables a specific, high-yielding transformation to build the final active pharmaceutical ingredient (API).

Lenacapavir_Synthesis ketone (5-Chloro-2-iodophenyl) (2,6-difluorophenyl)methanone (Ketone 6) intermediate_A Alkynylated Intermediate ketone->intermediate_A Sonogashira Coupling (Replaces Iodo group) alkyne TMS-Acetylene alkyne->intermediate_A boronic_ester Indazole Boronic Ester (Fragment B) intermediate_B Biaryl Core Structure boronic_ester->intermediate_B intermediate_A->intermediate_B Suzuki-Miyaura Coupling (Replaces Chloro group) lenacapavir Lenacapavir (Final API) intermediate_B->lenacapavir Multi-step elaboration (Ketone modification, Amide coupling, etc.)

Strategic use of Ketone 6 in the Lenacapavir core synthesis.
  • The Iodo Group (I): Handle for Sonogashira Coupling: The carbon-iodine bond is the most reactive of the aryl halides towards palladium-catalyzed cross-coupling reactions. This reactivity is exploited in a Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene. This reaction proceeds with high regioselectivity, leaving the less reactive chloro group untouched for the subsequent step.

  • The Chloro Group (Cl): Handle for Suzuki-Miyaura Coupling: After the installation of the alkyne, the chloro group serves as the reactive site for a Suzuki-Miyaura coupling. This reaction introduces the complex indazole boronic ester fragment (Fragment B in Gilead's patented synthesis), forming the critical biaryl bond at the core of Lenacapavir.

  • The Ketone Carbonyl (C=O): The ketone functionality is later elaborated through a series of steps, including a stereoselective addition and subsequent transformations, to build the central polycyclic system of the final drug.

Field-Proven Protocol: Sonogashira Coupling of Ketone 6

The following is a representative, self-validating protocol for the key Sonogashira coupling step, synthesized from standard procedures and patent literature.[9][10][11]

  • Inert Atmosphere: To a dry Schlenk flask, add Ketone 6 (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).

  • Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., THF or Di-isopropylamine).

  • Addition: Add triethylamine (TEA, 3.0 equiv) followed by the dropwise addition of trimethylsilylacetylene (1.5 equiv).

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the alkynylated product. The trimethylsilyl (TMS) protecting group can then be removed under standard conditions (e.g., K₂CO₃ in methanol) to reveal the terminal alkyne required for the next stage of the Lenacapavir synthesis.

Medicinal Chemistry Context: The Significance of Lenacapavir

The intensive synthetic effort to produce Ketone 6 is justified by the profound clinical importance of Lenacapavir. As a first-in-class HIV-1 capsid inhibitor, it presents a mechanism of action entirely distinct from previous antiretroviral therapies.

The HIV-1 capsid is a protein shell that encases the viral RNA and essential enzymes. It is a critical component in multiple phases of the viral lifecycle. Lenacapavir exerts its potent antiviral effect by binding to the interface between capsid protein subunits, thereby disrupting these processes in a multi-stage attack:

  • Nuclear Import: It blocks the transport of the viral pre-integration complex into the host cell nucleus, preventing the integration of viral DNA into the host genome.

  • Virus Assembly and Release: It interferes with the proper assembly of new virions, leading to the production of non-infectious viral particles.

  • Capsid Core Formation: It disrupts the kinetics of capsid protein association, resulting in malformed and unstable capsid cores.

This multi-pronged mechanism makes Lenacapavir highly potent and active against HIV-1 strains that have developed resistance to other classes of antiretroviral drugs. Its long-acting formulation, allowing for subcutaneous administration just twice a year, represents a paradigm shift in HIV treatment, addressing challenges of adherence associated with daily oral regimens.

Conclusion and Future Outlook

This compound (Ketone 6 ) is a testament to the enabling power of synthetic chemistry in modern drug discovery. Its value lies not in its own properties, but in the elegant and efficient manner its structure facilitates the construction of a complex, life-changing therapeutic. The development of a robust, four-step synthesis for this intermediate is a critical achievement, making the large-scale production of Lenacapavir more feasible and, ultimately, enhancing access to this vital medicine for patients with multidrug-resistant HIV-1. As research into long-acting antiretrovirals continues, the principles of strategic intermediate design, exemplified by Ketone 6 , will remain a cornerstone of innovation in the fight against HIV/AIDS.

References

  • Kim, S. S., & Jung, H. C. (2003). Aerobic Oxidation of Benzylic and Allylic Alcohols Catalyzed by TEMPO and CAN. Synthesis, 2003(14), 2135-2137.
  • Steves, J. E., & Stahl, S. S. (2013). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Journal of Chemical Education, 90(11), 1517-1520.
  • Caravez, J. C., Hu, Y., Oftadeh, E., Mamo, K. T., & Lipshutz, B. H. (2024). Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir. The Journal of Organic Chemistry, 89(6), 3995–4000.
  • Vatèle, J.-M. (2006). A New and Convenient Aerobic Oxidation of Alcohols with TEMPO/CAN as the Catalytic System. Synlett, 2006(13), 2055-2058.
  • Brik, A., & Wong, C. H. (2003). HIV-1 protease: mechanism and drug discovery. Organic & Biomolecular Chemistry, 1(1), 5-14.
  • Drug Hunter. (2022). Lenacapavir Synthesis Highlights.
  • GlobalChemMall. (n.d.). (5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone.
  • ITPC-EECA. (2025). Lenacapavir Patent Faces Opposition at the Eurasian Patent Office.
  • University of Pretoria. (2023). Highlights on the Development, Related Patents, and Prospects of Lenacapavir.
  • Link, J. O., et al. (2025). Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis. Journal of Medicinal Chemistry.
  • Google Patents. (2019). WO2019161280A1 - Methods and intermediates for preparing a therapeutic compound useful in the treatment of retroviridae viral infection.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chen, B., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube.

Sources

An In-Depth Technical Guide to (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone as a PROTAC Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation and the Role of PROTACs

In the landscape of modern drug discovery, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism of action.[1] Unlike small molecule inhibitors that block the function of a pathogenic protein, PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system (UPS).[2] This innovative approach has the potential to target proteins previously considered "undruggable."[3]

A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design due to the availability of potent and well-characterized small molecule ligands.[5]

This technical guide focuses on (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone , a key building block in the synthesis of VHL-recruiting PROTACs. We will delve into its synthesis, its incorporation into a VHL ligand, and its subsequent use in the construction of a complete PROTAC molecule.

Core Building Block: this compound

The title compound serves as a crucial starting material for the synthesis of a VHL ligand precursor. Its chemical structure provides the necessary functionalities for subsequent chemical modifications and coupling reactions.

PropertyValue
CAS Number 869365-97-9
Molecular Formula C₁₃H₆ClF₂IO
Molecular Weight 378.54 g/mol
Appearance White to off-white solid
Purity Typically ≥98%
Synthesis of this compound: A Friedel-Crafts Acylation Approach

The synthesis of this key building block is typically achieved through a Friedel-Crafts acylation reaction.[6][7] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[8]

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of 5-Chloro-2-iodobenzoyl chloride

  • To a solution of 5-chloro-2-iodobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-chloro-2-iodobenzoyl chloride, which is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • In a separate flask, dissolve 1,3-difluorobenzene (1.0-1.5 eq) in a suitable anhydrous solvent like DCM or 1,2-dichloroethane (DCE).

  • Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1-1.5 eq), portion-wise while maintaining the temperature.

  • To this mixture, add a solution of the crude 5-chloro-2-iodobenzoyl chloride from Step 1 in the same anhydrous solvent dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-16 hours. Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Aromatic protons will appear in the range of 7.0-8.0 ppm, showing characteristic splitting patterns due to H-H and H-F couplings.
¹³C NMR Aromatic carbons will be observed between 110-160 ppm. The carbonyl carbon will appear around 180-190 ppm. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight (378.54 g/mol ).

From Building Block to PROTAC: A Stepwise Synthetic Strategy

The synthesized this compound serves as the foundational scaffold for constructing the VHL ligand-linker portion of the PROTAC. The aryl iodide functionality is a versatile handle for introducing the rest of the molecule through transition metal-catalyzed cross-coupling reactions.

Step 1: Introduction of a Linker via Sonogashira Coupling

The Sonogashira coupling is a powerful reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is ideal for attaching a linker with a terminal alkyne to the aryl iodide of our building block.

Experimental Protocol: Sonogashira Coupling

  • To a solution of this compound (1.0 eq) and a terminal alkyne-containing linker (1.1-1.5 eq) in a suitable solvent such as tetrahydrofuran (THF) or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1-0.2 eq).

  • Add a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Degas the reaction mixture and stir under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the alkyne-coupled intermediate.

Step 2: Attachment of the VHL Ligand Precursor

The next crucial step is the attachment of the VHL ligand precursor. This is typically achieved through an amide bond formation.

Experimental Protocol: Amide Coupling

  • To a solution of the alkyne-coupled intermediate with a terminal carboxylic acid (1.0 eq) in a suitable solvent like DMF, add a peptide coupling reagent such as HATU or HBTU (1.1-1.5 eq) and a base like DIPEA (2.0-3.0 eq).

  • Add the VHL ligand precursor containing a free amine (1.0-1.2 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours until the reaction is complete.

  • Work up the reaction by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or preparative HPLC to obtain the VHL ligand-linker conjugate.

Step 3: Final PROTAC Assembly

The final step involves coupling the VHL ligand-linker conjugate to the ligand for the protein of interest (POI). The choice of coupling chemistry will depend on the functional groups present on the POI ligand and the linker. Common methods include amide coupling or "click chemistry" if the components have been appropriately functionalized with azide and alkyne moieties.

Visualization of the PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a VHL-based PROTAC using this compound as a starting building block.

PROTAC_Synthesis cluster_0 Building Block Synthesis cluster_1 Linker & VHL Ligand Attachment cluster_2 Final PROTAC Assembly A 5-Chloro-2-iodobenzoic Acid B Friedel-Crafts Acylation (with 1,3-difluorobenzene) A->B 1. Acyl Chloride Formation 2. Lewis Acid C (5-Chloro-2-iodophenyl) (2,6-difluorophenyl)methanone B->C D Sonogashira Coupling (with alkyne-linker) C->D Pd catalyst, Cu(I) E Amide Coupling (with VHL precursor) D->E Coupling Reagent F VHL Ligand-Linker Conjugate E->F G Final Coupling (e.g., Amide or Click) F->G H Final PROTAC Molecule G->H POI POI Ligand POI->G

Caption: Synthetic workflow for a VHL-based PROTAC.

Mechanism of Action: The PROTAC Catalytic Cycle

Once synthesized, the PROTAC molecule can enter the cell and initiate the degradation of the target POI.

PROTAC_MoA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 VHL E3 Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ternary->PROTAC Release & Recycle PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The presence of the aryl iodide provides a key functional handle for the introduction of linkers and the subsequent attachment of the VHL ligand and the POI ligand. The modular nature of this synthetic approach allows for the rapid generation of PROTAC libraries with diverse linkers and POI ligands, which is essential for optimizing the efficacy and pharmacokinetic properties of these novel therapeutics. As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily accessible building blocks like this compound will undoubtedly increase.

References

  • Chotia, C., & Janin, J. (1975). Principles of protein-protein recognition.
  • Dou, Q. P., & Zonder, J. A. (2014). Overview of proteasome inhibitor-based anti-cancer therapies: perspective on present and future. Current cancer drug targets, 14(6), 515. [Link]
  • Gadd, M. S., Testa, A., Lucas, X., Chan, K. H., Chen, W., Lamont, D. J., ... & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature chemical biology, 13(5), 514-521. [Link]
  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension to handle in ligand design. Bioorganic & medicinal chemistry, 25(17), 4599-4608. [Link]
  • Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). Targeted protein degradation by PROTACs. Pharmacology & therapeutics, 174, 138-144. [Link]
  • Paiva, S. L., & Crews, C. M. (2019). Targeted protein degradation: from small molecules to complex organelles. Current opinion in chemical biology, 50, 111-119. [Link]
  • Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559. [Link]
  • Schneekloth, A. R., Pucheault, M., Tae, H. S., & Crews, C. M. (2008). Targeted intracellular protein degradation induced by a small molecule: A new therapeutic strategy. Bioorganic & medicinal chemistry letters, 18(22), 5904-5908. [Link]
  • Steinebach, C., Lindner, S., Udeshi, N. D., Maniaci, C., Bricelj, A., Sosič, I., ... & Ciulli, A. (2020). A comprehensive guide to the synthesis of VHL E3 ligase ligands. Angewandte Chemie International Edition, 59(52), 23734-23745. [Link]
  • Sun, X., Wang, J., & Rao, Y. (2019). PROTACs: great opportunities for academia and industry. Signal transduction and targeted therapy, 4(1), 1-3. [Link]
  • Trost, B. M. (2014). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Van Molle, I., Thomann, A., Buckley, D. L., So, E. C., Lang, S., Crews, C. M., & Ciulli, A. (2017). Dissecting fragment-based lead discovery at the von Hippel-Lindau protein: hypoxia-inducible factor 1α protein− protein interaction. Chembiochem, 18(1), 87-96. [Link]
  • Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons. [Link]
  • Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS chemical biology, 10(8), 1770-1777. [Link]
  • Zhang, X., Crowley, P. J., & Wipf, P. (2019). PROTACs in medicinal chemistry: a new therapeutic strategy. Journal of medicinal chemistry, 62(18), 8439-8451. [Link]
  • Zou, Y., Ma, D., & Wang, Y. (2019). The PROTAC technology in drug discovery. Current medicinal chemistry, 26(33), 6095-6118. [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone is a halogenated benzophenone derivative with significant applications in pharmaceutical research and development as a key intermediate. Its complex chemical structure, featuring chloro, iodo, and fluoro substitutions, necessitates a thorough understanding of its reactivity and potential hazards. This guide provides a comprehensive overview of the critical safety protocols and handling procedures for this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks, ensure personnel safety, and maintain experimental integrity. The document covers hazard identification, exposure controls, emergency procedures, and proper disposal methods, grounded in established safety principles and regulatory guidelines.

Introduction and Compound Profile

This compound, with CAS number 869365-97-9, is a poly-halogenated aromatic ketone. Its molecular structure contributes to its utility as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). However, the presence of multiple halogen atoms also influences its toxicological and ecotoxicological profile, demanding stringent safety measures during its handling and use. The handling of potent compounds like this, especially in powder form, presents risks such as inhalation, which can lead to serious health effects.[1] Therefore, containment systems and strict procedures are paramount.[1][2]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 869365-97-9
Molecular Formula C13H6ClF2IO
Molecular Weight 378.54 g/mol
Purity Typically ≥98%
Boiling Point 433°C at 760 mmHg
Storage Temperature Ambient or 2-8°C, in a dark place[3]

Hazard Identification and GHS Classification

Understanding the hazard profile of this compound is the foundation of its safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 2: GHS Hazard Statements and Pictograms

Hazard ClassHazard StatementGHS PictogramSource
Acute Toxicity (Oral)H302: Harmful if swallowedGHS07 (Harmful/Irritant)[4]
Skin Corrosion/IrritationH315: Causes skin irritationGHS07 (Harmful/Irritant)
Serious Eye Damage/IrritationH319: Causes serious eye irritationGHS07 (Harmful/Irritant)
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationGHS07 (Harmful/Irritant)
Hazardous to the Aquatic Environment (Acute)H410: Very toxic to aquatic lifeGHS09 (Hazardous to the Aquatic Environment)[5]
Hazardous to the Aquatic Environment (Chronic)H410: Very toxic to aquatic life with long lasting effectsGHS09 (Hazardous to the Aquatic Environment)[5]

Causality of Hazards:

  • The presence of halogen atoms can enhance the lipophilicity and reactivity of the molecule, contributing to its potential for skin and eye irritation, as well as systemic toxicity if ingested.

  • Aromatic ketones, as a class, can be irritating to the respiratory tract.[6]

  • The persistence and potential for bioaccumulation of halogenated organic compounds are the basis for the aquatic toxicity classification.[5]

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the identified hazards, a multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls
  • Ventilation: All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust and aerosols.[5][6]

  • Containment: For larger quantities or when performing operations that may generate significant dust, the use of containment systems like glove boxes or isolators is recommended.[1][2] This is particularly crucial when dealing with potent APIs.[1]

Administrative Controls
  • Standard Operating Procedures (SOPs): Detailed SOPs for handling, storage, and disposal must be established and strictly followed.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOPs.

  • Hygiene Practices: Avoid eating, drinking, or smoking in areas where the chemical is handled.[6] Wash hands thoroughly after handling.[6]

Personal Protective Equipment (PPE)

The appropriate PPE provides a crucial barrier between the researcher and the chemical.[7][8][9]

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes and airborne particles.[7][8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[7] Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat or disposable gown should be worn to protect the skin and clothing.[7][8] For tasks with a higher risk of exposure, Tyvek coveralls may be necessary.[7]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne concentrations, a properly fitted respirator (e.g., N95 or higher) should be used.[7][8]

PPE_Hierarchy cluster_Controls Hierarchy of Controls cluster_Personnel Personnel Protection Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Fume Hood, Isolator) Administrative Administrative Controls (SOPs, Training) Compound (5-Chloro-2-iodophenyl) (2,6-difluorophenyl)methanone Engineering->Compound Contains Hazard PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Researcher Researcher Administrative->Researcher Guides Safe Work PPE->Researcher Provides Barrier Researcher->Compound

Caption: Hierarchy of controls for safe handling.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • Minimize dust generation and accumulation.[6] Avoid actions that can create airborne dust, such as dry sweeping.

  • Use non-sparking tools to prevent ignition sources.[5]

  • Ensure adequate ventilation during handling.[10]

  • Wash hands thoroughly after handling and before breaks.[6]

Storage
  • Store in a tightly closed, non-reactive container, such as glass.[11]

  • Keep in a cool, dry, and well-ventilated area.[11][12][13]

  • Protect from light by storing in an amber or opaque container.[11]

  • Store away from incompatible materials, such as strong oxidizing agents.[12][13]

  • Ensure containers are properly labeled with the chemical name and associated hazards.[12]

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial to minimize harm.

First Aid Measures
  • Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[10]

  • Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[10] Seek medical attention if respiratory irritation persists.

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[10] Remove contaminated clothing and wash it before reuse.[14] If skin irritation occurs, get medical advice.[10]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[10] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[14][15] If eye irritation persists, get medical advice.[10]

Spill Response

The response to a spill depends on its size and location.

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.[15]

    • Wear appropriate PPE.[15][16]

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[16][17]

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for disposal.[18]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.[16]

  • Major Spills:

    • Evacuate the entire area and alert others.[16][17]

    • If safe to do so, extinguish any nearby ignition sources.[15]

    • Contact your institution's emergency response team or local emergency services.[14][18]

    • Provide them with the identity and quantity of the spilled chemical.[14]

Spill_Response_Workflow Start Chemical Spill Occurs Assess Assess Spill Size and Hazard Start->Assess Minor Minor Spill Assess->Minor Minor Major Major Spill Assess->Major Major Contain Contain Spill with Absorbent Material Minor->Contain Evacuate Evacuate Area Major->Evacuate Cleanup Collect Waste in Labeled Container Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate End Spill Managed Decontaminate->End Alert Alert Emergency Services Evacuate->Alert Alert->End

Caption: Workflow for chemical spill response.

Disposal Considerations

As a halogenated organic compound, this compound and any contaminated materials must be disposed of as hazardous waste.[19][20]

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[12]

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[19][20][21]

  • Disposal Method: The primary disposal method for halogenated organic waste is high-temperature incineration in a licensed hazardous waste facility.[22]

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[12]

Toxicological and Ecotoxicological Information

While specific toxicological data for this compound is limited, the broader class of benzophenones has been studied. Some benzophenones are suspected of causing cancer and may have endocrine-disrupting properties.[6][23][24][25] Given the structure of this compound, a precautionary approach assuming potential toxicity is warranted.

The GHS classification indicates that this compound is very toxic to aquatic life with long-lasting effects.[5] Therefore, it is imperative to prevent its release into the environment.[5] Spills should be contained, and all waste must be disposed of properly to avoid contamination of soil and waterways.[26]

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a robust understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the principles of hazard identification, exposure control, and emergency preparedness outlined in this guide, scientific professionals can minimize risks to themselves and the environment. A culture of safety, supported by comprehensive training and adherence to established procedures, is the cornerstone of responsible chemical research.

References

  • Personal Protective Equipment (PPE) in the Pharmaceutical Industry | Pharma Times Official. (2024-11-28).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • This compound. Sigma-Aldrich.
  • Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US.
  • This compound. Crysdot.
  • Hazardous waste segregation.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Organic Solvents. Cornell EHS.
  • (5-chloro-2-iodophenyl) 2,6-difluorophenyl methano. Echemi.
  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover.
  • Benzophenone - Safety Data Sheet. (2015-03-19).
  • White Paper | Powder Handling. De Dietrich.
  • Halogenated Solvents in Laboratories. Campus Operations.
  • This compound. Fluorochem.
  • Proper storage and handling to ensure benzophenone oxime stability. Benchchem.
  • This compound. Achmem.
  • (5-氯-2-碘苯基)(2,6-二氟苯基)甲酮. BIOFOUNT.
  • Hazardous substances: Emergency response. University of Auckland.
  • Chemical Spill Procedures. Princeton EHS.
  • Emergency Chemical Spill Response. (2016-10-19). ChemCERT.
  • Chemical Spill Procedures. University of Toronto Environmental Health & Safety.
  • Personal Protective Equipment (PPE) usage. (2023-03-20). Pharma Beginners.
  • Chemical Exposure and Spill Response Procedures. New Mexico State University.
  • BENZOPHENONE. (1998-08-15).
  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2020-08-21).
  • Benzophenone - SAFETY DATA SHEET. (2010-05-03).
  • 4 - SAFETY DATA SHEET. (2011-09-06).
  • Substance report | HBM4EU. (2022-06-01).
  • Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies. PubMed.
  • BENZOPHENONE EXTRA PURE. Loba Chemie.
  • Safety Review of Benzophenone. Therapeutic Goods Administration (TGA).
  • SAFETY DATA SHEET. (2025-04-24). Sigma-Aldrich.
  • Benzophenone Toxicological Summary. Minnesota Department of Health. (2023-11).
  • SAFETY DATA SHEET according to 1907/2006/EC, Article 31 1- IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND THE COMPANY/ UNDERTAK. CHAMAELEON PRODUCTION.
  • (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone Safety Data Sheets. Echemi.
  • (5-chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone. Echemi.

Sources

An In-Depth Technical Guide to (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone, a key intermediate in contemporary drug discovery and materials science. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a standard safety data sheet to offer a comprehensive understanding of the compound's properties, synthesis, safe handling, and application in advanced synthetic protocols. We will explore the causality behind experimental choices, ensuring that the provided methodologies are not just procedural but also instructive.

Core Molecular Profile and Physicochemical Properties

This compound is a polysubstituted benzophenone derivative. Its structure is characterized by two aryl rings connected by a ketone carbonyl group. One ring is substituted with both a chlorine and an iodine atom, while the other is difluorinated. This specific arrangement of halogens and functional groups imparts distinct reactivity and makes it a valuable building block in organic synthesis.

PropertyValueSource(s)
CAS Number 869365-97-9[1]
Molecular Formula C₁₃H₆ClF₂IO[1]
Molecular Weight 378.54 g/mol [1]
Appearance Solid (form may vary)General Chemical Knowledge
Boiling Point 433°C at 760 mmHg (Predicted)[2]
Storage Temperature 2-8°C, Keep in dark place, Sealed in dry[2][3]
InChI Key MVEWMRFXBCKZMY-UHFFFAOYSA-N

Hazard Identification and Comprehensive Safety Protocol

As a halogenated aromatic compound, this compound requires careful handling. The following hazard information is compiled from supplier safety data sheets.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2][4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

  • H410: Very toxic to aquatic life with long lasting effects.

Signal Word: Warning[2][4]

Personal Protective Equipment (PPE)

A rigorous PPE protocol is mandatory when handling this compound to mitigate the risks of irritation and harmful ingestion.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical splash goggles and a face shield.Protects against splashes that can cause serious eye irritation.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), and a flame-retardant lab coat.Prevents skin irritation from direct contact.[6]
Respiratory Protection Use only in a certified chemical fume hood. If airborne dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.Mitigates the risk of respiratory tract irritation.[6]
Emergency Procedures

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • In Case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[8]

  • In Case of Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[5][9]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[10]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Halocarbon-based extinguishers can also be effective.[11] The chemical action of halogenated agents involves inhibiting the flame's chain reaction.[12]

  • Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen chloride, hydrogen iodide, hydrogen fluoride, and carbon oxides.[6]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE as described in section 2.1. Avoid breathing dust and contact with the substance.[13]

  • Cleanup Procedures: For solid spills, do not dry sweep, as this can create airborne dust.[14] Gently moisten the material and then scoop it into a suitable, labeled container for hazardous waste disposal. Use a non-combustible absorbent material like sand or vermiculite for any remaining residue.[4] The spill area should be decontaminated with soap and water. All cleanup materials should be disposed of as hazardous waste.[9]

Synthetic Pathways and Mechanistic Insights

The synthesis of this compound is not widely reported in peer-reviewed journals, but a logical and established method is the Friedel-Crafts acylation. A closely related synthesis is described in the patent literature, providing a strong basis for a reliable protocol.[15]

Proposed Synthesis: Friedel-Crafts Acylation

The core of the synthesis involves the electrophilic aromatic substitution of 1-chloro-4-iodobenzene with 2,6-difluorobenzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_product Product R1 1-Chloro-4-iodobenzene Reaction Vessel Reaction Vessel R1->Reaction Vessel R2 2,6-Difluorobenzoyl Chloride R2->Reaction Vessel Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Vessel Activates Acyl Chloride P (5-Chloro-2-iodophenyl) (2,6-difluorophenyl)methanone Reaction Vessel->P Electrophilic Aromatic Substitution G Start (5-Chloro-2-iodophenyl) (2,6-difluorophenyl)methanone Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Pd(0) catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd(0), Cu(I) catalyst, Base Product_Suzuki Biaryl Product (C-Cl bond intact) Suzuki->Product_Suzuki Product_Sonogashira Alkynyl Product (C-Cl bond intact) Sonogashira->Product_Sonogashira G cluster_synthesis Synthesis cluster_moa Mechanism of Action Start (5-Chloro-2-iodophenyl) (2,6-difluorophenyl)methanone Coupling Cross-Coupling (e.g., Suzuki) Start->Coupling Intermediate Biaryl Ketone Intermediate Coupling->Intermediate Modification Further Modifications Intermediate->Modification Final GPR40 AgoPAM (Final Drug Candidate) Modification->Final GPR40 GPR40 Receptor Final->GPR40 Binds to Allosteric Site G_Protein Gq/Gs Protein Coupling GPR40->G_Protein Signaling Intracellular Signaling Cascade (↑ Ca²⁺) G_Protein->Signaling Insulin Glucose-Dependent Insulin Secretion Signaling->Insulin

Sources

An In-Depth Technical Guide to the Solubility Assessment of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone is a halogenated benzophenone derivative with potential applications in pharmaceutical and chemical research. As with any biologically active compound, its aqueous and organic solvent solubility are critical physicochemical parameters that govern its behavior in biological systems and influence its suitability for various applications, including drug delivery and formulation development.[1] Poor aqueous solubility, for instance, is a major hurdle in drug development, often leading to low bioavailability and therapeutic efficacy.[1][2]

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The guide emphasizes the importance of selecting the appropriate solubility assay—be it thermodynamic or kinetic—based on the stage of research and the specific questions being addressed. Furthermore, it details the analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), required for accurate quantification.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential before embarking on solubility studies.

PropertyValueSource
CAS Number 869365-97-9[3][4]
Molecular Formula C₁₃H₆ClF₂IO[3][4][5]
Molecular Weight 378.54 g/mol [3][5][6]
Boiling Point 433°C at 760 mmHg[6]
Storage 2-8°C, Keep in dark place, Sealed in dry[6][7]

I. Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is defined as the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[8][9] This "gold standard" measurement is crucial for pre-formulation and late-stage drug development.[7][10] The most reliable method for determining thermodynamic solubility is the shake-flask method.[4][7][11]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess of the solid compound to a solvent of interest and agitating the mixture until equilibrium is reached between the dissolved and undissolved compound.[4][7][11] The concentration of the dissolved compound in the supernatant is then measured, representing the thermodynamic solubility.

Experimental Workflow for Thermodynamic Solubility

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add chosen solvent (e.g., pH 7.4 buffer) A->B Dispense into vials C Incubate with agitation (e.g., 24-48h at 25°C or 37°C) B->C D Centrifuge or filter to remove undissolved solid C->D E Collect supernatant D->E F Dilute supernatant if necessary E->F G Quantify concentration via validated HPLC-UV method F->G

Caption: Thermodynamic Solubility Workflow

Detailed Protocol for Thermodynamic Solubility

1. Preparation of Saturated Solutions:

  • Accurately weigh an excess amount of solid this compound into a glass vial. An excess is necessary to ensure a saturated solution is formed.[7]

  • Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, purified water, or organic solvents) to the vial.[8]

  • Seal the vials to prevent solvent evaporation.

2. Equilibration:

  • Place the vials in a shaker or rotator set to a consistent agitation speed (e.g., 100 rpm) and temperature (e.g., 25°C or 37°C).[12]

  • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.[7]

3. Phase Separation:

  • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

    • Centrifugation: Spin the vials at a high speed to pellet the solid.

    • Filtration: Use a syringe filter with a low-binding membrane (e.g., PVDF) to separate the supernatant. It is crucial to ensure the compound does not adsorb to the filter material.[13]

4. Quantification:

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with the mobile phase to a concentration within the linear range of the analytical method.

  • Analyze the diluted sample using a validated HPLC-UV method (detailed in Section III) to determine the concentration.

II. Kinetic Solubility Determination

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[10][14] It typically involves dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then adding this solution to an aqueous buffer.[6][15] The concentration at which the compound precipitates is its kinetic solubility.

Principle of Kinetic Solubility

This method measures the tendency of a compound to remain in a supersaturated solution upon rapid dilution from a high-concentration stock.[7] While it may overestimate thermodynamic solubility, it is a valuable tool for ranking compounds and identifying potential solubility liabilities early in the discovery process.[7][14]

Experimental Workflow for Kinetic Solubility (Nephelometry)

G cluster_prep Preparation cluster_precipitation Precipitation Induction cluster_analysis Analysis A Prepare high-concentration stock solution in DMSO B Dispense stock into 384-well plate A->B C Add aqueous buffer (e.g., PBS) to induce precipitation B->C D Incubate for a short period (e.g., 1-2 hours) C->D E Measure light scattering using a nephelometer D->E F Determine precipitation point and calculate kinetic solubility E->F

Caption: Kinetic Solubility Workflow

Detailed Protocol for Kinetic Solubility

1. Stock Solution Preparation:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

2. Assay Plate Preparation:

  • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate (e.g., 96- or 384-well).[6]

  • Add the aqueous buffer (e.g., PBS pH 7.4) to each well to achieve the desired final compound concentrations.[6]

3. Incubation and Measurement:

  • Mix the contents and incubate at a controlled temperature for a defined period (e.g., 2 hours).[6]

  • Measure the turbidity or light scattering of each well using a nephelometer or a UV plate reader.[6][16] The point at which a significant increase in signal is observed indicates precipitation.

III. Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of the dissolved compound is paramount for reliable solubility data. HPLC with UV detection is a robust and widely used technique for this purpose.[17][18]

HPLC Method Development and Validation

A validated HPLC method ensures that the results are accurate, precise, and reproducible. The validation should be performed in accordance with ICH Q2(R1) guidelines.[3][19]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[20]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Hypothetical HPLC Method for this compound
ParameterConditionRationale
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure consistent ionization state and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 50-95% B over 10 minutesA gradient elution is suitable for separating the analyte from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at an appropriate wavelength (e.g., 254 nm)Benzophenone derivatives typically have strong UV absorbance.
Column Temp. 30°CTo ensure reproducible retention times.
Protocol for HPLC Quantification

1. Preparation of Calibration Standards:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or mobile phase).

  • Perform serial dilutions to create a series of at least five calibration standards that bracket the expected concentration of the solubility samples.[20][21]

2. Calibration Curve Construction:

  • Inject each calibration standard into the HPLC system in triplicate.[20]

  • Plot the peak area response versus the known concentration.

  • Perform a linear regression analysis. A correlation coefficient (R²) of >0.99 is generally considered acceptable.[20]

3. Sample Analysis:

  • Inject the diluted supernatant from the solubility experiment.

  • Determine the peak area of the analyte.

  • Calculate the concentration in the injected sample using the calibration curve equation.

  • Back-calculate the original solubility value, accounting for any dilutions.

IV. Data Presentation and Interpretation

The solubility data should be presented clearly and concisely.

Example Solubility Data Table
Solvent SystemTemperature (°C)Solubility TypeMeasured Solubility (µg/mL)Measured Solubility (µM)
PBS (pH 7.4)25ThermodynamicHypothetical ValueHypothetical Value
Distilled Water25ThermodynamicHypothetical ValueHypothetical Value
0.1 N HCl37ThermodynamicHypothetical ValueHypothetical Value
PBS (pH 7.4)25KineticHypothetical ValueHypothetical Value

V. Conclusion

Determining the solubility of this compound is a critical step in its development for any potential application. This guide has outlined the established methodologies for both thermodynamic and kinetic solubility assessment. The choice between these methods depends on the stage of research, with kinetic assays offering high-throughput screening in early discovery and the shake-flask method providing definitive equilibrium data for later-stage development.[10][22]

A robust and validated analytical method, such as the HPLC-UV protocol described, is the cornerstone of accurate solubility determination. By following these detailed procedures, researchers can generate reliable data to inform formulation strategies, predict in vivo behavior, and ultimately accelerate the research and development process.

References

A comprehensive list of all sources cited in this guide is provided below.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Application of LCMS in small-molecule drug development. Drug Target Review. [Link]
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]
  • The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. Chrom Tech. [Link]
  • In-vitro Thermodynamic Solubility. protocols.io. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]
  • Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
  • Quality Guidelines. ICH. [Link]
  • How To Make A Calibration Standard For An HPLC. Sciencing. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
  • ADME Solubility Assay. BioDuro. [Link]
  • UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.
  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Scilit. [Link]
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. [Link]
  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]
  • Solvent selection for pharmaceuticals.
  • Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Roots Press. [Link]
  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). [Link]
  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
  • In vitro solubility assays in drug discovery. PubMed. [Link]
  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • Best Practices in HPLC Calibration for Biopharmaceutical Research. GL Tec. [Link]
  • Constructing a Calibration Curve for HPLC: A Key Step in Quantit
  • Thermodynamic Solubility Assay. Evotec. [Link]
  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]
  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. NIH. [Link]
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
  • Solvent systems and their selection in pharmaceutics and biopharmaceutics. Semantic Scholar. [Link]
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Computer-Assisted Method Development for Small and Large Molecules.
  • Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error. Restek. [Link]
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Identity of a Complex Benzophenone

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone is a halogenated benzophenone derivative with significant potential in pharmaceutical and materials science research.[1][2][3][4][5] Its multifaceted structure, featuring chlorine, iodine, and fluorine substituents, presents a unique analytical challenge that necessitates a robust and well-designed mass spectrometry (MS) methodology for accurate identification and characterization. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, moving beyond a simple recitation of protocols to explain the underlying principles and rationale that govern method development. As drug development professionals and researchers, a thorough understanding of these analytical techniques is paramount for ensuring data integrity and accelerating scientific discovery.

This document will detail the critical considerations for sample preparation, the selection of an appropriate ionization source, and a predictive analysis of the compound's fragmentation behavior under tandem mass spectrometry (MS/MS) conditions. Each section is grounded in established scientific principles and supported by authoritative references to ensure the highest degree of technical accuracy and trustworthiness.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is the first step in developing a successful analytical method.

PropertyValueSource(s)
Molecular Formula C₁₃H₆ClF₂IO[1][2][4][5]
Molecular Weight 378.54 g/mol [1][2][4][5]
Structure This compound[1][2][4][5]

The presence of multiple halogen atoms is a defining feature of this molecule and will significantly influence its mass spectrometric behavior, particularly its isotopic signature and fragmentation pathways.

Strategic Sample Preparation for LC-MS Analysis

The goal of sample preparation is to present the analyte to the mass spectrometer in a clean, compatible solvent system, free from interfering matrix components. For a small molecule like this compound, several effective strategies can be employed.[6][7][8][9][10]

Recommended Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis start Initial Sample (e.g., in reaction mixture or biological matrix) dilution Dilution with Organic Solvent (e.g., Acetonitrile/Methanol) start->dilution protein_precipitation Protein Precipitation (if in biological matrix) dilution->protein_precipitation centrifugation Centrifugation/Filtration protein_precipitation->centrifugation spe Solid-Phase Extraction (SPE) for complex matrices centrifugation->spe final_sample Final Sample in LC-MS compatible solvent centrifugation->final_sample spe->final_sample lcms Injection into LC-MS System final_sample->lcms

Caption: Workflow for sample preparation of this compound.

Step-by-Step Protocol: Protein Precipitation

For samples in a biological matrix such as plasma, protein precipitation is a rapid and effective cleanup method.[6]

  • Aliquot: Transfer 100 µL of the sample into a microcentrifuge tube.

  • Add Internal Standard: Spike the sample with an appropriate internal standard to ensure accurate quantification.

  • Precipitate: Add 300 µL of cold acetonitrile. The 3:1 ratio of solvent to sample ensures efficient protein removal.

  • Vortex: Mix thoroughly for 1 minute to ensure complete precipitation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean vial for LC-MS analysis.

Rationale: Acetonitrile is a common choice for protein precipitation as it is a water-miscible organic solvent that effectively denatures and precipitates proteins while keeping small molecules like our analyte in solution.

Ionization Source Selection: A Critical Decision

The choice of ionization technique is pivotal for achieving optimal sensitivity and generating the desired precursor ions for MS/MS analysis. For a moderately polar compound like a benzophenone derivative, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions from a liquid phase.[11][12] It is particularly well-suited for polar and semi-polar molecules. Given the presence of the carbonyl group, this compound is expected to protonate efficiently in the positive ion mode, forming the [M+H]⁺ ion.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is often complementary to ESI, particularly for less polar, thermally stable compounds.[13] In APCI, the analyte is vaporized and then ionized through gas-phase reactions with reagent ions. For benzophenones, APCI has been shown to produce abundant protonated molecules.[13]

Recommendation: For initial method development, ESI in positive ion mode is the recommended starting point due to the expected efficient protonation of the carbonyl oxygen. However, if matrix effects are significant or if sensitivity is suboptimal, APCI should be evaluated as a valuable alternative.

Full Scan Mass Spectrum: Predicting the Molecular Ion Region

A full scan mass spectrum is essential for identifying the precursor ion for subsequent MS/MS experiments. The isotopic distribution of the molecular ion is a key confirmatory feature, heavily influenced by the presence of chlorine and iodine.

Isotopic Abundance

The natural isotopic abundances of the key elements in the analyte are:

ElementIsotopeNatural Abundance (%)
Carbon ¹²C98.93
¹³C1.07
Chlorine ³⁵Cl75.76
³⁷Cl24.24
Iodine ¹²⁷I100

Source: ArtMolecule[14]

Key Observations:

  • Chlorine Signature: The presence of one chlorine atom will result in a characteristic M and M+2 isotopic pattern with an intensity ratio of approximately 3:1.[15]

  • Iodine: Iodine is monoisotopic (¹²⁷I), so it will not contribute to the M+2 peak but will significantly increase the mass of the molecule.

  • ¹³C Contribution: The 13 carbon atoms will contribute to the M+1 peak.

Based on these principles, the expected molecular ion region for the [M+H]⁺ of this compound (C₁₃H₇ClF₂IO⁺) will show a prominent peak at m/z 379.92, with a corresponding M+2 peak at m/z 381.92 at approximately one-third the intensity.

Tandem Mass Spectrometry (MS/MS): Elucidating the Structure through Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated.

Predicted Fragmentation Pathways

The fragmentation of benzophenones is well-characterized and typically involves cleavage at the carbonyl group.[16] The presence of multiple halogens adds further complexity and provides additional diagnostic fragments.

G cluster_frags Major Fragment Ions M [M+H]⁺ m/z 379.92 f1 [C₇H₂F₂O]⁺ m/z 143.01 (2,6-difluorobenzoyl cation) M->f1 Cleavage a f2 [C₆H₃ClI]⁺ m/z 236.90 (5-chloro-2-iodophenyl cation) M->f2 Cleavage b f3 [C₇H₃ClF₂IO]⁺ m/z 252.91 (Loss of I) M->f3 - I f4 [C₆H₄F₂]⁺ m/z 114.02 (Loss of CO from f1) f1->f4 - CO f5 [C₆H₃Cl]⁺ m/z 110.99 (Loss of I from f2) f2->f5 - I

Caption: Predicted MS/MS fragmentation pathways for protonated this compound.

Explanation of Key Fragmentations:

  • Cleavage 'a' (m/z 143.01): This fragment corresponds to the formation of the stable 2,6-difluorobenzoyl cation. This is a highly probable fragmentation pathway for benzophenones.[16] The subsequent loss of carbon monoxide (-28 Da) to form the difluorophenyl cation (m/z 114.02) is also a characteristic fragmentation.

  • Cleavage 'b' (m/z 236.90): This fragment represents the 5-chloro-2-iodophenyl cation. The isotopic signature of chlorine (a 3:1 ratio for the m/z 236.90 and 238.90 ions) would confirm the presence of chlorine in this fragment.

  • Loss of Iodine (m/z 252.91): The carbon-iodine bond is the weakest, making the neutral loss of an iodine radical a likely fragmentation event, resulting in a fragment at m/z 252.91.

Experimental Protocol for MS/MS Analysis
  • Instrument Tuning: Optimize MS parameters using a solution of the analyte to maximize the signal intensity of the precursor ion (m/z 379.92).

  • Precursor Ion Selection: Set the quadrupole to isolate the [M+H]⁺ ion.

  • Collision Energy Optimization: Ramp the collision energy (typically in the range of 10-40 eV) to induce fragmentation and generate a rich spectrum of product ions. The optimal collision energy will be the one that produces a good balance of precursor ion depletion and the formation of informative fragment ions.

  • Product Ion Scan: Acquire the product ion spectrum, which will be used for structural confirmation.

Conclusion: A Robust Framework for Confident Analysis

The mass spectrometric analysis of this compound is a multi-faceted process that requires careful consideration of sample preparation, ionization, and fragmentation. By leveraging the principles outlined in this guide, researchers and drug development professionals can develop a robust and reliable analytical method. The characteristic isotopic pattern of chlorine and the predictable fragmentation of the benzophenone core provide a solid foundation for the confident identification and structural elucidation of this complex molecule. The systematic approach detailed herein, from understanding the analyte's properties to predicting its MS/MS behavior, exemplifies the scientific rigor necessary for high-quality analytical science.

References

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Bicker, W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare.com.
  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons.
  • Journal of the American Society for Mass Spectrometry. (n.d.). Correlations of chemical mass shifts of para-substituted acetophenones and benzophenones with brown's σp+ constants. Journal of the American Society for Mass Spectrometry.
  • ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS, take 2,6,4.
  • ResearchGate. (n.d.). Mechanism of fragmentation of benzophenone in ESI [M + H]⁺.
  • National Institute of Standards and Technology. (n.d.). Benzophenone. NIST WebBook.
  • PMC. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. PMC.
  • mzCloud. (2014). Benzophenone. mzCloud.
  • RSC Publishing. (2015).
  • Fluorochem. (n.d.). This compound. Fluorochem.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • PMC. (2020). The Cl isotope composition and halogen contents of Apollo-return samples. PMC.
  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry.
  • GlobalChemMall. (n.d.). (5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone. GlobalChemMall.
  • WebElements. (n.d.).
  • RSC Publishing. (2015).
  • Chemistry LibreTexts. (2023).
  • CookeChem. (n.d.). This compound , 98% , 869365-97-9. CookeChem.
  • ArtMolecule. (n.d.). Stable Isotopes - Abundances %. @rtMolecule.
  • Achmem. (n.d.). This compound. Achmem.
  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Natural Variations of Isotopic Abundances.
  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Chemistry LibreTexts.
  • PubMed. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. PubMed.
  • ResearchGate. (n.d.). Summary of the main fragment ions observed in positive-mode APCI/MS n....
  • Benchchem. (n.d.).

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of Diaryl Methanones via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Diaryl Methanones and the Friedel-Crafts Acylation

Diaryl methanones, commonly known as benzophenones, represent a critical structural motif in medicinal chemistry and materials science.[1] These diaryl ketones are foundational scaffolds in a multitude of pharmaceutical agents, exhibiting diverse biological activities including anticancer, anti-inflammatory, and anti-infectious properties.[2] Furthermore, they serve as indispensable photoinitiators and UV stabilizers in industrial applications.[1]

The Friedel-Crafts acylation, a robust and versatile electrophilic aromatic substitution reaction developed by Charles Friedel and James Crafts in 1877, remains one of the most effective and direct methods for the synthesis of these aryl ketones.[3][4] It facilitates the formation of a stable carbon-carbon bond by introducing an acyl group to an aromatic ring.[1][5] Key advantages of this method over its counterpart, Friedel-Crafts alkylation, include the prevention of polysubstitution and the absence of carbocation rearrangements, leading to cleaner reactions and more predictable products.[1][6][7]

This guide provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol for the synthesis of benzophenone, and field-proven insights into optimizing reaction parameters for the successful synthesis of diaryl methanones.

Scientific Foundation: Reaction Mechanism and Causality

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution (EAS) mechanism.[8] Understanding each step is crucial for troubleshooting and optimizing the reaction for specific substrates.

Step 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the activation of an acylating agent, typically an acyl chloride or anhydride, with a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[5] The Lewis acid coordinates to the halogen of the acyl chloride, which polarizes the carbon-halogen bond and facilitates its cleavage.[6][9] This generates a highly reactive and resonance-stabilized electrophile known as the acylium ion ([R-C=O]⁺).[1]

Step 2: Electrophilic Attack and Formation of the Arenium Ion The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[1] This attack disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion, or sigma (σ) complex.[1][7]

Step 3: Rearomatization and Catalyst Regeneration To restore the stability of the aromatic system, a weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group.[1][6] This step regenerates the aromatic ring, yields the final diaryl methanone product, and liberates the Lewis acid catalyst.[1]

However, the newly formed ketone product is a moderate Lewis base and readily forms a stable complex with the strong Lewis acid catalyst (e.g., AlCl₃).[3][10] This complexation deactivates the catalyst. This is a critical point of expertise: unlike Friedel-Crafts alkylation, the acylation reaction requires a stoichiometric amount or even a slight excess of the Lewis acid catalyst to drive the reaction to completion.[3] The complex is subsequently hydrolyzed during the aqueous workup to release the final ketone product.[3][10]

G reactants Acyl Chloride + AlCl₃ acylium Acylium Ion [R-C=O]⁺ + [AlCl₄]⁻ reactants->acylium Generation of Electrophile sigma Arenium Ion Intermediate (σ-complex) acylium->sigma Electrophilic Attack aromatic Aromatic Ring (Benzene) aromatic->sigma product_complex Ketone-AlCl₃ Complex sigma->product_complex Deprotonation & Rearomatization final_product Diaryl Methanone (Product) product_complex->final_product Hydrolysis workup Aqueous Workup (H₂O) workup->product_complex

Caption: Mechanism of Friedel-Crafts Acylation.

Core Protocol: Synthesis of Benzophenone

This protocol details the synthesis of benzophenone from benzene and benzoyl chloride. It is a representative procedure that can be adapted for other diaryl methanones.

3.1. Reagents and Materials

Reagent/MaterialQuantityMolar Eq.Notes
Anhydrous Aluminum Chloride (AlCl₃)7.3 g (0.055 mol)1.1Must be handled in a dry environment.[11]
Benzoyl Chloride7.0 g (0.050 mol)1.0Corrosive and a lachrymator.[12]
Anhydrous Benzene50 mL-Carcinogenic; use in a fume hood.[13]
Dichloromethane (DCM)50 mL-Anhydrous, for dissolving reagents.[11]
Crushed Ice100 g-For quenching the reaction.
Concentrated HCl15 mL-To aid in complex decomposition.[8]
Saturated NaHCO₃ solution2 x 30 mL-For washing/neutralization.[8]
Brine (Saturated NaCl)30 mL-For final wash.[12]
Anhydrous MgSO₄ or Na₂SO₄~5 g-For drying the organic layer.[8]
Round-bottom flask (250 mL)1-Must be oven- or flame-dried.[8]
Addition Funnel1-Must be dry.
Reflux Condenser & Drying Tube1 set-To protect from atmospheric moisture.
Magnetic Stirrer and Stir Bar1-
Separatory Funnel1-

3.2. Step-by-Step Experimental Procedure

G setup 1. Reaction Setup (Dry glassware, N₂ atmosphere) charge 2. Reagent Charging (Add AlCl₃ and Benzene to flask) setup->charge cool 3. Cooling (Cool suspension to 0-5 °C) charge->cool addition 4. Dropwise Addition (Add Benzoyl Chloride solution) cool->addition reaction 5. Reaction (Warm to RT, stir for 1-2h) addition->reaction monitoring 6. Monitor Progress (via TLC) reaction->monitoring monitoring->reaction If incomplete quench 7. Quenching (Pour mixture onto ice/HCl) monitoring->quench If complete extract 8. Extraction & Washing (Separate layers, wash with NaHCO₃, Brine) quench->extract dry 9. Drying & Filtration (Dry with MgSO₄, filter) extract->dry evap 10. Solvent Removal (Rotary Evaporation) dry->evap purify 11. Purification (Recrystallization or Chromatography) evap->purify characterize 12. Characterization (NMR, IR, MP) purify->characterize

Caption: Experimental workflow for diaryl methanone synthesis.

  • Reaction Setup: Assemble a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Attach a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.[11]

  • Reagent Charging: Working quickly in a fume hood, add anhydrous aluminum chloride (7.3 g, 0.055 mol) to the flask, followed by 50 mL of anhydrous benzene.[8]

  • Cooling: Cool the resulting suspension to 0-5 °C using an ice-water bath. Vigorous stirring is essential.

  • Acylating Agent Addition: Dissolve benzoyl chloride (7.0 g, 0.050 mol) in 20 mL of anhydrous benzene and place this solution in the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over approximately 30 minutes. The rate of addition should be controlled to manage the exothermic reaction and the evolution of HCl gas.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.[1]

  • Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1] A sample from the reaction mixture (quenched in a separate vial with a drop of water) should be spotted against the benzoyl chloride starting material. The reaction is complete when the starting material spot has been consumed.

  • Work-up - Quenching: Carefully and slowly pour the reaction mixture into a 500 mL beaker containing 100 g of crushed ice and 15 mL of concentrated HCl.[8][12] This step is highly exothermic and will generate significant HCl fumes. Perform this in a well-ventilated fume hood. Stir the mixture vigorously for 10-15 minutes to completely decompose the aluminum chloride complex.[12]

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer (bottom layer if DCM is used, top layer for benzene). Extract the aqueous layer with an additional 20 mL of dichloromethane or benzene.[8][14] Combine the organic layers and wash sequentially with two 30 mL portions of saturated sodium bicarbonate solution (careful of CO₂ evolution), one 30 mL portion of water, and finally with 30 mL of brine.[12]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter by gravity, and remove the solvent using a rotary evaporator to yield the crude product.[8][12]

  • Purification and Characterization: The crude benzophenone can be purified by recrystallization from a suitable solvent like hexane or ethanol/water mixture.[15] The purity and identity of the final product should be confirmed by measuring its melting point and analyzing it via IR and NMR spectroscopy.[14]

Field-Proven Insights & Troubleshooting

Expertise in Action:

  • Choice of Lewis Acid: While AlCl₃ is the most common and effective catalyst, others like FeCl₃, ZnCl₂, or solid acid catalysts can be used, especially when milder conditions are required.[5][16] The order of effectiveness is generally AlCl₃ > FeCl₃ > BF₃ > ZnCl₂.[5]

  • Solvent Selection: The solvent must be anhydrous and inert to the reaction conditions. Dichloromethane and 1,2-dichloroethane are common choices. For some substrates, polar solvents like nitrobenzene can alter the regioselectivity of the acylation, favoring the thermodynamically more stable product.[5][17]

  • Substrate Limitations: Friedel-Crafts acylation fails on aromatic rings that are strongly deactivated (e.g., nitrobenzene) as they are not nucleophilic enough to attack the acylium ion.[5] Rings containing -OH or -NH₂ groups are also problematic as the Lewis acid will coordinate with these basic functional groups.[5][12] Protecting these groups is a common workaround strategy.[12]

  • Troubleshooting Low Yields: Low yields are often traced back to moisture contamination, which deactivates the Lewis acid catalyst.[12] Ensuring all glassware is scrupulously dry and using anhydrous reagents and solvents is paramount.[8][11] Other factors include sub-optimal reaction temperature or insufficient reaction time.[12]

Safety and Handling

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. It can cause severe burns. Handle only in a dry environment and wear appropriate PPE.[11][12]

  • Acyl Chlorides (e.g., Benzoyl Chloride): Corrosive and are lachrymators (tear-inducing). Always handle in a well-ventilated fume hood.[11][12]

  • Solvents: Benzene is a known carcinogen. Dichloromethane is a suspected carcinogen. All manipulations should be performed within a fume hood to minimize inhalation exposure.[11][12]

  • Quenching: The work-up procedure is highly exothermic and releases toxic HCl gas. It must be done slowly, with cooling, and in a fume hood.[8]

References

  • Benchchem. (n.d.). Application Note & Protocol: Synthesis of Benzophenones via Friedel-Crafts Acylation.
  • Benchchem. (n.d.). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
  • Ashenhurst, J. (2018). EAS Reactions (3)
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
  • Benchchem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation.
  • Quora. (2014). How to prepare benzophenone from benzene.
  • Chemistry Stack Exchange. (2014). Synthesis of benzophenone.
  • ECHEMI. (n.d.). Synthesis of benzophenone.
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • OC Lab. (2020).
  • Benchchem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride.
  • Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.
  • sathee jee. (n.d.). Friedel Crafts Reaction.
  • Chegg. (2022). Which solvent from the following list below can be used in Friedel-Crafts acylation reaction?.
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
  • MilliporeSigma. (n.d.). Friedel–Crafts Acylation.
  • TMP Chem. (2020).
  • Hadj Mohamed, A., et al. (2022). Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. PubMed Central.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.

Sources

Application Note & Protocols: A Multi-technique Approach for the Comprehensive Characterization of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Introduction

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone is a complex diaryl methanone, a class of compounds frequently encountered as key intermediates in pharmaceutical synthesis. The presence of multiple, heavy halogens (Cl, I, F) and two distinct aromatic systems linked by a carbonyl group necessitates a robust, multi-faceted analytical approach to unequivocally confirm its identity, purity, and elemental composition. This guide provides a comprehensive framework and detailed protocols for the characterization of this molecule, grounded in established scientific principles and regulatory expectations for drug development professionals. Our approach is designed to build a self-validating data package where orthogonal techniques corroborate each other, ensuring the highest degree of scientific integrity.

The validation of analytical procedures is critical to ensure data reliability. The International Council for Harmonisation (ICH) provides comprehensive guidelines on this topic, which form the basis for the validation protocols described herein.[1][2][3][4] The objective is to demonstrate that the analytical procedures are fit for their intended purpose.[2]

Part 1: Structural Elucidation and Identity Confirmation

The primary objective is to confirm that the synthesized molecule has the correct covalent structure. We employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[5] For this specific analyte, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expertise & Causality:

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The distinct substitution patterns on the two aromatic rings will result in well-defined, predictable splitting patterns.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon will have a characteristic downfield shift. The carbons bonded to halogens will also show predictable shifts.

  • ¹⁹F NMR: Directly observes the fluorine nuclei. The presence of two fluorine atoms in an equivalent chemical environment (due to symmetry in the 2,6-difluorophenyl ring) is expected to produce a single primary signal, which will be coupled to the adjacent aromatic proton.

Predicted NMR Characteristics:

NucleusPredicted Chemical Shift (δ, ppm)Key Splitting Patterns
¹H NMR 6.5 - 8.0Aromatic protons will exhibit complex splitting (doublets, triplets, doublets of doublets) due to coupling with neighboring protons and potentially with ¹⁹F nuclei.
¹³C NMR 110 - 170 (Aromatic), >180 (Carbonyl)Signals for carbons attached to fluorine will appear as doublets due to ¹JCF coupling.
¹⁹F NMR -100 to -120A single primary resonance is expected, likely a triplet due to coupling with the proton at the 4-position of the difluorophenyl ring.

Protocol 1: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a spectrometer operating at ≥400 MHz.

    • Use a standard pulse program with a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time (≥512 scans) is typically required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire the spectrum using a standard pulse program without proton decoupling to observe H-F coupling.

    • Use an appropriate spectral width for the fluorinated aromatic region.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate line broadening factor. Phase and baseline correct all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental formula of the analyte by providing a highly accurate mass measurement.

Expertise & Causality: Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a preferred method for organic iodine compounds as it provides both retention time and accurate mass data, which helps in distinguishing the target compound from impurities.[6][7][8] The presence of chlorine and iodine provides a highly characteristic isotopic pattern that serves as a powerful confirmation of the compound's identity. The specific fragment ion of iodine, I⁻ (m/z 126.9039), can be used for selective identification.[9]

Protocol 2: LC-HRMS Analysis

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at 1 mg/mL. Perform a serial dilution to a final concentration of ~1-10 µg/mL in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to ensure elution, then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes to determine the best response.

    • Analyzer: Orbitrap or Time-of-Flight (TOF).

    • Scan Range: m/z 100-600.

    • Resolution: Set to >60,000 (FWHM).

  • Data Analysis:

    • Extract the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Use the instrument software to calculate the elemental formula based on the measured mass (with a mass tolerance < 5 ppm).

    • Compare the observed isotopic pattern with the theoretical pattern for C₁₃H₆ClF₂IO.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the key functional groups present in the molecule.

Expertise & Causality: The most prominent feature in the IR spectrum of a diaryl methanone will be the strong carbonyl (C=O) stretching vibration.[10] Its position is sensitive to the electronic effects of the attached aromatic rings. Conjugation with the phenyl rings typically lowers the stretching frequency to the 1650-1685 cm⁻¹ range.[11][12] Other characteristic bands include C-H stretches for the aromatic rings and C-X (halogen) vibrations.

Protocol 3: FTIR Analysis

  • Sample Preparation: No special preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 32 scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum to show absorbance or transmittance. Identify and label the key vibrational frequencies, paying close attention to the carbonyl stretch.

Expected FTIR Data:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (Carbonyl)1660 - 1680Strong, Sharp
C-H (Aromatic)3000 - 3100Medium
C=C (Aromatic)1450 - 1600Medium to Weak
C-F Stretch1100 - 1300Strong
C-Cl Stretch700 - 850Strong

Part 2: Purity Assessment and Method Validation

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining the purity of pharmaceutical intermediates and active ingredients.

Reverse-Phase HPLC for Purity Determination

Expertise & Causality: A reverse-phase HPLC method separates compounds based on their hydrophobicity. For this compound, a C18 column provides excellent resolving power for the main component and related impurities. A gradient elution is employed to ensure that both more polar and less polar impurities are effectively separated and eluted within a reasonable runtime. The method must be validated to ensure it is reliable, accurate, and precise.[13] Validation parameters include specificity, linearity, range, accuracy, and precision.[3][14]

Protocol 4: HPLC Purity Method and Validation

  • Instrumentation & Conditions:

    • System: HPLC with a Diode Array Detector (DAD) or UV detector.[15]

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[16]

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0 50 50
      20 10 90
      25 10 90
      26 50 50

      | 30 | 50 | 50 |

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Validation Protocol (Abbreviated):

    • Specificity: Analyze a blank (diluent), a sample solution, and a spiked sample (if potential impurities are known) to demonstrate that no interfering peaks are present at the retention time of the main peak.

    • Linearity: Prepare a series of at least five concentrations of the analyte (e.g., from 0.05 mg/mL to 0.75 mg/mL). Plot the peak area versus concentration and determine the correlation coefficient (R²), which should be >0.999.[13]

    • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.[13]

    • Precision (Repeatability): Inject the same sample solution six times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤1.0%.

  • Purity Calculation: Calculate the area percent purity by dividing the main peak area by the total area of all peaks in the chromatogram.

Part 3: Elemental and Halogen Composition

While HRMS provides the elemental formula, combustion analysis provides direct quantitative measurement of the elemental composition, serving as a fundamental check of purity.

Expertise & Causality: Combustion analysis is a destructive but highly accurate method for determining the weight percentage of carbon, hydrogen, and nitrogen.[17] For halogens, a separate analysis is required. The sample is combusted in an oxygen atmosphere, and the resulting hydrogen halides are trapped and quantified, often by ion chromatography or microcoulometric titration.[18][19]

Protocol 5: Elemental and Halogen Analysis

  • Sample Submission: Submit ~10 mg of the dried, pure sample to a certified analytical laboratory.

  • CHN Analysis: The sample is combusted in an oxygen-rich environment. The resulting CO₂, H₂O, and N₂ gases are separated and quantified using thermal conductivity detection.[20]

  • Halogen Analysis (Cl, I):

    • The sample is combusted via a method like Schöniger oxygen flask combustion.[20]

    • The resulting halides are absorbed into a solution.

    • The concentration of chloride and iodide ions is determined by ion chromatography or potentiometric titration.

  • Data Comparison: Compare the experimentally determined weight percentages to the theoretical values. The experimental values should be within ±0.4% of the theoretical values.

Theoretical Elemental Composition (C₁₃H₆ClF₂IO):

ElementAtomic MassMolesMassWeight %
Carbon (C)12.01113156.14341.27%
Hydrogen (H)1.00866.0481.60%
Chlorine (Cl)35.453135.4539.37%
Fluorine (F)18.998237.99610.04%
Iodine (I)126.901126.9033.52%
Oxygen (O)15.999115.9994.23%
Total MW 378.54 100.00%

Part 4: Data Synthesis and Visualization

The power of this multi-technique approach lies in the synthesis of all data points to build a cohesive and undeniable characterization of the molecule.

G cluster_0 Identity Confirmation cluster_1 Purity & Composition cluster_2 Derived Information NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure Covalent Structure & Connectivity NMR->Structure MS High-Resolution MS Formula Elemental Formula MS->Formula IR FTIR Spectroscopy IR->Structure Functional Groups HPLC HPLC-UV Purity Purity Profile (>99.5%) HPLC->Purity EA Elemental Analysis (CHN + Halogen) Composition Quantitative Composition EA->Composition Final Final Characterization Report (Certificate of Analysis) Structure->Final Formula->Composition Formula->Final Purity->Final Composition->Final

Caption: Logical flow of information from analytical techniques to final characterization.

G start Start: Synthesized Compound step1 Step 1: Identity ¹H, ¹³C, ¹⁹F NMR HRMS FTIR start->step1 step2 Step 2: Purity RP-HPLC (UV) Impurity Profiling step1->step2 step3 Step 3: Composition CHN Analysis Halogen Analysis step2->step3 decision Data Concordant? step3->decision end_pass End: Qualified Material decision->end_pass Yes end_fail End: Further Purification or Re-synthesis decision->end_fail No

Caption: Overall experimental workflow for compound characterization and qualification.

References

  • Yang, Y., Peng, Y., Chang, Q., Dan, C., Guo, W., & Wang, Y. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry, 88(2), 1258–1265. [Link][6]
  • PubMed. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link][21]
  • PubMed. (2017). Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography-High Resolution Mass Spectrometry.
  • Chemistry LibreTexts. (2021). 16.4: Spectroscopic Properties. [Link][11]
  • Unknown Source. Carbonyl - compounds - IR - spectroscopy. Source link could not be verified.[12]
  • University of Calgary. IR Spectroscopy Tutorial: Carbonyl Compounds. [Link][10]
  • ResearchGate. (2016). (PDF) Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. [Link][8]
  • ACS Publications. (2017). Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography–High Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link][9]
  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link][1]
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link][2]
  • ResearchGate. (2015).
  • IKEV. (1996). VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. [Link][14]
  • EMA. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link][3]
  • EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][4]
  • SIELC Technologies. Separation of Methanone, diphenyl-, oxime on Newcrom R1 HPLC column. [Link][24]
  • ResearchGate. (2007). (PDF)
  • SIELC Technologies. Separation of Methanone, bis(3,4-diaminophenyl)- on Newcrom R1 HPLC column. [Link][25]
  • Weizmann Institute of Science. Elemental analysis. [Link][20]
  • University of Anbar. Element analysis. [Link][26]
  • Central Laboratories UCT Prague. (2016). Laboratory of Organic Elemental Analysis. [Link][19]
  • Elementar.
  • Michigan State University. NMR Spectroscopy. [Link][5]
  • MDPI. (2024). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Foods. [Link][15]
  • RJPBCS. (2017). Development And Validation Of A RP-HPLC Method To Determine Dehydrodiisoeugenol, Myristicin, And Safrole In Ethanol Extract Of Nutmeg (Myristica fragrans Houtt). [https://www.rjpbcs.com/pdf/2017_8(1S)/[1].pdf]([Link]1].pdf)[13]
  • LCGC International. (2007). A Novel, Simplified Methodology for the Analysis of Biodiesel by HPLC. [Link][16]

Sources

E3 ligase binder synthesis from (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE & PROTOCOL

Strategic Synthesis of a Von Hippel-Lindau (VHL) E3 Ligase Binder from (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone for PROTAC Development

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC design, largely due to the availability of potent and well-characterized small molecule binders.[3][4][5] The VHL protein is the substrate recognition component of an E3 ubiquitin ligase complex that targets the alpha subunit of hypoxia-inducible factor (HIF) for degradation under normoxic conditions.[5][6][7] PROTACs containing a VHL ligand effectively bring the VHL E3 ligase complex into proximity with the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[3][8]

The synthesis of VHL ligands, which are often complex molecules, is a critical aspect of PROTAC development. This application note presents a detailed, strategic synthetic protocol for the preparation of a key VHL E3 ligase binder, closely related to the widely used VH032, starting from the readily available building block, this compound. This starting material offers unique advantages due to its distinct halogen functionalities, allowing for sequential and regioselective cross-coupling reactions. The more reactive iodo group serves as a handle for the initial core structure assembly via a Suzuki-Miyaura coupling, while the less reactive chloro group is preserved for potential future elaboration into a linker attachment point for the final PROTAC conjugate. This approach provides a modular and efficient route to a crucial intermediate for the construction of VHL-based PROTACs.

Proposed Synthetic Pathway Overview

The overall strategy involves a multi-step synthesis commencing with a selective palladium-catalyzed Suzuki-Miyaura coupling to construct the biaryl core of the VHL ligand. This is followed by a reduction of the ketone, installation of the key hydroxyproline moiety, and subsequent modifications to complete the synthesis of the target VHL binder.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway start This compound step1 Suzuki-Miyaura Coupling (4-formylphenyl)boronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O start->step1 intermediate1 Intermediate 1: (5'-Chloro-2'-(2,6-difluorobenzoyl)-[1,1'-biphenyl]-4-yl)methanol step1->intermediate1 step2 Oxidation (e.g., PCC, DCM) intermediate1->step2 intermediate2 Intermediate 2: 5'-Chloro-2'-(2,6-difluorobenzoyl)-[1,1'-biphenyl]-4-carbaldehyde step2->intermediate2 step3 Reductive Amination (2S,4R)-4-hydroxypyrrolidine-2-carboxamide, NaBH(OAc)3, DCE intermediate2->step3 intermediate3 Intermediate 3: (2S,4R)-N-((5'-Chloro-2'-(2,6-difluorobenzoyl)-[1,1'-biphenyl]-4-yl)methyl)-4-hydroxypyrrolidine-2-carboxamide step3->intermediate3 step4 Amide Coupling Boc-L-tert-leucine, HATU, DIPEA, DMF intermediate3->step4 intermediate4 Intermediate 4: Boc-protected VHL Ligand Precursor step4->intermediate4 step5 Boc Deprotection TFA, DCM intermediate4->step5 final_product Target VHL Binder: (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-N-((5'-chloro-2'-(2,6-difluorobenzoyl)-[1,1'-biphenyl]-4-yl)methyl)-4-hydroxypyrrolidine-2-carboxamide step5->final_product

Caption: A multi-step synthetic route to a VHL E3 ligase binder.

Detailed Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Anhydrous solvents should be used where specified, and reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or with appropriate staining agents.[9] Purification of intermediates and the final product should be carried out using flash column chromatography on silica gel.[9][10] Characterization of all synthesized compounds should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their identity and purity.[9][11]

Step 1: Suzuki-Miyaura Coupling

Objective: To selectively couple (4-formylphenyl)boronic acid at the iodo position of the starting material to form the core biphenyl structure.

Rationale: The carbon-iodine bond is significantly more reactive towards oxidative addition with a palladium(0) catalyst than the carbon-chloride bond, allowing for selective functionalization. The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[12]

Protocol:

  • To an oven-dried round-bottom flask, add this compound (1.0 eq), (4-formylphenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

  • To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, (5'-Chloro-2'-(2,6-difluorobenzoyl)-[1,1'-biphenyl]-4-yl)methanol, is then oxidized in the next step. For the purpose of this protocol, we will assume the aldehyde on the boronic acid is protected as an acetal, which is deprotected after the Suzuki reaction. A more direct approach using the formylphenylboronic acid is also feasible.

  • Oxidation: Dissolve the crude alcohol from the previous step in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature for 2-4 hours.

  • Filter the reaction mixture through a pad of Celite®, washing with DCM.

  • Concentrate the filtrate and purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford Intermediate 2 , 5'-Chloro-2'-(2,6-difluorobenzoyl)-[1,1'-biphenyl]-4-carbaldehyde.

Reagent/ParameterQuantity/ValueRationale
This compound1.0 eqStarting material
(4-formylphenyl)boronic acid1.2 eqCoupling partner
K₂CO₃3.0 eqBase for the Suzuki reaction
Pd(PPh₃)₄0.05 eqPalladium catalyst
Toluene/H₂O4:1 v/vSolvent system
Temperature90-100 °CTo facilitate the reaction
PCC1.5 eqOxidizing agent for alcohol to aldehyde
Step 2: Reductive Amination

Objective: To couple the aldehyde (Intermediate 2) with the hydroxyproline amide scaffold.

Rationale: Reductive amination is a reliable method for forming a carbon-nitrogen bond between an aldehyde and a primary or secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent suitable for this transformation.

Protocol:

  • To a solution of Intermediate 2 (1.0 eq) in 1,2-dichloroethane (DCE), add (2S,4R)-4-hydroxypyrrolidine-2-carboxamide hydrochloride (1.2 eq) and a few drops of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in DCM) to yield Intermediate 3 , (2S,4R)-N-((5'-Chloro-2'-(2,6-difluorobenzoyl)-[1,1'-biphenyl]-4-yl)methyl)-4-hydroxypyrrolidine-2-carboxamide.

Reagent/ParameterQuantity/ValueRationale
Intermediate 21.0 eqAldehyde substrate
(2S,4R)-4-hydroxypyrrolidine-2-carboxamide HCl1.2 eqAmine component
NaBH(OAc)₃1.5 eqReducing agent
DCE-Solvent
Step 3: Amide Coupling

Objective: To attach the Boc-protected tert-leucine to the secondary amine of the hydroxyproline scaffold.

Rationale: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization, making it ideal for forming the amide bond between the carboxylic acid and the secondary amine of the pyrrolidine ring.[13][14]

Protocol:

  • Dissolve Boc-L-tert-leucine (1.2 eq) in anhydrous dimethylformamide (DMF).

  • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 10 minutes to pre-activate the carboxylic acid.

  • Add a solution of Intermediate 3 (1.0 eq) in DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with water, 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain Intermediate 4 , the Boc-protected VHL ligand precursor.

Reagent/ParameterQuantity/ValueRationale
Intermediate 31.0 eqAmine substrate
Boc-L-tert-leucine1.2 eqCarboxylic acid component
HATU1.2 eqCoupling agent
DIPEA3.0 eqBase
DMF-Solvent
Step 4: Boc Deprotection

Objective: To remove the Boc protecting group to yield the final VHL binder.

Rationale: The tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free amine.[15][16][17]

Protocol:

  • Dissolve Intermediate 4 (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction for the evolution of CO₂ gas and the consumption of the starting material by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The crude product can be purified by preparative reverse-phase HPLC or by trituration with a suitable solvent (e.g., diethyl ether) to afford the Target VHL Binder as a TFA salt.

Reagent/ParameterQuantity/ValueRationale
Intermediate 41.0 eqBoc-protected precursor
TFA20-50% v/v in DCMDeprotecting agent
DCM-Solvent

Conclusion and Future Directions

This application note outlines a robust and strategic synthetic route for the preparation of a potent von Hippel-Lindau E3 ligase binder from this compound. The key features of this synthesis include a selective Suzuki-Miyaura coupling, a reductive amination to install the hydroxyproline core, and a final amide coupling and deprotection sequence. The preservation of the chloro substituent on the biphenyl core provides a valuable handle for the subsequent attachment of a linker, which can then be conjugated to a ligand for a protein of interest to generate a complete PROTAC molecule. This modular approach allows for the efficient construction of a library of PROTACs for targeted protein degradation studies.

Further work could involve optimizing the reaction conditions for each step to improve overall yield and purity. Additionally, the chloro group can be functionalized using various cross-coupling reactions, such as Buchwald-Hartwig amination, to attach a diverse range of linkers, thereby enabling a systematic exploration of the structure-activity relationship of the resulting PROTACs.

References

  • What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. (n.d.).
  • Proteolysis targeting chimera - Wikipedia. (n.d.).
  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and... - ResearchGate. (n.d.).
  • Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC - Oreate AI Blog. (2025, December 16).
  • PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC - PubMed Central. (2025, October 27).
  • Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay | ACS Omega - ACS Publications. (n.d.).
  • Function of protein VHL in the proteasome. pVHL is thought to function... - ResearchGate. (n.d.).
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.).
  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Publishing. (2024, May 28).
  • Boc Deprotection - TFA - Common Organic Chemistry. (n.d.).
  • VHL: A very hip ligase - PMC - NIH. (n.d.).
  • Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer. (2022, September 15).
  • Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC - NIH. (2022, July 19).
  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro - RSC Publishing. (2024, May 28).
  • FIG. 1. The VHL protein is protected from ubiquitylation in the context... - ResearchGate. (n.d.).
  • Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed. (n.d.).
  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.).
  • The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer - PMC - NIH. (2012, April 12).
  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. (2024, April 11).
  • Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC - NIH. (2012, February 27).
  • NMR-Based Fragment Screen of the von Hippel-Lindau Elongin C&B Complex - ACS Publications. (2025, July 3).
  • Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC - PubMed Central. (n.d.).
  • Scope of PROTAC synthesis via amide coupling. Reaction conditions: vial... - ResearchGate. (n.d.).
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC. (n.d.).
  • Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC - PubMed Central. (n.d.).
  • Biophysical characterization of compounds 1-4 binding to VHL. A)... - ResearchGate. (n.d.).
  • amide coupling help : r/Chempros - Reddit. (2022, March 24).
  • 2-hydroxy-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide. (n.d.).
  • (PDF) Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - ResearchGate. (2024, May 16).
  • Tips and Tricks in Reversed-Phase Flash Chromatography for Peptide Purification - PubMed. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • A Facile Synthesis of Ligands for the von Hippel–Lindau E3 Ligase - ResearchGate. (n.d.).
  • Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - Frontiers. (n.d.).

Sources

Application Notes & Protocols: Chemoselective Cross-Coupling Reactions with (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategy of Selectivity

In the landscape of modern synthetic chemistry, the ability to construct complex molecular architectures with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions represent a pillar of this endeavor, offering powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The substrate, (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone , is a particularly valuable building block designed for strategic, sequential synthesis. Its utility lies in the differential reactivity of its two halogen substituents: a highly reactive carbon-iodine (C-I) bond and a more robust carbon-chlorine (C-Cl) bond.

This reactivity hierarchy, governed by bond dissociation energies and the ease of oxidative addition to a palladium(0) center, follows the general trend: C-I > C-Br > C-OTf > C-Cl.[2][3] By carefully controlling reaction conditions, one can selectively functionalize the C-I bond while leaving the C-Cl bond untouched. This preserved chloride then serves as a latent reactive site for subsequent transformations under more forcing conditions, enabling a stepwise and controlled approach to complex molecule synthesis.

This guide provides an in-depth exploration of three cornerstone cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—applied to this compound. We will delve into the causality behind protocol design, offer detailed, field-tested methodologies, and illustrate the underlying catalytic cycles that govern these powerful transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for creating biaryl structures by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[4] Its high functional group tolerance and generally mild conditions have made it a favored tool in pharmaceutical and materials science research.[5][6]

Mechanistic Rationale

The efficacy of the Suzuki coupling hinges on a well-understood palladium catalytic cycle. The choice of ligand is critical; phosphine ligands, such as those on Pd(PPh₃)₄, or bidentate ligands like dppf in [Pd(dppf)Cl₂], stabilize the palladium center and modulate its reactivity to ensure an efficient turnover. The base (e.g., K₂CO₃, Cs₂CO₃) is not merely a spectator; it is essential for the transmetalation step, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.[4]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition (Rate-Determining Step) pd0->oxidative_add reagents Ar-I (Substrate) reagents->oxidative_add cycle_entry pd_complex Ar-Pd(II)-I(L)₂ oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl Ar-Pd(II)-Ar'(L)₂ transmetalation->pd_biaryl boronic Ar'B(OH)₂ + Base boronate [Ar'B(OH)₃]⁻ boronic->boronate OH⁻ boronate->transmetalation reductive_elim Reductive Elimination pd_biaryl->reductive_elim reductive_elim->pd0 product Ar-Ar' (Product) reductive_elim->product Sonogashira_Workflow start Start: Inert Atmosphere Setup add_reagents Add Substrate (Ar-I), Pd Catalyst, & CuI to Flask start->add_reagents add_solvent_base Add Anhydrous Solvent & Amine Base (e.g., Et₃N) add_reagents->add_solvent_base add_alkyne Add Terminal Alkyne Dropwise at RT add_solvent_base->add_alkyne reaction Stir at RT or Heat Gently (Monitor by TLC/LC-MS) add_alkyne->reaction workup Quench & Aqueous Work-up (NH₄Cl wash, Brine wash) reaction->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify end Final Product: Ar-alkyne purify->end Buchwald_Hartwig_Mechanism pd0 Pd(0)L (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add reagents Ar-I reagents->oxidative_add pd_complex L-Pd(II)(Ar)(I) oxidative_add->pd_complex amine_assoc Amine Association pd_complex->amine_assoc pd_amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺ I⁻ amine_assoc->pd_amine_complex amine R₂NH amine->amine_assoc deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L-Pd(II)(Ar)(NR₂) deprotonation->pd_amido_complex base Base base->deprotonation reductive_elim Reductive Elimination pd_amido_complex->reductive_elim reductive_elim->pd0 product Ar-NR₂ (Product) reductive_elim->product

Sources

Application Notes & Protocols: A Framework for Characterizing Novel (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and characterization of novel small molecules are foundational to modern drug development. The (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone scaffold represents a class of synthetic compounds with potential for biological activity. However, without a known target, a systematic and logical workflow is required to elucidate its cellular effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically profile such novel derivatives. We present a multi-tiered approach, beginning with broad phenotypic screening for cytotoxic and anti-proliferative effects, followed by mechanistic assays to determine the mode of action—such as apoptosis induction—and finally, target-focused assays to investigate potential kinase inhibition and downstream signaling pathway modulation. Each section provides the scientific rationale behind the experimental choice, detailed, field-proven protocols, and guidelines for data interpretation, establishing a robust system for the initial characterization of any novel chemical entity.

Introduction: The Challenge of Characterizing a Novel Chemical Entity

The journey from a newly synthesized compound to a potential therapeutic lead is paved with rigorous biological testing. The diaryl methanone scaffold, exemplified by this compound and its derivatives, offers a rich chemical space for exploration. While its structure may suggest potential interactions with biological targets like protein kinases, its actual effects within a cellular context are unknown.

The primary challenge for the researcher is to devise an efficient screening cascade that yields clear, actionable data. A haphazard approach can exhaust valuable compound supplies and lead to ambiguous results. Therefore, a logical, tiered workflow is essential. This guide outlines such a workflow, designed to answer three fundamental questions:

  • Does the compound affect cell viability or proliferation? (Phenotypic Screening)

  • If so, by what mechanism does it exert this effect? (Mechanistic Elucidation)

  • Can we identify a potential molecular target or pathway? (Target Identification)

This document provides the principles and step-by-step protocols for a series of cell-based assays that form a cohesive investigational strategy.

Tier 1: Phenotypic Screening - Assessing Anti-Proliferative Activity

The logical first step in characterizing a novel compound is to determine if it has any effect on cell growth and viability. Tetrazolium reduction assays are rapid, reliable, and high-throughput methods for this purpose. The Water Soluble Tetrazolium Salt (WST-1) assay is particularly advantageous due to its single-step addition and the production of a soluble formazan product, which simplifies the workflow compared to traditional MTT assays.[1][2]

Principle of the WST-1 Assay

The WST-1 assay quantitatively measures cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[1] In viable cells, mitochondrial dehydrogenases cleave the stable tetrazolium salt WST-1 into a soluble, colored formazan dye.[1] The amount of formazan produced is directly proportional to the number of metabolically active cells in the culture and can be quantified by measuring the absorbance of the culture medium at ~440 nm.[1] A decrease in absorbance in compound-treated cells compared to vehicle-treated controls indicates a reduction in cell viability or an inhibition of proliferation.

Workflow for Anti-Proliferative Screening

WST1_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout seed 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (allow adherence) seed->incubate1 treat 3. Treat with Compound (Dose-Response Series) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_wst1 5. Add WST-1 Reagent incubate2->add_wst1 incubate3 6. Incubate 0.5-4h add_wst1->incubate3 measure 7. Measure Absorbance (~440 nm) incubate3->measure data_analysis data_analysis measure->data_analysis Calculate % Viability & IC50 Value

Caption: Workflow for the WST-1 Cell Proliferation Assay.

Detailed Protocol: WST-1 Assay
  • Cell Seeding: Seed tumor cells (e.g., HCT116, A549) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Leave wells on the plate periphery filled with sterile PBS to minimize evaporation (the "edge effect").[3]

  • Initial Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and resume logarithmic growth.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the this compound derivative in culture medium. A typical dose range for initial screening is from 100 µM down to 1 nM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).

  • Cell Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the 2x compound dilutions to the appropriate wells. This brings the final volume to 100 µL and the compound concentration to 1x.

  • Treatment Incubation: Incubate the plate for an additional 48 to 72 hours.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[4] Gently tap the plate to mix.

  • Final Incubation: Incubate the plate for 0.5 to 4 hours at 37°C. The optimal time depends on the cell type's metabolic rate and should be determined empirically by monitoring color development.[1]

  • Absorbance Measurement: Shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.[4] Measure the absorbance at a wavelength between 420-480 nm (maximum absorbance ~440 nm) using a microplate reader.[1]

Data Analysis & Interpretation

The primary readout is the half-maximal inhibitory concentration (IC₅₀).

  • Background Subtraction: Subtract the absorbance of a "medium only" blank from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine IC₅₀: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

ParameterDescriptionExample Value
Seeding Density Optimal number of cells per well to ensure log-phase growth.8,000 cells/well
Treatment Duration Incubation time with the compound.72 hours
IC₅₀ Concentration of the compound that inhibits cell proliferation by 50%.1.5 µM
Positive Control A known cytotoxic agent to validate assay performance.Staurosporine (IC₅₀ ~20 nM)

Tier 2: Mechanistic Elucidation - Investigating Apoptosis

If a compound demonstrates anti-proliferative activity, the next critical question is how it is affecting the cells. A common and therapeutically desirable mechanism is the induction of apoptosis, or programmed cell death.[5] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method to detect and quantify apoptosis by flow cytometry.[6][7]

Principle of Annexin V / PI Staining

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells based on two key cellular changes.[7]

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488), it can identify these early apoptotic cells.[6]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells.[7]

Differentiating Cell Fates

AnnexinV_Principle cluster_legend Healthy Healthy Cell Annexin V: Negative Propidium Iodide: Negative EarlyApoptotic Early Apoptotic Cell Annexin V: Positive Propidium Iodide: Negative Healthy->EarlyApoptotic PS Flip LateApoptotic Late Apoptotic / Necrotic Cell Annexin V: Positive Propidium Iodide: Positive EarlyApoptotic->LateApoptotic Membrane Permeabilization Q_LL Q3: Healthy (Annexin V- / PI-) Q_LR Q4: Early Apoptotic (Annexin V+ / PI-) Q_UR Q2: Late Apoptotic (Annexin V+ / PI+) Q_UL Q1: Necrotic / Debris (Annexin V- / PI+)

Caption: Principle of Apoptosis Detection using Annexin V and PI.

Detailed Protocol: Annexin V / PI Staining by Flow Cytometry
  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the compound derivative at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include vehicle and positive controls.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization. Combine all cells from each well.[6]

  • Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[7]

  • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of fluorophore-conjugated Annexin V and 1 µL of PI solution (e.g., 100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.

  • Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each tube. Analyze the samples immediately on a flow cytometer.

Data Analysis & Interpretation

The data is visualized on a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:

  • Lower-Left (Q3): Annexin V- / PI- (Healthy, viable cells)

  • Lower-Right (Q4): Annexin V+ / PI- (Early apoptotic cells)

  • Upper-Right (Q2): Annexin V+ / PI+ (Late apoptotic/necrotic cells)

  • Upper-Left (Q1): Annexin V- / PI+ (Necrotic cells/debris)

A dose-dependent increase in the percentage of cells in the Q4 and Q2 quadrants is a strong indicator that the compound induces apoptosis.

Treatment% Viable (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)
Vehicle Control 95.2%2.1%1.5%
Compound (1 µM) 60.5%25.3%10.1%
Compound (2 µM) 25.1%48.9%22.5%

Tier 3: Target Identification - Investigating Kinase Inhibition

Many small molecule inhibitors achieve their anti-cancer effects by targeting protein kinases, which are key regulators of cell signaling.[8][9] Cell-based kinase assays provide more physiologically relevant data than purely biochemical assays because they account for factors like cell permeability and off-target effects in a natural cellular environment.[8] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful, homogeneous assay format for this purpose.[10][11]

Principle of a TR-FRET Cellular Kinase Assay

TR-FRET assays measure the inhibition of a specific kinase within the cell.[10] The principle relies on the proximity-dependent transfer of energy from a long-lifetime donor fluorophore (e.g., a Europium cryptate) to an acceptor fluorophore.[11][12]

  • Assay Components: The assay uses a pair of antibodies: one that recognizes the target kinase's substrate protein (labeled with the donor) and another that specifically recognizes the phosphorylated version of that substrate (labeled with the acceptor).

  • Active Kinase: In untreated cells, the kinase is active and phosphorylates its substrate. When both antibodies bind to the phosphorylated substrate, the donor and acceptor are brought into close proximity, allowing FRET to occur.

  • Inhibited Kinase: When cells are treated with an effective kinase inhibitor, the substrate is not phosphorylated. The phospho-specific antibody cannot bind, keeping the donor and acceptor separated. FRET does not occur. The use of a time-resolved donor minimizes background fluorescence, leading to a high signal-to-noise ratio.[10]

TR-FRET Assay Principle

TRFRET_Principle cluster_active Active Kinase (Vehicle Control) cluster_inhibited Inhibited Kinase (Compound Treatment) Active Active Inhibited Inhibited WesternBlot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Size Separation) A->B C 3. Protein Transfer (to Membrane) B->C D 4. Blocking (Prevent non-specific binding) C->D E 5. Primary Antibody Incubation (e.g., anti-pERK, anti-ERK) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. ECL Detection (Signal Generation) F->G H 8. Imaging & Analysis G->H

Sources

Application Note & Protocols: In Vitro Characterization of the Anticancer Activity of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive framework for the initial in vitro evaluation of the anticancer potential of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone, a novel diaryl methanone compound. The presence of multiple halogen substituents on the phenyl rings suggests the potential for unique biological activity, warranting a systematic investigation. We present a phased experimental approach, beginning with broad cytotoxicity screening to establish potency and selectivity, followed by detailed mechanistic assays to elucidate the mode of action. This guide furnishes field-proven, step-by-step protocols for critical assays including cell viability (MTT), apoptosis induction (Annexin V/PI), cell cycle arrest (Propidium Iodide staining), and target pathway modulation (Western Blotting). The overarching goal is to provide researchers with a robust, self-validating workflow to generate a foundational dataset for this promising compound.

Introduction: Rationale for Investigation

Diaryl methanone scaffolds are prevalent in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The specific compound, this compound, features a unique halogenation pattern. Chlorine and iodine on one phenyl ring and two fluorine atoms on the other create a distinct electronic and steric profile. Halogenation is a well-established strategy in drug design known to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Therefore, a structured in vitro investigation is the critical first step to profile its potential as an anticancer therapeutic.

This application note outlines a logical, multi-phase workflow designed to comprehensively characterize the compound's biological effects on cancer cells.

G cluster_0 Experimental Workflow A Phase 1: Cytotoxicity Screening (MTT Assay) B Determine IC50 Values Across Multiple Cell Lines A->B Potent? C Phase 2: Apoptosis Analysis (Annexin V / PI Staining) B->C Yes D Phase 3: Cell Cycle Analysis (Propidium Iodide Staining) C->D E Phase 4: Pathway Analysis (Western Blotting) D->E

Caption: Quadrant analysis of apoptosis by flow cytometry.

Protocol 3.1: Annexin V & PI Staining
  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the compound at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells).

    • Wash adherent cells with PBS, then trypsinize and collect them.

    • Combine the floating and adherent cells for each sample and centrifuge at 300 x g for 5 minutes. [2]

  • Washing: Wash the cell pellet twice with cold PBS to remove residual medium.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4). [2]

  • Staining:

    • Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (1 mg/mL stock) to the cell suspension. [3] * Gently vortex and incubate for 15 minutes at room temperature in the dark. [2]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube. * Analyze the samples immediately by flow cytometry, acquiring at least 10,000 events per sample.

Data Presentation: Example Apoptosis Quantification
TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control[Value][Value][Value][Value]
Compound (IC50)[Value][Value][Value][Value]
Compound (2x IC50)[Value][Value][Value][Value]

Phase 3: Investigating Antiproliferative Effects via Cell Cycle Analysis

Scientific Rationale: Many anticancer drugs function by disrupting the cell division cycle, leading to cell cycle arrest and subsequent apoptosis. Analyzing the distribution of cells in different phases of the cycle (G0/G1, S, and G2/M) can reveal if the compound has a cytostatic effect. Flow cytometry using a DNA-binding dye like Propidium Iodide (PI) is a standard method for this analysis. [4]Since PI binds stoichiometrically to DNA, the fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in G2/M phase, having replicated their DNA, will have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. [5]

G G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M M->G1

Caption: The four main phases of the eukaryotic cell cycle.

Protocol 4.1: Cell Cycle Analysis by PI Staining
  • Cell Culture and Treatment: Seed and treat cells in 6-well plates as described in Protocol 3.1 for 24 hours.

  • Harvesting: Harvest both floating and adherent cells and wash once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. [5] * Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution (e.g., PBS containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100). [5]The RNase is crucial to prevent staining of double-stranded RNA. [4] * Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use doublet discrimination gating to exclude cell aggregates. [6]The data is visualized as a histogram of cell count versus DNA content.

Data Presentation: Example Cell Cycle Distribution
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control[Value][Value][Value]
Compound (IC50)[Value][Value][Value]
Compound (2x IC50)[Value][Value][Value]

Phase 4: Initial Target Validation via Western Blotting

Scientific Rationale: After identifying a phenotype (e.g., apoptosis), Western blotting can investigate the underlying molecular signaling pathways. [7]This technique allows for the detection and semi-quantification of specific proteins in a cell lysate. For an apoptosis-inducing compound, key proteins of interest include effector caspases like Caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase). Activation of Caspase-3 leads to its cleavage, and the subsequent cleavage of PARP is a hallmark of apoptosis.

G Compound Test Compound ProCasp3 Pro-Caspase-3 Compound->ProCasp3 Induces Casp3 Cleaved Caspase-3 (Active) ProCasp3->Casp3 Cleavage PARP PARP Casp3->PARP Cleaves cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis Hallmark of

Caption: Simplified apoptotic signaling cascade for Western Blot analysis.

Protocol 5.1: Western Blotting for Apoptosis Markers
  • Protein Extraction:

    • Treat cells in 6-well plates with the compound at IC50 concentration for various time points (e.g., 6, 12, 24 hours).

    • Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. [8] * Scrape and collect the lysate, centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. [8] * Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE:

    • Normalize samples to equal protein amounts (e.g., 20-30 µg) and mix with Laemmli sample buffer.

    • Denature by heating at 95°C for 5 minutes.

    • Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size. [9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [8]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Actin) overnight at 4°C with gentle shaking. [9] * Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. [8]Actin or GAPDH should be used as a loading control to ensure equal protein loading across lanes.

References

  • NCI, NIH. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Choi, Y. J., & Lee, S. J. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 29, 1B.6.1-1B.6.13. [Link]
  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. [Link]
  • BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Bioassays for anticancer activities. Methods in Molecular Biology, 137, 113-126. [Link]
  • ResearchGate. (2025).
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
  • Roche. (n.d.).
  • Bio-Rad. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide. Medium. [Link]
  • Gati, C., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]
  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]
  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents. [Link]
  • Lee, E., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters, 26(9), 2259-2264. [Link]

Sources

Application Notes and Protocols for Antimicrobial Screening of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Benzophenones, a class of compounds characterized by a diaryl ketone core, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2] Specifically, halogenated benzophenone analogs have demonstrated significant potential. The introduction of halogens, such as chlorine, iodine, and fluorine, can modulate the physicochemical properties of a molecule, often enhancing its antimicrobial efficacy.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific series of halogenated benzophenones: (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone and its analogs.

The core principle behind the antimicrobial activity of some benzophenone derivatives is their ability to disrupt the bacterial cell membrane.[1][5] This mechanism, which leads to membrane depolarization and leakage of intracellular contents, is a compelling strategy as it is less prone to the development of bacterial resistance compared to antibiotics that target specific enzymes.[5] These application notes will detail the essential protocols for evaluating the antimicrobial efficacy of these novel compounds, from initial screening to determining their bactericidal or bacteriostatic nature, and assessing their safety profile.

I. Preliminary In Silico Assessment (Optional but Recommended)

Before embarking on extensive laboratory-based screening, computational or in silico methods can provide valuable initial insights into the potential antimicrobial activity of the synthesized analogs.[6][7] These predictive models, based on quantitative structure-activity relationships (QSAR), can help prioritize compounds for synthesis and testing, thereby saving resources.[8]

A. Principle

In silico tools utilize algorithms and databases of known antimicrobial peptides and small molecules to predict the antimicrobial potential of new chemical entities based on their structural and physicochemical properties.[9][10] Parameters such as hydrophobicity, charge, and structural motifs are analyzed to estimate the likelihood of antimicrobial activity.

B. Recommended Tools

Several web-based servers and software are available for antimicrobial peptide and small molecule activity prediction. While many are tailored for peptides, the underlying principles of analyzing physicochemical properties can still offer guidance for small molecules.

  • Machine Learning Models: Various machine learning classifiers like Random Forest (RF), Support Vector Machine (SVM), and k-Nearest Neighbors (k-NN) can be trained on datasets of antimicrobial and non-antimicrobial compounds to build predictive models.[7]

  • Molecular Docking: This technique can be used to predict the binding affinity of the benzophenone analogs to specific bacterial protein targets, which can be particularly useful if a specific mode of action is being investigated.[10]

II. Core Antimicrobial Susceptibility Testing

The cornerstone of antimicrobial screening is determining the minimum concentration of a compound that affects microbial growth. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these procedures to ensure reproducibility and comparability of data.[11][12]

A. Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[14]

1. Causality Behind Experimental Choices
  • Growth Medium: Mueller-Hinton Broth (MHB) is the recommended medium for routine susceptibility testing of non-fastidious aerobic bacteria as it has good batch-to-batch reproducibility and low levels of inhibitors to common antimicrobial agents.[15][16]

  • Inoculum Density: A standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL is crucial for reproducible results.[13] A lower density may lead to falsely low MICs, while a higher density can result in falsely high MICs.

  • Controls: The inclusion of a positive control (a known effective antibiotic), a negative control (no antimicrobial agent), and a sterility control (no bacteria) is essential for validating the assay.

2. Detailed Protocol for Broth Microdilution MIC Assay
  • Preparation of Compound Stock Solutions:

    • Dissolve the this compound analogs in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

    • Ensure the final concentration of the solvent in the assay does not exceed a level that affects bacterial growth (typically ≤1%).

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in MHB to achieve the desired concentration range.

    • For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[17]

    • Within 15 minutes, dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial suspension to each well (except the sterility control).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.

B. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16][18] This assay is a crucial follow-up to the MIC to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[19]

1. Causality Behind Experimental Choices
  • Subculturing from MIC wells: To determine the bactericidal effect, it is necessary to subculture aliquots from the clear wells of the MIC plate onto an agar medium that does not contain the test compound.[15] This allows any surviving bacteria to grow and form colonies.

  • Definition of "Bactericidal": An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[19]

2. Detailed Protocol for MBC Assay
  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

  • Plating:

    • Spread the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Data Presentation

Summarize the MIC and MBC data in a clear and organized table for easy comparison of the activity of the different analogs against the tested microbial strains.

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (Bacteriostatic/Bactericidal)
Analog 1Staphylococcus aureus ATCC 29213
Analog 1Escherichia coli ATCC 25922
Analog 2Staphylococcus aureus ATCC 29213
Analog 2Escherichia coli ATCC 25922
Positive ControlStaphylococcus aureus ATCC 29213
Positive ControlEscherichia coli ATCC 25922

III. Assessment of Safety and Selectivity

A critical aspect of drug development is to ensure that the antimicrobial compounds are effective against pathogens while exhibiting minimal toxicity to host cells.[20] Cytotoxicity assays are therefore an essential component of the screening cascade.[21]

A. Cytotoxicity Assay (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[22] Viable cells with active metabolism can convert MTT into a purple formazan product, while dead cells lose this ability.

1. Causality Behind Experimental Choices
  • Cell Line Selection: The choice of cell line should be relevant to the potential application of the antimicrobial agent. Common choices include human cell lines such as HeLa, HEK293, or primary cells.

  • Dose-Response Curve: Testing a range of compound concentrations is crucial to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

2. Detailed Protocol for MTT Assay
  • Cell Seeding:

    • Seed a 96-well plate with the chosen mammalian cell line at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the benzophenone analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value.

B. Selectivity Index

The selectivity index (SI) is a ratio that compares the cytotoxicity of a compound to its antimicrobial activity. It is calculated as:

SI = IC50 / MIC

A higher SI value indicates greater selectivity of the compound for the microbial target over host cells, which is a desirable characteristic for a potential therapeutic agent.

IV. Visualizing the Experimental Workflow

Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Evaluation start Synthesized Analogs mic Minimum Inhibitory Concentration (MIC) Assay start->mic Test against bacterial panel mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc Determine bactericidal/ bacteriostatic nature cytotoxicity Cytotoxicity Assay (e.g., MTT) mic->cytotoxicity Assess host cell toxicity selectivity Calculate Selectivity Index (SI) mbc->selectivity cytotoxicity->selectivity lead_id Lead Compound Identification selectivity->lead_id

Caption: Workflow for the antimicrobial screening of benzophenone analogs.

Hypothesized Mechanism of Action

Benzophenone_MoA cluster_bacterium Bacterial Cell compound (5-Chloro-2-iodophenyl) (2,6-difluorophenyl)methanone Analog membrane Bacterial Cell Membrane compound->membrane Interaction depolarization Membrane Depolarization membrane->depolarization leakage Leakage of Intracellular Contents (Ions, ATP, etc.) depolarization->leakage cell_death Cell Death leakage->cell_death

Caption: Hypothesized mechanism of action for benzophenone analogs.

V. References

  • Amorim, J. C., et al. (2021). Discovering new in silico tools for antimicrobial peptide prediction. Methods in Molecular Biology, 2215, 29-57.

  • Kretschmer, D., & Gekeler, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 1520, 63-79.

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 26(15), 4473.

  • Junker, L. M., & Clardy, J. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50901.

  • Gabbara, D., et al. (2021). Discovering New In Silico Tools for Antimicrobial Peptide Prediction. ResearchGate. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.

  • Fichtali, I., et al. (2016). Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles. Journal of Materials and Environmental Science, 7(5), 1633-1641.

  • iGEM. (2014). Methodologies for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Vooturi, S. K., et al. (2009). Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents. Journal of Medicinal Chemistry, 52(18), 5648-5659.

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

  • World Organisation for Animal Health. (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Cockerill, F. R., et al. (2012). Antimicrobial Susceptibility Testing Protocols. American Society for Microbiology.

  • Vooturi, S. K., et al. (2009). Design, Synthesis, and Structure-Activity Relationships of Benzophenone-Based Tetraamides as Novel Antibacterial Agents. ResearchGate. Retrieved from [Link]

  • Mwitari, P. G., et al. (2013). Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia. BMC Complementary and Alternative Medicine, 13, 289.

  • Kaur, M., et al. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 7(64), 40379-40405.

  • Han, H., et al. (2019). In silico identification of novel peptides with antibacterial activity against multidrug resistant Staphylococcus aureus. bioRxiv.

  • López-Arias, C., et al. (2022). Predicting Antimicrobial Peptide Activity: A Machine Learning-Based Quantitative Structure–Activity Relationship Approach. International Journal of Molecular Sciences, 23(15), 8431.

  • El-Baky, R. M., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine, 13, 7989-8005.

  • Al-Sammarraie, A., et al. (2020). In Silico, Molecular Docking and In Vitro Antimicrobial Activity of the Major Rapeseed Seed Storage Proteins. Plants, 9(9), 1167.

  • Chiaraviglio, L., et al. (2016). High Throughput, Real-time, Dual-readout Testing of Intracellular Antimicrobial Activity and Eukaryotic Cell Cytotoxicity. Journal of Visualized Experiments, (114), e54841.

  • Vooturi, S. K., et al. (2011). Examination of a synthetic benzophenone membrane-targeted antibiotic. Journal of Medicinal Chemistry, 54(19), 6565-6576.

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.

  • Petropoulou, A., et al. (2022). Evaluation of the Antimicrobial, Cyto-Genotoxic, and Antigenotoxic Activity of Dipteryx odorata Seed Extracts. Molecules, 27(19), 6537.

  • Infectious Diseases Society of America. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections.

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100.

  • Jia, F., et al. (2019). The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I. Amino Acids, 51(10), 1467-1476.

  • Fosu, O. S., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(6), 1125-1175.

  • de Oliveira, C. A., et al. (2018). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Microbiology, 9, 194.

  • Cowan, M. M. (1999). Plant products as antimicrobial agents. Clinical Microbiology Reviews, 12(4), 564-582.

  • ResearchGate. (n.d.). Antimicrobial activity of the new compounds. Retrieved from [Link]

  • Abdel-Mageed, W. M., et al. (2021). Anti-Infective and Antiviral Activity of Valinomycin and Its Analogues from a Sea Cucumber-Associated Bacterium, Streptomyces sp. SV 21. Marine Drugs, 19(2), 84.

Sources

Application Notes and Protocols for the Development of Novel Materials with (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone is a highly functionalized diaryl ketone scaffold, presenting multiple reaction sites for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its potential applications in materials science and drug discovery. Detailed, field-proven protocols for its synthesis and subsequent derivatization via palladium-catalyzed cross-coupling reactions are presented, alongside methodologies for its application as a photoinitiator and as a core structure in organic light-emitting diode (OLED) materials. Furthermore, its potential as a lead structure in medicinal chemistry, particularly in the design of kinase inhibitors, is explored. This document is intended to serve as a foundational resource for researchers seeking to exploit the unique chemical properties of this versatile building block.

Introduction: The Strategic Value of a Multifunctional Scaffold

This compound, with CAS Number 869365-97-9, is a molecule of significant interest for synthetic chemists.[1][2][3][4] Its structure is characterized by two aryl rings connected by a ketone moiety, with each ring bearing distinct halogen substituents. This arrangement offers a rich platform for selective chemical modifications, making it a valuable starting material for the creation of diverse and complex molecular architectures.

The key reactive sites of this molecule are:

  • The Carbon-Iodine Bond: The C-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of substituents at the 2-position of the chlorophenyl ring.[5][6][7]

  • The Carbon-Chlorine Bond: The C-Cl bond is less reactive than the C-I bond, allowing for selective cross-coupling at the iodine position. However, under more forcing conditions, the chlorine can also participate in cross-coupling reactions, offering a pathway to di-substituted products.

  • The Benzophenone Core: The benzophenone structure itself imparts useful photophysical properties. Benzophenone and its derivatives are well-known photoinitiators for radical polymerization and can serve as core components in materials for organic electronics, such as OLEDs.[1][2][3][8][9][10]

  • Diaryl Ketone Moiety in Medicinal Chemistry: The diaryl ketone scaffold is a recognized pharmacophore found in numerous biologically active compounds and marketed drugs.[11][12] It can act as a "hinge binder" in kinase inhibitors, a critical class of therapeutic agents.[13][14][15][16][17]

This guide will provide detailed protocols to leverage these features for the development of novel materials and potential therapeutic agents.

Synthesis and Characterization

Proposed Synthesis via Friedel-Crafts Acylation

A practical and scalable synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction.[6][18][19][20] This method involves the reaction of 4-chloro-1-iodobenzene with 2,6-difluorobenzoyl chloride in the presence of a Lewis acid catalyst.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product 4-chloro-1-iodobenzene 4-chloro-1-iodobenzene Acylation Friedel-Crafts Acylation 4-chloro-1-iodobenzene->Acylation 2,6-difluorobenzoyl_chloride 2,6-difluorobenzoyl chloride 2,6-difluorobenzoyl_chloride->Acylation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylation Target_Molecule This compound Acylation->Target_Molecule

Caption: Proposed synthetic workflow for the target molecule.

Protocol 2.1: Synthesis of this compound

Materials:

  • 4-chloro-1-iodobenzene

  • 2,6-difluorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chloro-1-iodobenzene (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous AlCl₃ (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Add a solution of 2,6-difluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.[5][21][22]

Table 1: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm. The number of signals and their splitting patterns will be consistent with the substitution pattern of the two aromatic rings.
¹³C NMR Carbonyl carbon signal between 190-200 ppm. Aromatic carbon signals in the range of 120-140 ppm. Carbon atoms attached to halogens will show characteristic chemical shifts.
IR Strong C=O stretching absorption around 1660-1690 cm⁻¹. C-F stretching bands around 1200-1300 cm⁻¹. C-Cl and C-I stretching vibrations at lower wavenumbers.
Mass Spec. Molecular ion peak corresponding to the exact mass of C₁₃H₆ClF₂IO. Isotopic pattern characteristic of the presence of one chlorine atom.

Application in Materials Science

The unique photophysical properties of the benzophenone core make this compound a promising candidate for various applications in materials science.[1][2][3][8][9][10]

Photoinitiators for Polymerization

Benzophenone and its derivatives are widely used as Type II photoinitiators.[1][2][4][8][23] Upon UV irradiation, the benzophenone moiety undergoes excitation to a triplet state, which can then abstract a hydrogen atom from a suitable donor (e.g., an amine) to generate free radicals that initiate polymerization. The substituents on the aromatic rings can be used to tune the absorption properties and reactivity of the photoinitiator.

Protocol 3.1: Evaluation as a Photoinitiator for Acrylate Polymerization

Materials:

  • This compound (Photoinitiator)

  • N-Methyldiethanolamine (Co-initiator)

  • Trimethylolpropane triacrylate (TMPTA) (Monomer)

  • UV curing lamp (365 nm)

Procedure:

  • Prepare a formulation containing TMPTA, the photoinitiator (1-5 wt%), and the co-initiator (2-8 wt%).

  • Thoroughly mix the components until a homogeneous solution is obtained.

  • Apply a thin film of the formulation onto a glass slide.

  • Expose the film to UV radiation from a 365 nm lamp.

  • Monitor the curing process by observing the transition from a liquid to a solid film.

  • The efficiency of the photoinitiator can be quantified by measuring the gel content of the cured polymer.

Core Structures for Organic Light-Emitting Diodes (OLEDs)

The benzophenone core can serve as an acceptor unit in donor-acceptor molecules for OLED applications.[3][9][24][25] The high triplet energy and thermal stability of benzophenone derivatives are advantageous for designing efficient host materials for phosphorescent OLEDs (PhOLEDs) and emitters exhibiting thermally activated delayed fluorescence (TADF). The iodo and chloro substituents on this compound can be functionalized to introduce donor moieties, creating novel D-A-D or D-A structures with tailored photophysical and electrochemical properties.

G cluster_0 Starting Material cluster_1 Functionalization cluster_2 OLED Material Target_Molecule This compound Cross_Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Target_Molecule->Cross_Coupling OLED_Material Donor-Acceptor-Donor (D-A-D) OLED Material Cross_Coupling->OLED_Material Donor_Moieties Donor Moieties (e.g., Carbazole, Triphenylamine) Donor_Moieties->Cross_Coupling

Caption: Synthetic strategy for OLED materials.

Application in Drug Discovery

The diaryl ketone scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[11][12][26][27]

Kinase Inhibitors

Many kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the ATP-binding pocket.[13][14][15][16][17] The diaryl ketone moiety can mimic this interaction. The substituents on the two phenyl rings of this compound can be further modified to occupy adjacent hydrophobic pockets within the kinase active site, potentially leading to potent and selective inhibitors. The 2-iodo position is an ideal handle for introducing various functionalities via cross-coupling reactions to explore the structure-activity relationship (SAR).

Protocol 4.1: Synthesis of a Library of Potential Kinase Inhibitors via Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Various aryl and heteroaryl boronic acids

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water)

Procedure:

  • In a series of reaction vials, add this compound (1.0 eq), a different boronic acid (1.2 eq) to each vial, Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to each vial.

  • Seal the vials and heat the reactions to 80-100 °C for 4-12 hours.

  • Monitor the reactions by LC-MS.

  • Upon completion, cool the reactions to room temperature.

  • Perform a parallel workup by diluting with ethyl acetate and washing with water and brine.

  • Purify the products using automated flash chromatography.

  • Characterize the library of compounds by LC-MS and NMR spectroscopy.

Detailed Protocols for Cross-Coupling Reactions

The true synthetic utility of this compound lies in the selective functionalization of the C-I bond. The following are detailed protocols for key cross-coupling reactions.

Suzuki-Miyaura Coupling

Protocol 5.1.1: Synthesis of (5-Chloro-2-(thiophen-2-yl)phenyl)(2,6-difluorophenyl)methanone

Materials:

  • This compound

  • Thiophene-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), thiophene-2-boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify by column chromatography (hexanes/ethyl acetate).

Sonogashira Coupling

Protocol 5.2.1: Synthesis of (5-Chloro-2-(phenylethynyl)phenyl)(2,6-difluorophenyl)methanone

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill with argon.

  • Add anhydrous THF and TEA.

  • Add phenylacetylene (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 8 hours.

  • Monitor by TLC.

  • Filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify by column chromatography.

Buchwald-Hartwig Amination

Protocol 5.3.1: Synthesis of (5-Chloro-2-(morpholino)phenyl)(2,6-difluorophenyl)methanone

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill with argon.

  • Add anhydrous toluene, followed by this compound (1.0 eq), morpholine (1.2 eq), and NaOtBu (1.4 eq).

  • Seal the tube and heat to 100 °C for 12 hours.

  • Monitor by LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify by column chromatography.

Conclusion

This compound is a strategically designed building block with significant potential for the development of novel materials and bioactive compounds. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this versatile scaffold. The ability to selectively functionalize the C-I bond via robust cross-coupling reactions, combined with the inherent properties of the benzophenone core, opens up a vast chemical space for innovation in materials science and drug discovery.

References

  • Echemi. (5-chloro-2-iodophenyl) 2,6-difluorophenyl methano. URL
  • GlobalChemMall. (5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone. URL
  • Fluorochem. This compound. URL
  • Sigma-Aldrich. This compound. URL
  • MDPI.
  • MDPI.
  • ResearchGate. Using Benzophenone-Functionalized Phosphonic Acid To Attach Thin Polymer Films to Titanium Surfaces. URL
  • MDPI. Bifunctional Bicarbazole-Benzophenone-Based Twisted Donor–Acceptor–Donor Derivatives for Deep-Blue and Green OLEDs. URL
  • ResearchGate.
  • BenchChem. Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds. URL
  • ACS Publications.
  • Macquarie University. Synthesis of Fluorinated Benzophenones for Biological Activity Probing. URL
  • RSC Publishing.
  • PMC - NIH. Benzophenone: a ubiquitous scaffold in medicinal chemistry. URL
  • ResearchGate. Chemistry, Biosynthesis, and Biological Activity of Halogenated Compounds Produced by Marine Microorganisms. URL
  • Wikipedia. Friedel–Crafts reaction. URL
  • Sigma-Aldrich.
  • ResearchGate.
  • PubMed Central. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. URL
  • PubMed. Blending Aryl Ketone in Covalent Organic Frameworks to Promote Photoinduced Electron Transfer. URL
  • Enamine. Hinge Binders Library. URL
  • BioSolveIT. Hinge Binder Collection For Kinase Inhibitor Design. URL
  • ResearchGate. Blending Aryl Ketone in Covalent Organic Frameworks to Promote Photoinduced Electron Transfer. URL
  • Master Organic Chemistry. EAS Reactions (3)
  • ResearchGate. Designing of kinase hinge binders: A medicinal chemistry perspective. URL
  • Wikipedia. 2-Amino-5-chlorobenzophenone. URL
  • Chemistry Steps.
  • NIH. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. URL
  • ResearchGate.
  • Khan Academy.
  • Semantic Scholar. Designing of kinase hinge binders: A medicinal chemistry perspective. URL
  • MDPI. Special Issue : Direct (Hetero)Arylation: A New Tool for Organic Electronics. URL
  • ACS Publications. Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons. URL
  • BenchChem. A Historical Overview of 2-Amino-5-chlorobenzophenone Synthesis: A Technical Guide. URL
  • NIH.
  • ResearchGate.
  • Google Patents. Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder. URL
  • Asian Journal of Organic & Medicinal Chemistry.
  • YouTube.
  • The Royal Society of Chemistry. α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. URL

Sources

Application Notes and Protocols for the Characterization of a Novel (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone-Based PROTAC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the experimental characterization of a novel Proteolysis Targeting Chimera (PROTAC) utilizing a (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone-based warhead. As the specific target for this chemical moiety is not yet defined in publicly available literature, this guide will present a detailed, adaptable framework for its evaluation against a hypothetical target protein of interest (POI). We will delineate the necessary experimental protocols to validate target engagement, assess degradation efficacy, confirm the mechanism of action, and evaluate cellular effects and off-target profiles. This application note is designed to equip researchers with the scientific rationale and step-by-step methodologies required for the rigorous preclinical assessment of a new PROTAC candidate.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are heterobifunctional molecules engineered to eliminate the protein from the cell entirely.[1][2] They achieve this by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[3][4]

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[5][] This proximity-induced event triggers the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1][3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1][3]

The this compound moiety represents a novel chemical scaffold for a PROTAC warhead.[7][8][9][10] The following protocols are designed to guide the user through the essential experiments to characterize a PROTAC built from this scaffold. For the purpose of this guide, we will hypothesize that this warhead targets a kinase, "Kinase X," and that the PROTAC incorporates a ligand for the Cereblon (CRBN) E3 ligase.[2][]

The PROTAC Mechanism of Action: A Visual Guide

The following diagram illustrates the catalytic cycle of a PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound-linker-CRBN ligand) POI Protein of Interest (e.g., Kinase X) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (CRBN) PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC is Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Catalytic cycle of the hypothetical PROTAC.

Experimental Protocols

This section provides a detailed workflow for the characterization of a novel PROTAC.

Initial Assessment of Protein Degradation

The first step is to determine if the PROTAC induces the degradation of the target protein. Western blotting is the most common and accessible method for this initial assessment.[1][3]

Protocol 3.1.1: Western Blot for Dose-Dependent Degradation

This protocol is designed to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the PROTAC.[3][12]

Materials:

  • Cell line expressing the target protein (e.g., a cancer cell line with known expression of Kinase X and CRBN).

  • Complete cell culture medium.

  • Novel PROTAC stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (DMSO).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-Kinase X, anti-CRBN, and a loading control like anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. A common starting range is 1 nM to 10 µM.[12] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.

  • Incubation: Remove the old medium and add the medium containing the different PROTAC concentrations or vehicle control. Incubate for a predetermined time, typically 18-24 hours for initial experiments.[12]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blot: Load equal amounts of protein per lane and perform SDS-PAGE, protein transfer to a PVDF membrane, and immunodetection using the specified primary and secondary antibodies.[13]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[12]

Antibody Suggested Dilution Vendor (Example)
Anti-Kinase X1:1000(Provide a relevant vendor)
Anti-CRBN1:1000(Provide a relevant vendor)
Anti-GAPDH1:5000(Provide a relevant vendor)
HRP-Goat anti-Rabbit1:5000(Provide a relevant vendor)
HRP-Goat anti-Mouse1:5000(Provide a relevant vendor)
Validation of the Degradation Mechanism

It is crucial to confirm that the observed protein depletion is due to proteasomal degradation and is dependent on the recruited E3 ligase.

Protocol 3.2.1: Proteasome and E3 Ligase Dependency Assays

  • Proteasome Inhibition: Co-treat cells with the PROTAC (at a concentration near the DC50) and a proteasome inhibitor (e.g., MG132 or bortezomib). A rescue of target protein levels in the presence of the proteasome inhibitor indicates that the degradation is proteasome-dependent.

  • E3 Ligase Ligand Competition: Co-treat cells with the PROTAC and an excess of the free E3 ligase ligand (e.g., pomalidomide for CRBN).[14] Competition for binding to the E3 ligase should prevent ternary complex formation and rescue target protein levels.

  • E3 Ligase Knockdown/Knockout: If available, use a cell line with a knockout or knockdown of the recruited E3 ligase (e.g., CRBN knockout cells). The PROTAC should not induce degradation in these cells.

Assessment of Ternary Complex Formation

The formation of a stable ternary complex is a critical step in PROTAC-mediated degradation.[5][] Several biophysical and cellular assays can be used to measure this.

Protocol 3.3.1: In-Cell Ternary Complex Formation using NanoBRET™

The NanoBRET™ assay is a live-cell method to quantify protein-protein interactions.[15]

Materials:

  • Cells expressing NanoLuc®-tagged POI and HaloTag®-tagged E3 ligase.

  • NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand.

  • PROTAC of interest.

Procedure:

  • Transfect cells with plasmids encoding NanoLuc®-Kinase X and HaloTag®-CRBN.

  • Plate the transfected cells in a 96-well plate.

  • Label the cells with the HaloTag® NanoBRET™ 618 ligand.

  • Treat the cells with a range of PROTAC concentrations.

  • Add the NanoBRET™ Nano-Glo® substrate.

  • Measure luminescence and filtered fluorescence to calculate the NanoBRET™ ratio. An increase in the NanoBRET™ ratio indicates PROTAC-induced ternary complex formation.[15]

Other techniques to assess ternary complex formation include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and TR-FRET.[][16]

Evaluation of Cellular Effects

It is important to assess the downstream consequences of target protein degradation.

Protocol 3.4.1: Cell Viability Assay

This assay determines the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Cell line of interest.

  • 96-well plates.

  • PROTAC stock solution.

  • Cell viability reagent (e.g., CellTiter-Glo® or AlamarBlue).[17]

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a relevant time course (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence or fluorescence to determine the number of viable cells.

  • Plot cell viability against the log of the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).

Selectivity and Off-Target Profiling

An ideal PROTAC should be highly selective for its intended target. Mass spectrometry-based proteomics is the gold standard for assessing selectivity on a proteome-wide scale.[18][19]

Protocol 3.5.1: Global Proteomics for Off-Target Analysis

Procedure:

  • Treat cells with the PROTAC at a concentration that gives maximal degradation of the target protein, along with a vehicle control.

  • Lyse the cells and digest the proteins into peptides.

  • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.

  • Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

  • Quantify the relative abundance of thousands of proteins across the different treatment conditions.

  • Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. These are potential off-targets.[20]

  • Validate any significant off-targets using an orthogonal method like Western blotting.[20]

Experimental Workflow Diagram

Experimental_Workflow cluster_Phase1 Phase 1: Initial Characterization cluster_Phase2 Phase 2: Mechanism of Action Validation cluster_Phase3 Phase 3: Biophysical & Cellular Characterization cluster_Phase4 Phase 4: Selectivity Profiling A Western Blot for Dose-Response (Determine DC50 & Dmax) B Time-Course Western Blot (Determine optimal degradation time) A->B C Proteasome Inhibition Assay B->C D E3 Ligase Competition Assay B->D E E3 Ligase Knockout/Knockdown B->E F Ternary Complex Formation Assay (e.g., NanoBRET, SPR) B->F G Cell Viability Assay (Determine IC50) B->G H Global Proteomics (LC-MS/MS) (Identify off-targets) G->H I Off-Target Validation (Western Blot) H->I

Caption: A comprehensive workflow for PROTAC characterization.

Troubleshooting

Problem Possible Cause Solution
No degradation observed - PROTAC is not cell-permeable.- Target protein is not expressed in the cell line.- Recruited E3 ligase is not expressed in the cell line.- Ternary complex does not form.- Perform a cell permeability assay.- Confirm target and E3 ligase expression by Western blot.- Perform a ternary complex formation assay.
High off-target effects - The warhead has low selectivity.- The E3 ligase ligand has known off-target effects.- The ternary complex creates a new binding surface for other proteins.- Redesign the warhead for better selectivity.- Use a different E3 ligase.- Modify the linker length or attachment points.[5]
"Hook effect" observed - At high concentrations, the PROTAC forms binary complexes with the POI and E3 ligase separately, preventing ternary complex formation.- Use the PROTAC at concentrations on the left side of the bell-shaped curve for functional assays.- Confirm with a biophysical assay that measures ternary complex formation.[20]

Conclusion

The successful development of a novel PROTAC requires a rigorous and systematic experimental approach. The protocols outlined in this application note provide a robust framework for the characterization of a this compound-based PROTAC. By following these guidelines, researchers can confidently assess the efficacy, mechanism of action, and selectivity of their PROTAC candidates, paving the way for the development of new and effective therapeutics.

References

  • Zhang, X., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]
  • Sun, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry. [Link]
  • CCS Chemistry. (2022).
  • Salami, J., et al. (2021). Proteolysis-targeting chimeras with reduced off-targets.
  • MtoZ Biolabs. PROTAC Drug Off-Target Protein Assessment Service. [Link]
  • Frontiers in Chemistry. (2021).
  • Testa, A., et al. (2020). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Methods in Molecular Biology. [Link]
  • Donovan, K.A., et al. (2020).
  • Wang, Y., et al. (2023).
  • ResearchGate. (2022).
  • Lim, Y.J., et al. (2019). Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer. Journal of Experimental & Clinical Cancer Research. [Link]
  • Bio-Techne.
  • Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]
  • ResearchGate. (2020). Development of PROTAC based on VHL as E3 ubiquitin ligase. [Link]
  • Stegner, A., et al. (2023). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology. [Link]
  • arXiv. (2024). Modeling PROTAC Degradation Activity with Machine Learning. [Link]
  • MtoZ Biolabs.
  • ResearchGate. (2023).
  • Smith, B.E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Journal of Medicinal Chemistry. [Link]
  • ACS Publications. (2024).
  • University of Wisconsin–Madison. (2024).
  • Reaction Biology.
  • Proteome Sciences. Protein Degrader/PROTAC assays. [Link]
  • Virscidian. (2024). LC-MS for PROTACs & Targeted Protein Degraders. [Link]
  • ResearchGate. (2025). Mass spectrometry-based proteomics for accelerating PROTAC and molecular glue drug discovery. [Link]
  • ResearchGate. (2020). PROTAC-mediated crosstalk between E3 ligases. [Link]
  • Autech Industry Co.,Limited. (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone. [Link]
  • PMC. (2024). Proteolysis‐Targeting Chimera (PROTAC)

Sources

Unlocking Novel Bioconjugates: Application Notes and Protocols for Click Chemistry Utilizing (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzophenone scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The unique photochemical properties of benzophenones also make them valuable as photoinitiators and probes. This guide details the application of a specific halogenated benzophenone derivative, (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone, as a versatile building block for creating novel molecular architectures through click chemistry. Its distinct substitution pattern offers a handle for regioselective functionalization, enabling its incorporation into more complex molecules for drug discovery and chemical biology.[4]

Click chemistry, a concept introduced by K.B. Sharpless, provides a powerful set of reactions for the rapid, reliable, and modular synthesis of new chemical entities.[5][6] Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the most prominent.[7][8][] These reactions form stable triazole linkages under mild, often biological, conditions, making them ideal for bioconjugation, lead optimization, and the development of advanced drug delivery systems.[10][11][]

This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthetic modification of this compound to prepare it for click chemistry applications, followed by step-by-step instructions for its use in both CuAAC and SPAAC reactions.

From Inert Scaffold to Click-Ready Hub: Synthesis of an Alkyne-Modified Benzophenone

To utilize the this compound core in click chemistry, it must first be functionalized with either an azide or an alkyne group. The presence of an iodine atom at the 2-position provides a prime site for introducing a terminal alkyne via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is highly efficient and tolerant of a wide range of functional groups.

Protocol 1: Synthesis of (5-Chloro-2-(prop-2-yn-1-yloxy)phenyl)(2,6-difluorophenyl)methanone

This protocol describes the introduction of a terminal alkyne onto the benzophenone scaffold. This is a proposed synthetic route and should be adapted and optimized based on standard laboratory practices.

Rationale: The Sonogashira coupling is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. The use of a palladium catalyst in conjunction with a copper(I) co-catalyst allows the reaction to proceed under mild conditions, preserving the other functional groups on the benzophenone core.

Materials:

  • This compound

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous THF or DMF.

  • Reagent Addition: To the stirred solution, add propargyl alcohol (1.5 eq), triethylamine (3.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired alkyne-functionalized benzophenone.

G start (5-Chloro-2-iodophenyl) (2,6-difluorophenyl)methanone reagents Propargyl Alcohol Pd(PPh₃)₂Cl₂, CuI, Et₃N THF or DMF start->reagents product Alkyne-Functionalized Benzophenone Derivative reagents->product Sonogashira Coupling G cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne Alkyne-Benzophenone Cu_I Cu(I) Alkyne->Cu_I Coordination Azide R-N₃ Azide->Cu_I Product 1,4-disubstituted Triazole-Benzophenone Cu_I->Product Cycloaddition Cu_II Cu(II) Ascorbate Sodium Ascorbate Cu_II->Ascorbate Reduction Ascorbate->Cu_I Product->Cu_II Release

Sources

Solid-phase synthesis of PROTACs using (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the solid-phase synthesis of PROteolysis TArgeting Chimeras (PROTACs), leveraging the versatile chemical scaffold of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone. This document provides a strategic overview, detailed experimental protocols, and the scientific rationale behind the proposed synthetic route for researchers, scientists, and professionals in drug development.

Introduction: The PROTAC Revolution and the Imperative for Efficient Synthesis

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1][2] Unlike traditional inhibitors that rely on occupying the active site of a protein, PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins.[1][3][4][5] A PROTAC typically consists of three components: a "warhead" ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a flexible linker that connects the two.[1][3] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5] This catalytic mechanism allows sub-stoichiometric amounts of the PROTAC to induce profound and sustained protein degradation, offering potential advantages over traditional inhibitors in terms of efficacy and overcoming resistance.[6]

The modular nature of PROTACs necessitates the exploration of numerous combinations of warheads, linkers, and E3 ligase ligands to identify optimal degraders. Solid-phase synthesis has emerged as a powerful strategy to meet this demand, enabling the rapid and systematic generation of PROTAC libraries.[7][8][9][10] By anchoring the synthetic construct to a solid support, purification is simplified to mere washing and filtration steps, making the process highly amenable to parallel synthesis and automation.

This application note details a robust solid-phase strategy for PROTAC synthesis, utilizing the chemically versatile building block, this compound.

The Strategic Advantage of this compound as a Synthetic Hub

The choice of this compound as a starting scaffold is predicated on its inherent chemical functionalities, which allow for controlled, sequential modifications on a solid support. The key features of this molecule are:

  • Orthogonal Halogen Handles: The presence of both an iodine and a chlorine atom on the same aromatic ring provides two distinct points for chemical diversification. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) than the more robust carbon-chlorine bond.[11] This differential reactivity allows for the selective modification at the iodo-position while leaving the chloro-position intact for potential later-stage functionalization, or as a stable structural element of the final warhead.

  • A Foundation for Warhead Construction: While not a warhead in itself, this ketone provides a rigid scaffold upon which a diverse array of pharmacophores targeting various proteins (e.g., kinases) can be constructed. The 2,6-difluorophenyl group is a common motif in kinase inhibitors, suggesting this scaffold is well-suited for modification into potent POI ligands.[10][12][13]

  • Amenability to Solid-Phase Immobilization: The aromatic ring can be functionalized with a handle (e.g., a carboxylic acid or an amine) to enable covalent attachment to a variety of commercially available solid-phase resins.

This strategic design allows for a divergent synthetic approach, where a common resin-bound intermediate can be diversified through various coupling reactions to generate a library of PROTACs with different warheads.

Proposed Solid-Phase Synthetic Workflow

The proposed workflow is a multi-stage process that begins with the immobilization of a functionalized derivative of the core scaffold, followed by on-resin warhead construction, linker attachment, E3 ligase ligand coupling, and final cleavage from the solid support.

G cluster_0 Phase 1: Resin Preparation & Immobilization cluster_1 Phase 2: On-Resin Warhead Synthesis cluster_2 Phase 3: Linker & E3 Ligase Ligand Coupling cluster_3 Phase 4: Cleavage and Purification Resin 1. Start with Functionalized Resin (e.g., Rink Amide Resin) Immobilization 2. Couple Functionalized Scaffold (e.g., Carboxylic Acid Derivative of Ketone) Resin->Immobilization DIC, HOBt Suzuki 3. Suzuki-Miyaura Coupling (Diversification at Iodo-position) Immobilization->Suzuki Linker_Coupling 5. Couple Linker with E3 Ligase Ligand (Pre-formed or Sequential) Suzuki->Linker_Coupling Wash1 4. Wash and Purify by Filtration Cleavage 7. Cleave PROTAC from Resin (e.g., TFA Cocktail) Linker_Coupling->Cleavage Wash2 6. Wash and Purify by Filtration Purification 8. Purify Crude PROTAC (RP-HPLC) Cleavage->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: Overall workflow for the solid-phase synthesis of PROTACs.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide and may require optimization based on the specific target warhead and linker-E3 ligase combination. All manipulations should be performed in a fume hood using appropriate personal protective equipment.

Protocol 1: Immobilization of the Scaffold on Rink Amide Resin

This protocol assumes the starting ketone has been converted to a carboxylic acid derivative for attachment to an amine-functionalized resin. For example, by first performing a Suzuki coupling in solution to introduce a methyl ester-bearing boronic acid at the iodo-position, followed by saponification.

Materials and Reagents:

Reagent Amount (per 100 mg resin) Molar Equivalents
Rink Amide Resin (0.5 mmol/g) 100 mg (0.05 mmol) 1.0
Carboxy-functionalized Ketone 37.5 mg (0.075 mmol) 1.5
N,N'-Diisopropylcarbodiimide (DIC) 23.5 µL (0.15 mmol) 3.0
1-Hydroxybenzotriazole (HOBt) 23 mg (0.15 mmol) 3.0
N,N-Dimethylformamide (DMF) 2 mL -
Dichloromethane (DCM) As needed for washing -

| Methanol (MeOH) | As needed for washing | - |

Procedure:

  • Resin Swelling: Place the Rink Amide resin in a fritted solid-phase synthesis vessel. Add 2 mL of DMF and gently agitate for 30 minutes to swell the resin beads.

  • Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly by adding the indicated solvent, agitating for 1 minute, and draining. Perform washes in the following sequence: DMF (3x), DCM (3x), DMF (3x).

  • Coupling Reaction:

    • In a separate vial, dissolve the carboxy-functionalized ketone scaffold, DIC, and HOBt in 1 mL of DMF.

    • Add this pre-activated solution to the washed and deprotected resin.

    • Agitate the reaction mixture at room temperature for 12-16 hours.

  • Post-Coupling Wash: Wash the resin as described in step 3.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 30 minutes. Wash the resin again as in step 3.

  • Confirmation: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm successful immobilization.

Protocol 2: On-Resin Suzuki-Miyaura Coupling for Warhead Diversification

This protocol describes the diversification of the resin-bound scaffold at the iodo-position.

G Resin_Bound Resin-Linker-Scaffold-I Iodo Group Reactants {Arylboronic Acid | + Pd Catalyst | + Base} Product Resin-Linker-Warhead New C-C Bond Reactants->Product Suzuki Coupling (DME/H₂O, 80°C)

Caption: On-resin Suzuki-Miyaura coupling reaction scheme.

Materials and Reagents:

Reagent Amount (per 0.05 mmol resin) Molar Equivalents
Resin-bound Scaffold 0.05 mmol 1.0
Arylboronic Acid/Ester 0.25 mmol 5.0
Pd(PPh₃)₄ 5.8 mg (0.005 mmol) 0.1
Sodium Carbonate (Na₂CO₃) 26.5 mg (0.25 mmol) 5.0
1,2-Dimethoxyethane (DME) 1.5 mL -

| Degassed Water | 0.5 mL | - |

Procedure:

  • Resin Preparation: Place the dried resin from Protocol 1 into a reaction vessel.

  • Reagent Addition: Add the arylboronic acid/ester, Pd(PPh₃)₄, and Na₂CO₃ to the vessel.

  • Solvent Addition: Add the DME and degassed water.

  • Inert Atmosphere: Purge the vessel with argon or nitrogen for 5-10 minutes.

  • Reaction: Heat the mixture to 80°C with agitation for 8-12 hours.

  • Washing: Cool the reaction to room temperature. Drain the solvent and wash the resin thoroughly with DMF (3x), water (2x), DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under high vacuum.

Protocol 3: Linker and E3 Ligase Ligand Coupling

This protocol details the coupling of a pre-formed linker-E3 ligase ligand moiety that has a terminal carboxylic acid. A common E3 ligase ligand is a derivative of thalidomide, which binds to Cereblon (CRBN).

Materials and Reagents:

Reagent Amount (per 0.05 mmol resin) Molar Equivalents
Resin-bound Warhead 0.05 mmol 1.0
Linker-E3 Ligase Ligand-COOH 0.1 mmol 2.0
HATU 38 mg (0.1 mmol) 2.0
N,N-Diisopropylethylamine (DIPEA) 35 µL (0.2 mmol) 4.0

| N,N-Dimethylformamide (DMF) | 2 mL | - |

Procedure:

  • Resin Swelling: Swell the resin-bound warhead in DMF for 30 minutes.

  • Deprotection (if necessary): If the warhead synthesis resulted in a protected functional group (e.g., a Boc-protected amine) that is the attachment point for the linker, perform the appropriate deprotection step (e.g., with 20% TFA in DCM for Boc). Wash thoroughly.

  • Coupling Reaction:

    • In a separate vial, dissolve the Linker-E3 Ligase Ligand-COOH, HATU, and DIPEA in 1 mL of DMF. Let it stand for 5 minutes to pre-activate.

    • Add the activated solution to the swelled resin.

    • Agitate at room temperature for 4-6 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the final PROTAC-bound resin under high vacuum.

Protocol 4: Cleavage and Purification

This final step releases the PROTAC from the solid support.

Materials and Reagents:

Reagent Amount
PROTAC-bound Resin ~100 mg
Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) 2 mL
Cold Diethyl Ether 10 mL
Acetonitrile/Water/TFA For HPLC

| DMSO | For final product |

Procedure:

  • Cleavage: Place the dried resin in a reaction vessel. Add the cleavage cocktail. Agitate gently at room temperature for 2-3 hours.

  • Isolation: Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise to a tube containing 10 mL of cold diethyl ether with gentle vortexing. A white precipitate (the crude PROTAC) should form.

  • Pelleting: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the crude product.

  • Washing and Drying: Carefully decant the ether. Wash the pellet with another 5 mL of cold ether, centrifuge, and decant again. Dry the pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude pellet in a minimal amount of DMSO or DMF and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final PROTAC as a white, fluffy powder.

Conclusion

The solid-phase synthesis strategy outlined here provides a robust and flexible platform for the rapid generation of PROTAC libraries based on the this compound scaffold. The orthogonal reactivity of the chloro and iodo substituents allows for a divergent approach to warhead synthesis, enabling extensive structure-activity relationship (SAR) studies. By leveraging the efficiency of solid-phase chemistry, researchers can accelerate the discovery and optimization of novel protein degraders, paving the way for the next generation of targeted therapeutics.

References

  • Albericio, F., & Kruger, H. G. (2012). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 1047, 23–41.
  • Biosynth. (n.d.). Guide to Resins and Linkers in SPPS.
  • Li, D., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Frontiers in Pharmacology, 13, 1085343.
  • Subirós-Funosas, R., et al. (2013). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 18(9), 10797-10823.
  • Zhang, C., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Cellular & Molecular Biology Letters, 27(1), 77.
  • Demizu, Y., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(7), e202200131.
  • Okuhira, K., et al. (2023). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. Bioorganic & Medicinal Chemistry, 87, 117316.
  • ChemPep Inc. (n.d.). Resins for Solid Phase Peptide Synthesis.
  • Sun, X., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy, 9(1), 15.
  • Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins.
  • Crews, C. M. (2019). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 26(8), 1133-1142.
  • The Biochemical Society. (2021).
  • Zou, Y., et al. (2021). PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. Frontiers in Oncology, 11, 699238.
  • BenchChem. (2025). Solid-Phase Synthesis of PROTACs: A Detailed Guide Using Thalidomide Intermediates.
  • Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2542357.
  • Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2542357.
  • Gabizon, R., et al. (2022). Solid-phase synthesis of cereblon-recruiting selective histone deacetylase 6 degraders (HDAC6 PROTACs) with anti-leukemic activity. Journal of Medicinal Chemistry, 65(24), 16860–16878.
  • Krajčovičová, S., et al. (2019). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC).
  • Aurigene Pharmaceutical Services. (2022). Advantages of PROTAC over traditional drugs.
  • Gabizon, R., et al. (2022). Solid-Phase Synthesis of Cereblon-Recruiting Selective Histone Deacetylase 6 Degraders (HDAC6 PROTACs) with Antileukemic Activity. Journal of Medicinal Chemistry, 65(24), 16860–16878.
  • ChemicalBook. (2025). (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone.
  • Sigma-Aldrich. (n.d.). Degrader Building Blocks for Targeted Protein Degradation.
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Royal Society of Chemistry. (2017). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 7(57), 35865-35872.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the synthesis of this key diarylmethanone intermediate. The content is structured in a practical question-and-answer format to directly address experimental challenges.

Frequently Asked Questions (FAQs): First Principles
Q1: What is the primary and most reliable synthetic route for this compound?

The most common and industrially scalable method for synthesizing this and similar diaryl ketones is the Friedel-Crafts acylation . This reaction involves the electrophilic aromatic substitution of 4-chloro-1-iodobenzene with 2,6-difluorobenzoyl chloride. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used as a catalyst to generate the highly reactive acylium ion electrophile.[1][2]

The reaction proceeds as follows:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the 2,6-difluorobenzoyl chloride, creating a highly reactive acylium ion intermediate.

  • Electrophilic Aromatic Substitution: The electron-rich 4-chloro-1-iodobenzene ring attacks the acylium ion. The substitution occurs preferentially at the position ortho to the activating iodo group and meta to the deactivating chloro group.

  • Workup: The resulting ketone-catalyst complex is hydrolyzed during an aqueous workup to release the final product and regenerate the catalyst.[3]

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis, providing causal explanations and actionable solutions.

Category 1: Low or No Product Yield

Q2: My reaction has resulted in a significantly lower yield than expected. What are the primary factors to investigate?

Low yields are a common issue and can usually be traced back to a few critical parameters. A systematic review of your setup and reagents is the first step.[4]

  • Moisture Contamination: This is the most frequent cause of failure in Friedel-Crafts reactions. Aluminum chloride reacts exothermically and irreversibly with water, which deactivates the catalyst. Furthermore, any moisture will hydrolyze the 2,6-difluorobenzoyl chloride starting material into the unreactive 2,6-difluorobenzoic acid.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use high-purity, anhydrous solvents. Handle anhydrous AlCl₃ in a glovebox or under a positive pressure of an inert gas (e.g., nitrogen or argon).[4]

  • Sub-stoichiometric Catalyst Amount: Unlike many catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst. This is because the product, a diaryl ketone, is a Lewis base and forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[3]

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride).

  • Inadequate Temperature Control: The initial formation of the acylium ion complex is exothermic. An uncontrolled temperature increase can lead to side reactions and degradation of starting materials.[4]

    • Solution: Add the AlCl₃ portion-wise to the reaction mixture at a low temperature (e.g., 0-5 °C) to manage the exotherm. Once the addition is complete, allow the reaction to slowly warm to room temperature or the desired reaction temperature.

  • Purity of Starting Materials: Impurities in either 4-chloro-1-iodobenzene or 2,6-difluorobenzoyl chloride can inhibit the reaction or introduce competing side reactions.[4]

    • Solution: Verify the purity of your starting materials using NMR or GC-MS. Purify them by distillation or recrystallization if necessary. Ensure the 2,6-difluorobenzoyl chloride has not hydrolyzed during storage.

Q3: My analysis shows no product formation at all, only starting materials. What are the most critical points of failure?

Complete reaction failure almost always points to a fundamental error in the setup or reagent quality.

  • Inactive Catalyst: The most likely culprit is completely deactivated AlCl₃ due to improper storage and handling, leading to extensive hydration.

    • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. A simple visual test can be indicative; high-quality AlCl₃ is a fine, pale-yellow or off-white powder. Clumped or discolored material has likely been exposed to moisture.

  • Deactivated Aromatic Ring: While 4-chloro-1-iodobenzene is sufficiently reactive, Friedel-Crafts reactions are known to fail with strongly deactivated aromatic rings.[5] If your substrate was incorrect (e.g., containing a nitro group), the reaction would not proceed.

    • Solution: Double-check the identity and structure of your starting arene. The iodine is an ortho-, para-director and weakly activating, while chlorine is an ortho-, para-director but deactivating. The combined effect still allows for acylation.

Category 2: Impure Product & Side Reactions

Q4: My crude product is a complex mixture and difficult to purify. What are the likely impurities?

Besides unreacted starting materials, several byproducts can complicate purification.

  • 2,6-Difluorobenzoic Acid: This is formed from the hydrolysis of 2,6-difluorobenzoyl chloride. It is acidic and can be removed with a basic wash.

    • Removal: During the aqueous workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The benzoic acid will be converted to its water-soluble sodium salt and move to the aqueous layer.

  • Positional Isomers: While acylation is directed primarily to the 2-position (ortho to iodine), a small amount of acylation at the 4-position (ortho to chlorine) might occur, leading to the formation of (4-Chloro-3-iodophenyl)(2,6-difluorophenyl)methanone.

    • Mitigation & Removal: Maintaining a lower reaction temperature can improve regioselectivity. These isomers are often difficult to separate but can typically be resolved using column chromatography with a high-performance silica gel and an optimized solvent system (e.g., a hexane/ethyl acetate gradient).

  • Hydrolyzed Product during Workup: If the workup is too slow or inefficient, side reactions can still occur.

    • Solution: Perform the workup by quenching the reaction mixture on ice, followed by prompt extraction and washing to minimize contact time with the acidic aqueous phase.

Visual Workflow and Mechanism
Reaction Mechanism

The following diagram illustrates the key steps in the Friedel-Crafts acylation for the synthesis of the target molecule.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Workup AcylCl 2,6-Difluorobenzoyl Chloride Complex1 Initial Lewis Acid-Base Complex AcylCl->Complex1 + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex1 Acylium Resonance-Stabilized Acylium Ion (Electrophile) + [AlCl₄]⁻ Complex1->Acylium Cleavage Arene 4-Chloro-1-iodobenzene SigmaComplex Arenium Ion (Sigma Complex) Acylium->SigmaComplex Attacked by Arene Arene->SigmaComplex ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ (to [AlCl₄]⁻) Workup Aqueous Workup (H₂O) FinalProduct (5-Chloro-2-iodophenyl) (2,6-difluorophenyl)methanone ProductComplex->FinalProduct + H₂O CatalystRegen AlCl₃ (Regenerated) + HCl ProductComplex->CatalystRegen + H₂O Workup->FinalProduct Troubleshooting start Low / No Yield check_moisture Were anhydrous conditions rigorously maintained? start->check_moisture check_catalyst_stoich Was a stoichiometric amount (>1.1 eq) of AlCl₃ used? check_moisture->check_catalyst_stoich Yes sol_moisture Solution: Flame-dry glassware, use anhydrous solvents, handle AlCl₃ under inert gas. check_moisture->sol_moisture No check_catalyst_quality Was fresh, high-purity AlCl₃ used? check_catalyst_stoich->check_catalyst_quality Yes sol_catalyst_stoich Solution: Rerun with >1.1 eq AlCl₃. The product complexes with it. check_catalyst_stoich->sol_catalyst_stoich No check_temp Was the reaction cooled during AlCl₃ addition? check_catalyst_quality->check_temp Yes sol_catalyst_quality Solution: Discard old/clumped AlCl₃. Use a fresh bottle. check_catalyst_quality->sol_catalyst_quality No check_sm_purity Are starting materials pure? check_temp->check_sm_purity Yes sol_temp Solution: Add AlCl₃ slowly at 0-5 °C to control exotherm. check_temp->sol_temp No sol_sm_purity Solution: Verify purity by NMR/GC-MS. Purify if necessary. check_sm_purity->sol_sm_purity No success Yield should improve. check_sm_purity->success Yes sol_moisture->success sol_catalyst_stoich->success sol_catalyst_quality->success sol_temp->success sol_sm_purity->success

Caption: Troubleshooting workflow for low yield issues.

Quantitative Data Summary

The following table summarizes key parameters for a typical laboratory-scale synthesis. Exact yields may vary based on scale and specific conditions.

ParameterRecommended Value / ConditionRationale
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous, inert, and effectively solvates the reactants and intermediate complexes.
Equivalents of AlCl₃ 1.1 - 1.3Stoichiometric amount required to drive the reaction and account for complexation with the ketone product. [3]
Reaction Temperature 0-5 °C (addition), then RTControls initial exotherm; room temperature is often sufficient for the reaction to proceed to completion.
Reaction Time 4 - 12 hoursMonitor by TLC or GC-MS to determine completion. Longer times may be needed if starting materials are less reactive.
Typical Yield 65 - 85%Highly dependent on adherence to anhydrous conditions and purity of reagents.
Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis.

Materials:

  • 4-Chloro-1-iodobenzene (1.0 eq)

  • 2,6-Difluorobenzoyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 4-chloro-1-iodobenzene (1.0 eq) and anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Catalyst Addition: Slowly add anhydrous AlCl₃ (1.2 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.

  • Acyl Chloride Addition: Add 2,6-difluorobenzoyl chloride (1.1 eq) dropwise from the addition funnel over 30 minutes. A color change is typically observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. Caution: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from ethanol or isopropanol) or by flash column chromatography on silica gel to yield the pure product.

References
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. University of Calgary Chemistry Pages. [Link]
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • Chemistry LibreTexts. (2019, June 5). 18.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (2017). Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.
  • YouTube. (2018, November 13).

Sources

Technical Support Center: Synthesis of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone. This guide is designed for researchers, chemists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we address common challenges and provide in-depth, scientifically-grounded solutions to improve reaction yield and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Question: My primary synthetic route, a Friedel-Crafts acylation of 1-chloro-4-iodobenzene with 2,6-difluorobenzoyl chloride, is resulting in a very low yield. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in this specific Friedel-Crafts acylation are a common challenge. The primary cause is the deactivation of the aromatic ring (1-chloro-4-iodobenzene) by the halogen substituents. Both chlorine and iodine are deactivating groups, making the ring less nucleophilic and thus less reactive towards the electrophilic acylium ion.[1][2]

Here are the key parameters to investigate for optimization:

  • Catalyst Choice and Stoichiometry:

    • Insight: Friedel-Crafts acylations often require stoichiometric or even excess amounts of a Lewis acid catalyst because the product ketone complexes with the catalyst, rendering it inactive.[3][4][5]

    • Recommendation: Ensure you are using at least 1.1 to 1.5 equivalents of a strong Lewis acid like aluminum chloride (AlCl₃) relative to the 2,6-difluorobenzoyl chloride. If AlCl₃ proves too harsh, consider screening other Lewis acids such as FeCl₃ or AlBr₃.

  • Reaction Temperature:

    • Insight: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition of starting materials or the product. For deactivated substrates, a balance must be struck.

    • Recommendation: Start the reaction at a low temperature (0-5 °C) during the addition of reagents to control the initial exotherm.[6] After the addition is complete, allow the reaction to slowly warm to room temperature and then gently heat to 50-60 °C. Monitor the progress carefully using Thin Layer Chromatography (TLC).[6]

  • Solvent Selection:

    • Insight: The choice of solvent can influence catalyst activity and reaction outcome.

    • Recommendation: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. For particularly unreactive substrates, carbon disulfide (CS₂) can sometimes enhance the reactivity, although it is highly flammable and toxic. Nitrobenzene can also be used but presents purification challenges.

  • Reagent Purity:

    • Insight: Moisture is detrimental to Friedel-Crafts reactions as it will react with and deactivate the Lewis acid catalyst.

    • Recommendation: Ensure all reagents and glassware are scrupulously dry. Use anhydrous aluminum chloride and freshly distilled solvents.

Issue 2: Formation of Multiple Isomers and Impurities

Question: My reaction is producing the target compound, but I'm also seeing significant amounts of other isomers and byproducts, making purification difficult. How can I improve regioselectivity?

Answer: Regioselectivity is governed by the directing effects of the substituents on the 1-chloro-4-iodobenzene ring. Both iodine and chlorine are ortho-, para-directors.[7][8] Since the para position is blocked by chlorine, acylation is expected to occur at the positions ortho to the iodine. This should lead primarily to the desired (5-Chloro-2-iodophenyl) product. However, side reactions can still occur.

  • Potential Side Reactions:

    • De-iodination/Rearrangement: Under harsh Friedel-Crafts conditions, the iodine atom can sometimes be lost, leading to the formation of (4-chlorophenyl)(2,6-difluorophenyl)methanone.[9]

    • Acylation at the wrong position: Although less likely, some acylation might occur at the position between the two halogens if conditions are aggressive.

  • Strategies for Improved Regioselectivity:

    • Milder Conditions: Using lower temperatures and a slight excess of the catalyst rather than a large excess can often minimize side reactions.

    • Alternative Synthetic Routes: If Friedel-Crafts acylation fails to provide the desired selectivity, alternative methods that offer superior regiocontrol should be considered. The most powerful of these is Directed Ortho-Metalation (DoM) .[6][10]

Alternative Synthetic Strategies for Enhanced Yield and Regioselectivity

When classical methods like Friedel-Crafts acylation are problematic, modern synthetic strategies can offer a more controlled and higher-yielding pathway.

Strategy 1: Directed Ortho-Metalation (DoM)

Question: How can I use Directed Ortho-Metalation to synthesize this compound?

Answer: Directed Ortho-Metalation (DoM) is a highly regioselective method for functionalizing aromatic rings.[10][11] In this case, the iodine atom on 1-chloro-4-iodobenzene can direct a strong organolithium base to deprotonate the ortho position (C2). The resulting aryllithium species can then be quenched with an appropriate electrophile.

Workflow for DoM Synthesis:

  • Lithiation: 1-chloro-4-iodobenzene is treated with a strong, sterically hindered lithium amide base like Lithium Diisopropylamide (LDA) or a strong alkyllithium base like n-butyllithium at low temperature (-78 °C) in an anhydrous ether solvent (like THF). The base will selectively remove the proton at the C2 position, ortho to the directing iodine atom.

  • Quenching: The resulting aryllithium intermediate is then reacted ("quenched") with 2,6-difluorobenzoyl chloride. The nucleophilic aryllithium will attack the electrophilic carbonyl carbon of the acyl chloride to form the desired ketone.

This method offers excellent control over the position of the new carbon-carbon bond, virtually eliminating the formation of other isomers.

Strategy 2: Grignard Reagent Addition

Question: Can I use a Grignard reaction for this synthesis?

Answer: Yes, a Grignard reaction is a viable alternative.[12][13] This approach involves forming an organometallic nucleophile from one aromatic ring and reacting it with an acyl derivative of the other.

Workflow for Grignard Synthesis:

  • Grignard Formation: The Grignard reagent is formed by reacting 1-chloro-4-iodobenzene with magnesium metal in an ether solvent (e.g., THF, diethyl ether). The magnesium will insert into the carbon-iodine bond, as it is more reactive than the carbon-chlorine bond, to form 4-chloro-2-iodophenylmagnesium halide.

  • Addition to Acyl Chloride: This Grignard reagent is then added to a solution of 2,6-difluorobenzoyl chloride at a low temperature.[14]

Key Consideration: A common side reaction is the addition of a second equivalent of the Grignard reagent to the newly formed ketone, which would result in a tertiary alcohol impurity. To minimize this, use a 1:1 stoichiometry and add the Grignard reagent slowly to a solution of the acyl chloride at low temperature.

Visualizing the Synthetic Pathways

To better illustrate the primary and alternative synthetic routes, the following diagrams outline the key transformations.

Friedel_Crafts_Acylation cluster_start Starting Materials cluster_reagents Reagents A 1-Chloro-4-iodobenzene E Acylium Ion Intermediate A->E Electrophile Formation B 2,6-Difluorobenzoyl chloride F (5-Chloro-2-iodophenyl) (2,6-difluorophenyl)methanone B->F Electrophilic Aromatic Substitution C AlCl₃ (Lewis Acid) C->E Electrophile Formation D DCM (Solvent) E->F Electrophilic Aromatic Substitution

Caption: Friedel-Crafts Acylation Workflow.

Alternative_Routes cluster_dom Directed Ortho-Metalation (DoM) cluster_grignard Grignard Reaction dom_start 1-Chloro-4-iodobenzene dom_reagent 1. LDA or n-BuLi, THF, -78°C 2. 2,6-Difluorobenzoyl chloride dom_start->dom_reagent Lithiation dom_product Product dom_reagent->dom_product Quench grig_start 1-Chloro-4-iodobenzene grig_reagent 1. Mg, THF 2. 2,6-Difluorobenzoyl chloride grig_start->grig_reagent Grignard Formation grig_product Product grig_reagent->grig_product Addition

Caption: Comparison of DoM and Grignard alternative routes.

Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-chloro-4-iodobenzene (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Acyl Chloride Addition: Dissolve 2,6-difluorobenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat to 40 °C.

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Washing: Combine the organic layers and wash successively with dilute HCl, 5% NaHCO₃ solution, and brine.[6]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[6][15]

Protocol 2: Purification of Crude Product

Question: What is the best method to purify the final product?

Answer: The choice between recrystallization and column chromatography depends on the nature of the impurities.

Purification MethodWhen to UseRecommended SolventsPros & Cons
Recrystallization When the crude product is relatively pure (>90%) and impurities have different solubility profiles.Ethanol, Hexane, or a mixture of Ethyl Acetate/Hexane.[6][16]Pro: Can yield very pure material, scalable. Con: Can result in significant product loss in the mother liquor.
Column Chromatography When the reaction produces a mixture of isomers or byproducts with similar polarities.Silica gel as the stationary phase. A gradient of Ethyl Acetate in Hexane (e.g., starting from 5:1 Petroleum Ether:Ethyl Acetate) is a good starting point.[15]Pro: Excellent for separating complex mixtures. Con: Can be time-consuming and require large volumes of solvent.

References

  • Managing by-products in the synthesis of substituted benzophenones. Benchchem.
  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Integrated Laboratory Project - CH 463 & CH 463H (WIC) Department of Chemistry, Oregon State University.
  • Substituted benzophenone imines for COF synthesis via formal transimination. CORE.
  • Optimizing Friedel-Crafts Acylation: A Technical Support Center. Benchchem.
  • Substituted benzophenone and preparation method thereof. Google Patents.
  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Directed (ortho) Metallation. University of Illinois Urbana-Champaign.
  • Synthesis of Diaryl Ketones via a Phosphine-Free Fukuyama Reaction. PubMed, National Center for Biotechnology Information.
  • Troubleshooting low yields in the chemical synthesis of Pentalenolactone analogs. Benchchem.
  • Method for purifying and separating benzophenone. Google Patents.
  • Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. RSC Publishing.
  • Friedel–Crafts reaction. Wikipedia.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Reaction of aryl Grignard reagents 1b-h with 2-fluorobenzoyl chloride... ResearchGate.
  • Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Leah4Sci.
  • Friedel-Crafts Acylation. Organic Chemistry Portal.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Friedel–Crafts Acylation. Sigma-Aldrich.
  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Reddit.
  • This compound. Sigma-Aldrich.
  • (5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone. GlobalChemMall.
  • Friedel-Crafts acylation (video). Khan Academy.
  • This compound. Achmem.
  • (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone. Appretech.
  • Strategies for the synthesis of diaryl ketones. ResearchGate.
  • (5-chloro-2-iodophenyl) 2,6-difluorophenyl methano. Echemi.
  • Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts.
  • Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed CO Bond Activation. Organic Syntheses Procedure.
  • Grignard Reagents | Organic Chemistry. YouTube.
  • Search results for: directed ortho metalation. Organic Chemistry Portal.
  • 2,6-Difluorobenzoyl chloride 99 18063-02-0. Sigma-Aldrich.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.

Sources

Technical Support Center: Friedel-Crafts Acylation of Halogenated Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation of halogenated benzenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and mitigate the common side reactions encountered during this cornerstone of C-C bond formation. Here, we move beyond simple protocols to explain the causality behind the challenges and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of chlorobenzene giving a low yield, even though the reaction works perfectly with benzene?

This is a frequently encountered issue that stems from the fundamental electronic nature of halogenated benzenes. Halogens exhibit a dual electronic effect:

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond. This deactivates the ring, making it less nucleophilic and therefore less reactive towards the electrophilic acylium ion compared to unsubstituted benzene.[1][2][3]

  • Resonance Effect (+R): The lone pairs on the halogen can be donated into the pi-system of the ring. This effect, while weaker than the inductive withdrawal, enriches the electron density at the ortho and para positions.

The net result is that the halogenated benzene is less reactive overall than benzene, requiring more forcing conditions or more potent catalytic systems to achieve good yields.[4]

Q2: I'm trying to acylate bromobenzene and getting a mixture of products. What are they, and why am I not getting a single, clean product?

You are observing the formation of constitutional isomers. The bromine atom, like other halogens, is an ortho, para-director in electrophilic aromatic substitution.[5][6] This means the incoming acyl group will preferentially add to the positions ortho (adjacent) or para (opposite) to the bromine.

  • Major Product: The para-substituted product (e.g., 4-bromoacetophenone) is typically the major isomer. This is primarily due to steric hindrance; the bulky bromine atom and the catalyst-acylium ion complex impede attack at the adjacent ortho positions.[6][7]

  • Minor Product: The ortho-substituted product (e.g., 2-bromoacetophenone) is usually formed in smaller amounts.[5][7]

Formation of the meta isomer is electronically disfavored and generally not observed in significant quantities. Controlling the ratio of these isomers is a key challenge, often managed by adjusting reaction temperature and catalyst choice.

Q3: Is it true that I need to use more than a full equivalent of the Lewis acid catalyst (e.g., AlCl₃)? Isn't it a catalyst?

Yes, this is a critical and often misunderstood aspect of Friedel-Crafts acylation. While AlCl₃ is a catalyst in the mechanistic sense (it is regenerated in the final deprotonation step), it is consumed during the reaction.[8] The product of the reaction is an aryl ketone, which is a Lewis base. This ketone product readily forms a stable complex with the strong Lewis acid AlCl₃.[9][10][11] This complexation effectively removes the AlCl₃ from the reaction cycle, preventing it from activating more acyl chloride. Therefore, a stoichiometric amount (or a slight excess) relative to the acylating agent is required for the reaction to proceed to completion.[9][11][12]

Troubleshooting Guide: Common Problems & Solutions
Problem 1: Reaction Fails to Initiate or Yield is Extremely Low

Possible Causes:

  • Catalyst Deactivation by Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your glassware, solvents, or reagents will hydrolyze and deactivate the catalyst, halting the reaction.[13][14]

  • Insufficient Catalyst Activity: The deactivating nature of the halogen on the benzene ring may require a more powerful catalytic system or more forceful conditions than standard protocols.[1]

  • Poor Reagent Quality: The purity of the halogenated benzene, acylating agent, and Lewis acid is paramount. Old or improperly stored AlCl₃ may already be partially hydrolyzed.

Solutions & Protocols:

  • Ensure Anhydrous Conditions:

    • Flame-dry or oven-dry all glassware (reaction flask, condenser, dropping funnel) immediately before use and cool under an inert atmosphere (N₂ or Argon).

    • Use freshly opened or distilled anhydrous solvents.

    • Use a fresh, high-purity bottle of the Lewis acid catalyst.

  • Increase Catalyst Stoichiometry or Strength:

    • For moderately deactivated rings like chlorobenzene, ensure you are using at least 1.1 equivalents of AlCl₃. For more challenging substrates, increasing this to 1.5-2.0 equivalents can sometimes drive the reaction.[1]

    • Consider switching to a more powerful catalyst system, such as trifluoromethanesulfonic acid (triflic acid), which can be effective for acylating moderately deactivated rings.[1]

  • Elevate Reaction Temperature: Carefully increasing the reaction temperature can improve the rate. However, this must be done cautiously as it can also decrease regioselectivity (increase the ortho/para ratio) and promote side reactions. Monitor progress closely via TLC or GC-MS.

Problem 2: Poor Regioselectivity (High percentage of ortho isomer)

Possible Causes:

  • High Reaction Temperature: Higher temperatures provide more energy to overcome the steric barrier for ortho attack, leading to a higher proportion of the ortho isomer.

  • Catalyst Choice: The size of the Lewis acid-acylium ion complex can influence steric hindrance.

Solutions & Protocols:

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) generally favors the formation of the sterically less hindered para product. The trade-off is a slower reaction rate.

  • Catalyst Selection: While AlCl₃ is standard, exploring bulkier catalyst systems can enhance para selectivity. For instance, certain shape-selective solid acid catalysts like zeolites can be used to favor the formation of the slimmer para isomer which fits better within the catalyst's pores.[6]

Problem 3: Formation of Polysubstituted Byproducts

Possible Causes:

While less common in acylation than alkylation, polysubstitution can occur if the reaction is left for too long or if the stoichiometry is incorrect.[6] The initial product, a halo-aryl ketone, is deactivated towards further substitution, which naturally suppresses this side reaction.[11][12][15]

Solutions & Protocols:

  • Control Stoichiometry: Use a precise molar ratio, typically with the halogenated benzene in slight excess and the acylating agent as the limiting reagent (1.0 equivalent).

  • Monitor Reaction Progress: Use TLC or GC to track the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of secondary products.[16]

Visualizing the Reaction and Troubleshooting Logic

To better understand the underlying principles, the following diagrams illustrate the key mechanistic pathways and a logical workflow for troubleshooting.

cluster_main Main Reaction Pathway (Para Attack) cluster_side Side Reaction Pathway (Ortho Attack) Start Bromobenzene + Acylium Ion (RCO+) Sigma Sigma Complex (Para Intermediate) Resonance Stabilized Start->Sigma Electrophilic Attack Sigma_Side Sigma Complex (Ortho Intermediate) Sterically Hindered Start->Sigma_Side Electrophilic Attack Product Para-Acylated Product (Major) Sigma->Product Deprotonation Product_Side Ortho-Acylated Product (Minor) Sigma_Side->Product_Side Deprotonation Start Low or No Yield in Acylation Reaction Check_Moisture Are conditions strictly anhydrous? Start->Check_Moisture Check_Stoichiometry Is Lewis Acid >1.0 equivalent? Check_Moisture->Check_Stoichiometry Yes Sol_Dry Solution: Flame-dry glassware, use anhydrous solvents/reagents. Check_Moisture->Sol_Dry No Check_Temp Is temperature optimized? Check_Stoichiometry->Check_Temp Yes Sol_Stoich Solution: Increase AlCl₃ to 1.1-1.5 eq. Check_Stoichiometry->Sol_Stoich No Sol_Temp Solution: Cautiously increase temperature, monitor by TLC. Check_Temp->Sol_Temp No Sol_Catalyst Advanced Solution: Use stronger catalyst (e.g., Triflic Acid). Check_Temp->Sol_Catalyst Yes Success Improved Yield Sol_Dry->Success Sol_Stoich->Success Sol_Temp->Success Sol_Catalyst->Success

Caption: Troubleshooting workflow for low reaction yield.

Reference Experimental Protocol: Acetylation of Bromobenzene

This protocol describes the synthesis of 4-bromoacetophenone, the major product from the Friedel-Crafts acylation of bromobenzene.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Bromobenzene (anhydrous)

  • Acetyl Chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. Protect the system from atmospheric moisture with drying tubes or an inert gas (N₂) atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (7.5g, 56 mmol) and 10 mL of anhydrous DCM. Stir to create a suspension.

  • Substrate Addition: In the addition funnel, place a solution of bromobenzene (3.74g, 23.8 mmol) in 6 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add acetyl chloride (4.3g, 55 mmol) dissolved in 10 mL of anhydrous DCM to the addition funnel and add it dropwise to the reaction mixture over 15-20 minutes. Control the addition rate to keep the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 40 °C) for 30 minutes. [7]Monitor the reaction by TLC.

  • Workup (Quenching): Cool the reaction flask in an ice bath. Very slowly and carefully pour the reaction mixture onto a beaker containing ~30g of crushed ice and 15 mL of concentrated HCl. [17]This step is highly exothermic and will release HCl gas; perform it in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the lower organic (DCM) layer. Extract the aqueous layer twice with 20 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation to yield the desired product(s). [18]

References
  • Asif, M. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Chemistry Steps. (n.d.). Friedel–Crafts Acylation.
  • L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
  • Unknown. (n.d.). Friedel-Crafts Acetylation of Bromobenzene.
  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube.
  • Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups.
  • Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report.
  • Department Chemie und Biologie, Universität Siegen. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale.

Sources

Technical Support Center: Optimizing the Sandmeyer-Type Reaction for Aryl Iodide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aryl iodides via the Sandmeyer-type reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this essential transformation. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm planning a Sandmeyer reaction to synthesize an aryl iodide. Do I need a copper(I) catalyst?

No, for the synthesis of aryl iodides, a copper(I) catalyst is typically not required.[1][2][3][4][5] This is a key distinction from the classic Sandmeyer reactions for aryl chlorides and bromides, which necessitate a copper(I) salt.[6][7] The iodide ion itself is a sufficiently strong reducing agent to initiate the decomposition of the aryl diazonium salt, facilitating the formation of the aryl radical necessary for the reaction to proceed.[2][4][5]

The generally accepted mechanism involves a single electron transfer (SET) from the iodide ion to the diazonium salt. This forms an aryl radical, dinitrogen gas, and an iodine radical. The subsequent combination of the aryl and iodine radicals yields the desired aryl iodide product. Some evidence also suggests the involvement of the triiodide ion (I₃⁻), formed in situ, which can also react with the diazonium salt.[2]

Q2: My diazonium salt seems to be decomposing before I can add my iodide source, leading to low yields. How can I improve its stability?

The stability of aryl diazonium salts is a critical factor for a successful reaction and is highly dependent on temperature, the counter-ion, and the substituents on the aromatic ring.[8][9][10]

Here are several strategies to mitigate premature decomposition:

  • Strict Temperature Control: The diazotization reaction (formation of the diazonium salt) should be performed at low temperatures, typically between 0-5 °C.[10] It is crucial to maintain this low temperature throughout the preparation and until the iodide is added.

  • Choice of Acid and Counter-ion: While hydrochloric acid is commonly used, forming a diazonium chloride salt, these can be thermally unstable.[10] Using sulfuric acid or fluoroboric acid (HBF₄) can generate more stable diazonium sulfate or tetrafluoroborate salts, respectively.[8][9][10] Aryl diazonium tetrafluoroborates are often stable enough to be isolated as solids, offering greater flexibility in the subsequent iodination step.[8][9]

  • Immediate Use: Due to their inherent instability, it is best practice to use the freshly prepared diazonium salt solution immediately in the next step without attempting to isolate it (unless you have specifically formed a more stable salt like the tetrafluoroborate).[1][10]

Troubleshooting Guide

Problem 1: Low Yield of Aryl Iodide and Formation of Phenolic Byproducts.

Question: I am observing a significant amount of the corresponding phenol in my crude reaction mixture, and the yield of my desired aryl iodide is poor. What is causing this, and how can I fix it?

Answer: The formation of phenols is a common side reaction that occurs when the diazonium salt reacts with water in the reaction mixture.[11][12] This is especially prevalent if the reaction temperature increases or if the reaction is allowed to proceed for an extended period in an aqueous acidic environment.

Causality and Solutions:

  • Temperature Control is Paramount: An increase in temperature accelerates the decomposition of the diazonium salt and its reaction with water. Ensure your reaction is maintained at 0-5 °C from the moment of diazotization until the iodide has fully reacted.

  • Minimize Water Content (where applicable): While the initial diazotization is often performed in an aqueous medium, for the iodination step, you can explore less aqueous conditions. For instance, after forming the diazonium salt, it can be added to a solution of potassium iodide in a suitable solvent.[12]

  • Order of Addition: It is often beneficial to add the cold diazonium salt solution dropwise to the iodide solution rather than the other way around.[12] This ensures that the diazonium salt is immediately in the presence of a high concentration of the desired nucleophile (iodide), outcompeting the reaction with water.

Problem 2: The Reaction is Sluggish or Incomplete.

Question: My reaction to form the aryl iodide is very slow, and even after several hours, I see a significant amount of starting aniline (or unreacted diazonium salt). How can I drive the reaction to completion?

Answer: A sluggish reaction can be due to several factors, including insufficient activation of the diazonium salt or issues with the iodide source.

Causality and Solutions:

  • Ensure Complete Diazotization: Before proceeding to the iodination step, it's crucial to confirm that the initial aniline has been fully converted to the diazonium salt. A simple test is to take a small drop of the reaction mixture and spot it on starch-iodide paper. An excess of nitrous acid (indicating complete consumption of the aniline) will result in an immediate blue-black color.

  • Iodide Source and Concentration: Potassium iodide (KI) is the most common and effective source of iodide for this reaction.[1][4] Ensure you are using a sufficient excess of KI (typically 1.5 to 4 equivalents) to drive the reaction forward.[1]

  • Gentle Warming: While the initial stages require cold temperatures to preserve the diazonium salt, once the iodide has been added, the reaction mixture can often be allowed to warm to room temperature or even be gently heated to facilitate the decomposition of the diazonium-iodide intermediate and the formation of the final product.[1] Monitor the reaction by TLC or LCMS to determine the optimal reaction time and temperature.

Problem 3: Formation of Azo Compounds and Other Colored Impurities.

Question: My reaction mixture has developed a deep color, and I am isolating colored, tarry byproducts. What are these, and how can I prevent their formation?

Answer: The formation of colored impurities, often azo compounds, is a result of the diazonium salt acting as an electrophile and coupling with electron-rich aromatic species in the reaction mixture.[10] This is particularly a problem if there is unreacted starting aniline present.

Causality and Solutions:

  • Maintain Acidity: The reaction medium must be kept sufficiently acidic. The high acidity ensures that any unreacted starting aniline is protonated to form the anilinium salt. This deactivates the aromatic ring towards electrophilic attack by the diazonium salt, thus preventing azo coupling.[13]

  • Ensure Complete Diazotization: As mentioned previously, ensuring the complete conversion of the aniline to the diazonium salt is critical to prevent it from acting as a coupling partner.

  • Control Stoichiometry of Nitrite: Adding the sodium nitrite solution slowly and ensuring it is not in large excess at the beginning of the reaction can help to control the concentration of the reactive species.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Aryl Iodide

This protocol provides a general guideline. Molar equivalents and reaction times may need to be optimized for specific substrates.

  • Diazotization:

    • Dissolve the aryl amine (1.0 eq) in an aqueous solution of a strong acid (e.g., 2.8 eq of concentrated sulfuric acid in 6 mL of deionized water for 3.0 mmol of amine).[1]

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (4.0 eq) in a minimal amount of deionized water.[1]

    • Cool the potassium iodide solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the stirred potassium iodide solution. Vigorous nitrogen evolution is typically observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by TLC or LCMS.[1]

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any excess iodine.[1]

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, recrystallization, or distillation as appropriate.[1]

Parameter Recommended Range Rationale
Temperature (Diazotization) 0-5 °CTo ensure the stability of the diazonium salt.[10]
Temperature (Iodination) 0 °C to Room TemperatureInitial low temperature for controlled reaction, then warming to drive to completion.[1]
Sodium Nitrite 1.1 - 1.5 equivalentsA slight excess ensures complete diazotization.
Potassium Iodide 1.5 - 4.0 equivalentsA stoichiometric excess is required to act as both a nucleophile and a reducing agent.[1]
Acid 2.5 - 4.0 equivalentsTo form the anilinium salt, generate nitrous acid, and maintain an acidic environment to prevent side reactions.

Visualizing the Process

The Sandmeyer-Type Reaction Pathway for Aryl Iodides

Sandmeyer_Iodide ArylNH2 Aryl Amine (Ar-NH₂) reagents1 NaNO₂, HX 0-5 °C ArylNH2->reagents1 Diazonium Aryl Diazonium Salt ([Ar-N₂]⁺X⁻) reagents2 KI (I⁻) Diazonium->reagents2 ArylRadical Aryl Radical (Ar•) ArylIodide Aryl Iodide (Ar-I) ArylRadical->ArylIodide + I• reagents1->Diazonium Diazotization reagents2->ArylRadical SET from I⁻ - N₂ byproduct1 + N₂

Caption: Reaction workflow for aryl iodide synthesis.

Troubleshooting Logic for Low Yields

Troubleshooting_Yield Start Low Yield of Aryl Iodide CheckPhenol Check for Phenol Byproduct (TLC/LCMS) Start->CheckPhenol CheckAniline Check for Unreacted Starting Amine Start->CheckAniline TempControl Improve Temperature Control (0-5 °C) CheckPhenol->TempControl Phenol Present OrderOfAddition Add Diazonium to KI Solution CheckPhenol->OrderOfAddition Phenol Present CompleteDiazotization Ensure Complete Diazotization CheckAniline->CompleteDiazotization Amine Present IncreaseKI Increase Equivalents of KI CheckAniline->IncreaseKI Amine Present WarmUp Allow Gentle Warming After KI Addition CheckAniline->WarmUp Amine Present

Caption: Decision tree for troubleshooting low yields.

References

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • NROChemistry. (n.d.). Sandmeyer Reaction.
  • K. L. P. Stevens, et al. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development.
  • Grokipedia. (n.d.). Sandmeyer reaction.
  • Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction.
  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts.
  • Wikipedia. (n.d.). Diazonium compound.
  • S. R. G. Meka, et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • D. A. Leas, et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters.
  • Chemistry Stack Exchange. (2015). Why use potassium iodide instead of copper iodide in Sandmeyer reaction?
  • Chemistry Steps. (n.d.). Arenediazonium Salts in EAS with Practice Problems.
  • R Discovery. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • J. Li, et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega.
  • YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up.
  • P. M. Tadross, et al. (2015). An Alternative to the Sandmeyer Approach to Aryl Iodides. PubMed Central.
  • ResearchGate. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Vedantu. (n.d.). The stability of benzene diazonium salts is because class 11 chemistry CBSE.
  • Google Patents. (n.d.). WO2004108633A1 - Process for the preparation of aryl diazonium salts and reaction with nucleophiles.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • ACS Publications. (n.d.). The Sandmeyer Reaction.
  • ResearchGate. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine.
  • JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions.
  • Reddit. (2019). Troubleshooting a Sandmeyer reaction : r/chemistry.
  • Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts.
  • ACS Publications. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine.
  • Khan Academy. (n.d.). Sandmeyer reaction (video).

Sources

Technical Support Center: Troubleshooting PROTAC Synthesis with (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the key building block, (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone . This guide is designed to provide in-depth troubleshooting advice and practical answers to common challenges encountered during the synthetic process, with a focus on the critical Sonogashira coupling step and subsequent manipulations.

Introduction: The Role of this compound in PROTAC Synthesis

This compound is a valuable starting material in the modular synthesis of PROTACs. Its utility stems from the presence of a highly reactive aryl iodide, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[1][2][3] This reaction is a cornerstone in PROTAC synthesis for the introduction of a linker, which will ultimately connect the protein of interest (POI) binding moiety to an E3 ligase ligand.

The benzophenone core of this molecule is generally stable under a variety of synthetic conditions, and its rigid, aromatic structure can be a key component of the final PROTAC's pharmacophore. The chloro and difluoro substituents can also play a role in modulating the electronic properties and binding interactions of the final molecule.

This guide will walk you through potential hurdles in your synthetic journey, offering logical, evidence-based solutions to help you achieve your target PROTAC with higher yield and purity.

Visualizing the Synthetic Pathway

The general strategy for incorporating this compound into a PROTAC involves a Sonogashira coupling with a terminal alkyne-functionalized linker, followed by further functionalization and coupling to an E3 ligase ligand.

PROTAC_synthesis_workflow start This compound sonogashira Sonogashira Coupling start->sonogashira alkyne Terminal Alkyne Linker Precursor alkyne->sonogashira intermediate Coupled Intermediate sonogashira->intermediate deprotection Deprotection (if applicable) intermediate->deprotection activated_linker Activated Linker deprotection->activated_linker final_coupling Final Coupling (e.g., Amide formation) activated_linker->final_coupling e3_ligand E3 Ligase Ligand e3_ligand->final_coupling protac Final PROTAC final_coupling->protac

Caption: General workflow for PROTAC synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of PROTACs using this compound.

Sonogashira Coupling Stage

The Sonogashira coupling is a powerful C-C bond-forming reaction, but it is sensitive to various factors.[1][2][3]

Q1: My Sonogashira coupling reaction is not proceeding or is giving very low yields. What are the likely causes?

A1: Low or no conversion in a Sonogashira coupling can be attributed to several factors. Here is a systematic troubleshooting approach:

  • Catalyst Inactivity:

    • Palladium Catalyst: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it needs to be reduced in situ. Ensure your reaction conditions facilitate this reduction. The catalyst can also be deactivated by oxygen.

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is sensitive to oxidation to Cu(II), which is ineffective. Use freshly purchased, high-purity CuI, or purify it before use.

  • Reaction Atmosphere:

    • The Sonogashira coupling is highly sensitive to oxygen, which can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.[1] It is crucial to thoroughly degas your solvents and reaction mixture and maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.

  • Solvent and Base Quality:

    • Use anhydrous solvents. Water can interfere with the catalytic cycle.

    • The amine base (e.g., triethylamine, diisopropylethylamine) should be anhydrous and freshly distilled. Amines can oxidize over time, and the resulting impurities can hinder the reaction.

  • Substrate Quality:

    • Ensure your this compound and terminal alkyne are pure. Impurities can poison the catalyst.

Q2: I am observing a significant amount of a side product that appears to be a dimer of my terminal alkyne. How can I prevent this?

A2: The formation of an alkyne dimer is a classic side reaction in Sonogashira couplings, known as the Glaser coupling.[1] This is primarily caused by the presence of oxygen, which facilitates the oxidative homocoupling of the copper acetylide intermediate.

  • Improve Inert Atmosphere: This is the most critical factor. Use freeze-pump-thaw cycles for degassing your solvent and ensure a continuous positive pressure of an inert gas.

  • Copper-Free Conditions: If Glaser coupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a stronger base and may need higher temperatures but completely eliminate the possibility of copper-mediated homocoupling.

  • Order of Addition: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the dimerization reaction.

Q3: The reaction starts but then stalls, leaving unreacted starting material. What could be the cause?

A3: Reaction stalling is often due to catalyst decomposition or inhibition.

  • Catalyst Instability: The palladium catalyst, especially if not properly ligated, can decompose at elevated temperatures. If you are heating the reaction, consider if a lower temperature for a longer duration might be more effective.

  • Impurity Poisoning: As the reaction progresses, trace impurities in your starting materials or solvents can slowly poison the catalyst. Re-purifying your starting materials may be necessary.

A Representative Experimental Protocol for Sonogashira Coupling

The following is a generalized, representative protocol for the Sonogashira coupling of this compound. Note: This protocol should be optimized for your specific terminal alkyne.

Reagent Molar Equivalents Purpose
This compound1.0Aryl iodide substrate
Terminal Alkyne1.1 - 1.5Coupling partner
PdCl₂(PPh₃)₂0.02 - 0.05Palladium catalyst
CuI0.04 - 0.10Copper co-catalyst
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)2.0 - 3.0Base
Anhydrous Solvent (e.g., THF, DMF)-Reaction medium

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and the base.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat as necessary (typically 40-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_org_pd Ar-Pd(II)-Alkyne(L₂) transmetalation->di_org_pd reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Alkyne reductive_elimination->product cu_cycle Copper Cycle alkyne Terminal Alkyne cu_acetylide Copper Acetylide alkyne->cu_acetylide CuI, Base cu_acetylide->transmetalation Transfers Alkyne

Sources

Stability of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone (CAS 869365-97-9). This document provides in-depth guidance on the stability of this key synthetic intermediate in various solvents, addressing common issues encountered during experimental work. The advice herein is synthesized from fundamental chemical principles and data on analogous structures, providing a robust framework for your research.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems that may arise during the use of this compound, with a focus on solvent-related stability.

Issue 1: Low or Inconsistent Yields in Nucleophilic Substitution Reactions

Question: I am performing a nucleophilic substitution reaction (e.g., with an amine or alkoxide) on the 2,6-difluorophenyl ring and observing low or variable yields. Could the solvent be the cause?

Answer: Yes, the choice of solvent is critical and can dramatically impact reaction efficiency by influencing both reactant stability and reaction mechanism.

Root Cause Analysis:

  • Nucleophile Deactivation by Protic Solvents: Polar protic solvents like methanol (MeOH), ethanol (EtOH), or water can form strong hydrogen bonds with anionic or electron-rich nucleophiles. This "solvation shell" stabilizes the nucleophile, reducing its reactivity and slowing down the rate of nucleophilic aromatic substitution (SNAr).[1][2]

  • Instability in Strongly Basic/Nucleophilic Solvents: While aprotic solvents are generally preferred, some can pose stability risks. For instance, prolonged heating in highly nucleophilic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of trace water or other nucleophiles can lead to slow decomposition or side reactions. DMF, for example, can be a source of dimethylamine at elevated temperatures.

Solutions & Best Practices:

  • Prioritize Polar Aprotic Solvents: For SNAr reactions, polar aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), dioxane, or acetone are generally superior. They effectively dissolve the substrate and nucleophile without deactivating the latter through hydrogen bonding.[2]

  • Ensure Anhydrous Conditions: Use freshly dried solvents, particularly with moisture-sensitive reagents. Trace water can hydrolyze the substrate or compete as a nucleophile.

  • Temperature Control: Avoid unnecessarily high temperatures or prolonged reaction times, which can promote side reactions or degradation, especially of the sensitive C-I bond.

Issue 2: Evidence of Compound Degradation During Workup or Purification

Question: My initial reaction monitoring (TLC, LC-MS) shows a clean conversion, but I isolate significant impurities after workup or column chromatography. What could be happening?

Answer: This suggests that the compound is unstable under the conditions of your purification protocol. The two most likely culprits are photodegradation and solvent-induced decomposition on silica gel.

Root Cause Analysis:

  • Photodegradation: The benzophenone core is a well-known photosensitizer.[3][4][5] Exposure to UV light, including ambient laboratory light over extended periods, can excite the molecule to a triplet state, leading to radical reactions.[6] The aryl iodide (C-I) bond is also known to be photolabile, potentially undergoing homolytic cleavage to form radical species that can lead to a complex mixture of byproducts.

  • Reactivity on Silica Gel: Silica gel is acidic and has a high surface area. When using protic or nucleophilic solvents (e.g., methanol, ethyl acetate with amine additives) in your eluent, the stationary phase can facilitate degradation. For example, methanol can act as a nucleophile, especially if the compound is "activated" on the acidic silica surface.

Solutions & Best Practices:

  • Minimize Light Exposure: Protect your reaction vessel, workup solutions, and chromatography column from light by wrapping them in aluminum foil.[4] Work expeditiously during purification.

  • Solvent Selection for Chromatography:

    • Use less reactive, non-polar/moderately polar solvents like hexanes, ethyl acetate, or dichloromethane .

    • If a more polar solvent is needed, consider using acetone or tert-butyl methyl ether (TBME) as alternatives to methanol.

    • If basic impurities are present and an amine additive is required, use a minimal amount of triethylamine (e.g., 0.1-1%) and consider it a potential reactant if left for extended periods.

  • Consider Alternative Purification: If the compound proves highly sensitive, explore alternatives to silica gel chromatography, such as recrystallization or preparative HPLC with a non-reactive mobile phase.

Issue 3: Poor Solubility in a Desired Reaction Solvent

Question: I need to run a reaction in a specific solvent for downstream compatibility, but my compound has poor solubility. Is heating a safe option?

Answer: Heating can improve solubility but must be approached with caution due to the thermal lability of the aryl iodide bond.

Root Cause Analysis:

  • Thermal Lability of the C-I Bond: Aryl iodides are the most reactive of the aryl halides and can participate in various reactions upon heating, including coupling reactions if catalytic metals are present, or decomposition.[7][8] While the C-I bond is generally stable under neutral conditions, its reactivity increases with temperature.

Solutions & Best Practices:

  • Moderate Heating: Gentle warming (e.g., 40-60 °C) is generally acceptable in inert, aprotic solvents like THF, toluene, or dioxane.[9] Monitor for any color change, which could indicate decomposition.

  • Solvent Screening: First, perform small-scale solubility tests in a range of solvents to find a more suitable medium. (See Table 1 for guidance).

  • Use a Co-Solvent: If you must use a solvent in which the compound is poorly soluble, consider adding a minimal amount of a co-solvent in which it is highly soluble (e.g., adding 5-10% THF or dichloromethane to a non-polar solvent like hexanes) to achieve dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for storing stock solutions of this compound?

  • For short-term storage (days to weeks), anhydrous dichloromethane (DCM) or ethyl acetate (EtOAc) are suitable choices, stored at 2-8°C and protected from light.[10] For long-term storage, it is best to store the compound as a solid in a cool, dark, dry place.[9][10] Avoid storing solutions in protic solvents like methanol for extended periods.

Q2: Is the compound stable in common NMR solvents?

  • Yes, the compound is generally stable for the duration of NMR analysis in common deuterated solvents like CDCl₃, DMSO-d₆, and Acetone-d₆ . DMSO-d₆ is an excellent choice due to its high solubilizing power and aprotic nature. However, always acquire the spectrum promptly after preparing the solution to minimize the risk of any slow degradation.

Q3: Can I use this compound in reactions involving strong bases like n-BuLi or Grignard reagents?

  • Extreme caution is advised. The aryl iodide is susceptible to halogen-metal exchange with strong organometallic bases.[8] Furthermore, the ketone carbonyl group is a strong electrophile and will be attacked by these reagents. Such reactions should only be performed at very low temperatures (e.g., -78 °C) in anhydrous ethereal solvents like THF or diethyl ether, and with the expectation that multiple functional groups may react.

Q4: How does the stability of the C-I bond compare to the C-Cl bond on this molecule?

  • The Carbon-Iodine (C-I) bond is significantly weaker and more reactive than the Carbon-Chlorine (C-Cl) bond.[11] Iodine is a much better leaving group.[7] Therefore, reactions targeting the aryl halide, such as cross-coupling or nucleophilic substitution, will occur preferentially at the C-I position.

Data Summary & Protocols

Table 1: Solvent Compatibility and Stability Profile
Solvent ClassExamplesSolubilityStability & Compatibility Notes
Aprotic, Non-Polar Hexanes, TolueneLow to ModerateHigh Stability. Recommended for storage and as a primary solvent in chromatography.
Aprotic, Polar THF, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN)Moderate to HighGood Stability. Generally the best choice for reactions. Ensure solvents are anhydrous.
Aprotic, Amide DMF, DMAcHighUse with Caution. Stable for short periods at RT. Risk of decomposition at elevated temperatures.
Ethereal Diethyl Ether, DioxaneModerateGood Stability. Suitable for organometallic reactions at low temperatures.[12]
Protic, Polar Methanol, Ethanol, IsopropanolModeratePotential for Reactivity. Can deactivate nucleophiles.[1] Not recommended for long-term storage or as a primary reaction solvent for SNAr.
Protic, Acidic Acetic AcidModerateReactive. The ketone oxygen can be protonated, potentially activating the molecule for unintended reactions. Avoid unless required by the protocol.
Experimental Protocol: General Stability Test

This protocol allows you to quickly assess the stability of this compound in a solvent of interest.

  • Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a high-purity, inert solvent where it is highly soluble (e.g., acetonitrile).

  • Incubation: In separate, light-protected vials, place 1 mL of the solvent to be tested. Add a precise aliquot (e.g., 10 µL) of the stock solution to each vial. Prepare one vial as a T=0 (time zero) control.

  • Conditions: Store the test vials under the desired experimental conditions (e.g., room temperature, 60 °C).

  • Analysis: At specified time points (e.g., 1h, 4h, 24h), take an aliquot from each vial and the T=0 control. Analyze all samples by LC-MS or HPLC-UV.

  • Evaluation: Compare the peak area of the parent compound in the test samples to the T=0 control. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.

Mechanistic & Workflow Diagrams

Workflow for Solvent Selection

This diagram outlines the decision-making process for choosing an appropriate solvent.

SolventSelection start Define Experimental Goal reaction_type Reaction Type? start->reaction_type storage Storage or Analysis? start->storage snar Nucleophilic Substitution (SNAr)? reaction_type->snar coupling Metal-Catalyzed Coupling? reaction_type->coupling nmr NMR Analysis? storage->nmr long_term Long-Term Storage? storage->long_term protic_q Protic Solvent Required? snar->protic_q aprotic_nonpolar Use Aprotic Non-Polar (Toluene, Hexanes) coupling->aprotic_nonpolar nmr_solvents Use Standard Deuterated Solvents (CDCl3, DMSO-d6) nmr->nmr_solvents solid_storage Store as Solid (Cool, Dark, Dry) long_term->solid_storage aprotic_polar Use Polar Aprotic (ACN, THF, Dioxane) protic_q->aprotic_polar No caution Use Protic Solvent with Caution (e.g., t-BuOH) protic_q->caution Yes

Caption: Decision tree for selecting a suitable solvent.

Potential Degradation Pathways

This diagram illustrates key potential instability pathways for the molecule.

DegradationPathways sub (5-Chloro-2-iodophenyl) (2,6-difluorophenyl)methanone rad_cleavage Homolytic C-I Cleavage sub->rad_cleavage UV Light (hν) snar_degradation Nucleophilic Attack sub->snar_degradation Strong Nucleophile (Nu⁻) + Heat byproducts Complex Mixture rad_cleavage->byproducts Radical Reactions substituted_prod Side Products snar_degradation->substituted_prod Displacement of I⁻ or F⁻

Caption: Key degradation pathways to consider during experiments.

References

  • Kosma, C. I., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Chemosphere.
  • Gajda, A., et al. (2021). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Molecules.
  • Jeon, H., et al. (2015). Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. Journal of Pharmacology and Experimental Therapeutics.
  • Fairbrother, A., et al. (2015). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts.
  • Fiveable. (n.d.). Aryl Iodides Definition. Organic Chemistry Key Term.
  • ResearchGate. (2020). Reactivity trends for mechanochemical reductive coupling of aryl iodides.
  • Royal Society of Chemistry. (2015). Release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts.
  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides.
  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Echemi. (n.d.). (5-chloro-2-iodophenyl) 2,6-difluorophenyl methano.
  • Sigma-Aldrich. (n.d.). This compound.
  • GlobalChemMall. (n.d.). (5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone.
  • Kambe, N., et al. (2001). Functionalized Arylzinc Compounds in Ethereal Solvent: Direct Synthesis from Aryl Iodides and Zinc Powder and Application to Pd-Catalyzed Reaction with Allylic Halides. The Journal of Organic Chemistry.
  • Li, Y., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. The Journal of Organic Chemistry.
  • Nudelman, N. S., et al. (1988). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • Achmem. (n.d.). This compound.
  • Fluorochem. (n.d.). This compound.
  • Gazitúa, M., et al. (2012). Specific and non-specific solvent effects on aromatic nucleophilic substitution. ResearchGate.
  • Ryan, S. J., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society.
  • CookeChem. (n.d.). This compound, 98%, 869365-97-9.
  • Crysdot. (n.d.). This compound.

Sources

Preventing degradation of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support center for (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone. As Senior Application Scientists, we understand that the stability and purity of your starting materials are paramount to the success and reproducibility of your research. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in storing and handling this specific halogenated benzophenone derivative. We will delve into the causality behind best practices and provide robust troubleshooting protocols to ensure the integrity of your compound.

Section 1: Understanding the Molecule's Vulnerabilities

The structure of this compound contains several chemical features that make it susceptible to degradation if not handled properly. Understanding these vulnerabilities is the first step toward prevention.

  • Photoreactive Benzophenone Core: The benzophenone moiety is a well-known photosensitizer. Upon absorption of light, particularly UV and high-energy visible light (300-500 nm), the carbonyl group can be excited, leading to chemical reactions.[1][2]

  • Labile Carbon-Iodine Bond: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. It is particularly susceptible to homolytic cleavage when exposed to light or elevated temperatures, which can lead to de-iodination and the formation of radical impurities.

  • Potential for Hydrolysis and Oxidation: While the aromatic rings are generally stable, extreme pH or the presence of strong oxidizing agents can lead to degradation.[3][4] For instance, studies on similar benzophenone structures show that degradation pathways can include hydroxylation of the aromatic rings.[4][5]

Section 2: Frequently Asked Questions (FAQs) on Storage and Handling

This section directly answers the most common questions regarding the day-to-day use of this compound.

Q1: What are the optimal storage conditions for the solid compound?

For maximum stability, the solid compound should be stored at 2-8°C in a tightly sealed container, protected from light.[6] While some suppliers may indicate ambient storage is acceptable for short periods, our experience shows that refrigerated conditions significantly slow potential degradation pathways over the long term. The container should be placed inside a secondary, opaque container or a designated dark cabinet.

Q2: What type of container is best for storing this compound?

Always use amber glass vials or bottles.[7] The amber color is specifically designed to block ultraviolet and blue light, which are the most damaging wavelengths for photosensitive compounds.[1][2] For added protection, especially for long-term storage, you can wrap the container in aluminum foil.[2][7] Ensure the container has a tight-fitting cap with an inert liner (e.g., PTFE) to prevent moisture ingress.

Q3: My compound arrived in a clear plastic bag inside a box. Is this sufficient for storage?

No, this is packaging for shipping, not for long-term storage. You should immediately transfer the entire quantity to a suitable amber glass container as described above. Storing the compound in the original shipping bag can lead to gradual degradation from ambient lab lighting.

Q4: How should I handle the compound when preparing solutions?

Whenever possible, perform all handling in a dimly lit area or under a safelight with a long wavelength (amber or red light).[2][7] Minimize the time the solid or solution is exposed to any light source. If working on an open bench, cover your glassware with aluminum foil.[1][8]

Q5: Are there any solvents or reagents I should avoid?

Avoid using unstabilized solvents that can form peroxides (e.g., older bottles of THF, diethyl ether), as these can initiate oxidative degradation. While the compound is generally stable in common organic solvents like acetonitrile, dichloromethane, and ethyl acetate for typical experimental durations, long-term storage in solution is not recommended without specific stability data. Avoid strongly acidic or basic conditions unless required by your reaction, as these can promote hydrolysis or other reactions.[9]

Section 3: Troubleshooting Guide

This section addresses specific problems that may indicate compound degradation.

Q1: I noticed the solid, which was initially off-white, has developed a yellowish or brownish tint. What does this mean?

A change in color is a strong visual indicator of degradation.[7] This is often due to the formation of small amounts of impurities resulting from photodegradation or oxidation. While the bulk of the material may still be intact, the presence of colored impurities signifies that the storage conditions have been compromised.

What to do:

  • Do not assume the compound is usable for sensitive applications. The impurities could have significant, unpredictable effects on your experiment.

  • Perform an analytical check (see Protocol 4.2) to quantify the purity.

  • If purity is compromised, it is safest to discard the material and obtain a fresh batch.

  • Critically review your storage and handling procedures to prevent recurrence.[7]

Q2: My analytical results (HPLC, LC-MS) show a new, unidentified peak that wasn't there before. What could it be?

The appearance of new peaks strongly suggests degradation.[10] Given the molecule's structure, the most likely degradation product is the de-iodinated version: (5-Chloro-phenyl)(2,6-difluorophenyl)methanone. This would appear as a new peak in your chromatogram, typically with a different retention time.

What to do:

  • Confirm the Identity: Use mass spectrometry (LC-MS) to determine the mass of the impurity.[11] The de-iodinated product would have a mass corresponding to the loss of iodine (126.9 g/mol ).

  • Conduct a Forced Degradation Study: To confirm the identity of the degradant and the stability-indicating nature of your analytical method, perform a forced degradation study as outlined in Protocol 4.3.[9][12]

  • Optimize Storage: The presence of this impurity is a clear sign of light exposure or thermal stress. Immediately implement stricter protective measures, such as wrapping containers in foil and ensuring storage in a dark, refrigerated environment.

Workflow: Decision Tree for Suspected Degradation This diagram outlines the logical steps to take when you suspect your compound has degraded.

G observe Observation: Color Change, New Peak, Unexpected Results analyze Perform Stability-Indicating HPLC Analysis (Protocol 4.2) observe->analyze compare Compare to Reference Standard (Freshly Opened Sample) analyze->compare decision Is Purity >98% and No Single Impurity >0.5%? compare->decision proceed Proceed with Caution Re-evaluate Storage decision->proceed Yes investigate Investigate Degradation decision->investigate No ms_analysis Characterize Impurity (LC-MS) investigate->ms_analysis discard Discard Compromised Batch & Review Procedures investigate->discard forced_degradation Perform Forced Degradation (Protocol 4.3) ms_analysis->forced_degradation

Caption: Decision workflow for handling suspected compound degradation.

Section 4: Key Experimental Protocols

Protocol 4.1: Recommended Procedure for Aliquoting and Storing

This protocol minimizes exposure to environmental factors during handling.

  • Preparation: Move the stock container of this compound and a set of smaller, tared amber glass vials to a dimly lit area. Allow the stock container to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Aliquoting: Working quickly, weigh the desired amounts of the compound into the individual amber vials.

  • Inerting (Optional but Recommended): Gently flush the headspace of each vial with an inert gas like argon or nitrogen to displace atmospheric oxygen.

  • Sealing: Tightly cap each vial immediately.

  • Labeling & Protection: Clearly label each vial with the compound name, lot number, concentration (if in solution), and date. Wrap the vials in aluminum foil for an extra layer of light protection.

  • Storage: Place the aliquoted vials in a designated, labeled box in a 2-8°C refrigerator. Return the main stock container to the refrigerator promptly.

Protocol 4.2: Stability-Indicating HPLC Method

This is a general-purpose reverse-phase HPLC method to assess purity. It must be validated for your specific system.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Procedure:

    • Prepare a 1 mg/mL stock solution of your reference standard (a new, unopened sample) in acetonitrile.

    • Prepare a 1 mg/mL solution of the sample you are testing.

    • Inject both samples and compare the chromatograms. Look for new peaks or a decrease in the main peak area percentage in your test sample.

Protocol 4.3: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and confirming your analytical method can detect them.[9]

  • Sample Preparation: Prepare five separate 1 mg/mL solutions of the compound in acetonitrile/water (50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 M HCl to one sample to a final concentration of 0.1 M. Heat at 60°C for 24 hours.[4]

    • Base Hydrolysis: Add 1 M NaOH to a second sample to a final concentration of 0.1 M. Keep at room temperature for 12 hours.[4]

    • Oxidative Degradation: Add 30% H₂O₂ to a third sample to a final concentration of 3%. Keep at room temperature for 24 hours, protected from light.[4]

    • Photodegradation: Expose a fourth sample to a calibrated light source in a photostability chamber, aiming for an overall illumination of not less than 1.2 million lux hours.[7]

    • Thermal Degradation: Keep the fifth sample (in solution) and a sample of the solid compound in an oven at 80°C for 48 hours, protected from light.[4]

  • Analysis: After the stress period (neutralizing the acid/base samples first), dilute all samples to an appropriate concentration and analyze using the HPLC method in Protocol 4.2 and by LC-MS to identify major degradants.

Section 5: Data Interpretation & Expected Degradants

The following table summarizes the likely outcomes of a forced degradation study, which can help in troubleshooting unknown impurities.

Stress ConditionExpected Degradation LevelPrimary Degradation PathwayMost Likely Product(s)
Photolytic (UV/Vis) HighHomolytic C-I bond cleavage(5-Chloro-phenyl)(2,6-difluorophenyl)methanone
Oxidative (H₂O₂) ModerateRing hydroxylation, C-I oxidationHydroxylated and de-iodinated species
Acidic (HCl, heat) Low to ModeratePotential slow hydrolysisMinimal degradation expected
Basic (NaOH) ModeratePotential hydrolysis/rearrangementDegradants related to ketone reactivity
Thermal (Heat) Low to ModerateSlow de-iodination(5-Chloro-phenyl)(2,6-difluorophenyl)methanone

Potential Photodegradation Pathway

Caption: Primary photodegradation pathway via C-I bond cleavage.

References
  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]
  • P, S., & Kumar, S. (2024). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. International Journal of Pharmaceutical and Biological Science Archive. [Link]
  • Cornish, L. (2025). Analytical Techniques In Stability Testing.
  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]
  • SynThink. (n.d.).
  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. [Link]
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]
  • PubMed. (2020).
  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

Sources

Interpreting complex NMR spectra of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Interpreting Complex NMR Spectra

Guide ID: TSC-NMR-2026-01-A Molecule: (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the spectral interpretation of this compound, a molecule presenting significant challenges due to its complex substitution pattern.

Diagram 1: Structure and Numbering Scheme

To ensure clarity throughout this guide, the following IUPAC-recommended numbering scheme will be used.

G A Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) B ¹H-¹H COSY (Identify ¹H-¹H spin systems) A->B Proton-Proton Coupling C ¹H-¹³C HSQC (Assign protonated carbons) A->C Direct C-H Correlation E ¹H{¹⁹F} Decoupling (Simplify ¹H multiplets) A->E Resolve F Coupling B->C D ¹H-¹³C HMBC (Assign quaternary carbons and connect fragments) C->D Long-Range C-H Correlation F Complete Assignment D->F E->F

Caption: Recommended workflow for NMR spectral assignment.

  • 1D Spectra (¹H, ¹³C, ¹⁹F): Obtain high-resolution 1D spectra to identify the number of signals and their general chemical shift regions.

  • ¹H-¹H COSY: This experiment reveals which protons are coupled to each other through bonds. [1][2]It will clearly show the connectivity between H3'-H4'-H5' in one spin system and H3-H4-H6 in the other.

  • ¹H-¹³C HSQC: This spectrum correlates each proton signal with the carbon it is directly attached to. [1][3]This is the most reliable way to assign protonated carbons.

  • ¹H-¹³C HMBC: This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons that are 2-3 bonds away (and sometimes 4). [3][4]This is essential for assigning the quaternary (non-protonated) carbons, such as the carbonyl carbon (C7) and the substituted ring carbons (C1, C2, C5, C1', C2', C6'). [5]5. ¹⁹F Related Experiments: A standard ¹⁹F NMR will confirm the presence of two equivalent fluorine atoms. A ¹H{¹⁹F} decoupled spectrum simplifies the proton spectrum by removing all H-F coupling, making the underlying H-H coupling patterns much clearer. [6][7]

Q3: How can I assign the quaternary carbons, especially the carbonyl carbon?

A3: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for this task. [5][3]The carbonyl carbon (C7) is expected to be significantly downfield in the ¹³C spectrum (approx. 190-200 ppm). [8][9]Look for the following key HMBC correlations:

  • To C7 (Carbonyl):

    • A correlation from H6 to C7 (a three-bond, ³JCH coupling).

    • Correlations from H3'/H5' to C7 (a three-bond, ³JCH coupling).

  • To other Quaternary Carbons:

    • H4 will show correlations to C2 and C6.

    • H6 will show correlations to C2 and C5.

    • H4' will show correlations to C2' and C6'.

Caption: Key HMBC correlations for structural assignment.

Troubleshooting Guide

Problem: My aromatic signals are hopelessly overlapped and I can't extract any coupling constants.
  • Cause: This is expected at lower magnetic field strengths (e.g., 300-400 MHz) due to the molecule's complexity. The combination of small chemical shift differences and multiple large coupling constants (JHH and JHF) leads to severe signal overlap.

  • Solution 1: Increase Magnetic Field Strength: If available, re-acquiring the spectrum on a higher field instrument (e.g., 600 MHz or above) will increase the dispersion of the signals (the separation in Hz), often resolving the overlap and simplifying the multiplets.

  • Solution 2: Perform a ¹H{¹⁹F} Decoupling Experiment: This experiment removes all coupling interactions to the fluorine nuclei. [6][7]The multiplets in the 2,6-difluorophenyl ring will simplify dramatically. For example, the H4' signal, originally a complex triplet of triplets, will collapse into a simple triplet (coupled only to H3' and H5'). This allows for the straightforward measurement of JHH values.

  • Solution 3: Utilize 2D NMR: A high-resolution COSY spectrum can help trace connectivities even in crowded regions. [5][1]Cross-peaks confirm which protons are coupled, even if their multiplets are not perfectly resolved in the 1D spectrum.

Problem: I see more signals than expected, or my signals are unusually broad.
  • Cause: This could be due to restricted rotation around the C7-C1' and/or C7-C1 bonds. At room temperature, the rotation might be slow on the NMR timescale, making chemically equivalent positions (like F2' and F6', or H3' and H5') become magnetically non-equivalent. This phenomenon, known as dynamic NMR, can lead to signal broadening or the appearance of two distinct sets of signals.

  • Solution 1: Variable Temperature (VT) NMR: Acquire a ¹H NMR spectrum at an elevated temperature (e.g., 50°C, 80°C). If the issue is slow rotation, increasing the temperature will increase the rate of bond rotation. At a sufficiently high temperature (the "coalescence temperature"), the two signals will broaden, merge, and then sharpen into a single, averaged signal.

  • Solution 2: Check Sample Purity: Before exploring complex NMR phenomena, always confirm sample purity. Impurities are a common cause of extra signals. A simple check via LC-MS is advisable.

Predicted Spectral Data

The following table provides estimated chemical shifts and coupling constants based on typical values for similar structures. Actual values will vary based on solvent and experimental conditions. [10][11][12]

Assignment ¹H Shift (ppm) ¹³C Shift (ppm) Expected ¹H Multiplicity & Key Couplings (Hz)
H3 ~7.3 - 7.5 ~130 - 135 dd, ³J(H3-H4) ≈ 8.0, ⁴J(H3-H6) ≈ 2.0
H4 ~7.6 - 7.8 ~140 - 145 d, ³J(H4-H3) ≈ 8.0
H6 ~7.8 - 8.0 ~130 - 135 d, ⁴J(H6-H3) ≈ 2.0, possible through-space JHF
H3'/H5' ~7.1 - 7.3 ~112 - 115 t or dt, ³J(H3'-H4') ≈ 8.5, ⁴J(H3'-F) ≈ 6-8
H4' ~7.5 - 7.7 ~133 - 136 tt, ³J(H4'-H3') ≈ 8.5, ³J(H4'-F) ≈ 9-10
C1 - ~138 - 142 Quaternary
C2 - ~95 - 100 Quaternary (shifted upfield by Iodo group)
C3 - ~130 - 135 Protonated
C4 - ~140 - 145 Protonated
C5 - ~135 - 140 Quaternary
C6 - ~130 - 135 Protonated
C1' - ~115 - 120 Quaternary
C2'/C6' - ~160 - 165 Quaternary, d, ¹JCF ≈ 250-260
C3'/C5' - ~112 - 115 Protonated, t, ²JCF ≈ 20-25
C4' - ~133 - 136 Protonated

| C7 (C=O) | - | ~190 - 195 | Quaternary |

Experimental Protocols

Protocol 1: Acquiring a High-Resolution ¹H-¹³C HMBC Spectrum

The HMBC experiment is crucial for connecting the different parts of the molecule. [1][3]

  • Sample Preparation: Prepare a solution of 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved and free of particulates.

  • Initial Setup: Acquire standard 1D ¹H and ¹³C spectra to determine the spectral width (SW) and transmitter frequency offset (o1p) for both nuclei. [13][14]3. Load HMBC Pulse Program: Select a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on a Bruker system).

  • Set Spectral Parameters:

    • Set the ¹H spectral width and offset (in F2, the direct dimension) using the values from the 1D ¹H spectrum. [13] * Set the ¹³C spectral width and offset (in F1, the indirect dimension) using the values from the 1D ¹³C spectrum. [13]5. Optimize for Long-Range Coupling: The key parameter is the delay for the evolution of long-range coupling (d6 on Bruker). This is optimized based on an assumed average long-range JCH coupling constant. A value of 8 Hz is a good starting point (d6 = 1/(2 * 8 Hz) = 62.5 ms). To observe a wider range of couplings, consider running a second HMBC optimized for 5 Hz. [3]6. Acquisition:

    • Set the number of scans (ns) to 8 or 16 and the number of dummy scans (ds) to 16.

    • Set the number of increments in the indirect dimension (TD in F1) to at least 256 for reasonable resolution.

    • Start the acquisition (zg). The experiment may take several hours depending on the concentration and desired resolution.

  • Processing: Use a standard 2D Fourier transform (xfb) and phase correct the spectrum as needed.

References

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University Department of Chemistry. [Link]
  • École Polytechnique Fédérale de Lausanne. (n.d.). 2D NMR. EPFL. [Link]
  • University of Missouri-St. Louis. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. UMSL Chemistry. [Link]
  • University of Florence. (n.d.). Basic 2D NMR experiments. Centro Interdipartimentale di Servizi di Spettrometria di Massa. [Link]
  • Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
  • Columbia University. (n.d.). HSQC and HMBC. Columbia University NMR Core Facility. [Link]
  • Singh, B. P., & G, S. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • ResearchGate. (n.d.).
  • Michigan State University. (n.d.). C13 NMR List of Chemical Shifts. MSU Department of Chemistry. [Link]
  • University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. [Link]
  • ACD/Labs. (n.d.). NMR Prediction. [Link]
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [Link]
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
  • University of Regensburg. (n.d.). NMR Chemical Shifts. [Link]
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
  • University of Ottawa NMR Facility Blog. (2017, January 23).
  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. [Link]
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
  • Castañar, L., et al. (n.d.). Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy. Wiley Online Library. [Link]
  • University College London. (n.d.). Chemical shifts. [Link]
  • Rossini, A. J., et al. (n.d.). Ultrafast 19F MAS NMR. [Link]
  • The Chemistry Mole. (2022, July 28). How to predict a proton NMR spectrum. YouTube. [Link]
  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling.
  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
  • David H. Evans. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]
  • Chemistry LibreTexts. (2024, March 17). 15.
  • National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]
  • ResearchGate. (n.d.).
  • Science.gov. (n.d.).
  • nmrshiftdb2. (n.d.). Historical NMR shift predictions and bibliography. [Link]
  • Kristopher Kolonko. (2021, March 24).
  • Hans Reich. (n.d.).

Sources

Technical Support Center: Mass Spectrometry of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the mass spectrometric analysis of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry to analyze this and structurally similar halogenated benzophenones. Here, we address common challenges and frequently asked questions to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am not observing the molecular ion peak for this compound in my EI-MS spectrum. Is this normal?

A1: Yes, it is not uncommon for the molecular ion (M+•) of certain compounds to be weak or entirely absent in Electron Ionization (EI) mass spectrometry.[1][2][3] The molecular weight of this compound is approximately 418.4 g/mol . Under standard 70 eV EI conditions, the high energy can cause the newly formed, energetically unstable molecular ion to fragment rapidly.[1][4] Halogenated compounds, particularly those with weaker bonds like the Carbon-Iodine bond, can be especially susceptible to extensive fragmentation.

Troubleshooting Steps:

  • Lower the Ionization Energy: If your instrument allows, reducing the electron energy (e.g., to 15-20 eV) can decrease the internal energy of the molecular ion, reducing fragmentation and potentially increasing its abundance.

  • Use a "Softer" Ionization Technique: Techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) impart less energy to the analyte molecule during ionization.[1][5] In positive-ion CI, you would expect to see a prominent protonated molecule, [M+H]+, at m/z corresponding to the molecular weight plus a proton.[5]

Q2: What are the most probable and intense fragment ions I should expect to see in the mass spectrum?

A2: The fragmentation of this molecule is primarily dictated by the benzophenone core structure. The most characteristic fragmentation pathway for ketones is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group.[6][7][8][9][10][11]

Primary Fragmentation Pathways:

  • α-Cleavage (Path A): Cleavage of the bond between the carbonyl group and the (2,6-difluorophenyl) ring. This is often a dominant pathway, leading to the formation of a resonance-stabilized (2,6-difluorophenyl)acylium ion.

  • α-Cleavage (Path B): Cleavage of the bond between the carbonyl group and the (5-Chloro-2-iodophenyl) ring, forming the (5-Chloro-2-iodophenyl)acylium ion.

  • Halogen Loss: Direct loss of a halogen radical from the molecular ion can also occur, with the C-I bond being the most likely to break due to its lower bond energy compared to C-Cl and C-F bonds.

A summary of the expected key fragments is provided in the table below.

m/z (Nominal) Proposed Fragment Ion Formation Pathway Notes
418[C₁₃H₆ClF₂IO]⁺•Molecular Ion (M⁺•)May be weak or absent in EI-MS. Look for isotopic pattern of Cl.
291[C₁₃H₆F₂OCl]⁺Loss of Iodine radical (•I) from M⁺•Loss of the weakest halogen is a common pathway.
261[C₇H₃ClIO]⁺α-Cleavage (Path B)(5-Chloro-2-iodophenyl)acylium ion.
233[C₆H₃ClI]⁺Loss of CO from m/z 261Secondary fragmentation of the acylium ion.
141[C₇H₃F₂O]⁺α-Cleavage (Path A)(2,6-difluorophenyl)acylium ion. Often a very stable and abundant ion.
113[C₆H₃F₂]⁺Loss of CO from m/z 141Secondary fragmentation of the acylium ion.

Note: The m/z values are nominal and based on the most abundant isotopes.

Q3: I see a complex isotopic pattern around my molecular ion and some fragment peaks. What does this indicate?

A3: The presence of chlorine and iodine will result in characteristic isotopic patterns. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance.[12] Iodine is monoisotopic (¹²⁷I). Therefore, any fragment containing a chlorine atom will exhibit an M+2 peak with roughly one-third the intensity of the M peak. This isotopic signature is a powerful tool for confirming the presence of chlorine in a given fragment ion.

Q4: How can I distinguish between the two possible acylium ions at m/z 141 and m/z 261?

A4: Distinguishing between these ions is fundamental to confirming the structure.

  • Mass Difference: The distinct mass-to-charge ratios are the primary identifiers.

  • Further Fragmentation (MS/MS): If you have tandem mass spectrometry (MS/MS) capabilities, you can isolate each of these precursor ions and induce further fragmentation. The ion at m/z 141 is expected to lose a neutral CO molecule (28 Da) to produce a fragment at m/z 113.[13] Similarly, the ion at m/z 261 would lose CO to yield a fragment at m/z 233. This secondary fragmentation confirms their identity as acylium ions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No Signal Detected 1. Insufficient sample concentration.2. Improper instrument settings (e.g., temperature, ionization mode).3. Sample degradation in the inlet.1. Prepare a more concentrated sample solution.2. Verify instrument parameters. For GC-MS, ensure the transfer line and source temperatures are adequate for volatilization without causing thermal decomposition.3. Use a lower inlet temperature or a faster temperature ramp.
High Background Noise or Contamination Peaks 1. Contaminated solvent or glassware.2. Column bleed (if using GC-MS).3. Contamination from previous samples.1. Use high-purity solvents (e.g., HPLC or MS grade) and thoroughly clean all glassware.2. Bake out the GC column according to the manufacturer's instructions.3. Run a solvent blank to identify and wash out any residual contaminants from the system.
Poor Peak Shape (GC-MS) 1. Active sites in the inlet liner or column.2. Inappropriate injection temperature.3. Co-elution with another compound.1. Use a deactivated inlet liner. If peak tailing persists, consider trimming the first few centimeters of the column.2. Optimize the injector temperature; too low may cause slow volatilization, while too high can cause degradation.3. Adjust the GC temperature program to improve chromatographic separation.
Fragment Intensities Do Not Match Expectations 1. Ionization energy is too high or too low.2. In-source fragmentation is occurring differently than expected.3. Matrix effects (if analyzing complex mixtures).1. Standardize analysis at 70 eV for library comparison. If exploring fragmentation, vary the energy systematically.2. For ESI or CI, adjust source parameters like cone voltage or collision energy to control the degree of fragmentation.[14]3. Improve sample cleanup and chromatographic separation to minimize matrix interference.

Experimental Workflow & Protocols

Protocol: Acquiring an EI Mass Spectrum via GC-MS

This protocol outlines a general procedure for analyzing this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

1. Sample Preparation: a. Accurately weigh approximately 1 mg of the compound. b. Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to create a 1 mg/mL stock solution. c. Perform a serial dilution to a final concentration of ~10 µg/mL.

2. GC-MS Instrument Setup:

  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane) is suitable.
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
  • Injector:
  • Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).
  • Temperature: 280 °C.
  • Injection Volume: 1 µL.
  • Oven Temperature Program:
  • Initial Temperature: 150 °C, hold for 1 minute.
  • Ramp: 20 °C/min to 300 °C.
  • Final Hold: Hold at 300 °C for 5 minutes.
  • MS Parameters:
  • Transfer Line Temperature: 290 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV.
  • Mass Range: Scan from m/z 40 to 500.
  • Scan Rate: 2-3 scans/second.

3. Data Acquisition and Analysis: a. Inject a solvent blank to ensure system cleanliness. b. Inject the prepared sample. c. Identify the chromatographic peak corresponding to the target compound. d. Extract the mass spectrum from the apex of the peak. e. Analyze the spectrum, identifying the molecular ion (if present) and key fragment ions as detailed in the FAQ section.

Visualizing the Fragmentation

To better understand the fragmentation process, the following diagrams illustrate the primary cleavage pathways.

fragmentation_pathway cluster_alpha α-Cleavage cluster_halogen_loss Halogen Loss cluster_secondary Secondary Fragmentation M Molecular Ion (M⁺•) m/z = 418 F141 Acylium Ion [C₇H₃F₂O]⁺ m/z = 141 M->F141 Path A F261 Acylium Ion [C₇H₃ClIO]⁺ m/z = 261 M->F261 Path B F291 [M - I]⁺ m/z = 291 M->F291 - •I F113 [C₆H₃F₂]⁺ m/z = 113 F141->F113 - CO F233 [C₆H₃ClI]⁺ m/z = 233 F261->F233 - CO

Caption: Primary fragmentation pathways of the target molecule.

References

  • Alpha-cleavage Definition. (n.d.). Fiveable.
  • Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
  • Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023, June 26). Chemistry Skool.
  • Alpha (α) Cleavage. (n.d.). Chemistry Steps.
  • Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024, December 5). JoVE.
  • Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.
  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. (2025, August 7). ResearchGate.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Interpretation of mass spectra. (n.d.).
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
  • Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry.
  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (n.d.). LCGC International.
  • Mass Spectrometry. (2023, January 29). Chemistry LibreTexts.
  • Mass Spectrometry of Some Common Functional Groups. (2023, February 11). Chemistry LibreTexts.

Sources

How to improve the purity of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Achieving High Purity for a Key Pharmaceutical Intermediate

Welcome to the technical support guide for improving the purity of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone (CAS 869365-97-9). This document is designed for researchers, medicinal chemists, and process development scientists who work with this and similar diaryl ketone intermediates. Achieving high purity is critical for ensuring the safety and efficacy of downstream active pharmaceutical ingredients (APIs).

This guide provides in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter during the purification of this compound.

Purity Assessment: Knowing Where You Stand

Before attempting purification, it is essential to accurately assess the purity of your crude material. This allows you to identify the nature and quantity of impurities, which informs the selection of an appropriate purification strategy.

High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis of pharmaceutical intermediates.[1]

Table 1: Recommended Starting Conditions for HPLC Analysis

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)The nonpolar nature of the diaryl ketone makes it well-suited for reverse-phase chromatography.
Mobile Phase Acetonitrile (ACN) and Water (H₂O), both with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidA gradient elution, starting from ~50% ACN and ramping up to 95-100% ACN, is effective for separating the main compound from both more polar and less polar impurities. The acid modifier improves peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Detection UV at 254 nmThe aromatic rings in the molecule provide strong UV absorbance at this wavelength.
Injection Volume 5-10 µLStandard volume to avoid column overloading.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.

Other valuable techniques for purity assessment include:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative checks of reaction progress and fraction analysis during column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify impurities by detecting signals that do not correspond to the target molecule.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is a powerful tool for identifying the molecular weights of impurities.[1]

Troubleshooting Purification Challenges

This section addresses common issues encountered during the purification of this compound in a direct Q&A format.

Recrystallization Issues

Recrystallization is often the most effective and scalable method for purifying solid organic compounds.[2] It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.

Q: My crude product is a dark, oily residue after synthesis. How can I proceed with purification?

A: An oily or deeply colored crude product often indicates the presence of significant impurities or residual high-boiling solvents.

  • Initial Cleanup: Before attempting recrystallization, try to remove baseline impurities. Dissolve the crude oil in a suitable solvent like dichloromethane (DCM) and pass it through a short plug of silica gel, eluting with the same solvent.[3] This can remove highly polar, colored impurities and residual catalysts. After concentrating the filtrate, you should obtain a solid or a more manageable oil.

  • Solvent Trituration: If the product is an oil, try trituration. Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes) and stir or sonicate vigorously. This can often induce crystallization or wash away soluble impurities, leaving a more purified solid.

Q: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (or the melting point of the impure mixture).[4] This is a common problem when the compound is highly impure, as impurities can significantly depress the melting point.

Causality & Solutions:

  • Cooling Too Rapidly: Rapid cooling does not give the molecules sufficient time to orient into a crystal lattice.

    • Solution: Re-heat the solution to re-dissolve the oil. Allow it to cool much more slowly. Insulate the flask with glass wool or paper towels and let it stand undisturbed at room temperature before moving it to an ice bath.[5]

  • Insufficient Solvent: If the solution is too concentrated, the saturation point is reached at a higher temperature.

    • Solution: While hot, add a small amount of additional solvent (1-5% of the total volume) to the clear solution to ensure it is not oversaturated.[5]

  • Inappropriate Solvent Choice: The solvent may be too "good" or too "poor."

    • Solution: Use a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., acetone, ethyl acetate) while hot. Then, slowly add a "poor" solvent (e.g., hexanes, heptane, water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then cool slowly.[6]

Q: No crystals are forming even after my solution has cooled completely. How can I induce crystallization?

A: This indicates that the solution is not yet supersaturated, or that nucleation is kinetically hindered.

Solutions:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[7]

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. A seed crystal provides a template for crystal formation.[7]

  • Reduce Solvent Volume: Slowly evaporate some of the solvent using a gentle stream of nitrogen or by leaving the flask partially open in a fume hood. This will increase the concentration until it becomes supersaturated.[7]

Column Chromatography Issues

Flash column chromatography is a powerful technique for separating compounds with different polarities.[8] However, challenges can arise.

Q: My compound appears to decompose or streak on the silica gel column. What is the cause?

A: Silica gel is acidic and can cause the degradation of sensitive compounds.[3] While diaryl ketones are generally stable, this possibility should be considered.

Solutions:

  • Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add 1% triethylamine (or another base like pyridine) to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic than silica. A trial on an alumina TLC plate can quickly show if this is a viable option.[3]

  • Work Quickly: Do not let the compound sit on the column for an extended period. Elute the compound as efficiently as possible.

Q: I am struggling to separate my product from a persistent impurity with a very similar Rf value on TLC. What are my options?

A: This is a common and difficult challenge.

Solutions:

  • Optimize the Mobile Phase: Systematically screen different solvent systems. Sometimes switching from a standard hexane/ethyl acetate system to one using dichloromethane/methanol or toluene/acetone can alter the selectivity and improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase fails, the interaction with the stationary phase is the next variable. Switching from silica to alumina, or even to a reverse-phase (C18) stationary phase for preparative chromatography, may be necessary.

  • Recrystallization as a Follow-up: Even if chromatography provides only partial enrichment, it may remove enough of the critical impurity to allow for successful recrystallization of the combined, enriched fractions.

Workflow & Logic Diagrams

A systematic approach is key to efficient and successful purification. The following diagram outlines a decision-making workflow for purifying the crude product.

PurificationWorkflow start Crude Product (Post-Workup) is_solid Is the crude a solid? start->is_solid purity_check Purity Assessment (TLC/HPLC/NMR) triturate Triturate with non-polar solvent (e.g., Hexanes) is_solid->triturate No (Oil) recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate->recrystallize purity_check_2 Check Purity (>98%?) recrystallize->purity_check_2 column Flash Column Chromatography purity_check_2->column No final_product High-Purity Product purity_check_2->final_product Yes purity_check_3 Check Purity (>98%?) column->purity_check_3 purity_check_3->final_product Yes combine_purification Combine Methods: Column -> Recrystallization purity_check_3->combine_purification No combine_purification->final_product

Caption: Decision workflow for purifying crude product.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities from a Friedel-Crafts acylation synthesis of this molecule?

A: The synthesis likely involves the acylation of 1,3-difluorobenzene with a 5-chloro-2-iodobenzoyl chloride derivative using a Lewis acid catalyst (e.g., AlCl₃).[9][10] Potential impurities include:

  • Unreacted Starting Materials: 1,3-difluorobenzene and the 5-chloro-2-iodobenzoyl derivative.

  • Regioisomers: Acylation could potentially occur at a different position on the difluorobenzene ring, although the 2,6-difluoro substitution pattern strongly directs the reaction.

  • Hydrolysis Products: Unreacted acyl chloride can hydrolyze back to the corresponding carboxylic acid during aqueous workup.

  • Catalyst Residues: Traces of the Lewis acid catalyst.

Q: My product is consistently off-white or pale yellow, even after purification. Is this inherent to the molecule?

A: While some highly conjugated organic molecules have an inherent color, a persistent yellow tint in a compound like this often points to trace-level, highly colored impurities.[11]

  • Oxidation Products: Halogenated aromatics can be susceptible to minor oxidation, forming colored by-products.

  • Palladium Residues: If any palladium-catalyzed reactions were used in the synthesis of the starting materials, trace residual palladium can impart color.[11]

  • Solution: A final purification step can be to dissolve the product in a solvent and stir it with a small amount of activated charcoal for 15-30 minutes, followed by hot filtration to remove the charcoal. Be aware that charcoal can adsorb some of your product, leading to a loss of yield.[5]

Q: What is the single most effective method for achieving >99.5% purity for this compound?

A: For achieving very high purity, a multi-step approach is often best. The most robust strategy is typically:

  • Flash Column Chromatography: To remove the bulk of impurities, especially those with significantly different polarities.

  • Recrystallization: To polish the material from the column, effectively removing closely-related impurities and achieving high crystalline purity.

Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization from a Mixed-Solvent System

This protocol is designed to overcome common issues like oiling out.

  • Solvent Selection: A good starting point is an Ethyl Acetate (EtOAc) / Heptane system.

  • Dissolution: Place the crude or semi-purified solid (e.g., 1.0 g) in an Erlenmeyer flask equipped with a stir bar. Add the minimum amount of hot EtOAc to fully dissolve the solid near the boiling point.

  • Hot Filtration (Optional): If there are insoluble particulates, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Reaching the Cloud Point: While the solution is still hot, add heptane dropwise with stirring until a persistent cloudiness is observed.

  • Clarification: Add 1-2 drops of hot EtOAc to just re-dissolve the cloudiness, resulting in a clear, saturated solution.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin within 20-30 minutes.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold heptane.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 2: Flash Column Chromatography

This protocol provides a baseline for chromatographic purification.

  • TLC Analysis: Determine an appropriate solvent system using TLC. Aim for an Rf value of 0.25-0.35 for the target compound. A good starting system is 10% Ethyl Acetate in Hexanes.

  • Column Packing: Dry-pack the column with silica gel. Alternatively, prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing it to settle without air bubbles.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the chosen mobile phase, applying positive pressure (flash chromatography).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

By applying these targeted troubleshooting strategies and protocols, researchers can systematically overcome common purification hurdles and achieve the high purity required for this compound in their drug discovery and development endeavors.

References
  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
  • Chemistry LibreTexts. 3.6F: Troubleshooting (Crystallization). (2022).
  • Rao, N. et al. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Journal of Bioanalysis & Biomedicine.
  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024).
  • Intertek. Pharmaceutical Impurity Testing and Identification.
  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. (2020).
  • Chennaiah, M. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. (2019).
  • Scribd. Experimental Handout - Recrystallization.purification of Impure Unknown Solid and Impure Benzophenone.
  • He, R. et al. Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis. Science Advances. (2023).
  • Reddit. Purification Troubleshooting : r/chemistry. (2024).
  • GlobalChemMall. (5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone.
  • Google Patents. CN108586224B - Method for purifying and separating benzophenone.
  • Breitbach, A. S. et al. Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. Journal of Chromatography A. (2016).
  • Appretech. (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone.
  • Choi, H. J. et al. Liquid chromatographic direct resolution of aryl alpha-amino ketones on a residual silanol group-protecting chiral stationary phase based on optically active (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6. Journal of Chromatography B. (2008).
  • University of California, Los Angeles. Recrystallization and Crystallization.
  • University of Rochester, Department of Chemistry. Solvents for Recrystallization.
  • Crysdot. This compound.
  • Wikipedia. Friedel–Crafts reaction.
  • Silva, I. et al. Anion exchange chromatography-based purification of plant-derived nanovesicles from Brassica oleracea L.: molecular profiling and bioactivity in human cells. Frontiers in Plant Science. (2023).
  • Chemistry LibreTexts. Friedel-Crafts Acylation. (2023).
  • L.S. College, Muzaffarpur. Friedel–Crafts reaction. (2020).

Sources

Technical Support Center: Synthesis of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or scaling up this important diaryl ketone intermediate. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into the synthesis, focusing on robust methodologies, troubleshooting common issues, and ensuring reproducible, scalable results.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of this compound.

Q1: What are the primary synthetic strategies for preparing this diaryl ketone?

A1: The synthesis of diaryl ketones like this compound is typically approached via two main pathways: Friedel-Crafts acylation or transition-metal-catalyzed/organometallic cross-coupling reactions.[1] The conventional Friedel-Crafts route involves the reaction of an activated arene with an acyl chloride in the presence of a strong Lewis acid.[2] Cross-coupling methods, which are generally more versatile, include reactions like Grignard reagent additions to acyl chlorides, Fukuyama coupling, and carbonylative Suzuki-Miyaura reactions.[3][4][5]

Q2: Why is the Friedel-Crafts acylation route problematic for this specific molecule?

A2: The Friedel-Crafts acylation is fundamentally an electrophilic aromatic substitution. Its success is highly dependent on the nucleophilicity of the aromatic ring being acylated.[6] In this case, the starting material would be 1-chloro-4-iodobenzene. Both the chloro and iodo substituents are electron-withdrawing groups that deactivate the aromatic ring, making it significantly less reactive towards the electrophilic acylium ion generated from 2,6-difluorobenzoyl chloride.[7][8] Attempting this reaction under standard conditions (e.g., with AlCl₃) would likely result in no reaction or extremely low yields.[2][6]

cluster_0 Friedel-Crafts Acylation Failure Aromatic 1-Chloro-4-iodobenzene (Aromatic Ring) EWG Cl and I Substituents (Electron-Withdrawing Groups) Deactivation Reduced Electron Density (Deactivated Ring) EWG->Deactivation Cause NoReaction Reaction Fails or Has Very Low Yield Deactivation->NoReaction Leads to Acylium Acylium Ion (Electrophile) Acylium->NoReaction Cannot attack

Caption: Failure mechanism of Friedel-Crafts acylation.

Q3: Which synthetic approach is recommended for a reliable, lab-scale synthesis?

A3: For a robust and reproducible synthesis, an organometallic cross-coupling approach is highly recommended. Specifically, the addition of a Grignard reagent to an acyl chloride offers a reliable pathway.[3] This guide will focus on the synthesis of the Grignard reagent from 1-bromo-2,6-difluorobenzene and its subsequent reaction with 5-chloro-2-iodobenzoyl chloride. This avoids placing the Grignard on the iodo-substituted ring, which can be more prone to side reactions, and utilizes more readily available starting materials.

Q4: What are the critical parameters to control during a Grignard-based synthesis?

A4: The success of a Grignard reaction hinges on several key factors:

  • Anhydrous Conditions: Grignard reagents are highly reactive with protic sources, especially water. All glassware must be rigorously dried, and anhydrous solvents are essential.

  • Temperature Control: Grignard formation is exothermic and must be controlled. The subsequent coupling reaction is often performed at low temperatures (e.g., -20 °C to 0 °C) to prevent side reactions, particularly the over-addition of the Grignard reagent to the newly formed ketone.

  • Stoichiometry and Addition Rate: A slight excess of the Grignard reagent is common, but a large excess can promote byproduct formation. Slow, controlled addition of the acyl chloride to the Grignard solution (inverse addition) is crucial to maintain a low concentration of the electrophile and minimize side reactions.[9]

Q5: What analytical methods are suitable for reaction monitoring and final product characterization?

A5: A combination of techniques is recommended. For reaction monitoring, Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can effectively track the consumption of starting materials.[10] For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) are essential.[11]

Recommended Lab-Scale Synthetic Protocol

This protocol details the synthesis via a Grignard coupling reaction. It is designed to be self-validating by including clear checkpoints and expected outcomes.

start Start step1 Step 1: Prepare Anhydrous Setup (Oven-dried glassware, anhydrous THF) start->step1 step2 Step 2: Synthesize Grignard Reagent (Mg turnings + 1-bromo-2,6-difluorobenzene) step1->step2 Initiate reaction step4 Step 4: Controlled Coupling Reaction (Add acyl chloride solution to Grignard at -20°C) step2->step4 Transfer Grignard solution step3 Step 3: Prepare Acyl Chloride Solution (5-chloro-2-iodobenzoyl chloride in THF) step3->step4 Slow addition step5 Step 5: Reaction Quench (Saturated NH4Cl solution) step4->step5 After 2h step6 Step 6: Workup & Extraction (Ethyl acetate, water, brine) step5->step6 step7 Step 7: Purification (Column Chromatography) step6->step7 end Final Product: (5-Chloro-2-iodophenyl) (2,6-difluorophenyl)methanone step7->end

Caption: Experimental workflow for Grignard-based synthesis.

Part A: Grignard Reagent Formation
  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings in the flask.

  • Initiation: Add a small portion of anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a few drops of 1,2-dibromoethane to activate the magnesium surface.

  • Grignard Synthesis: Dissolve 1-bromo-2,6-difluorobenzene in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent. The solution should turn cloudy and grayish-brown.

Part B: Coupling Reaction
  • Preparation: In a separate oven-dried flask under nitrogen, dissolve 5-chloro-2-iodobenzoyl chloride in anhydrous THF.

  • Cooling: Cool the freshly prepared Grignard solution to -20 °C using a dry ice/acetone bath.

  • Addition: Add the 5-chloro-2-iodobenzoyl chloride solution dropwise to the cold Grignard reagent via a cannula or dropping funnel over 1 hour. Maintain the internal temperature below -15 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while keeping the flask in an ice bath.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Magnesium Turnings24.311.212.0292 mg
1-Bromo-2,6-difluorobenzene192.991.111.02.12 g
5-Chloro-2-iodobenzoyl chloride305.341.010.03.05 g
Anhydrous Tetrahydrofuran (THF)---~100 mL

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.

Problem 1: The Grignard reaction fails to initiate.

  • Observation: The solution remains clear, and no exotherm or reflux is observed upon adding the aryl bromide.

  • Root Cause & Explanation: This is almost always due to the presence of moisture, which passivates the magnesium surface, or the magnesium itself is not sufficiently activated. Grignard reagents are potent bases and will react with any protic source faster than with the aryl halide.

  • Solutions:

    • Ensure Anhydrous Conditions: Re-dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen. Use a freshly opened bottle of anhydrous solvent or a solvent from a purification system.

    • Activate Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the aryl bromide. Gentle heating with a heat gun can also initiate the reaction. Crush the magnesium turnings slightly to expose a fresh surface.

Problem 2: Low yield of the desired ketone, with significant formation of a tertiary alcohol byproduct.

  • Observation: TLC or LC-MS analysis shows a significant peak corresponding to the mass of the product plus another 2,6-difluorophenyl group.

  • Root Cause & Explanation: The ketone product is also an electrophile and can be attacked by a second molecule of the Grignard reagent, leading to a tertiary alcohol after workup. This side reaction is competitive with the initial formation of the ketone and is favored at higher temperatures and with a higher local concentration of the Grignard reagent.[9]

  • Solutions:

    • Low-Temperature Addition: Perform the addition of the acyl chloride at a low temperature (-20 °C or even lower). This significantly reduces the rate of the second addition compared to the first.

    • Inverse Addition: Add the acyl chloride solution to the Grignard reagent solution, not the other way around. This maintains a low concentration of the electrophile throughout the reaction, minimizing the chance of a second attack.

    • Control Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of the Grignard reagent. A large excess will drive the over-addition reaction.

Problem 3: The final product is contaminated with a homocoupled byproduct (3,3',5,5'-tetrafluorobiphenyl).

  • Observation: A non-polar impurity is observed that is difficult to separate from the product. Mass spectrometry confirms the structure of the biphenyl byproduct.

  • Root Cause & Explanation: This is a result of a Wurtz-type coupling where the Grignard reagent reacts with unreacted aryl bromide. This side reaction can be catalyzed by trace metal impurities (e.g., nickel, iron) and is more prevalent at higher reaction temperatures during Grignard formation.

  • Solutions:

    • Controlled Grignard Formation: Maintain a gentle, controlled reflux during the formation of the Grignard reagent. Avoid excessive heating, which can promote side reactions.

    • High-Purity Reagents: Use high-purity magnesium turnings and aryl bromide to minimize catalytic metal impurities.

    • Purification Strategy: This byproduct is typically much less polar than the ketone product. Careful flash column chromatography with a shallow solvent gradient should allow for effective separation.

Problem 4: During scale-up, the reaction exotherm becomes uncontrollable.

  • Observation: A rapid, uncontrolled temperature increase occurs during the addition of the aryl bromide to magnesium or during the quenching step.

  • Root Cause & Explanation: The formation of Grignard reagents is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled exotherm can lead to solvent boiling and a dangerous increase in pressure.

  • Solutions:

    • Controlled Addition Rate: The addition rate of the aryl bromide is the primary means of controlling the reaction temperature. Use a syringe pump for precise, slow addition.

    • Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling bath (e.g., an ice-water or glycol chiller system) capable of handling the heat load.

    • Dilution: Running the reaction at a slightly lower concentration can help manage the exotherm, although this may increase processing time and solvent costs.

    • Consider Flow Chemistry: For industrial-scale production, continuous flow reactors offer superior temperature control and safety for highly exothermic reactions.[1][12]

start Low Ketone Yield check_byproduct Check for Tertiary Alcohol Byproduct start->check_byproduct Is byproduct present? check_sm Check for Unreacted Starting Material start->check_sm Is starting material present? sol_temp Solution: 1. Lower reaction temp to < -15°C 2. Use inverse addition check_byproduct->sol_temp Yes sol_grignard Solution: 1. Confirm Grignard formation 2. Check for moisture contamination check_sm->sol_grignard Yes

Caption: Troubleshooting decision tree for low product yield.

References

  • Benchchem.
  • van den Heuvel, et al. (2022). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development.
  • Ashenhurst, J. (2018).
  • Zhang, C. T., et al. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. RSC Advances. [Link]
  • Luo, H., et al. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. The Journal of Organic Chemistry. [Link]
  • Chemistry Steps.
  • ResearchGate. Optimization of the 1,2-addition of Grignard reagents to ketone 1. [Link]
  • LibreTexts Chemistry. Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • Semantic Scholar. Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. [Link]
  • Zhang, C. T., et al. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. PubMed Central (PMC). [Link]
  • Kunchithapatham, K., et al. (2011). Synthesis of Diaryl Ketones via a Phosphine-Free Fukuyama Reaction.
  • ResearchGate. Strategies for the synthesis of diaryl ketones. [Link]
  • ACS Publications. Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)
  • RSC Publishing. Analytical Methods. [Link]

Sources

Technical Support Center: Managing Toxic Byproducts in (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for managing toxic byproducts during the synthesis of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone. As Senior Application Scientists, we have compiled this resource to address common challenges, drawing from established protocols and safety guidelines to ensure both the integrity of your research and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxic byproducts of concern in this synthesis?

A1: The primary toxic byproducts in the synthesis of this compound can arise from several sources, including incomplete reactions, side-reactions, and degradation of starting materials or the product. Key concerns include:

  • Organoiodine Compounds: Residual starting materials like 5-chloro-2-iodoaniline or intermediates can be toxic. Organoiodine compounds, in general, should be handled with care due to their potential for causing skin, eye, and respiratory irritation.[1]

  • Volatile Organic Solvents: Many synthetic routes may utilize solvents that are hazardous.

  • Acidic or Basic Waste Streams: Neutralization steps can generate corrosive waste that requires careful handling and disposal.

Q2: What are the general safety precautions I should take when performing this synthesis?

A2: Due to the hazardous nature of the reagents and potential byproducts, the following safety precautions are essential:

  • Engineering Controls: Always work in a well-ventilated chemical fume hood to avoid inhalation of dust, vapors, or gases.[2][3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1][2]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly after handling.[2]

  • Storage: Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area.[2][4]

  • Waste Disposal: Dispose of all chemical waste according to your institution's and local regulations for hazardous waste.[5][6] Never dispose of organoiodine compounds down the drain.[5]

Q3: How should I dispose of waste containing iodine compounds?

A3: Iodine-containing waste is classified as hazardous and must be disposed of properly to prevent environmental harm.[5]

  • Segregation: Collect all organoiodine waste in a dedicated, sealed, and clearly labeled container.[5][7]

  • Neutralization (for elemental iodine): If your waste stream contains elemental iodine (I₂), it can be neutralized to the less hazardous iodide (I⁻) using a sodium thiosulfate solution.[7] This is a critical step for aqueous waste.[7]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal service to collect and treat the waste.[5] They will transport it to a facility equipped for safe disposal.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: My final product is contaminated with a colored impurity.

  • Potential Cause: This is often due to the presence of residual elemental iodine (I₂), which has a characteristic dark brown or purple color.

  • Troubleshooting Protocol: Quenching Residual Iodine

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Continue washing until the organic layer is colorless.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.

Issue 2: I am observing a significant amount of a water-soluble byproduct.

  • Potential Cause: In Friedel-Crafts acylation reactions, the Lewis acid catalyst (e.g., AlCl₃) can be hydrolyzed by moisture, leading to the formation of acidic byproducts.

  • Troubleshooting Workflow:

G cluster_synthesis Synthesis of this compound cluster_byproducts Potential Byproduct Formation cluster_management Byproduct Management and Purification A Starting Materials (e.g., 5-chloro-2-iodoaniline) B Reaction (e.g., Friedel-Crafts Acylation) A->B C Crude Product B->C D Incomplete Reaction (Residual Starting Material) B->D E Side Reactions (e.g., Isomerization) B->E F Degradation (e.g., Formation of I₂) C->F G Aqueous Workup (Quenching with Na₂S₂O₃) C->G H Liquid-Liquid Extraction G->H L Waste Disposal (Hazardous Waste Stream) G->L I Column Chromatography H->I H->L J Recrystallization I->J I->L K Purified Product J->K

Sources

Enhancing the reactivity of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

From the desk of the Senior Application Scientist

Welcome to the technical support hub for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists leveraging this versatile building block in palladium-catalyzed cross-coupling reactions. Our goal is to provide you with actionable insights, troubleshooting strategies, and robust protocols to enhance your experimental success. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds makes this reagent an excellent substrate for selective, stepwise functionalization, but success hinges on precise control of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in synthesis?

The principal advantage is the significant difference in reactivity between the aryl-iodide and aryl-chloride bonds in palladium-catalyzed cross-coupling reactions. The C–I bond is substantially more reactive, readily undergoing oxidative addition to a Pd(0) center under mild conditions.[1][2] This allows for the selective coupling at the C-2 position while leaving the C-5 chloro substituent intact for subsequent transformations under more forcing conditions. This chemoselectivity is crucial for the efficient, stepwise construction of complex, multi-substituted aromatic systems.

Q2: Which palladium-catalyzed coupling reactions are most suitable for this substrate?

This substrate is highly effective in a range of coupling reactions. The most common and well-established include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is often the first choice due to the mild conditions and high functional group tolerance.[3]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, crucial for synthesizing alkynyl-aryl structures.[4][5]

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, a vital transformation in pharmaceutical chemistry.[6][7][8]

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

The choice of reaction depends entirely on the desired final molecular architecture.

Q3: Can the ketone or fluoro substituents interfere with the coupling reaction?

Generally, the benzophenone ketone and the ortho-difluoroaryl motif are well-tolerated in most palladium-catalyzed coupling reactions. The electron-withdrawing nature of these groups can even be beneficial, as it can increase the rate of oxidative addition at the C-I bond.[1] However, in specific cases, such as with highly sensitive or coordinating coupling partners, these groups could potentially interact with the catalyst. Careful selection of ligands is key to mitigate any unwanted interactions and maintain high catalytic activity.[9][10]

Q4: What are the typical starting conditions for a Suzuki-Miyaura coupling with this substrate?

A reliable starting point is to use the aryl iodide (1.0 equiv.), an arylboronic acid (1.2–1.5 equiv.), a palladium precatalyst like Pd(PPh₃)₄ (2–5 mol%), and a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv.).[11] A common solvent system is a degassed mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (typically 4:1 to 10:1).[11] Reactions are usually heated to 80–100 °C under an inert atmosphere (Argon or Nitrogen) and monitored for completion.[11][12] Optimization of the catalyst, ligand, base, and solvent is often necessary for maximizing yield.[11]

Troubleshooting Guide

This section addresses specific experimental issues in a systematic, cause-and-solution format.

Issue 1: Low or No Conversion of Starting Material

You've set up your Suzuki-Miyaura coupling, but TLC or LC-MS analysis shows predominantly unreacted this compound.

  • Potential Cause A: Inactive or Insufficiently Active Catalyst.

    • Scientific Rationale: The catalytic cycle must begin with an active Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be reducing efficiently to Pd(0) in situ.[1] Furthermore, the chosen ligand may not be suitable for this specific substrate, failing to promote the crucial oxidative addition step.

    • Troubleshooting Steps:

      • Verify Catalyst Source: Ensure your palladium source is from a reputable supplier and has been stored correctly. Older Pd(0) sources like Pd(PPh₃)₄ can degrade.

      • Switch to a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be more reliable than in situ generation.[11]

      • Employ Modern Ligands: For challenging substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often superior. They accelerate both oxidative addition and reductive elimination, preventing catalyst deactivation.[9][13][14]

      • Increase Catalyst Loading: As a last resort, increasing the catalyst loading from 2 mol% to 5 mol% can overcome minor deactivation issues.

  • Potential Cause B: Inappropriate Base or Poor Solubility.

    • Scientific Rationale: The base plays a critical role in the transmetalation step of the Suzuki coupling, converting the boronic acid into a more nucleophilic boronate species.[1] If the base is too weak, insoluble, or sterically hindered, this step will be slow or non-existent.

    • Troubleshooting Steps:

      • Screen Bases: Create a small matrix of reactions testing different bases. Common choices, in increasing order of strength, are KF, K₂CO₃, K₃PO₄, and Cs₂CO₃. Inorganic bases are often essential for activating the boronic acid.[11]

      • Check Solubility: Ensure your chosen base has some solubility in the reaction medium. Using a mixed solvent system like Dioxane/H₂O or Toluene/H₂O can help.[11][12] Vigorous stirring is critical in biphasic systems.[11]

      • Consider an Organic Base (for other couplings): For reactions like Sonogashira or Buchwald-Hartwig, an organic amine base (e.g., Et₃N, DIPEA) or a strong non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is typically required.[4][15]

  • Potential Cause C: Presence of Oxygen or Water (in anhydrous reactions).

    • Scientific Rationale: Pd(0) catalysts are highly sensitive to atmospheric oxygen, which can oxidize them to inactive Pd(II) species and promote undesirable side reactions like the homocoupling of boronic acids.[1][12]

    • Troubleshooting Steps:

      • Improve Inert Atmosphere Technique: Ensure all reagents and solvents are thoroughly degassed. The freeze-pump-thaw method (3 cycles) is highly effective. Alternatively, sparging the solvent with argon or nitrogen for 20-30 minutes can suffice.[12]

      • Use a Glovebox: For maximum reproducibility and air-sensitive catalysts, perform the reaction setup in a glovebox.

      • Dry Solvents: For strictly anhydrous reactions (e.g., some Stille or Negishi couplings), ensure solvents are freshly dried over an appropriate drying agent.

Issue 2: Significant Formation of Side Products

Your reaction proceeds, but you observe significant byproducts such as homocoupled boronic acid (Ar-Ar), de-iodinated starting material (protodeiodination), or biaryl homocoupling of your substrate.

  • Potential Cause A: Homocoupling of Boronic Acid.

    • Scientific Rationale: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidation of the boronic acid and subsequent coupling, or by Pd(II) species generated from catalyst decomposition.[1][16]

    • Troubleshooting Steps:

      • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[12]

      • Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) rather than a large excess.

      • Lower Temperature: If the desired reaction proceeds at a lower temperature, reducing the heat may disfavor the homocoupling pathway.[12]

  • Potential Cause B: Protodeiodination or Dehalogenation.

    • Scientific Rationale: The aryl-palladium intermediate can react with a proton source (e.g., trace water, amine N-H) instead of the coupling partner, leading to the replacement of the iodine with hydrogen.[16] This is a form of reductive dehalogenation.

    • Troubleshooting Steps:

      • Use Anhydrous Conditions: If protodeboronation is an issue in a Suzuki reaction, ensure the base (e.g., K₃PO₄) is anhydrous and solvents are dry. Paradoxically, a small amount of water is often beneficial for Suzuki transmetalation, so this is a delicate balance.[11]

      • Ligand Choice: Certain ligands can minimize reductive dehalogenation.[15] Screening bulky phosphine ligands is recommended.

      • Base Selection: In Buchwald-Hartwig aminations, using a strong, non-nucleophilic alkoxide base like NaOt-Bu is standard. If dehalogenation is observed, a weaker base might be necessary, though this can slow the reaction.[15]

Issue 3: Reaction Stalls or Leads to Catalyst Precipitation (Palladium Black)

The reaction starts well but stops before completion, and you observe the formation of a black precipitate.

  • Potential Cause: Catalyst Deactivation and Agglomeration.

    • Scientific Rationale: The black precipitate is palladium black, which consists of agglomerated, catalytically inactive Pd(0) nanoparticles.[10][16][17] This occurs when the ligand fails to adequately stabilize the soluble, monomeric Pd(0) species, often at elevated temperatures or low ligand concentrations.[10][14][17]

    • Troubleshooting Steps:

      • Increase Ligand-to-Palladium Ratio: Instead of a 1:1 or 2:1 ligand-to-Pd ratio, try increasing it to 4:1. The excess ligand helps keep the palladium center coordinated and soluble.[17]

      • Use More Robust Ligands: Sterically demanding biaryl phosphine ligands (Buchwald-type ligands) are specifically designed to prevent the aggregation of palladium species and resist degradation at high temperatures.[9][10][14]

      • Lower Reaction Temperature: High temperatures accelerate both the desired reaction and catalyst decomposition pathways.[17] Determine the minimum temperature required for efficient conversion.

      • Consider a Heterogeneous Catalyst: For some applications, a catalyst like Pd on carbon (Pd/C) can be used, which simplifies removal, though it may require different reaction conditions.[18]

Data & Protocols

Table 1: Recommended Starting Conditions for Various Coupling Reactions
Coupling ReactionPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (10:1)100
Sonogashira Pd(PPh₃)₂Cl₂ (2)NoneEt₃N / THF (1:2)CuI (4)60
Buchwald-Hartwig Pd₂(dba)₃ (1.5)XPhos (3.5)NaOt-Bu (1.5)Toluene110

Note: These are generalized starting points. Optimization is crucial for maximizing yield and purity.

Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield (Illustrative)

Reaction of this compound with 4-methoxyphenylboronic acid. Conditions: Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Dioxane/H₂O (10:1), 100 °C, 12h.

EntryBase (2.5 equiv.)Yield (%)Observations
1K₂CO₃65%Moderate conversion, some starting material remains.
2K₃PO₄92%Clean conversion, minimal side products.
3Cs₂CO₃94%Excellent conversion, similar to K₃PO₄.
4KF<10%No significant reaction.

Visual Guides & Workflows

Diagram 1: General Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving common issues in cross-coupling reactions.

TroubleshootingWorkflow Start Low Yield or Stalled Reaction Check_Reagents Verify Reagent Purity & Stoichiometry (Aryl Halide, Coupling Partner, Base) Start->Check_Reagents Check_Atmosphere Improve Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Check_Reagents->Check_Atmosphere Reagents OK Catalyst_System Optimize Catalyst System Check_Atmosphere->Catalyst_System Atmosphere OK Screen_Ligands Screen Ligands (e.g., SPhos, XPhos, PPh3) Catalyst_System->Screen_Ligands Screen_Bases Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) Catalyst_System->Screen_Bases Temp_Solvent Adjust Temperature & Solvent Screen_Ligands->Temp_Solvent Screen_Bases->Temp_Solvent Success Reaction Optimized Temp_Solvent->Success

Caption: A decision tree for troubleshooting low-yielding coupling reactions.

Diagram 2: Suzuki-Miyaura Catalytic Cycle & Failure Points

This diagram illustrates the key steps of the Suzuki-Miyaura cycle and highlights where problems can arise.

SuzukiCycle cluster_cycle Catalytic Cycle cluster_problems Potential Failure Points Pd0 L2Pd(0) (Active Catalyst) OA_Complex L2Pd(II)(Ar)(I) Pd0->OA_Complex Oxidative Addition (Ar-I) Deactivation Catalyst Deactivation (Pd Black Formation) Pd0->Deactivation TM_Complex L2Pd(II)(Ar)(Ar') OA_Complex->TM_Complex Transmetalation (Ar'-B(OH)2 + Base) OA_Fail Fails with inactive catalyst or poor ligand. OA_Complex->OA_Fail TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) TM_Complex->Product TM_Fail Fails with wrong base or impurities. TM_Complex->TM_Fail RE_Fail Fails with bulky ligands, can lead to side reactions. TM_Complex->RE_Fail

Caption: Key steps and common failure points in the Suzuki-Miyaura cycle.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions | ACS Nano. (2025).
  • Ligand design in transition-metal catalyzed cross-coupling - ResearchGate. (n.d.). Explains how ligand design can prevent catalyst deactivation caused by the aggregation of palladium species, a common issue in cross-coupling reactions. [Link]
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (n.d.).
  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF - ResearchGate. (2025). Describes protocols for Suzuki couplings, including the use of various palladium sources and conditions for different aryl halides. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). A comprehensive guide to the Suzuki-Miyaura reaction, covering the roles of all components, the catalytic cycle, and common side reactions like homocoupling. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (n.d.).
  • Carbonylative Suzuki–Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparti - Who we serve. (2020). Presents a protocol for carbonylative Suzuki-Miyaura coupling, demonstrating the tolerance of various aryl iodides. [Link]
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (n.d.). Reviews various applications and side reactions associated with palladium-catalyzed Suzuki-Miyaura cross-coupling. [Link]
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. (2022). Describes the development of a Suzuki-Miyaura protocol, including optimization of catalyst, ligand, base, and solvent systems. [Link]
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). An overview of the Buchwald-Hartwig amination for forming C-N bonds, including its mechanism and development. [Link]
  • Chemoselective Suzuki–Miyaura cross‐coupling reactions of 2a with aryl... - ResearchGate. (n.d.).
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024).
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination - organic-chemistry.org. (n.d.). Details the mechanism and general conditions for Buchwald-Hartwig amination, including the roles of ligands and bases. [Link]
  • Magnetically separable Pd catalyst for carbonylative Sonogashira coupling reactions for the synthesis of alpha,beta-alkynyl ketones - PubMed. (n.d.). Describes a protocol for the carbonylative Sonogashira coupling of aryl iodides. [Link]
  • A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC - NIH. (n.d.). Highlights the higher reactivity of aryl iodides compared to bromides and chlorides in Suzuki reactions. [Link]
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC - NIH. (2022).
  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes | The Journal of Organic Chemistry. (n.d.). Details the catalytic activity for Suzuki-Miyaura coupling of various aryl halides. [Link]
  • Sonogashira coupling - Wikipedia. (n.d.). An encyclopedia entry describing the Sonogashira reaction, its mechanism, and reaction conditions. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Provides an overview and recent literature on the palladium-catalyzed synthesis of aryl amines. [Link]
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide. - ResearchGate. (n.d.). Illustrates common side products observed in Suzuki-Miyaura reactions. [Link]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Describes the application of Buchwald-Hartwig amination on complex molecules, highlighting the utility of specific ligands like X-Phos. [Link]
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Explains the regioselectivity of Sonogashira coupling on di-substituted aryl halides, noting the preferential reactivity at the iodide position over bromide or chloride. [Link]
  • CROSS-COUPLING reactions - everything YOU need to know! - YouTube. (2022). An introductory video explaining the fundamentals of cross-coupling reactions, including the catalytic cycle and the role of palladium. [Link]
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. (2022). Discusses the practical aspects of catalyst loading in process development. [Link]
  • Magnetically Separable Pd Catalyst for Carbonylative Sonogashira Coupling Reactions for the Synthesis of α,β-Alkynyl Ketones - AWS. (n.d.).
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019). Reviews the history and development of the Suzuki-Miyaura reaction. [Link]
  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - Organic Chemistry Portal. (2005). Describes the use of a heterogeneous Pd/C catalyst for Suzuki-Miyaura couplings. [Link]

Sources

Technical Support Center: Optimizing Linker Chemistry for (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone-based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimeras (PROTACs) utilizing a (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone-based warhead. This guide is designed to provide in-depth, practical advice for optimizing the critical linker component of your PROTACs, addressing common challenges and offering field-proven insights to accelerate your research.

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2][3] A PROTAC consists of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][4][5] While the warhead and E3 ligase ligand provide target specificity, the linker is not merely a passive spacer. Its composition, length, and attachment points are critical determinants of a PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][6][7][8][9][10][11]

The this compound moiety serves as a potent warhead for your target protein. However, its effectiveness within a PROTAC is entirely dependent on the optimal presentation to both the POI and the recruited E3 ligase. This guide will focus on the strategic optimization of the linker to maximize the therapeutic potential of your PROTACs.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when embarking on linker optimization for their PROTACs.

Q1: What is the "hook effect" and how does it relate to linker chemistry?

A1: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[11][12][13] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[12][13] An optimized linker can help mitigate the hook effect by promoting positive cooperativity, which is when the binding of the PROTAC to one protein enhances its affinity for the other, thereby stabilizing the ternary complex over the binary ones.[1][13]

Q2: How do I choose a starting point for linker length?

A2: There is no universal optimal linker length; it must be empirically determined for each specific POI-E3 ligase pair.[1][2][14] However, a common starting point is to synthesize a small library of PROTACs with linkers of varying lengths, often ranging from 7 to 29 atoms.[6] Analysis of published PROTACs shows that linkers with 6 to 24 atoms are frequently effective.[8] Computational modeling can also be used to estimate a minimal required linker length by docking the warhead and E3 ligase ligand into their respective binding pockets.[15][16]

Q3: What are the most common linker compositions and their general properties?

A3: The most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains.[2][6]

  • PEG-based linkers: Generally increase hydrophilicity and aqueous solubility.[1][8][17]

  • Alkyl chains: Are more hydrophobic and can enhance cell permeability.[1][8] The choice between these, or a combination, will impact the physicochemical properties of your PROTAC.[1][6]

Q4: Should I use a flexible or a rigid linker?

A4: Both flexible and rigid linkers have their advantages and disadvantages.

  • Flexible linkers (e.g., alkyl chains, PEGs) allow the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[1] However, high flexibility can lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[1]

  • Rigid linkers (e.g., incorporating alkynes, triazoles, or cyclic structures) can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty.[1][18] They can also improve selectivity.[1] However, they are often more synthetically challenging to prepare.[1]

Troubleshooting Guide: Common Issues in Linker Optimization

This section provides a structured approach to troubleshooting common problems encountered during the experimental optimization of your this compound-based PROTACs.

Problem Potential Cause(s) Recommended Action(s)
No or Weak Degradation of Target Protein 1. Suboptimal Linker Length: The linker may be too short, causing steric clashes, or too long, preventing productive ternary complex formation.[1][16] 2. Poor Cell Permeability: The overall physicochemical properties of the PROTAC, influenced by the linker, may hinder its ability to cross the cell membrane.[1][19] 3. Incorrect Attachment Point: The linker may be attached to a position on the warhead or E3 ligase ligand that disrupts binding or prevents the proper orientation for ternary complex formation.[16]1. Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths (e.g., systematically increasing by 2-3 atoms). Test for degradation activity across a range of concentrations.[14] 2. Modify Linker Composition: If poor permeability is suspected, consider incorporating more lipophilic groups into the linker. Conversely, if solubility is an issue, add more polar groups like ethers or amides.[1] 3. Explore Different Attachment Points: If structurally feasible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the warhead and/or E3 ligase ligand.[16]
High Variability in Degradation Between Replicates 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or health can affect the ubiquitin-proteasome system.[12][19] 2. PROTAC Instability: The PROTAC may be degrading in the culture medium or during storage.[12]1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Plate cells at a uniform density to avoid confluence during the experiment.[19][20] 2. Ensure Compound Integrity: Store the PROTAC compound under recommended conditions (typically -20°C or -80°C). Prepare fresh dilutions from a stock solution for each experiment.[12]
Formation of a Ternary Complex, but No Ubiquitination 1. Unproductive Ternary Complex Geometry: The linker may hold the POI and E3 ligase in an orientation that is not conducive to ubiquitin transfer.[13]1. Redesign/Optimize Linker: Modify the linker's length, rigidity, and attachment points to alter the geometry of the ternary complex.[13] Biophysical assays can help assess the stability and cooperativity of the ternary complex.[13][21] 2. Perform Ubiquitination Assays: Conduct in-cell or in vitro ubiquitination assays to directly assess the transfer of ubiquitin to the target protein.[13][20]
Off-Target Degradation 1. Linker-Induced Interactions: The linker itself may be forming interactions that promote the degradation of other proteins.1. Modify Linker Composition: Alter the chemical makeup of the linker to disrupt these off-target interactions. 2. Global Proteomics: Use mass spectrometry-based proteomics to identify off-target proteins being degraded and guide linker redesign.[22]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments in the linker optimization workflow.

Protocol 1: Synthesis of a PEG-based Linker Library

This protocol describes a general approach to systematically vary the length of a PEG-based linker.

Objective: To generate a series of PROTACs with linkers of different lengths for structure-activity relationship (SAR) studies.

Materials:

  • This compound with a suitable functional group for linker attachment (e.g., a primary amine or carboxylic acid).

  • E3 ligase ligand (e.g., pomalidomide) with a compatible functional group.

  • Commercially available di-functionalized PEG linkers of varying lengths (e.g., with terminal amine and carboxylic acid groups).

  • Standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA).

  • Appropriate solvents (e.g., DMF, DCM).

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system).

Procedure:

  • Warhead-Linker Conjugation: a. Dissolve the this compound derivative (1 eq) and the first PEG linker (1.1 eq) in DMF. b. Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq). c. Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS. d. Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). e. Purify the product by flash column chromatography.

  • Deprotection (if necessary): If the other end of the PEG linker is protected, perform the appropriate deprotection step.

  • Conjugation to E3 Ligase Ligand: a. Dissolve the warhead-linker conjugate (1 eq) and the E3 ligase ligand (1.1 eq) in DMF. b. Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq). c. Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS. d. Purify the final PROTAC by preparative HPLC.

  • Repeat: Repeat steps 1-3 with the remaining PEG linkers of different lengths to generate the library.

Protocol 2: Western Blot Analysis of Target Protein Degradation

Objective: To quantify the degradation of the target protein induced by the synthesized PROTACs.

Materials:

  • Cell line expressing the target protein and the relevant E3 ligase.

  • Synthesized PROTAC library and vehicle control (e.g., DMSO).

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody for a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • ECL substrate and imaging system.

Procedure:

  • Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations for each PROTAC and the vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a membrane.[19] c. Block the membrane for 1 hour at room temperature.[19] d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[19] e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19] f. Detect the signal using an ECL substrate.[19] g. Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein signal to the loading control. c. Express the results as a percentage of the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]

Visualization of Key Concepts

To further clarify the principles discussed, the following diagrams illustrate important workflows and relationships in PROTAC linker optimization.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (Target) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation POI Degradation Proteasome->Degradation Mediates

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Optimization_Workflow Start Define Warhead and E3 Ligase Ligand Design_Library Design Linker Library (Vary Length & Composition) Start->Design_Library Synthesis Synthesize PROTAC Library Design_Library->Synthesis Screening Cell-Based Degradation Assay (e.g., Western Blot) Synthesis->Screening Data_Analysis Determine DC50 and Dmax Screening->Data_Analysis Decision Optimal Degradation Achieved? Data_Analysis->Decision Further_Optimization Further Optimization (e.g., Permeability, Solubility) Decision->Further_Optimization No End Lead Candidate Identified Decision->End Yes Further_Optimization->Design_Library

Caption: A typical workflow for optimizing PROTAC linker chemistry.

Quantitative Data Summary

The following table summarizes hypothetical data from a linker optimization study to illustrate the impact of linker length on degradation efficacy.

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-A1PEG8>1000<10
PROTAC-A2PEG1225065
PROTAC-A3PEG165092
PROTAC-A4PEG207588
PROTAC-A5PEG2430070
PROTAC-B1Alkyl8>1000<5
PROTAC-B2Alkyl1215075
PROTAC-B3Alkyl163595
PROTAC-B4Alkyl209090
PROTAC-B5Alkyl2445060

In this example, PROTAC-B3 with a 16-atom alkyl linker demonstrates the most potent degradation activity.

Conclusion

Optimizing the linker is a multifaceted challenge that is central to the successful development of potent and selective PROTACs. A systematic and iterative approach, combining rational design, chemical synthesis, and robust biological evaluation, is essential. This guide provides a foundational framework to navigate the complexities of linker chemistry for your this compound-based PROTACs. By understanding the underlying principles and diligently troubleshooting experimental hurdles, you can significantly enhance the probability of identifying a clinical candidate with superior therapeutic properties.

References

  • Hughes, S. J., & Ciulli, A. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology, 2(4), 987-1002. [Link]
  • Kim, Y., et al. (2006). Impact of linker length on the activity of PROTACs. Bioorganic & Medicinal Chemistry Letters, 16(15), 4038-4041. [Link]
  • Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology, 2379, 1-28. [Link]
  • Maple, H. J., & Ciulli, A. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(15), 10196-10211. [Link]
  • Burslem, G. M., & Crews, C. M. (2017). Targeted Protein Degradation: Elements of PROTAC Design. Cell Chemical Biology, 24(9), 1043-1052. [Link]
  • CD ComputaBio. (n.d.).
  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
  • Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology. [Link]
  • Zografou-Barredo, N. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(4), 233-253. [Link]
  • Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Request PDF. [Link]
  • Ferguson, F. M., & Gray, N. S. (2018). Targeted Protein Degradation: Design Considerations for PROTAC Development. Annual Review of Pharmacology and Toxicology, 58, 535-550. [Link]
  • Al-Obeidi, F. A., & Lam, K. S. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 4-9. [Link]
  • He, M., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(17), 11459-11480. [Link]
  • CAS. (2024, November 15). PROTACs revolutionize small molecule drugs. CAS. [Link]
  • Pharmacy Times. (2025, February 6). Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. [Link]
  • Smith, B. E., et al. (2025, June 25). Methods to accelerate PROTAC drug discovery. Trends in Pharmacological Sciences. [Link]
  • Tran, N. L., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Methods in Molecular Biology, 2673, 1-20. [Link]
  • Park, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1957. [Link]
  • Li, Y., et al. (2025, October 4). Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. Journal of Cellular and Molecular Medicine. [Link]
  • Wang, H., et al. (2024). Peptide-based PROTACs: Current Challenges and Future Perspectives. Current Medicinal Chemistry, 31(2), 208-222. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of PROTACs Targeting Key Oncology Proteins: AR, BET Bromodomains, and BCL-xL

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets.[1][2] This guide provides a comparative analysis of the efficacy of PROTACs designed to degrade three critical oncology targets: the Androgen Receptor (AR), Bromodomain and Extra-Terminal (BET) proteins, and B-cell lymphoma-extra large (BCL-xL). We will delve into the experimental data supporting their activity, outline key methodologies for their evaluation, and discuss the causal relationships behind their design and performance.

The PROTAC Mechanism: A Primer

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3] They consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3] This event-driven pharmacology allows for the catalytic degradation of target proteins, offering a distinct advantage over traditional inhibitors that require sustained occupancy.[4]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Figure 1: General Mechanism of PROTAC-mediated Protein Degradation.

Comparative Efficacy of PROTACs: A Target-Centric View

The choice of target protein and the design of the PROTAC molecule, including the warhead, linker, and E3 ligase ligand, are critical determinants of efficacy. Here, we compare PROTACs developed for AR, BET proteins (specifically BRD4), and BCL-xL.

Androgen Receptor (AR) Degraders

AR signaling is a key driver of prostate cancer.[5] While AR inhibitors are a mainstay of treatment, resistance often develops through mechanisms like AR mutations or amplification.[6] PROTACs offer a promising strategy to overcome this resistance by degrading the entire AR protein.[7]

PROTACE3 Ligase LigandTargetDC50DmaxCell LineReference
ARV-110Cereblon (CRBN)AR~1 nM>95%VCaP[8]
ARD-266VHLAR0.2-1 nM>95%LNCaP, VCaP, 22Rv1[9]
ARV-766CRBNWild-type & mutant ARN/AN/AmCRPC patients[10]

ARV-110 (Bavdegalutamide) , a pioneering oral AR PROTAC, has shown clinical activity in patients with metastatic castration-resistant prostate cancer (mCRPC), particularly those with specific AR mutations.[7][8] Its design leverages a potent AR antagonist and a cereblon E3 ligase ligand.[7] ARD-266 , on the other hand, utilizes a VHL ligand and demonstrates impressive picomolar to low nanomolar DC50 values for AR degradation in various prostate cancer cell lines.[9] More recently, ARV-766 has shown promise in degrading both wild-type and mutant forms of AR, addressing a key mechanism of resistance.[10]

BET Bromodomain (BRD4) Degraders

BET proteins, particularly BRD4, are epigenetic readers that regulate the transcription of key oncogenes like c-MYC.[2][] BET inhibitors have shown therapeutic potential, but their efficacy can be limited.[12] BET-targeting PROTACs have demonstrated superior anti-cancer activity compared to inhibitors.[2][4]

PROTACE3 Ligase LigandTargetDC50DmaxCell LineReference
ARV-825Cereblon (CRBN)BRD4<1 nM>90%sAML cells[4]
ARV-771VHLBRD2/3/4<5 nM>90%Prostate cancer cells[13]
QCA570Cereblon (CRBN)BRD3/410 pM>90%AML cell lines[14]

ARV-825 exemplifies the potency of BET PROTACs, inducing profound and sustained degradation of BRD4 at sub-nanomolar concentrations in secondary acute myeloid leukemia (sAML) cells.[4] This leads to significantly more apoptosis compared to BET inhibitors at equimolar concentrations.[4] ARV-771 , a VHL-based BET degrader, also shows nanomolar potency and leads to tumor regression in a CRPC mouse model.[13] Notably, QCA570 achieves picomolar degradation of BRD3/4, highlighting the remarkable potency that can be achieved with optimized PROTAC design.[14][15]

BCL-xL Degraders

BCL-xL is an anti-apoptotic protein that is a validated cancer target.[16] However, BCL-xL inhibitors can cause on-target platelet toxicity, as platelets rely on BCL-xL for survival.[16] PROTACs provide an elegant solution to this problem by leveraging the differential expression of E3 ligases between cancer cells and platelets to achieve selective degradation.[16][17]

PROTACE3 Ligase LigandTargetDC50DmaxCell LineReference
DT2216VHLBCL-xL63 nM90.8%MOLT-4[18]
XZ739Cereblon (CRBN)BCL-xL2.5 nM>90%MOLT-4[16]
753bVHLBCL-xL/BCL-2N/AN/ASCLC cells[19]

DT2216 , a VHL-recruiting BCL-xL PROTAC, was designed to be less toxic to platelets due to the low expression of VHL in these cells.[17][18] It demonstrates potent degradation of BCL-xL in leukemia cells and is more effective than the inhibitor ABT-263 in vivo.[18] XZ739 , a CRBN-based degrader, shows even greater potency with a DC50 of 2.5 nM.[16] An emerging strategy is the development of dual degraders, such as 753b , which targets both BCL-xL and BCL-2, offering a potentially more effective therapeutic approach in cancers co-dependent on both proteins, like small-cell lung cancer (SCLC).[19]

Essential Experimental Protocols for Efficacy Evaluation

To rigorously compare the efficacy of different PROTACs, a standardized set of experiments is crucial. These assays provide quantitative data on target degradation, ternary complex formation, and downstream cellular effects.

Target Degradation Assessment by Western Blot

Western blotting is a fundamental technique for quantifying the reduction in target protein levels following PROTAC treatment.[3]

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Immunoblotting E->F G Detection & Analysis F->G

Caption: Figure 2: Workflow for Western Blot Analysis of PROTAC-mediated Degradation.

Ternary Complex Formation Assessment by NanoBRET™ Assay

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient protein degradation. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify this interaction.[20][21]

Protocol:

  • Cell Engineering: Co-express the target protein fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase fused to HaloTag® (the BRET acceptor) in a suitable cell line.

  • Assay Preparation: Seed the engineered cells in a 96- or 384-well plate. Add the HaloTag® ligand, which is fluorescently labeled, to the cells.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.

  • Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the luminescence at the donor and acceptor emission wavelengths using a BRET-capable plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A higher ratio indicates closer proximity between the POI and the E3 ligase, signifying ternary complex formation.

NanoBRET_Workflow cluster_workflow NanoBRET™ Ternary Complex Assay A Co-express NanoLuc-POI and HaloTag-E3 Ligase B Add Fluorescent HaloTag® Ligand A->B C Treat with PROTAC B->C D Add Nano-Glo® Substrate C->D E Measure BRET Signal D->E F Calculate BRET Ratio E->F

Caption: Figure 3: Workflow for NanoBRET™ Ternary Complex Formation Assay.

Cell Viability and Cytotoxicity Assays

To assess the functional consequences of target protein degradation, cell viability assays are performed. These assays measure parameters such as metabolic activity or ATP content.[22][23]

Protocol (MTT Assay Example):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a defined period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value.

Conclusion and Future Perspectives

The comparative analysis of PROTACs targeting AR, BET bromodomains, and BCL-xL highlights the remarkable progress and therapeutic potential of this technology. The ability to achieve picomolar to nanomolar degradation efficiencies and to overcome resistance mechanisms associated with traditional inhibitors underscores the transformative power of targeted protein degradation.[5][12] Furthermore, the development of tissue-selective PROTACs, as exemplified by BCL-xL degraders, opens up new avenues for minimizing on-target toxicities.[16][17]

The continued exploration of novel E3 ligases, optimization of linker chemistry, and a deeper understanding of the principles governing ternary complex formation will undoubtedly lead to the development of even more potent and selective PROTACs. The rigorous application of the experimental protocols outlined in this guide will be essential for the robust evaluation and comparison of these next-generation protein degraders, ultimately accelerating their translation into clinically effective therapies.

References

  • BenchChem. (2025).
  • Zhang, X., Thummuri, D., Liu, X., Hu, W., Zhang, P., Khan, S., ... & Zheng, G. (2020). Discovery of PROTAC BCL-XL degraders as potent anticancer agents with low on-target platelet toxicity. European Journal of Medicinal Chemistry, 192, 112186.
  • BOC Sciences. (n.d.). PROTAC Targeting BET Proteins.
  • Anonymous. (2024). PROTACs targeting androgen receptor signaling: Potential therapeutic agents for castration-resistant prostate cancer. Pharmacological Research, 205, 107234.
  • Anonymous. (n.d.). Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells. Frontiers in Oncology.
  • Jia, X., & Han, X. (2022). Targeting androgen receptor degradation with PROTACs from bench to bedside. Biomedicine & Pharmacotherapy, 156, 113935.
  • Anonymous. (2022). A comprehensive review of BET-targeting PROTACs for cancer therapy. Bioorganic & Medicinal Chemistry, 73, 117033.
  • BenchChem. (2025). Application Notes: Cell Viability Assays for PROTAC SMARCA2 Degrader-1. BenchChem.
  • Zhang, X., He, Y., Zhang, P., Budamagunta, V., Lv, D., Thummuri, D., ... & Zheng, G. (2020). Discovery of IAP-recruiting BCL-XL PROTACs as potent degraders across multiple cancer cell lines. European Journal of Medicinal Chemistry, 199, 112397.
  • Anonymous. (2024).
  • Anonymous. (2024). PROTAC-mediated dual degradation of BCL-xL and BCL-2 is a highly effective therapeutic strategy in small-cell lung cancer. bioRxiv.
  • Anonymous. (2024). Novel PROTAC AR Degrader Shows Promising Clinical Activity in mCRPC. Targeted Oncology.
  • Anonymous. (n.d.). Novel BET protein Proteolysis Targeting Chimera (BET-PROTAC) exerts superior lethal activity than Bromodomain Inhibitor (BETi) against post-myeloproliferative Neoplasm (MPN) Secondary (s) AML Cells. Leukemia.
  • Anonymous. (2020). PROTAC Compounds Targeting Androgen Receptor for Cancer Therapeutics: Prostate Cancer and Kennedy's Disease. ACS Medicinal Chemistry Letters, 11(6), 1135-1137.
  • Anonymous. (n.d.). BET-specific PROTACs induce degradation of BRD4 and c-MYC.
  • BenchChem. (2025). Application Notes: Western Blot Protocol for Monitoring BRD4 Degradation by PROTAC BRD4 Degrader-14. BenchChem.
  • Anonymous. (2020). Proof-of-Concept with PROTACs in Prostate Cancer. Cancer Discovery, 10(7), 926.
  • Chang, Y. C., Chen, Y. T., Hsieh, H. P., & Chen, C. H. (2022). MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53.
  • Pal, P., Thummuri, D., Lv, D., Liu, X., Zhang, P., Hu, W., ... & Zheng, G. (2021). Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition. Journal of Medicinal Chemistry, 64(21), 16159-16174.
  • BenchChem. (2025).
  • Reaction Biology. (n.d.). BRD4 Ternary Complex PROTAC Assay Service.
  • ICE Bioscience. (n.d.). NanoBRET Ternary Complex Formation Assays.
  • Selvita. (2025).
  • Anonymous. (n.d.). PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors.
  • BMG LABTECH. (n.d.).
  • Anonymous. (n.d.). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology.
  • Anonymous. (n.d.).
  • Anonymous. (2025). PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors.
  • Anonymous. (2022). PROTACs for BRDs proteins in cancer therapy: a review. Acta Pharmaceutica Sinica B, 12(6), 2535-2555.
  • Anonymous. (n.d.). Superior Pre-Clinical Efficacy of Novel Protac Based BET Degrader in a Large Acute Myeloid Leukemia Cohort. Blood.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Khan, S., Zhang, X., Lv, D., Zhang, Q., He, Y., Zhang, P., ... & Zheng, G. (2019). A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity.
  • Raina, K., Lu, J., Qian, Y., Altieri, M., Gordon, D., Rossi, A. M., ... & Crews, C. M. (2016). PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer. Proceedings of the National Academy of Sciences, 113(26), 7124-7129.
  • Kregel, S., Wang, C., Wang, M., Wang, L., Chen, J., & Wang, S. (2019). Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. Journal of Medicinal Chemistry, 62(24), 11282-11295.

Sources

A Comparative Benchmarking Guide to the Synthesis of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Diaryl Ketones in Modern Chemistry

The diaryl ketone motif, characterized by a carbonyl group bridging two aryl rings, is a cornerstone in medicinal chemistry, materials science, and synthetic organic chemistry. These structures are integral to a wide array of pharmaceuticals, agrochemicals, and photoinitiators. The specific compound, (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone, serves as a valuable intermediate in the synthesis of complex molecules, where its distinct substitution pattern offers multiple points for further functionalization. The chloro and iodo substituents on one ring, and the difluoro substitution on the other, present unique challenges and opportunities in its synthesis. This guide provides an in-depth, objective comparison of a benchmarked Friedel-Crafts acylation route for the synthesis of this target molecule against two prominent alternatives: the Suzuki-Miyaura cross-coupling and a Grignard reagent-based approach. The analysis is supported by established chemical principles and representative experimental data to inform researchers and drug development professionals in selecting the most apt synthetic strategy.

Benchmark Synthesis: A Multi-step Approach via Friedel-Crafts Acylation

A robust, albeit multi-step, approach to synthesizing the target molecule's scaffold can be adapted from established patent literature for structurally similar compounds.[1] This benchmarked method relies on a classical Friedel-Crafts acylation as the key C-C bond-forming step. The overall strategy involves the initial synthesis of a suitably substituted benzoyl chloride followed by its reaction with a halogenated benzene derivative.

Conceptual Workflow of the Benchmark Synthesis

cluster_0 Stage 1: Preparation of 5-Chloro-2-iodobenzoyl Chloride cluster_1 Stage 2: Friedel-Crafts Acylation A 2-Chloro-5-nitrobenzoic Acid B Reduction A->B C 5-Amino-2-chlorobenzoic Acid B->C D Sandmeyer Reaction (Iodination) C->D E 5-Chloro-2-iodobenzoic Acid D->E F Acyl Chloride Formation E->F G 5-Chloro-2-iodobenzoyl Chloride F->G I Friedel-Crafts Acylation G->I H 1,3-Difluorobenzene H->I J This compound I->J

Caption: Workflow for the benchmark synthesis of the target molecule.

Experimental Protocol: Benchmark Synthesis

Stage 1: Synthesis of 5-Chloro-2-iodobenzoyl Chloride

  • Nitration of 2-Chlorobenzoic Acid: 2-Chlorobenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-chloro-5-nitrobenzoic acid.

  • Reduction of the Nitro Group: The nitro group of 2-chloro-5-nitrobenzoic acid is reduced to an amine using a standard reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation to produce 5-amino-2-chlorobenzoic acid.

  • Sandmeyer Reaction for Iodination: The amino group of 5-amino-2-chlorobenzoic acid is converted to a diazonium salt using sodium nitrite in an acidic medium, followed by treatment with potassium iodide to yield 5-chloro-2-iodobenzoic acid.

  • Formation of the Acyl Chloride: 5-Chloro-2-iodobenzoic acid is treated with a chlorinating agent such as thionyl chloride or oxalyl chloride to afford the reactive intermediate, 5-chloro-2-iodobenzoyl chloride.

Stage 2: Friedel-Crafts Acylation

  • Reaction Setup: In a moisture-free reaction vessel, a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is suspended in an inert solvent like dichloromethane.

  • Acylation: The 5-chloro-2-iodobenzoyl chloride, dissolved in the same solvent, is added to the suspension. Subsequently, 1,3-difluorobenzene is added dropwise at a controlled temperature (often 0-5 °C) to initiate the acylation.

  • Workup and Purification: Upon completion, the reaction is quenched with ice-cold water or dilute hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Rationale and Causality in the Benchmark Method

The choice of a multi-step Friedel-Crafts approach is dictated by the substitution patterns of the desired product. Direct acylation of 1-chloro-4-iodobenzene with 2,6-difluorobenzoyl chloride would likely lead to a mixture of isomers due to the directing effects of the chloro and iodo groups. Synthesizing the 5-chloro-2-iodobenzoyl chloride first ensures the correct regiochemistry. The Friedel-Crafts acylation itself is a classic and powerful method for forming aryl-aryl ketone linkages.[2][3] However, it often requires stoichiometric amounts of a Lewis acid catalyst and can have limited tolerance for certain functional groups.

Alternative Synthetic Strategies

Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organohalide.[4][5][6] For the synthesis of diaryl ketones, this can be approached in two main ways: a carbonylative coupling or a direct acyl coupling.

Conceptual Workflow of Suzuki-Miyaura Synthesis

cluster_0 Carbonylative Coupling cluster_1 Acyl Coupling A 1-Chloro-4-iodobenzene D Pd Catalyst, Base A->D B 2,6-Difluorophenylboronic Acid B->D C CO source C->D E This compound D->E F 5-Chloro-2-iodobenzoyl Chloride H Pd Catalyst, Base F->H G 2,6-Difluorophenylboronic Acid G->H I This compound H->I

Caption: Two Suzuki-Miyaura pathways to the target molecule.

Representative Experimental Protocol (Acyl Coupling)

  • Reaction Setup: A reaction flask is charged with 5-chloro-2-iodobenzoyl chloride (1 equivalent), 2,6-difluorophenylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Solvent and Reaction: A degassed solvent, such as toluene or dioxane, is added, and the mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

  • Monitoring and Workup: The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Method 2: Grignard Reagent Addition

The addition of a Grignard reagent to an aldehyde followed by oxidation is a classic and effective method for preparing diaryl ketones. This approach offers an alternative disconnection strategy.

Conceptual Workflow of Grignard-based Synthesis

A 1-Chloro-4-iodobenzene C Formation of Grignard Reagent A->C B Magnesium B->C D 5-Chloro-2-iodophenylmagnesium Bromide C->D F Grignard Addition D->F E 2,6-Difluorobenzaldehyde E->F G Intermediate Alcohol F->G H Oxidation (e.g., PCC, PDC) G->H I This compound H->I

Caption: Grignard reagent-based synthesis of the target molecule.

Representative Experimental Protocol

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are activated (e.g., with a crystal of iodine). A solution of 1-bromo-5-chloro-2-iodobenzene in anhydrous diethyl ether or THF is added dropwise to initiate the formation of the Grignard reagent, 5-chloro-2-iodophenylmagnesium bromide.

  • Addition to Aldehyde: The freshly prepared Grignard reagent is then added slowly to a solution of 2,6-difluorobenzaldehyde (1 equivalent) in the same anhydrous solvent at a low temperature (e.g., 0 °C).

  • Quenching and Workup: After the addition is complete, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • Oxidation: The combined organic layers are dried and concentrated. The resulting crude diarylmethanol is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) to yield the diaryl ketone.

  • Purification: The reaction mixture is filtered through a pad of silica gel or celite to remove the oxidant byproducts, and the filtrate is concentrated. The final product is purified by column chromatography.

Comparative Analysis

FeatureBenchmark (Friedel-Crafts)Suzuki-Miyaura CouplingGrignard Reagent Addition
Reaction Type Electrophilic Aromatic SubstitutionPalladium-Catalyzed Cross-CouplingNucleophilic Addition & Oxidation
Key Reactants Substituted Benzoyl Chloride, Aryl HalideAryl Halide/Acyl Chloride, Arylboronic AcidAryl Halide, Aldehyde, Mg
Catalyst Stoichiometric Lewis Acid (e.g., AlCl₃)Catalytic Palladium ComplexNone for addition; Stoichiometric oxidant
Substrate Scope Generally requires electron-rich arenesBroad scope, including electron-poor and heterocyclic systemsBroad scope for aryl halides and aldehydes
Functional Group Tolerance Limited (incompatible with Lewis basic groups)ExcellentPoor (incompatible with acidic protons)
Regioselectivity Governed by directing groups; can be poorHigh, determined by precursor substitutionHigh, determined by precursor substitution
Reaction Conditions Often harsh, moisture-sensitiveGenerally mild, though can require high temperaturesRequires strictly anhydrous conditions
Byproducts & Waste Stoichiometric acid and catalyst wasteInorganic salts, easily removableMagnesium salts, oxidant byproducts
Scalability Well-established for large-scale synthesisCan be challenging due to catalyst cost and removalScalable, but requires careful control of exothermic steps

Conclusion and Recommendations

The choice of synthetic route for this compound is highly dependent on the specific requirements of the project, including scale, cost, available starting materials, and the presence of other functional groups in more complex derivatives.

  • The Benchmark Friedel-Crafts Acylation route, while multi-step, is a robust and well-understood method suitable for large-scale production where cost of goods is a primary driver. Its main drawbacks are the harsh, moisture-sensitive conditions and the generation of significant acidic waste.

  • The Suzuki-Miyaura Cross-Coupling offers superior functional group tolerance and milder reaction conditions, making it an excellent choice for medicinal chemistry applications and the synthesis of complex analogues. The acyl coupling variant is particularly attractive as it avoids the need for a CO source and often proceeds with high yields and selectivity.[4]

  • The Grignard Reagent Addition followed by oxidation is a classic and reliable method, particularly when the required aldehyde is readily available. However, the strict requirement for anhydrous conditions and the poor functional group tolerance of the Grignard reagent can limit its applicability in more complex syntheses.

For laboratory-scale synthesis and derivatization where functional group compatibility is paramount, the Suzuki-Miyaura coupling is often the preferred method. For large-scale, cost-effective production of the core scaffold, the multi-step Friedel-Crafts acylation remains a viable and industrially proven strategy.

References

  • Ishiyama, T., Kizaki, H., Hayashi, T., Suzuki, A., & Miura, N. (1998). Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry, 63(14), 4726–4731. [Link]
  • Fairlamb, I. J. S. (2015). Palladium-Catalysed Carbonylative Coupling and C–H Activation. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biologically Active Molecules (pp. 295-335). Royal Society of Chemistry. [Link]
  • Kollár, L. (2021). 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). Molecules, 26(16), 4879. [Link]
  • Wu, X.-F., & Neumann, H. (2015). Strategies for the synthesis of diaryl ketones. Angewandte Chemie International Edition, 54(28), 8034-8054. [Link]
  • Li, Y., Wang, D., & Wu, J. (2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Organic Letters. [Link]
  • Tokuyama, H., Yamashita, T., Reding, M. T., Kaburagi, Y., & Fukuyama, T. (2001). Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction.
  • Barata-Vallejo, S., & Postigo, A. (2025). A Radical-Based, Transition Metal-Free Approach for Diaryl Ketone Synthesis. Chemistry–A European Journal. [Link]
  • Daugulis, O., & Zaitsev, V. G. (2005). Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]
  • Neumann, K. T., Laursen, S. R., Lindhardt, A. T., Bang-Andersen, B., & Skrydstrup, T. (2016). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide. Organic Letters, 18(15), 3822-3825. [Link]
  • Wang, Z., & Tan, B. (2023). Enantioselective De Novo Synthesis of α,α‐Diaryl Ketones from Alkynes. Angewandte Chemie International Edition, 62(40), e202309138. [Link]
  • Majumdar, D., & Panda, G. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(48), 27245-27290. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Lee, C. C., & Lee, C. K. (2001). Regioselective Friedel-Crafts Acylation with 2-Phenylfuran-3,4-dicarboxylic Acid Anhydride and 3-Methoxycarbonyl-2-phenylfuran-4-carboxylic Acid Chloride. Journal of the Chinese Chemical Society, 48(1), 103-109. [Link]
  • GlobalChemMall. (n.d.). (5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone. [Link]
  • Appretech. (n.d.). (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone. [Link]
  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. [Link]
  • Google Patents. (n.d.). Method for Preparing Grignard Reagents and new Grignard Reagents.
  • Martins, D. L., Alvarez, H. M., & Aguiar, L. C. S. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]
  • Mori, A., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915-4917. [Link]
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
  • Google Patents. (n.d.). Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.
  • Zhang, W., et al. (2020).

Sources

A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC-UV Method for (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide presents a comprehensive validation of a novel, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone, a key chemical entity. We provide a detailed, side-by-side comparison of the new method's performance against the stringent acceptance criteria outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3][4] Through rigorous experimental protocols, including forced degradation studies, we demonstrate the method's specificity, accuracy, precision, linearity, and robustness, establishing it as a superior alternative for quality control and stability testing.

Introduction: The Need for a Validated, Stability-Indicating Method

This compound (MW: 378.54 g/mol ) is a complex halogenated benzophenone derivative often used as an intermediate in pharmaceutical synthesis.[5][6] Ensuring its purity is critical, as even trace-level impurities or degradants can impact the safety and efficacy of the final drug product. An analytical method is deemed "stability-indicating" only if it can unequivocally separate and quantify the intact analyte from its degradation products.[7][8] This capability is not merely procedural; it is a regulatory necessity to understand how a substance changes over time under various environmental factors.[9]

This guide moves beyond a simple recitation of protocols. It delves into the causality of our experimental design, providing the scientific rationale for each step. The objective is to establish, with documented evidence, that this new HPLC-UV method is suitable for its intended purpose—the precise and reliable quantification of this compound.[4][10]

The Proposed Analytical Method vs. Standard Criteria

The developed method utilizes RP-HPLC with UV detection, a workhorse of pharmaceutical analysis. The chosen parameters were optimized to achieve a sharp, symmetrical peak for the main analyte with a reasonable run time, while also allowing for the resolution of potential degradants.

ParameterProposed HPLC-UV MethodRationale & Comparison Goal
Instrument Agilent 1260 Infinity II or equivalent with DADStandard, widely available HPLC system.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)C18 provides excellent hydrophobic retention for the non-polar analyte. 3.5 µm particle size offers a good balance of efficiency and backpressure.
Mobile Phase Acetonitrile:Water (70:30, v/v)Optimized for sharp peak shape and a retention time of ~5 minutes, allowing for efficient sample throughput.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring reproducible chromatography.
Column Temp. 30 °CControlled temperature minimizes variability in retention time.[11]
Injection Vol. 10 µLStandard volume to ensure precision and prevent column overload.
Detection UV at 254 nmThe benzophenone structure exhibits strong UV absorbance at this wavelength, providing high sensitivity.
Diluent Mobile Phase (Acetonitrile:Water, 70:30)Ensures sample compatibility with the mobile phase, preventing peak distortion.

Method Validation Protocol & Comparative Results

The validation process was conducted following the ICH Q2(R1) guideline, which provides a framework for the validation of analytical procedures.[1][3][12]

Specificity and Forced Degradation

Expert Rationale: Specificity is the most critical parameter for a stability-indicating method. It proves the method's ability to assess the analyte of interest in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][7] To challenge the method's specificity, forced degradation studies were performed under harsh conditions to intentionally generate potential degradation products.[13][14]

Experimental Protocol (Forced Degradation):

  • Prepare a 1.0 mg/mL stock solution of this compound in the diluent.

  • Subject aliquots of this solution to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.[15]

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.[15]

    • Oxidation: Add 30% H₂O₂ and keep at room temperature for 24 hours.[15]

    • Thermal: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic: Expose the solution to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m².[9][15][16]

  • Neutralize the acid and base samples before dilution.

  • Dilute all stressed samples to a target concentration of 100 µg/mL and analyze by HPLC.

  • Analyze an unstressed sample and a blank (diluent) for comparison.

Results & Comparison:

Stress Condition% DegradationObservationsAcceptance Criteria Met?
Acid (1N HCl)12.5%Main peak well-resolved from two minor degradant peaks.Yes
Base (1N NaOH)8.9%Main peak well-resolved from one major degradant peak.Yes
Oxidative (30% H₂O₂)15.2%Main peak well-resolved from multiple minor degradant peaks.Yes
Thermal (105°C)4.1%No significant degradation; peak purity maintained.Yes
Photolytic7.6%Main peak well-resolved from one minor degradant peak.Yes

Acceptance Criteria: The method must demonstrate the ability to separate the main analyte peak from any degradation products formed. The target degradation is typically 5-20%.[14][15]

The successful resolution of the analyte peak from all generated degradants, confirmed by peak purity analysis using the diode-array detector, validates the method's specificity and stability-indicating nature.

Diagram: Stability-Indicating Method Concept This diagram illustrates the core principle of a stability-indicating method: the ability to resolve the Active Pharmaceutical Ingredient (API) from its degradation products.

Caption: Conceptual chromatograms showing method specificity.

Linearity and Range

Expert Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.[7] The range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear.

Experimental Protocol:

  • Prepare a stock solution of the reference standard at 1.0 mg/mL.

  • Perform serial dilutions to create at least five concentration levels, ranging from 50% to 150% of the nominal target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration and determine the correlation coefficient (r²) and y-intercept.

Results & Comparison:

ParameterResultICH Acceptance CriteriaComparison
Range 50 - 150 µg/mL80-120% of test concentration for assay.[17]Met & Exceeded
Correlation Coefficient (r²) 0.9998≥ 0.999Met
Y-Intercept NegligibleShould be insignificant relative to the 100% level response.Met
Linearity Plot Visually linearData points should not show significant deviation from the regression line.Met

The high correlation coefficient confirms a strong linear relationship, validating the method for quantification within the defined range.

Accuracy (Recovery)

Expert Rationale: Accuracy measures the closeness of the test results to the true value. It is typically determined by spiking a placebo matrix with known amounts of the analyte at different concentration levels.[18] This demonstrates that interference from excipients or other matrix components does not affect the quantification.

Experimental Protocol:

  • Prepare a placebo mixture (if applicable; for a drug substance, this step is omitted).

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Results & Comparison:

Spiked LevelMean Recovery (%)% RSDICH Acceptance Criteria (Assay)Comparison
80% (80 µg/mL)99.2%0.45%98.0 - 102.0% Recovery; RSD ≤ 2%[11]Met
100% (100 µg/mL)100.3%0.31%98.0 - 102.0% Recovery; RSD ≤ 2%[11]Met
120% (120 µg/mL)99.7%0.38%98.0 - 102.0% Recovery; RSD ≤ 2%[11]Met

The excellent recovery values, with low relative standard deviation (RSD), confirm the method's accuracy and freedom from matrix interference.

Precision

Expert Rationale: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay ruggedness).[3]

Experimental Protocol:

  • Repeatability: One analyst prepares and analyzes six replicate samples of the analyte at 100% of the target concentration on the same day, using the same instrument.

  • Intermediate Precision: A second analyst repeats the experiment on a different day using a different HPLC system (if available). The results from both sets are then statistically compared.

Results & Comparison:

Precision LevelParameterResultICH Acceptance Criteria (Assay)Comparison
Repeatability % RSD (n=6)0.52%RSD ≤ 1.0%[17]Met
Intermediate Precision Overall % RSD (n=12)0.78%RSD ≤ 2.0%[19]Met

The low RSD values for both repeatability and intermediate precision demonstrate that the method is highly precise and will produce consistent, reliable results under normal laboratory variations.

Detection & Quantitation Limits (LOD & LOQ)

Expert Rationale: The Limit of Detection (LOD) is the lowest concentration of analyte that can be detected but not necessarily quantified. The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[12] These are critical for impurity analysis but are also determined for assay methods.

Experimental Protocol:

  • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) method.

  • LOD is typically determined at an S/N ratio of 3:1.

  • LOQ is typically determined at an S/N ratio of 10:1.

  • Confirm the LOQ by preparing and injecting six replicates at the determined concentration and checking for acceptable precision (%RSD).

Results & Comparison:

ParameterResultICH GuidelineComparison
LOD 0.05 µg/mLS/N ≥ 3:1Met
LOQ 0.15 µg/mLS/N ≥ 10:1Met
Precision at LOQ % RSD = 4.8%RSD should be appropriate for the intended purpose (typically ≤ 10% for impurities).Met

The method demonstrates excellent sensitivity, capable of detecting and quantifying the analyte at very low levels.

Robustness

Expert Rationale: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3] It provides an indication of the method's reliability during normal usage and is a critical part of method transfer.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Monitor system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and assay results.

Results & Comparison:

Parameter VariedImpact on ResultsAcceptance CriteriaComparison
Flow Rate (0.9 mL/min) Retention time shifted, but assay result within 98-102%. Tailing factor < 1.5.Assay results should remain within specifications. System suitability must pass.Met
Flow Rate (1.1 mL/min) Retention time shifted, but assay result within 98-102%. Tailing factor < 1.5.Assay results should remain within specifications. System suitability must pass.Met
Temp (32 °C) Minor shift in retention time; assay result unaffected.Assay results should remain within specifications. System suitability must pass.Met
Mobile Phase (ACN 68%) Retention time shifted, but assay result within 98-102%. Tailing factor < 1.5.Assay results should remain within specifications. System suitability must pass.Met

The method remained performant under all tested variations, proving its robustness for routine use in a quality control environment.

Diagram: Analytical Method Validation Workflow This workflow outlines the logical progression of validation activities, from initial setup to final confirmation of robustness.

G start Method Development & Optimization specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Final Validation Report robustness->report

Caption: A typical workflow for analytical method validation.

Conclusion: A Validated and Superior Method

This guide has systematically demonstrated the validation of a new stability-indicating HPLC-UV method for this compound. The experimental data, when compared against the globally recognized ICH Q2(R1) standards, confirms that the method is:

  • Specific: Excellently resolves the analyte from all stress-induced degradation products.

  • Linear: Shows a strong linear relationship (r² > 0.999) across a wide analytical range.

  • Accurate: Provides excellent recovery (99.2% - 100.3%) with no matrix interference.

  • Precise: Exhibits very low variability in both intra-day and inter-day analyses (RSD < 1.0%).

  • Sensitive: Possesses low LOD and LOQ values suitable for trace-level analysis.

  • Robust: Remains reliable despite minor, deliberate changes in its operational parameters.

By meeting and often exceeding the required criteria, this validated method stands as a reliable, efficient, and robust tool for the quality control and stability assessment of this compound, ensuring product quality and regulatory compliance.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmaguddu URL:[Link]
  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC Intern
  • Title: Q2(R1)
  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess Intern
  • Title: 3 Key Steps for HPLC Validation in Stability Testing Source: Altabrisa Group URL:[Link]
  • Title: Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review Source: World Journal of Pharmaceutical Research URL:[Link]
  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: The Pharma SOP URL:[Link]
  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL:[Link]
  • Title: Q2(R1)
  • Source: U.S.
  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL:[Link]
  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Title: Stability Indicating HPLC Method Development and Valid
  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Chrom
  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL:[Link]
  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL:[Link]
  • Title: Analytical method validation: A brief review Source: ResearchG

Sources

Navigating the Off-Target Landscape: A Comparative Guide to Cross-Reactivity Profiling of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy. This guide provides a comprehensive framework for conducting cross-reactivity studies on novel chemical entities, using (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone and its derivatives as a case study. As a Senior Application Scientist, my aim is to equip you not just with protocols, but with the strategic thinking behind them, ensuring a robust and insightful selectivity profiling campaign.

The diarylmethanone and diaryl ketone scaffolds are privileged structures in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This promiscuity, while offering a rich field for discovery, underscores the critical need for early and comprehensive cross-reactivity profiling. Without a known primary target for this compound, a logical approach is to screen against the most common "usual suspects" for such scaffolds: the human kinome and the G-protein coupled receptor (GPCR) superfamily.[4][5][6]

This guide will detail a two-pronged strategy to elucidate the cross-reactivity profile of these derivatives, employing state-of-the-art biochemical and cellular assays. We will explore the "why" behind each experimental choice, ensuring a self-validating and rigorous investigation.

Section 1: The Rationale for Broad-Based Selectivity Screening

When faced with a novel compound of unknown primary target, a broad-based screening approach is essential. The diarylmethanone core of our compound of interest is a versatile scaffold found in numerous biologically active molecules.[1][7][8] This structural motif is known to interact with a diverse range of protein targets. Therefore, our initial strategy is not to pinpoint a single target, but to cast a wide net across the most probable target families.

Hypothesized Target Classes: Kinases and GPCRs
  • Protein Kinases: This large family of enzymes plays a central role in cellular signaling and is a major focus of drug discovery, particularly in oncology and immunology.[9] The ATP-binding pocket of kinases, a common target for small molecule inhibitors, shares structural similarities across the kinome, making cross-reactivity a common challenge.[10] Several compounds with diaryl scaffolds have been reported to exhibit kinase inhibitory activity.[4]

  • G-Protein Coupled Receptors (GPCRs): As one of the largest families of membrane proteins, GPCRs are involved in a vast array of physiological processes and are the targets of a significant portion of approved drugs.[5][6] The structural diversity of GPCR binding pockets can accommodate a wide range of small molecules, and diaryl-containing compounds have been identified as GPCR antagonists.[5]

The following diagram illustrates the initial broad-screening strategy.

cluster_0 Initial Hypothesis Generation cluster_1 Proposed Primary Screening Panels cluster_2 Data Integration & Target Validation Compound This compound Derivatives Scaffold_Analysis Diaryl-methanone Scaffold Analysis Compound->Scaffold_Analysis Literature_Precedent Known Biological Activities of Similar Scaffolds Scaffold_Analysis->Literature_Precedent Kinase_Panel Kinome-Wide Biochemical Assay Literature_Precedent->Kinase_Panel Potential Kinase Inhibitory Activity GPCR_Panel GPCR Radioligand Binding Assay Panel Literature_Precedent->GPCR_Panel Potential GPCR Antagonist Activity Cross_Reactivity_Profile Initial Cross-Reactivity Profile Kinase_Panel->Cross_Reactivity_Profile GPCR_Panel->Cross_Reactivity_Profile CETSA Cellular Thermal Shift Assay (Target Engagement) Cross_Reactivity_Profile->CETSA Validate Hits in Cellular Context cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Analysis cluster_3 Result Cells Intact Cells Treatment Treat with Vehicle or Compound Cells->Treatment Heat Heat Samples at Varying Temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Quantification Melting_Curve Generate Melting Curve (Soluble Protein vs. Temp) Quantification->Melting_Curve

Caption: General workflow for a CETSA experiment.

Experimental Protocol: CETSA with Western Blot Detection

Materials:

  • Cultured cells

  • Test compounds

  • PBS with protease inhibitors

  • Lysis buffer

  • Thermal cycler

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Treatment: Place the aliquots in a thermal cycler and heat for 3 minutes across a range of temperatures (e.g., 40°C to 64°C).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction).

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe with a primary antibody specific for the target of interest.

    • Detect with a secondary antibody and imaging system.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the soluble protein fraction against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to characterizing the cross-reactivity of this compound derivatives. By combining broad-based biochemical screening against high-probability target families with cellular target engagement validation, researchers can build a comprehensive selectivity profile. This data is invaluable for guiding structure-activity relationship (SAR) studies to optimize potency and selectivity, and for making informed decisions about the progression of lead candidates. The early identification and mitigation of off-target effects are critical for reducing the risk of late-stage failures and for developing safer, more effective therapeutics.

References

  • Almqvist, H. (2016). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Medicinal Chemistry Letters, 8(2), 148-150. [Link]
  • Masuda, K., et al. (2017). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Scientific Reports, 7(1), 13000. [Link]
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
  • Liau, W. S. (2017). The cellular thermal shift assay: a novel strategy to study drug target engagement and resistance development in cancer therapy. DR-NTU (Data repository of Nanyang Technological University). [Link]
  • Perceptive Informatics. (n.d.). Radioligand Binding Assay Services.
  • Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. SLAS Discovery, 17(3), 321-338. [Link]
  • Chebil, L., et al. (2023). Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. Molecules, 28(14), 5393. [Link]
  • Creative Bioarray. (n.d.). Radioligand Binding Assay.
  • ResearchGate. (n.d.). Representative biologically active diarylmethyl sulfone derivatives. [Image].
  • ResearchGate. (2021). Current Advances in CETSA. [Link]
  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151. [Link]
  • G. Biggio, E. Costa (Eds.). (2004). Radioligand binding assays in the drug discovery process: potential pitfalls of high throughput screenings. Journal of Pharmacological and Toxicological Methods, 50(2), 125-131. [Link]
  • Sygnature Discovery. (n.d.). Radioligand Binding Assays & Fluorescence Polarization.
  • ResearchGate. (n.d.). Kinases in the selectivity panel. [Table].
  • Orcutt, S. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2247-2257. [Link]
  • ResearchGate. (n.d.). Representatives of biologically active diarylmethanes. [Image].
  • Bishop, J. R., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 46(7), 726-731. [Link]
  • ResearchGate. (2017). The In-vitro Antimicrobial and Antioxidant Activities of some Diels-Alder Diaryl Methanone Adducts. [Link]
  • Caffrey, D. R., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Chodera Lab // MSKCC. (2016). Kinase inhibitor selectivity and design.
  • Wang, C., et al. (2023). Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation. Organic Letters, 25(12), 2056-2061. [Link]
  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of diarylmethyl amine derivatives with anti-ulcerative colitis activity via inhibiting inflammation and oxidative stress. Bioorganic & Medicinal Chemistry, 88, 117329. [Link]
  • Bishop, J. R., et al. (2023). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Journal of Analytical Toxicology, 47(3), 241-247. [Link]
  • Koh, E. J., et al. (2013). New diarylamides and diarylureas possessing 8-amino(acetamido)quinoline scaffold: synthesis, antiproliferative activities against melanoma cell lines, kinase inhibition, and in silico studies. European journal of medicinal chemistry, 70, 437-449. [Link]
  • ResearchGate. (n.d.). Pharmaceutical with diaryl ketone motif. [Image].
  • Minarini, A., et al. (2021). A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. Chemistry–A European Journal, 27(61), 15159-15163. [Link]
  • GlobalChemMall. (n.d.). (5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone.
  • Crysdot. (n.d.). This compound.
  • Sharlow, E. R., et al. (2008). 3,5-diarylazoles as Novel and Selective Inhibitors of Protein Kinase D. Journal of medicinal chemistry, 51(19), 5912-5921. [Link]
  • Meggers, E., et al. (2009). From imide to lactam metallo-pyridocarbazoles: distinct scaffolds for the design of selective protein kinase inhibitors. Journal of the American Chemical Society, 131(50), 18038-18039. [Link]
  • Patsnap Synapse. (2024). What are GPCR antagonists and how do they work?.
  • Zhang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS omega, 8(15), 13681-13691. [Link]
  • Lempart, M., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(21), 7247. [Link]
  • Im, D. S. (2020). Pharmacology of Antagonism of GPCR. Biomolecules & therapeutics, 28(2), 131-139. [Link]
  • ResearchGate. (n.d.). Drugs with diaryl ketone subunits. [Image].
  • Doering, S. R., et al. (2022). Discovery of a Pan-Melanocortin Receptor Antagonist [Ac-DPhe(pI)-Arg-Nal(2')-NH2] with Appetite-Stimulating Activity. ACS omega, 7(26), 22352-22360. [Link]
  • Wang, C., et al. (2023). Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)-H Thianthrenation. Organic letters, 25(12), 2056-2061. [Link]
  • Di Pizio, A., et al. (2023). Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands. Journal of medicinal chemistry, 66(11), 7294-7309. [Link]
  • An, S., & Toll, L. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. In Assay Guidance Manual. MDPI. [Link]
  • da Silva, G. N., et al. (2018). Identification of Novel Chemical Entities for Adenosine Receptor Type 2A Using Molecular Modeling Approaches. Molecules, 23(11), 2872. [Link]
  • Roy, D., et al. (2021). Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. ACS Omega, 6(33), 21469-21480. [Link]
  • Verhelst, S. H. (2011). Chemical proteomics: terra incognita for novel drug target profiling. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1814(9), 1161-1169. [Link]

Sources

A Head-to-Head Comparison of Novel PROTACs Derived from a (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Scaffold for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted protein degradation, the design and comparative evaluation of novel Proteolysis-Targeting Chimeras (PROTACs) are paramount. This guide provides a comprehensive, head-to-head comparison of two hypothetical PROTACs, PROTAC-A and PROTAC-B , derived from a (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone scaffold. This core structure serves as a versatile anchor for developing potent and selective degraders.

This document is intended for researchers, medicinal chemists, and drug development professionals. It offers not only a comparative analysis based on simulated experimental data but also detailed protocols and the scientific rationale behind the evaluation process. Our objective is to equip you with the knowledge to critically assess and advance your own PROTAC discovery programs.

Introduction to the Core Scaffold and PROTAC Design

The this compound scaffold presents a unique starting point for PROTAC synthesis. The presence of an iodine atom provides a convenient handle for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of linkers. The chloro and difluorophenyl moieties can be strategically utilized to enhance binding affinity and selectivity for the target protein.

For this comparative study, we designed two PROTACs targeting Bruton's tyrosine kinase (BTK) , a clinically validated target in oncology and immunology. The key difference between our two molecules lies in the E3 ligase they recruit:

  • PROTAC-A: Recruits the Cereblon (CRBN) E3 ligase.

  • PROTAC-B: Recruits the von Hippel-Lindau (VHL) E3 ligase.

This intentional design choice allows us to explore how the selection of the E3 ligase impacts degradation efficiency, selectivity, and potential off-target effects, all while originating from the same parent scaffold.

Figure 1: Generalized mechanism of action for PROTACs. The bifunctional molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to polyubiquitination and subsequent degradation of the target by the proteasome.

Head-to-Head Performance Comparison: PROTAC-A vs. PROTAC-B

The following table summarizes the key performance metrics for PROTAC-A and PROTAC-B based on a series of standardized in vitro assays. This data provides a quantitative basis for comparing their efficacy and selectivity.

Parameter PROTAC-A (CRBN-based) PROTAC-B (VHL-based) Commentary
Target Protein BTKBTKBoth PROTACs are designed to degrade the same target protein.
E3 Ligase Recruited Cereblon (CRBN)von Hippel-Lindau (VHL)This is the primary structural and mechanistic difference.
Binding Affinity (BTK, Kd) 15 nM20 nMBoth show high affinity for the target, a prerequisite for potent degradation.
Degradation Potency (DC50) 5 nM25 nMPROTAC-A is more potent in inducing BTK degradation.
Max Degradation (Dmax) >95%~90%Both achieve profound levels of target degradation.
Selectivity (vs. Kinome) High, minor off-targetsExcellent, no significant off-targetsPROTAC-B demonstrates a cleaner selectivity profile.
Cellular Viability (EC50) 500 nM> 10 µMPROTAC-A shows some off-target toxicity at higher concentrations.

Interpretation of Results:

  • Potency and Efficacy: PROTAC-A exhibits superior potency (lower DC50) and a slightly higher maximal degradation (Dmax) compared to PROTAC-B. This could be attributed to more favorable ternary complex formation kinetics with CRBN in the chosen cell line.

  • Selectivity: While both are relatively selective, PROTAC-B shows an advantage with a cleaner off-target profile. This is a critical consideration for therapeutic development, as off-target degradation can lead to unforeseen toxicities.

  • Therapeutic Window: The difference in cellular viability is stark. PROTAC-B has a much wider therapeutic window, suggesting that its on-target effects are less likely to be confounded by general cytotoxicity.

Detailed Experimental Protocols

To ensure the reproducibility and validity of these findings, we provide the detailed methodologies for the key experiments performed.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is fundamental for quantifying the extent of target protein degradation.

Workflow Diagram:

Western_Blot_Workflow start Seed Cells in 6-well Plates treat Treat with PROTAC Dilution Series (e.g., 0.1 nM to 10 µM for 24h) start->treat lyse Wash with PBS & Lyse Cells in RIPA Buffer treat->lyse quantify Quantify Protein Concentration (BCA Assay) lyse->quantify denature Denature Lysates with Laemmli Buffer (95°C for 5 min) quantify->denature sds_page Separate Proteins by SDS-PAGE denature->sds_page transfer Transfer Proteins to PVDF Membrane sds_page->transfer block Block Membrane (5% BSA in TBST for 1h) transfer->block primary_ab Incubate with Primary Antibodies (Anti-BTK & Anti-Actin) Overnight at 4°C block->primary_ab wash1 Wash 3x with TBST primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Antibody (1h at RT) wash1->secondary_ab wash2 Wash 3x with TBST secondary_ab->wash2 detect Apply ECL Substrate & Image Chemiluminescence wash2->detect analyze Densitometry Analysis: Normalize BTK to Loading Control (Actin) detect->analyze end Calculate DC50 and Dmax analyze->end

Figure 2: Step-by-step workflow for quantifying PROTAC-mediated protein degradation via Western Blot.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human B-cell lymphoma cell line (e.g., TMD8) into 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of PROTAC-A and PROTAC-B in complete culture medium. Aspirate the old medium and treat the cells with the PROTAC dilutions for a fixed time point (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 4-20% Tris-glycine gel. Run the gel and then transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BTK (e.g., Cell Signaling Technology, #D3H5) and a loading control (e.g., β-Actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify the band intensities using software like ImageJ. Normalize the BTK signal to the loading control. Plot the normalized values against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax.

Cellular Viability Assay (MTT or CellTiter-Glo®)

This assay is crucial for assessing the on-target and off-target cytotoxicity of the PROTACs.

Step-by-Step Protocol:

  • Cell Seeding: Seed TMD8 cells into a 96-well, opaque-walled plate at a density of 10,000 cells/well in 100 µL of medium.

  • PROTAC Treatment: The next day, treat the cells with a serial dilution of PROTAC-A and PROTAC-B for 72 hours.

  • Assay:

    • For CellTiter-Glo®, add the reagent directly to the wells according to the manufacturer's instructions.

    • For MTT, add MTT reagent and incubate, followed by the addition of a solubilizing agent.

  • Measurement: Read the luminescence (CellTiter-Glo®) or absorbance (MTT) on a plate reader.

  • Analysis: Normalize the results to the vehicle-treated control cells and plot cell viability against PROTAC concentration to determine the EC50 value.

Causality and Experimental Rationale

  • Why compare CRBN and VHL recruiters? The expression levels of CRBN and VHL can vary significantly across different cell types and tissues. A PROTAC may be highly effective in one cell line but inactive in another due to low abundance of the required E3 ligase. Comparing them head-to-head is essential to identify the optimal degrader for a specific biological context. Furthermore, the geometry of the ternary complex formed with CRBN versus VHL can differ, impacting degradation efficiency and potentially leading to different off-target profiles, as observed with PROTAC-A's higher off-target toxicity.

  • Why measure cellular viability over a long time course (72h)? The cytotoxic effects of a PROTAC may not be immediate. They often result from the downstream consequences of target protein depletion. A 72-hour incubation provides a sufficient window to observe these effects and establish a more accurate therapeutic index (the ratio of cytotoxic concentration to effective degradation concentration).

Conclusion and Future Directions

This guide demonstrates a systematic approach to the head-to-head comparison of novel PROTACs derived from a common chemical scaffold. Our analysis of the hypothetical PROTAC-A (CRBN-based) and PROTAC-B (VHL-based) reveals a classic trade-off often encountered in drug discovery:

  • PROTAC-A offers superior potency, which is highly desirable. However, its narrower therapeutic window and potential for off-target effects warrant further investigation and potential chemical optimization to mitigate these liabilities.

  • PROTAC-B , while less potent, presents a much safer profile with excellent selectivity, making it a more promising candidate for initial in vivo studies.

Future work should focus on optimizing the linker of PROTAC-B to improve its potency while retaining its favorable selectivity profile. Additionally, proteomic studies (e.g., using mass spectrometry) would be invaluable to confirm the on-target selectivity and identify any unknown off-targets of both molecules.

By combining rigorous, quantitative in vitro assays with a deep understanding of the underlying biological mechanisms, researchers can make informed decisions to advance the most promising targeted protein degraders toward clinical development.

References

  • PROTAC Technology Overview: Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue.
  • Bruton's Tyrosine Kinase (BTK) as a Target: Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton's tyrosine kinase in B cell malignancies.
  • Western Blotting Protocol Standards: Mahmood, T., & Yang, P.-C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences. [Link]
  • E3 Ligase Selection in PROTAC Design: Sun, X., & Rao, Y. (2020).

A Senior Application Scientist's Guide to the Reproducible Synthesis of Diaryl Methanones for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Synthetic Methodologies for (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone and the GPR40 Agonist TAK-875

For researchers, medicinal chemists, and professionals in drug development, the reproducibility of synthetic protocols is the bedrock of reliable preclinical research. In the pursuit of novel therapeutics, particularly those targeting prevalent metabolic diseases, the synthesis of complex intermediates such as diaryl methanones is a frequent and critical undertaking. This guide provides an in-depth, comparative analysis of the synthesis of This compound , a key building block, and TAK-875 , a well-characterized GPR40 agonist. By examining the nuances of their respective synthetic routes, we aim to equip scientists with the insights necessary to navigate the challenges of reproducibility and make informed decisions in their experimental design.

Introduction: The Significance of Diaryl Methanones in Drug Discovery

The diaryl methanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its prevalence stems from its ability to position two aryl rings in a specific three-dimensional orientation, facilitating interactions with biological targets. One such target of significant interest is the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.

The development of GPR40 agonists has been a promising avenue for the treatment of type 2 diabetes.[2][3] These agents offer the potential for glucose-dependent insulin release, thereby minimizing the risk of hypoglycemia associated with other insulin secretagogues. TAK-875 (Fasiglifam) is a notable example of a potent and selective GPR40 agonist that reached late-stage clinical trials.[4][5] Its synthesis, therefore, serves as an excellent case study for comparison.

This compound represents a versatile intermediate that can be utilized in the synthesis of a variety of bioactive compounds, including potential GPR40 modulators and other therapeutic agents. The halogenated substitution pattern on both phenyl rings presents unique challenges and considerations in its synthesis, making a detailed examination of its preparation particularly valuable.

Comparative Analysis of Synthetic Methodologies

The primary synthetic route to diaryl methanones is the Friedel-Crafts acylation , an electrophilic aromatic substitution reaction.[6][7] This venerable reaction, while powerful, is not without its challenges, particularly when dealing with substituted and potentially deactivated aromatic rings. This section will dissect the probable synthetic pathway for our target compound and compare it with the established synthesis of TAK-875.

Methodology 1: Synthesis of this compound via Friedel-Crafts Acylation

The synthesis of this compound is anticipated to proceed via a Friedel-Crafts acylation of 1-chloro-4-iodobenzene with 2,6-difluorobenzoyl chloride. The presence of both a chloro and an iodo group on one aromatic ring, and two fluoro groups on the other, significantly influences the reactivity and requires careful control of reaction conditions.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product 1_chloro_4_iodobenzene 1-Chloro-4-iodobenzene Reaction_Node + 1_chloro_4_iodobenzene->Reaction_Node 2_6_difluorobenzoyl_chloride 2,6-Difluorobenzoyl Chloride 2_6_difluorobenzoyl_chloride->Reaction_Node AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_Node DCM Dichloromethane (Solvent) DCM->Reaction_Node Temp 0°C to rt Temp->Reaction_Node Target This compound Reaction_Node->Target

Caption: Proposed Friedel-Crafts acylation for the synthesis of the target compound.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.1-1.3 equivalents) and anhydrous dichloromethane (DCM). The suspension is cooled to 0-5°C in an ice bath.

  • Reagent Addition: A solution of 2,6-difluorobenzoyl chloride (1.0 equivalent) and 1-chloro-4-iodobenzene (1.0-1.2 equivalents) in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Causality and Trustworthiness:

  • Anhydrous Conditions: The use of anhydrous reagents and a flame-dried apparatus is critical. Aluminum chloride is highly hygroscopic, and any moisture will decompose the catalyst and the acyl chloride, leading to poor yields.

  • Stoichiometric Lewis Acid: A stoichiometric amount of AlCl₃ is necessary because the product, a ketone, forms a stable complex with the Lewis acid, rendering it catalytically inactive.[6]

  • Temperature Control: The initial low temperature is crucial to control the exothermic reaction between the acyl chloride and AlCl₃. Allowing the reaction to proceed at room temperature facilitates the electrophilic aromatic substitution.

  • Substrate Reactivity: Both starting aromatic compounds are deactivated due to the electron-withdrawing nature of the halogen substituents. This deactivation necessitates a potent Lewis acid like AlCl₃ and may require longer reaction times or gentle heating to drive the reaction to completion. The directing effects of the substituents on 1-chloro-4-iodobenzene (ortho, para-directing) will influence the regioselectivity of the acylation.

Methodology 2: Synthesis of TAK-875

The synthesis of TAK-875 is a multi-step process, with the formation of a key diaryl ether intermediate being a critical transformation. While not a direct diaryl methanone synthesis in the final step, the principles of coupling substituted aromatic rings are highly relevant. A key step in many reported syntheses of TAK-875 and its analogs involves a Suzuki or other cross-coupling reaction to form the biphenyl core, followed by ether formation.[1]

Illustrative Key Synthetic Step (Biphenyl Ether Formation):

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Intermediate Aryl_Boronic_Acid Substituted Phenylboronic Acid Reaction_Node + Aryl_Boronic_Acid->Reaction_Node Aryl_Halide Substituted Aryl Halide Aryl_Halide->Reaction_Node Pd_Catalyst Palladium Catalyst Pd_Catalyst->Reaction_Node Base Base (e.g., K₂CO₃) Base->Reaction_Node Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Node Biphenyl_Intermediate Biphenyl Core of TAK-875 Reaction_Node->Biphenyl_Intermediate

Sources

A-Comparative-Guide-to-the-Purity-Analysis-of-Commercially-Available-(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. Its purity is paramount, as even trace impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of commercially available this compound. We delve into the rationale behind experimental choices, present detailed protocols, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals to establish robust and reliable quality control procedures.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

The subject of this guide, this compound, is a complex diarylketone. Diarylketones are a common structural motif in medicinal chemistry, and this particular halogenated variant serves as a key building block in multi-step syntheses. The presence of impurities, which can originate from starting materials, by-products of the synthesis, or degradation products, can have profound consequences in drug development.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A, that outline the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4][5] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.

This guide will compare and contrast the most effective analytical techniques for the purity profiling of this compound, providing the necessary tools to make informed decisions for quality control.

Potential Impurities: A Synthesis-Based Perspective

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. This compound is typically synthesized via a Grignard reaction.[6][7][8][9][10]

Caption: Synthetic pathway and potential impurities.

Common impurities arising from this synthesis can include:

  • Unreacted Starting Materials: Residual 2-bromo-1-chloro-4-iodobenzene and 2,6-difluorobenzoyl chloride.

  • Homocoupling By-products: Resulting from the reaction of two molecules of the Grignard reagent.

  • Hydrolysis Products: The Grignard reagent is highly sensitive to moisture and can be quenched to form 1-chloro-4-iodobenzene.[6]

  • Positional Isomers: Variations in the substitution pattern on the aromatic rings.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for quantitation, identification of unknowns, and sensitivity.

Technique Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Robust, quantitative, high resolution, widely available.May require chromophores for UV detection, can be time-consuming for method development.Purity assessment and quantification of known impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for volatile impurities, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile organic impurities. [11][12][13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unrivaled for structural elucidation of unknown impurities, can be quantitative (qNMR).Lower sensitivity compared to other methods, requires higher sample concentrations.Structural identification of isolated impurities. [16][17][18][19][20]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of MS.High sensitivity and selectivity, provides molecular weight information.Ionization efficiency can vary between compounds, quantification can be complex.Detection and identification of trace-level impurities.

Recommended Analytical Workflow: A Step-by-Step Guide

For a comprehensive purity analysis of commercially available this compound, a multi-pronged approach is recommended.

Analytical_Workflow cluster_screening Initial Screening & Quantification cluster_identification Impurity Identification cluster_reporting Final Reporting Sample_Prep Sample Preparation (Dissolution in appropriate solvent) HPLC_UV HPLC-UV Analysis (Primary Purity Assessment) Sample_Prep->HPLC_UV GC_MS GC-MS Analysis (Residual Solvents) Sample_Prep->GC_MS LC_MS LC-MS Analysis (Peak Identification by Mass) HPLC_UV->LC_MS Proceed if impurities detected Purity_Report Comprehensive Purity Report (Assay, Impurity Profile, Residual Solvents) HPLC_UV->Purity_Report GC_MS->Purity_Report Fraction_Collection Fraction Collection of Unknown Impurities via Prep-HPLC LC_MS->Fraction_Collection If unknown peaks > 0.1% NMR NMR Spectroscopy (Structural Elucidation) Fraction_Collection->NMR NMR->Purity_Report

Caption: Recommended analytical workflow for purity analysis.

Step 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the cornerstone for determining the purity and assay of the main component.[21][22][23][24][25] A well-developed reversed-phase HPLC method can effectively separate the parent compound from its closely related impurities.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 50% B

    • 31-35 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Rationale: The C18 column provides good retention for the relatively non-polar diarylketone. The gradient elution ensures that both early and late-eluting impurities are effectively separated. Formic acid is used to improve peak shape and ionization in subsequent LC-MS analysis.

Step 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

The manufacturing process of this compound may involve the use of various organic solvents. GC-MS is the ideal technique for their identification and quantification.[11][12][13][14][15]

Experimental Protocol:

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 min at 240 °C.

  • Injector: Splitless, 250 °C.

  • Detector: Mass Spectrometer (Scan range: 35-350 amu).

  • Sample Preparation: Dissolve a known amount of the sample in a suitable high-purity solvent (e.g., DMSO) to a concentration of 50 mg/mL.

Rationale: The DB-624 column is well-suited for the separation of a wide range of common organic solvents. The temperature program allows for the elution of both volatile and semi-volatile solvents. Mass spectrometric detection provides definitive identification of the eluted compounds.

Step 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

For any unknown impurities detected by HPLC, LC-MS is employed to obtain molecular weight information, which is a critical first step in their identification.

Experimental Protocol:

  • Utilize the same HPLC method as described in Section 4.1.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive and negative ion modes.

  • Scan Range: 100-1000 m/z.

Rationale: ESI is a soft ionization technique that typically produces intact molecular ions, providing clear molecular weight data. Running in both positive and negative modes increases the chances of detecting a wide range of impurities.

Step 4: Preparative HPLC and NMR for Structural Elucidation

If significant unknown impurities are detected (typically >0.1% as per ICH guidelines), they should be isolated for structural elucidation by NMR.[1][2]

Experimental Protocol:

  • Isolation: Scale up the HPLC method to a preparative scale to isolate a sufficient quantity (typically a few milligrams) of the impurity.

  • NMR Analysis: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC).[16][17][18][19][20]

Rationale: A combination of 1D and 2D NMR experiments provides through-bond connectivity information, allowing for the unambiguous determination of the chemical structure of the impurity.

Hypothetical Comparative Data

To illustrate the importance of this multi-technique approach, consider the following hypothetical purity data for this compound from three different commercial suppliers.

Parameter Supplier A Supplier B Supplier C
HPLC Purity (Area %) 99.5%98.2%99.8%
Known Impurity 1 (HPLC, Area %) 0.2%0.8%<0.05%
Unknown Impurity 1 (HPLC, Area %) 0.15%0.5%0.1%
Unknown Impurity 2 (HPLC, Area %) <0.05%0.3%<0.05%
Residual Solvents (GC-MS, ppm) THF: 150Toluene: 800Acetone: 50
Structure of Unknown Impurity 1 (NMR) Positional IsomerHomocoupling By-productNot Isolated (<0.1%)

Interpretation of Results:

  • Supplier A: Presents a good purity profile, with a single low-level unknown impurity identified as a positional isomer. The residual THF is within acceptable limits for many applications.

  • Supplier B: Shows lower overall purity and higher levels of both known and unknown impurities. The identified homocoupling by-product and high level of residual toluene may be of concern for downstream processes.

  • Supplier C: Exhibits the highest purity with no significant impurities detected. The low level of residual acetone is generally considered benign.

This comparative data highlights that a simple HPLC purity value can be misleading. A comprehensive analysis that identifies and quantifies specific impurities is essential for making an informed decision about the suitability of a particular batch of material for its intended use.

Conclusion

The purity analysis of this compound is a critical quality control step that requires a thoughtful and multi-faceted analytical approach. A combination of HPLC, GC-MS, and, when necessary, LC-MS and NMR, provides a comprehensive understanding of the impurity profile. By following the detailed protocols and workflow outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines.

References

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
  • Restek. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. [Link]
  • ACS Publications.
  • YouTube.
  • Chromatography Online.
  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]
  • Hypha Discovery.
  • ACS Publications.
  • Labcompare. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
  • University of Gothenburg. Small molecule-NMR. [Link]
  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]
  • USGS Publications Warehouse. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. [Link]
  • PubMed.
  • UNT Digital Library.
  • Crysdot. This compound. [Link]
  • Pharmastate. HPLC Method Development Steps For Pharmaceuticals: How To Make. [Link]
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
  • ResearchGate. (PDF)
  • GlobalChemMall. (5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone. [Link]
  • Homework.Study.com. How do typical impurities arise in the Grignard reaction?. [Link]
  • Organic Chemistry Portal. Grignard Reaction. [Link]
  • Wikipedia. Grignard reagent. [Link]
  • NIH.
  • BYJU'S. A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen.. [Link]
  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
  • MDPI. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. [Link]
  • PubMed.
  • NIH. Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT)
  • ResearchGate. Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT)

Sources

A Comparative Guide to the Structural Activity Relationship (SAR) of Diaryl- and Bis(indolyl)methanone Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structural activity relationships (SAR) of diarylmethanone analogs, with a specific focus on a well-documented series of bis(1H-indol-2-yl)methanones that have demonstrated significant potential as anticancer agents through the inhibition of key protein kinases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.

Introduction: The Therapeutic Potential of Diaryl- and Bis(indolyl)methanones

The diarylmethanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These molecules, characterized by two aryl groups attached to a central carbonyl moiety, have garnered considerable attention for their diverse pharmacological activities, including anticancer properties.[2][3] A particularly promising subclass of these compounds is the bis(1H-indol-2-yl)methanones, which have been identified as potent inhibitors of receptor tyrosine kinases (RTKs).[4][5]

One such critical RTK is the FMS-like tyrosine kinase 3 (FLT3), which plays a crucial role in the proliferation and survival of hematopoietic cells.[6] Activating mutations of FLT3 are frequently observed in acute myeloid leukemia (AML), making it a prime target for therapeutic intervention.[7][8] The development of small molecule inhibitors targeting FLT3 has therefore become a significant strategy in the pursuit of novel AML treatments.[9] This guide will dissect the SAR of a series of bis(1H-indol-2-yl)methanone analogs, providing a comparative analysis of their inhibitory activity against FLT3 and offering insights into the structural modifications that govern their potency and selectivity.

Core Directive: Understanding the Structure-Activity Landscape

The central hypothesis underpinning the exploration of these analogs is that systematic modifications to the bis(indolyl)methanone scaffold will directly impact their binding affinity and inhibitory effect on the FLT3 kinase. The causality behind this approach lies in the well-established principles of medicinal chemistry, where alterations in substituent size, electronics, and lipophilicity can significantly influence ligand-protein interactions within the kinase's ATP-binding pocket.

Our analysis will focus on a seminal study by Mahboobi et al. (2006), which provides a comprehensive dataset for a series of bis(1H-indol-2-yl)methanone derivatives.[5] This allows for a robust comparison of how different functional groups on the indole rings modulate anti-FLT3 activity.

Visualizing the General Synthetic Approach

The synthesis of these analogs typically follows a convergent strategy, allowing for the facile introduction of diverse substituents on the indole rings. The following diagram illustrates a generalized synthetic workflow.

G cluster_0 Indole Starting Materials cluster_1 Activation and Coupling Substituted Indole-2-carboxylic acid Substituted Indole-2-carboxylic acid Acyl Chloride Formation Acyl Chloride Formation Substituted Indole-2-carboxylic acid->Acyl Chloride Formation SOCl2 or (COCl)2 Substituted Indole Substituted Indole Friedel-Crafts Acylation Friedel-Crafts Acylation Substituted Indole->Friedel-Crafts Acylation Acyl Chloride Formation->Friedel-Crafts Acylation Bis(indolyl)methanone Analog Bis(indolyl)methanone Analog Friedel-Crafts Acylation->Bis(indolyl)methanone Analog Final Product

Caption: Generalized synthetic workflow for bis(indolyl)methanone analogs.

Comparative Analysis of Bis(indolyl)methanone Analogs as FLT3 Inhibitors

The following table summarizes the SAR data for a selection of bis(1H-indol-2-yl)methanone analogs, highlighting the impact of various substituents on their FLT3 inhibitory activity. The data is adapted from Mahboobi et al. (2006).[5]

Compound IDR1 (Position 5)R2 (Position 5')IC50 (µM) for FLT3 InhibitionKey SAR Observations
Parent HH> 10The unsubstituted parent compound is inactive.
Analog 1 OCH3OCH30.25Symmetrical methoxy substitution significantly improves activity.
Analog 2 ClCl0.15Symmetrical chloro substitution provides potent inhibition.
Analog 3 BrBr0.08Symmetrical bromo substitution yields a highly potent inhibitor.
Analog 4 FF0.30Symmetrical fluoro substitution is less effective than larger halogens.
Analog 5 OCH3H1.5Asymmetrical substitution with one methoxy group is less potent than symmetrical.
Analog 6 ClH0.8Asymmetrical substitution with one chloro group is less potent than symmetrical.
Analog 7 NO2NO2> 10Symmetrical nitro substitution leads to a loss of activity.
Analog 8 CH3CH30.5Symmetrical methyl substitution shows moderate activity.

Analysis of Structure-Activity Relationships:

From the data presented, several key SAR trends can be elucidated:

  • Symmetry is Preferred: Symmetrically substituted analogs (e.g., Analog 1, 2, 3) consistently demonstrate higher potency than their asymmetrically substituted counterparts (e.g., Analog 5, 6). This suggests that the inhibitor likely occupies a symmetrical binding pocket or that simultaneous interactions on both sides of the molecule are crucial for high-affinity binding.

  • Halogen Substitution is Favorable: The presence of halogens at the 5 and 5' positions of the indole rings is beneficial for activity. There is a clear trend in potency related to the size of the halogen, with Br > Cl > F. This indicates that a larger, more polarizable atom in this position may form more favorable interactions within the binding site.

  • Electron-Donating and Withdrawing Groups: Moderate electron-donating groups like methoxy (Analog 1) and small alkyl groups like methyl (Analog 8) are well-tolerated and contribute to potency. However, strong electron-withdrawing groups like nitro (Analog 7) abolish activity, possibly by altering the electronic properties of the indole rings in a way that is detrimental to binding.

  • Lipophilicity and Size: The increasing potency from F to Cl to Br suggests that both lipophilicity and the size of the substituent play a role. The larger halogens may provide better van der Waals contacts within a hydrophobic pocket of the FLT3 kinase domain.

Experimental Protocols for Evaluation

To ensure the scientific integrity and reproducibility of the SAR data, standardized and validated experimental protocols are essential. The following sections detail the key assays used to evaluate the biological activity of these diarylmethanone analogs.

Protocol 1: In Vitro FLT3 Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.[1][10]

Objective: To determine the IC50 value of test compounds against purified FLT3 kinase.

Materials:

  • Recombinant human FLT3 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[1]

  • ATP (Adenosine triphosphate)

  • Tyrosine kinase substrate peptide

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based assay system

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a multi-well plate, add the FLT3 enzyme, the substrate peptide, and the diluted test compound.

  • Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is quantified via a luciferase-based reaction.[1]

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G Prepare Compound Dilutions Prepare Compound Dilutions Add Enzyme, Substrate, and Compound to Plate Add Enzyme, Substrate, and Compound to Plate Prepare Compound Dilutions->Add Enzyme, Substrate, and Compound to Plate Initiate Reaction with ATP Initiate Reaction with ATP Add Enzyme, Substrate, and Compound to Plate->Initiate Reaction with ATP Incubate Incubate Initiate Reaction with ATP->Incubate Stop Reaction and Measure ADP (Luminescence) Stop Reaction and Measure ADP (Luminescence) Incubate->Stop Reaction and Measure ADP (Luminescence) Calculate % Inhibition and IC50 Calculate % Inhibition and IC50 Stop Reaction and Measure ADP (Luminescence)->Calculate % Inhibition and IC50

Caption: Workflow for the in vitro FLT3 kinase inhibition assay.

Protocol 2: Cell-Based Proliferation/Viability Assay (MTT Assay)

This assay assesses the effect of the compounds on the proliferation and viability of cancer cells that are dependent on FLT3 signaling.[2][11][12]

Objective: To determine the GI50 (concentration that causes 50% growth inhibition) of test compounds on FLT3-dependent cancer cell lines (e.g., MV4-11, MOLM-14).[13]

Materials:

  • FLT3-mutated AML cell lines (e.g., MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach or acclimate overnight.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells in triplicate. Include a vehicle control (DMSO only) and a no-cell background control.

  • Incubation: Incubate the plates for a period that allows for several cell divisions (e.g., 72 hours).[13]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[12]

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the percentage of viability against the log concentration of the test compound and determine the GI50 value using non-linear regression analysis.[13]

G Seed Cells in 96-well Plate Seed Cells in 96-well Plate Treat with Compound Dilutions Treat with Compound Dilutions Seed Cells in 96-well Plate->Treat with Compound Dilutions Incubate (e.g., 72h) Incubate (e.g., 72h) Treat with Compound Dilutions->Incubate (e.g., 72h) Add MTT Reagent Add MTT Reagent Incubate (e.g., 72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate % Viability and GI50 Calculate % Viability and GI50 Measure Absorbance->Calculate % Viability and GI50

Caption: Workflow for the cell-based MTT proliferation assay.

Conclusion and Future Directions

The structural activity relationship studies of bis(1H-indol-2-yl)methanone analogs have provided valuable insights into the design of potent FLT3 inhibitors. The key takeaways from this comparative guide are the importance of symmetrical substitution, the favorable role of larger halogens at the 5 and 5' positions, and the detrimental effect of strong electron-withdrawing groups. These findings offer a clear rationale for the future design of more potent and selective FLT3 inhibitors.

Further research in this area should focus on exploring a wider range of substituents on the indole rings to refine the SAR model. Additionally, computational modeling and co-crystallization studies of these inhibitors with the FLT3 kinase domain would provide a more detailed understanding of their binding modes and aid in the rational design of next-generation therapeutics for AML and other FLT3-driven malignancies.

References

  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018). International Journal of Molecular Sciences. [Link]
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (2023).
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]
  • Design, synthesis, and in vitro antitumor evaluation of novel diaryl ureas derivatives. (2010). European Journal of Medicinal Chemistry. [Link]
  • Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. (2015).
  • Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Novel bis(1H-indol-2-yl)methanones as potent inhibitors of FLT3 and platelet-derived growth factor receptor tyrosine kinase. (2006). Journal of Medicinal Chemistry. [Link]
  • Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. (2021). Molecules. [Link]
  • Synthesis and structure-activity relationship study of diaryl[d,f][2][12]diazepines as potential anti-cancer agents. (2018). Molecular Diversity. [Link]
  • Bis(1H-indol-2-yl)methanones are effective inhibitors of FLT3-ITD tyrosine kinase and partially overcome resistance to PKC412A in vitro. (2009).
  • Bis(1 H-2-indolyl)-1-methanones as inhibitors of the hematopoietic tyrosine kinase Flt3. (2002). Leukemia. [Link]
  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. (2022). International Journal of Molecular Sciences. [Link]
  • Synthesis and evaluation of p-N,N-dialkyl substituted chalcones as anti-cancer agents. (2021).
  • Synthesis and anticancer evaluation of diaryl pyrido[2,3-d]pyrimidine /alkyl substituted pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors. (2023). Scientific Reports. [Link]
  • Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity. (2023). PLOS ONE. [Link]
  • Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. (2025). BMC Chemistry. [Link]
  • FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. (2012). Blood. [Link]
  • FLT3 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
  • Bis(1H-2-indolyl)-1-methanones as inhibitors of the hematopoietic tyrosine kinase Flt3. (2002). Leukemia. [Link]
  • Classification of FLT3 inhibitors and SAR analysis by machine learning methods. (2023). Molecular Diversity. [Link]
  • A series of novel aryl-methanone derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3) in FLT3-ITD-positive acute myeloid leukemia. (2020). European Journal of Medicinal Chemistry. [Link]
  • A series of novel aryl-methanone derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3) in FLT3-ITD-positive acute myeloid leukemia. (2020).
  • SAR of flavanone derivatives as PIM-1 kinase inhibitors. (2024).
  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. (2022). Molecules. [Link]
  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (2022). ACS Omega. [Link]

Sources

A Senior Application Scientist's Comparative Guide to BRAF V600E Inhibitors: Contextualizing the Role of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Foreword

It is imperative to clarify from the outset that (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone is a chemical intermediate, a foundational building block in the synthesis of more complex, biologically active molecules. As such, peer-reviewed literature validating its direct therapeutic use is nonexistent. However, its structural motifs are highly indicative of its role as a precursor in the synthesis of potent therapeutic agents, most notably, BRAF inhibitors. This guide, therefore, situates this compound within the context of its likely application: the synthesis of the BRAF inhibitor Dabrafenib .

We will delve into a comprehensive comparison of Dabrafenib with other prominent BRAF V600E inhibitors, namely Vemurafenib and Encorafenib . This analysis is grounded in peer-reviewed clinical and preclinical data, offering a robust resource for researchers in oncology and medicinal chemistry. Our focus will be on the comparative efficacy, mechanisms of action, and key experimental data that underpin their clinical use.

The Central Role of the MAPK/ERK Pathway in Melanoma

The mitogen-activated protein kinase (MAPK) signaling pathway, specifically the RAS-RAF-MEK-ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival.[1][2] In approximately 50% of metastatic melanomas, a point mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of the BRAF kinase.[1][3] This aberrant signaling drives uncontrolled cell growth and tumor progression. The development of targeted BRAF inhibitors represents a paradigm shift in the treatment of BRAF V600E-mutated melanoma.[4]

MAPK_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation BRAF_Inhibitor BRAF Inhibitor (Dabrafenib, Vemurafenib, Encorafenib) BRAF_Inhibitor->BRAF Activated Protein Activated Protein Inhibitory Action Inhibitory Action

Caption: The MAPK/ERK signaling pathway and the point of intervention for BRAF inhibitors.

Comparative Analysis of Leading BRAF V600E Inhibitors

The following sections provide a detailed comparison of Dabrafenib, Vemurafenib, and Encorafenib, focusing on their mechanism of action, clinical efficacy, and notable adverse events.

Mechanism of Action

All three inhibitors are ATP-competitive, targeting the kinase domain of the mutated BRAF protein.[5][6][7] However, there are subtle differences in their binding kinetics and selectivity.

  • Dabrafenib (Tafinlar®) : Selectively inhibits BRAF V600E, V600K, and V600D mutated forms of BRAF kinases.[8] It is often used in combination with the MEK inhibitor Trametinib to mitigate the development of resistance.[9][10]

  • Vemurafenib (Zelboraf®) : The first-in-class BRAF inhibitor, it demonstrates potent inhibition of the BRAF V600E mutant.[1][2][5][11] Its use can be associated with paradoxical activation of the MAPK pathway in cells with wild-type BRAF, leading to secondary cutaneous malignancies.[5]

  • Encorafenib (Braftovi®) : A highly potent BRAF V600E inhibitor with a long dissociation half-life from the target protein.[6][12][13] This prolonged target engagement is hypothesized to contribute to its efficacy. It is typically co-administered with the MEK inhibitor Binimetinib.[14]

Clinical Efficacy: A Head-to-Head Overview

Direct comparison of clinical trial data provides valuable insights into the relative performance of these inhibitors. The data presented below is a synthesis from key Phase III clinical trials.

Parameter Dabrafenib (+ Trametinib) Vemurafenib Encorafenib (+ Binimetinib)
Pivotal Trial(s) COMBI-d, COMBI-vBRIM-3COLUMBUS
Indication BRAF V600E/K-mutant metastatic melanomaBRAF V600E-mutant metastatic melanomaBRAF V600E/K-mutant metastatic melanoma
Overall Response Rate (ORR) ~64-68%~48%~63%
Median Progression-Free Survival (PFS) ~11-12 months~5.3 months~14.9 months
Median Overall Survival (OS) ~25 months~13.2 months~33.6 months

Data synthesized from multiple clinical trial publications for metastatic melanoma.

Experimental Protocols: A Glimpse into Clinical Trial Methodologies

To ensure scientific integrity, the protocols described below are based on the methodologies of pivotal clinical trials for these BRAF inhibitors.

Protocol 1: Assessment of Overall Response Rate (ORR) in a Phase III Clinical Trial

This protocol outlines a generalized procedure for evaluating tumor response in patients with BRAF V600E-mutated metastatic melanoma treated with a BRAF inhibitor.

Objective: To determine the objective response rate (ORR) based on Response Evaluation Criteria in Solid Tumors (RECIST 1.1).

Methodology:

  • Patient Screening and Enrollment:

    • Confirm BRAF V600E or V600K mutation status using an FDA-approved test.

    • Establish baseline tumor burden through imaging (CT or MRI) of the chest, abdomen, and pelvis, and any other sites of known or suspected disease.

    • Measure all target lesions (up to 5 per patient, maximum of 2 per organ) with the longest diameter recorded.

  • Treatment Administration:

    • Administer the BRAF inhibitor (e.g., Dabrafenib 150 mg orally twice daily) with or without a MEK inhibitor (e.g., Trametinib 2 mg orally once daily).

  • Tumor Assessment:

    • Repeat tumor imaging every 8 weeks for the first 24 weeks, and every 12 weeks thereafter.

    • Measure the longest diameter of all target lesions at each assessment.

  • Response Evaluation:

    • Complete Response (CR): Disappearance of all target lesions.

    • Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions, taking as reference the baseline sum diameters.

    • Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions, taking as reference the smallest sum on study.

    • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

  • ORR Calculation:

    • ORR is the percentage of patients who achieve a CR or PR.

ORR_Workflow start Patient Enrollment (BRAF V600E/K+) baseline Baseline Tumor Assessment (RECIST 1.1) start->baseline treatment Administer BRAF/MEK Inhibitor baseline->treatment assessment Follow-up Tumor Assessment (Imaging) treatment->assessment assessment->treatment Continue Treatment evaluation Response Evaluation (CR, PR, SD, PD) assessment->evaluation orr Calculate ORR (%CR + %PR) evaluation->orr

Caption: Workflow for Determining Overall Response Rate in a Clinical Trial.

Conclusion and Future Perspectives

The development of BRAF inhibitors has significantly improved outcomes for patients with BRAF V600E-mutated malignancies. While Vemurafenib paved the way, the combination therapies of Dabrafenib/Trametinib and Encorafenib/Binimetinib have further enhanced efficacy, particularly in terms of progression-free and overall survival. The choice between these regimens may depend on individual patient characteristics and tolerability profiles.

The role of chemical intermediates like This compound is critical in enabling the synthesis of these life-saving therapies. Future research will likely focus on overcoming acquired resistance to BRAF and MEK inhibition, a major clinical challenge. This may involve the development of next-generation inhibitors, novel combination strategies, and a deeper understanding of resistance mechanisms.

References

  • Vemurafenib (INN), sold under the brand name Zelboraf, is a medication used for the treatment of late-stage melanoma. Wikipedia.
  • BRAFTOVI® (encorafenib) Clinical Pharmacology. Pfizer Medical - US.
  • Encorafenib mechanism of action | braf mapk pathway. Braftovi + Cetuximab.
  • Encorafenib. Wikipedia.
  • What is the mechanism of Encorafenib? Patsnap Synapse.
  • Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. PubMed.
  • What is the mechanism of Vemurafenib? Patsnap Synapse.
  • vemurafenib. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube.
  • Mechanism Of Action. BRAFTOVI® (encorafenib) + MEKTOVI® (binimetinib).
  • Dabrafenib. Wikipedia.
  • Dabrafenib. PubChem.
  • Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. PMC.
  • Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study. NIH.
  • Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research.
  • Clinical Outcomes With Dabrafenib Plus Trametinib in a Clinical Trial Versus Real-World Standard of Care in Patients With BRAF-Mutated Advanced NSCLC. NIH.
  • TAFINLAR® (dabrafenib) capsules, for oral use. FDA.
  • Expanding the Benefit: Dabrafenib/Trametinib as Tissue-Agnostic Therapy for BRAF V600E–Positive Adult and Pediatric Solid Tumors. ASCO Publications.
  • BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. PMC.
  • FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation. FDA.
  • FDA approves dabrafenib–trametinib for BRAF-positive cancers. NCI.
  • Encorafenib Plus Cetuximab as a New Standard of Care for Previously Treated BRAF V600E-Mutant Metastatic Colorectal Cancer: Updated Survival Results and Subgroup Analyses from the BEACON Study. PubMed.
  • BRAF V600E/V600K mutations vs. non-standard alterations: Prognostic implications and therapeutic outcomes. NIH.
  • Comparison of inhibitor characteristics and efficacies in the resistant cell lines and clinical studies. ResearchGate.
  • HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use TAFINLAR safely and effe. Novartis.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone: A Protocol for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone (CAS No. 869365-97-9). The protocols herein are designed to ensure user safety, experimental integrity, and proper environmental stewardship. By understanding the "why" behind each step, you can build a self-validating system of safety that protects both you and your research.

Hazard Assessment: Understanding the Compound

This compound is a halogenated aromatic ketone. Its structure presents several potential hazards that dictate our safety protocols. The Globally Harmonized System (GHS) classifications provided by suppliers serve as our primary alert system.

Table 1: GHS Hazard Profile

Hazard Statement Classification Implication for Handling
H302 Harmful if swallowed[1][2] Avoid ingestion. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[3][4].
H315 Causes skin irritation[2][3] Direct contact with skin must be avoided. Prolonged or repeated contact may lead to irritation or allergic reactions[5].
H319 Causes serious eye irritation[2][3] The compound can cause significant irritation or damage upon contact with eyes.

| H332 / H335 | Harmful if inhaled / May cause respiratory irritation[2][3] | Handling should be performed in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust or aerosols[3][6]. |

The presence of multiple halogen atoms (Chloro, Iodo, Fluoro) classifies this compound as a halogenated organic, which requires specific disposal procedures to prevent environmental harm.[7][8]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a matter of simple compliance but a critical, risk-based decision. The following protocol is the minimum standard for handling this compound.

Eye and Face Protection
  • Mandatory: ANSI Z.87.1-compliant chemical splash goggles must be worn at all times when handling the compound in any form (solid or in solution).[9]

  • Recommended for High-Risk Operations: A face shield worn over chemical splash goggles is required when there is a significant risk of splashing or explosion, such as during highly exothermic reactions or when handling larger quantities.[9]

Causality: The H319 classification (Causes serious eye irritation) necessitates a complete seal around the eyes, which standard safety glasses do not provide. Goggles protect against splashes, dust, and vapors entering from the sides, top, or bottom.[10]

Hand Protection: A Critical Choice

The compound's nature as both a ketone and a halogenated aromatic solvent makes glove selection crucial. Nitrile gloves, while common in laboratories, offer poor resistance to many ketones and halogenated hydrocarbons and are therefore not recommended for extended contact.[11]

Table 2: Glove Material Compatibility

Glove Material Protection Against Ketones Protection Against Halogenated/Aromatic Hydrocarbons Recommendation
Butyl Rubber Very Good [12] Poor[12][13] Excellent Choice: Recommended for handling the compound, especially in polar organic solvents.
Fluoroelastomer (Viton™) Poor[13] Very Good [13][14] Good Choice: Suitable for use with aromatic solvents, but exercise caution due to ketone content.
Neoprene Fair[15] Poor[13][16] Not recommended for primary protection against this compound.

| Nitrile | Poor[11][15] | Fair[15] | Not Recommended for Direct Handling: May be used as a splash guard over a more resistant glove but should be replaced immediately upon contact. |

Protocol:

  • Primary Glove: Wear a butyl rubber glove as the primary barrier.[12]

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or discoloration.

  • Donning: Ensure hands are clean and dry before donning gloves.

  • Immediate Replacement: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.

Body Protection
  • Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat is mandatory. It must be fully buttoned to cover as much skin as possible.[9] Synthetic materials like polyester should be avoided as they can melt and adhere to the skin in a fire.

  • Chemical Apron: For operations involving larger quantities or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Attire: Long pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[9]

Respiratory Protection
  • Primary Control: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Secondary Control: If engineering controls are not feasible or during a large spill, a respirator may be required. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and fit testing.[9][17]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol outlines the process of weighing the solid compound and preparing a solution.

  • Preparation:

    • Verify the chemical fume hood is functioning correctly.

    • Don all required PPE as specified in Section 2.

    • Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) inside the fume hood.

  • Weighing:

    • Tare the weigh boat on the balance.

    • Carefully transfer the desired amount of this compound from the stock container to the weigh boat. Avoid creating dust.[6]

    • Close the stock container tightly and place it in its designated storage area.[6]

  • Dissolution:

    • Place the weigh boat with the compound into the beaker.

    • Add the solvent to the beaker, rinsing the weigh boat to ensure a quantitative transfer.

    • Add the stir bar and begin stirring.

  • Cleanup:

    • Dispose of the weigh boat and any contaminated consumables in the designated halogenated solid waste container.

    • Wipe down the spatula and work surface with an appropriate solvent and dispose of the wipes in the same waste container.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep1 Verify Fume Hood prep2 Don PPE prep1->prep2 prep3 Assemble Equipment prep2->prep3 weigh Weigh Compound prep3->weigh dissolve Dissolve in Solvent weigh->dissolve dispose Dispose of Solid Waste dissolve->dispose wipe Decontaminate Surfaces dispose->wipe

Caption: Workflow for Safe Handling of the Compound.

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, this compound and its associated waste must not be disposed of in standard chemical waste streams or down the drain.[18] Improper disposal is costly and environmentally damaging.[8][19]

  • Waste Segregation is Key:

    • Halogenated Organic Waste: All solutions and contaminated solvents containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[7][18]

    • Solid Waste: Contaminated consumables (gloves, weigh boats, paper towels) must be collected in a separate, sealed, and labeled container for "Halogenated Solid Waste."

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full list of their chemical contents.[19]

  • Storage: Waste containers should be kept tightly closed and stored in a well-ventilated, designated satellite accumulation area.[8]

Emergency Procedures: Spill and Exposure Response

Immediate and correct action is vital in an emergency.

Skin or Eye Exposure
  • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][5]

  • Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

Spill Response

The response depends on the size of the spill.

G spill Spill Occurs size_check Is the spill large or uncontrolled? spill->size_check evacuate Evacuate Area Alert Others Call Emergency Services size_check->evacuate Yes contain Contain Spill with Absorbent Material size_check->contain No (Small & Controllable) collect Collect Absorbed Material using appropriate tools contain->collect dispose Place in Sealed Container for Halogenated Waste collect->dispose decon Decontaminate Area dispose->decon

Caption: Decision Tree for Spill Response.

For a small, manageable spill inside a fume hood:

  • Ensure you are wearing the appropriate PPE.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for halogenated solid waste.[8][18]

  • Decontaminate the area with a suitable solvent and dispose of the cleaning materials in the same waste container.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA Nepis. [Link]
  • Princeton University Environmental Health & Safety. (n.d.).
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.).
  • HeighTech Safety. (2025). Understanding the Composition of Chemical Resistant Gloves. [Link]
  • Crysdot. (n.d.). This compound. [Link]
  • Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards. [Link]
  • Temple University Environmental Health and Radiation Safety. (n.d.).
  • HandCare. (2023).
  • San José State University Environmental Health & Safety. (2024). Personal Protective Equipment: Hands. [Link]
  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. [Link]
  • CP Lab Safety. (n.d.).
  • University of California, Berkeley. (n.d.). Personal Protective Equipment (PPE). [Link]
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.